Ruthenium, dodecacarbonyltri-, triangulo
Description
Properties
CAS No. |
15243-33-1 |
|---|---|
Molecular Formula |
C12O12Ru3 |
Molecular Weight |
639.3 g/mol |
IUPAC Name |
carbon monoxide;ruthenium |
InChI |
InChI=1S/12CO.3Ru/c12*1-2;;; |
InChI Key |
NQZFAUXPNWSLBI-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru] |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru] |
Other CAS No. |
15243-33-1 |
physical_description |
Orange crystals; [MSDSonline] |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of triruthenium dodecacarbonyl from ruthenium trichloride
An In-depth Technical Guide to the Synthesis of Triruthenium Dodecacarbonyl from Ruthenium Trichloride
Abstract
Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, is a cornerstone organometallic cluster compound, serving as a vital precursor for a vast array of organoruthenium catalysts and materials.[1][2] Its synthesis from the common starting material, ruthenium trichloride (RuCl₃), represents a fundamental yet nuanced procedure in inorganic chemistry. This guide provides a comprehensive, field-proven methodology for the high-yield synthesis of Ru₃(CO)₁₂. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the protocol, addresses critical safety considerations, and presents the information in a structured format designed for practical application in a research environment. The core protocol detailed herein is a robust, atmospheric-pressure method that ensures reproducibility and high purity, making it an essential technique for any laboratory engaged in ruthenium chemistry.
Introduction: The Significance of a Ruthenium Cluster
Triruthenium dodecacarbonyl is a dark orange, air-stable crystalline solid with the chemical formula Ru₃(CO)₁₂.[1] The molecule possesses a D₃h symmetry, featuring an equilateral triangle of ruthenium atoms, with each metal center coordinated to four carbonyl ligands.[2] This structure is distinct from its iron analogue, Fe₃(CO)₁₂, which contains bridging carbonyls.
The utility of Ru₃(CO)₁₂ stems from its reactivity. The cluster can undergo substitution reactions with various ligands, such as phosphines and isocyanides, or be converted into other ruthenium complexes, including catalytically active species and carbido clusters at high temperatures.[1][2] Its primary application is as a starting material for the synthesis of novel ruthenium compounds and catalysts used in processes like hydrogenation, carbonylation, and film deposition for semiconductor applications.[3]
The Synthetic Challenge: Reductive Carbonylation
The synthesis of Ru₃(CO)₁₂ from hydrated ruthenium(III) trichloride (RuCl₃·xH₂O) is a classic example of reductive carbonylation. The core transformation involves the reduction of ruthenium from the +3 oxidation state to the 0 oxidation state, concurrent with the coordination of carbon monoxide (CO) ligands to form the stable 12-carbonyl cluster.
This process is not a single-step reaction but a cascade of events. Direct carbonylation of RuCl₃ is inefficient. The reaction requires a reducing agent, which, in many modern preparations, is the solvent itself or is facilitated by a base under a CO atmosphere. The key to a successful synthesis lies in carefully controlling the reaction conditions to navigate through intermediate ruthenium(II) carbonyl species to the desired Ru(0) final product.
Mechanistic Considerations: A Two-Stage Pathway
High-yield, atmospheric-pressure syntheses proceed through a well-defined, two-stage process.[4][5] Understanding these stages is critical for troubleshooting and adapting the protocol.
Stage I: Reduction of Ru(III) to Ru(II) Carbonyl Intermediates Initially, RuCl₃·xH₂O is dissolved in a high-boiling point, coordinating solvent, such as 2-ethoxyethanol or ethylene glycol.[4][5] Upon heating under a vigorous stream of carbon monoxide, the Ru(III) is reduced to Ru(II). This process forms a mixture of ruthenium(II) carbonyl chloride species, primarily the polymeric [Ru(CO)₂Cl₂]n and the dimeric [Ru(CO)₃Cl₂]₂.[4]
The reaction at this stage can be visually monitored. The initial dark solution of RuCl₃ progressively turns blood-red and finally becomes a clear, golden-yellow solution, indicating the complete formation of the Ru(II) intermediates.[4] The choice of a high-boiling solvent is causal; it allows for the necessary thermal energy to drive the initial reduction and carbonylation while maintaining a liquid phase.
Stage II: Base-Promoted Reduction to Ru(0) and Cluster Formation Once the Ru(II) carbonyl solution is formed and the temperature is carefully stabilized, a strong base, such as potassium hydroxide (KOH), is introduced.[4] The addition of hydroxide ions is the critical trigger for the second stage. It facilitates the final reduction of Ru(II) to Ru(0) and promotes the condensation of the mononuclear species into the trinuclear Ru₃(CO)₁₂ cluster.
Strict temperature control during this second step is paramount. If the temperature is too high (e.g., >85°C), competing side reactions, including decarboxylation or hydroxide attack on the final product, can occur, significantly reducing the yield.[4] As the reaction proceeds, the solution darkens and then, as the product crystallizes, lightens considerably. The slow cooling of the reaction mixture is essential to maximize the recovery of crystalline Ru₃(CO)₁₂.[4]
High-Yield Synthetic Protocol (Atmospheric Pressure)
This protocol is adapted from the highly reliable method developed by Fauré, Saccavini, and Lavigne, which consistently produces yields exceeding 90%.[5]
Equipment Setup
-
500 mL three-necked, round-bottomed flask
-
Reflux condenser with an outlet connected to a gas bubbler and vented to a fume hood
-
Gas inlet adapter with a glass tube (2-3 mm diameter)
-
Heating mantle with a magnetic stirrer and an oil bath
-
Large magnetic stir bar
-
Thermometer or temperature probe
Reagents
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O): 5.0 g
-
2-Ethoxyethanol: 250 mL
-
Potassium hydroxide (KOH) pellets: 2.4 g
-
Carbon monoxide (CO) gas, high purity
-
Nitrogen (N₂) gas (for deaeration)
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of Ru₃(CO)₁₂.
Step-by-Step Procedure
Stage I: Reduction to Ru(II)
-
Flask Charging: In a 500 mL three-necked flask, combine 5.0 g of RuCl₃·xH₂O and 250 mL of 2-ethoxyethanol.[4]
-
Deaeration: Briefly deaerate the solution by bubbling nitrogen through it or by stirring under a reduced atmosphere for several minutes.[4]
-
CO Introduction: Equip the flask with the reflux condenser and gas inlet. Begin a fast stream of carbon monoxide (~2 bubbles per second) and start vigorous magnetic stirring.[4]
-
Initial Heating: Heat the mixture in an oil bath to 80°C and maintain this temperature for 45 minutes. The solution's color will gradually change to a deep blood-red.[4]
-
Reflux: Increase the temperature to bring the solution to reflux (~135°C) and maintain for an additional 30-45 minutes, until the solution becomes a completely clear, golden yellow.[4]
Stage II: Reduction to Ru(0) and Crystallization 6. Temperature Stabilization: Remove the heating mantle and allow the oil bath to cool to 75°C. It is critical to stabilize the temperature in the 75-80°C range and not exceed 85°C for the next step.[4] 7. Base Addition: Reduce the CO flow rate to approximately 1 bubble per second. Cautiously add the 2.4 g of KOH pellets through the side neck of the flask.[4] 8. Reaction: Over the next 15 minutes, the solution will darken. Shortly after, orange crystals of Ru₃(CO)₁₂ will begin to precipitate on the flask walls. Maintain the temperature and stirring for a total of 45 minutes after the KOH addition.[4] 9. Crystallization: Turn off the heater but continue moderate stirring and CO flow. Allow the flask to cool slowly to room temperature while remaining in the oil bath. This slow cooling is crucial for maximizing crystal growth.[4]
Product Isolation and Purification 10. Filtration: Once at room temperature, vent the system with nitrogen. Collect the orange crystals by filtration on a glass frit. The resulting filtrate should be nearly colorless.[4] 11. Washing: Wash the collected solid with ethanol and/or water to remove the potassium chloride (KCl) byproduct.[4] 12. Drying: Dry the product. The resulting Ru₃(CO)₁₂ crystals are air-stable. For very high purity, the crude product can be dissolved in dichloromethane and passed through a short silica gel column to remove any residual KCl.[4]
Alternative Synthetic Approaches
While the atmospheric pressure method is convenient and high-yielding, other methodologies exist and may be suitable depending on available equipment.
-
High-Pressure Synthesis: The original methods for preparing Ru₃(CO)₁₂ involved heating a methanol solution of RuCl₃ under high pressures of carbon monoxide (up to 250 °C).[2] This approach requires specialized high-pressure autoclave equipment and is generally less common in modern research labs due to the convenience of atmospheric methods.
-
Amine-Promoted Low-Pressure Synthesis: Recent patents describe methods using an amine as the base/promoter.[6][7] These reactions can be carried out under milder conditions, such as 50-100°C and 0.2-0.9 MPa (approx. 2-9 atm) of CO pressure. This approach may offer advantages in scalability and avoiding the use of strong bases like KOH.[7]
Data Summary & Characterization
The protocol described in Section 4.0 provides a reliable and reproducible outcome.
| Parameter | Value / Condition | Rationale / Notes |
| RuCl₃·xH₂O | 5.0 g | Starting material, source of ruthenium. |
| Solvent | 2-Ethoxyethanol (250 mL) | High-boiling solvent to facilitate reduction. |
| Reducing Agent | CO / Base-promoted | Carbon monoxide acts as both ligand and reductant. |
| Base | KOH (2.4 g) | Promotes final reduction from Ru(II) to Ru(0). |
| Stage I Temp. | 80°C, then 135°C (Reflux) | Stepwise heating ensures controlled formation of Ru(II) intermediates.[4] |
| Stage II Temp. | 75-80°C | Critical for preventing side reactions and product decomposition.[4] |
| Pressure | Atmospheric | A key advantage for laboratory convenience and safety. |
| Reaction Time | ~2.5 - 3 hours | Efficient and practical for a single lab session. |
| Expected Yield | >90% | Based on reported literature.[5] |
Characterization: The product can be readily characterized by its distinctive orange color and spectroscopic properties. Infrared (IR) spectroscopy (in hexane solution) shows characteristic ν(CO) stretching frequencies at 2061, 2031, and 2011 cm⁻¹.[2]
Critical Safety Protocols
The synthesis and handling of metal carbonyls require strict adherence to safety procedures due to the extreme toxicity of the reagents and potential byproducts.[8]
-
Carbon Monoxide (CO) Hazard: CO is a colorless, odorless, and highly toxic gas that acts as a chemical asphyxiant.[9] All operations involving CO must be conducted in a properly functioning chemical fume hood.[10] A personal or area CO monitor with an audible alarm is highly recommended.[9][11]
-
Metal Carbonyl Toxicity: Metal carbonyls are volatile and can be fatal if inhaled, absorbed through the skin, or ingested.[8][10] The toxicity arises from the release of CO within the body and the inherent toxicity of the heavy metal.[8]
-
Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, tightly sealed safety goggles, and appropriate chemical-resistant gloves are mandatory.[10] Given the risk of skin absorption, double gloving may be prudent.
-
Engineering Controls: The entire apparatus must be contained within a chemical fume hood.[10] The exhaust from the reaction (via the bubbler) must be vented deep within the hood to ensure no CO escapes into the lab environment.
-
Storage: Store the final Ru₃(CO)₁₂ product in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Although Ru₃(CO)₁₂ is relatively air-stable, prolonged or improper storage can lead to degradation and potential release of CO.
-
Emergency Procedures: Ensure all personnel are aware of the symptoms of CO poisoning (headache, dizziness, nausea).[12] In case of exposure, immediately move the affected person to fresh air and seek urgent medical attention.[10]
Conclusion
The is a mature and reliable process when conducted with a clear understanding of the underlying chemical transformations and a steadfast commitment to safety. The two-stage, base-promoted atmospheric pressure protocol detailed in this guide offers the best combination of high yield, convenience, and reproducibility for a research setting. By following this expert-validated methodology, researchers can confidently produce high-purity Ru₃(CO)₁₂ for use in catalysis, materials science, and further synthetic explorations.
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Triruthenium dodecacarbonyl - Wikipedia. [Link]
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Triruthenium dodecacarbonyl - American Chemical Society. (2023-05-15). [Link]
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Fauré, M., Saccavini, C., & Lavigne, G. New insight into a convenient base-promoted synthesis of Ru3(CO)12. Chemical Communications. [Link]
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Triruthenium dodecacarbonyl - chemeurope.com. [Link]
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METAL CARBONYLS - STANDARD OPERATING PROCEDURE. New Jersey Institute of Technology. [Link]
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Metal Carbonyls. University of California, Santa Barbara, Environmental Health & Safety. [Link]
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Hidai, M., et al. (1983). Synthesis and characterization of [RuCo3(CO)12]- clusters. Effective catalyst precursors for the homologation of methanol. ResearchGate. [Link]
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D'Alfonso, G., et al. Reproducible high-yield syntheses of [Ru3(CO)12], [H4Ru4(CO)12], and [Ru6C(CO)16]2− by a convenient two-step methodology involving controlled reduction in ethylene glycol of RuCl3·nH2O. ResearchGate. [Link]
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An In-depth Technical Guide to the Molecular Structure and Bonding of Triruthenium Dodecacarbonyl, Ru₃(CO)₁₂
This guide provides a comprehensive technical overview of the molecular structure, bonding, synthesis, and reactivity of triruthenium dodecacarbonyl, Ru₃(CO)₁₂. It is intended for researchers, scientists, and drug development professionals who utilize or study organometallic compounds and metal carbonyl clusters.
Introduction: The Significance of Ru₃(CO)₁₂
Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, is a key metal carbonyl cluster compound that serves as a vital precursor in the synthesis of a wide array of organoruthenium complexes.[1] This dark orange, crystalline solid is soluble in nonpolar organic solvents and is classified as a metal carbonyl cluster.[1] Its importance lies in its rich and diverse reactivity, which has been extensively explored, leading to the generation of hundreds of derivatives.[2] Understanding the intricacies of its molecular architecture and the nature of its chemical bonds is fundamental to harnessing its full potential in catalysis, materials science, and synthetic chemistry. Historically, the correct trigonal structure of Ru₃(CO)₁₂ was established through crystallographic and spectroscopic evidence, correcting earlier proposed formulas.[3]
Molecular Structure: A Symmetrical Trinuclear Core
The molecular structure of Ru₃(CO)₁₂ is characterized by a trinuclear core of ruthenium atoms arranged in an equilateral triangle.[2][3] This arrangement results in a molecule with high symmetry, belonging to the D₃h point group.[2][4] Each ruthenium atom is coordinated to four terminal carbon monoxide (CO) ligands, with two in axial positions and two in equatorial positions.[2] A notable feature of Ru₃(CO)₁₂ is the absence of bridging CO ligands, which distinguishes it from its iron analogue, Fe₃(CO)₁₂, which possesses two bridging carbonyls and C₂v symmetry.[2] The osmium counterpart, Os₃(CO)₁₂, shares the same D₃h structure as Ru₃(CO)₁₂.[2][4]
The structural parameters of Ru₃(CO)₁₂ have been precisely determined through single-crystal X-ray diffraction studies. These investigations have established the key bond lengths and angles within the molecule, providing a foundational understanding of its geometry.
| Structural Parameter | Value | Source |
| Mean Ru-Ru bond length | 2.848 Å | [4] |
The solid-state structure of Ru₃(CO)₁₂ has been shown to persist down to low temperatures (10 K) in the monoclinic space group P2₁/n.[5][6] High-pressure studies using X-ray diffraction have revealed that while intramolecular bonding parameters remain relatively constant, intermolecular distances decrease significantly under pressure.[7][8]
Below is a diagram illustrating the molecular structure of Ru₃(CO)₁₂.
Caption: Workflow for the base-promoted synthesis of Ru₃(CO)₁₂.
Spectroscopic Characterization
The structure and bonding of Ru₃(CO)₁₂ are further elucidated through various spectroscopic techniques, with infrared (IR) spectroscopy being particularly informative for metal carbonyls.
Infrared Spectroscopy
The number and frequencies of the C-O stretching vibrations in the IR spectrum provide valuable insights into the molecular symmetry and the nature of the carbonyl ligands. For Ru₃(CO)₁₂, which contains only terminal CO groups, the IR spectrum exhibits strong absorption bands in the range of 1950-2100 cm⁻¹. [9]The absence of bands in the typical bridging region (below 1900 cm⁻¹) is consistent with its D₃h structure. [9]
| Spectroscopic Data | Wavenumber (cm⁻¹) |
|---|
| Terminal C-O stretching vibrations | 1950 - 2100 |
High-pressure IR and Raman spectroscopy studies have shown that the carbonyl stretching frequencies shift to higher wavenumbers with increasing pressure. [7][8]
Reactivity: A Gateway to Diverse Organoruthenium Chemistry
The chemical properties of Ru₃(CO)₁₂ have been extensively investigated, establishing it as a versatile starting material for a vast number of organoruthenium derivatives. [1][2]
Substitution Reactions
Ru₃(CO)₁₂ readily undergoes substitution reactions where one or more carbonyl ligands are replaced by other ligands, such as tertiary phosphines or isocyanides, without fragmentation of the trinuclear core. [1][2] General Reaction: Ru₃(CO)₁₂ + nL → Ru₃(CO)₁₂₋ₙLₙ + nCO (where L = phosphine, isocyanide; n = 1, 2, or 3) [1]
Cluster Build-up and Fragmentation
Under certain conditions, the Ru₃ core can either expand or fragment. For instance, treatment with hydrogen at elevated temperatures can lead to the formation of the tetrahedral cluster H₄Ru₄(CO)₁₂. [1][2]Conversely, reaction with some alkenes, like 1,5-cyclooctadiene, can lead to the fragmentation of the cluster to form mononuclear ruthenium complexes. [1]
Reactions with Alkynes
The reactions of Ru₃(CO)₁₂ with alkynes, such as diphenylacetylene, are complex and highly dependent on the reaction conditions (temperature and solvent). These reactions can yield a variety of products with different nuclearities and alkyne coordination modes.
Formation of Carbido Clusters
At high temperatures, Ru₃(CO)₁₂ can convert into a series of clusters containing interstitial carbide ligands, such as Ru₆C(CO)₁₇ and Ru₅C(CO)₁₅. [1][2]These carbido clusters are of interest for their potential applications in catalysis.
Conclusion
Triruthenium dodecacarbonyl is a fundamentally important molecule in organometallic chemistry. Its well-defined D₃h symmetrical structure, governed by the 18-electron rule, provides a stable yet reactive platform for a vast array of chemical transformations. A thorough understanding of its molecular structure, bonding, and reactivity is crucial for the rational design and synthesis of novel ruthenium-based catalysts and materials. The experimental protocols for its synthesis are well-established, making it a readily accessible and indispensable reagent for both academic and industrial research.
References
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Triruthenium dodecacarbonyl. In Wikipedia. Retrieved from [Link]
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Triruthenium dodecacarbonyl. chemeurope.com. Retrieved from [Link]
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Triruthenium dodecacarbonyl. American Chemical Society. Retrieved from [Link]
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High Pressure Study of Ru3(CO)12 by X-ray Diffraction, Raman, and Infrared Spectroscopy. pubs.acs.org. Retrieved from [Link]
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Intramolecular and Intermolecular Bonding in Ru3(CO)12, Ru3(CO)9(.mu.3:.eta.2:.eta.2:.eta.2-C6H6), and Ru3(CO)6(.mu.-CO)3(.mu.3-S3C3H6). pubs.acs.org. Retrieved from [Link]
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FT-IR spectra of a) Ru 3 (CO) 12 , and its pyrolysis products at 180 ... ResearchGate. Retrieved from [Link]
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Bonding schematic for: 1) H4Ru4(CO)12 and 2) Ru3(CO)12. Complex (1)... ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to Triangulo-Dodecacarbonyltriruthenium: Properties, Reactivity, and Experimental Protocols
This guide provides a comprehensive overview of the essential physical and chemical properties of triangulo-dodecacarbonyltriruthenium, Ru₃(CO)₁₂. Designed for researchers, scientists, and professionals in drug development and catalysis, this document delves into the structural intricacies, synthetic methodologies, and reactive nature of this pivotal organometallic cluster. The information presented herein is grounded in established scientific literature, offering both foundational knowledge and practical insights for laboratory applications.
Molecular Architecture and Structural Integrity
Triangulo-dodecacarbonyltriruthenium is a metal carbonyl cluster compound with the chemical formula Ru₃(CO)₁₂.[1][2] Its core consists of an equilateral triangle of ruthenium atoms, a structural motif that underpins its unique reactivity.[3][4] Each ruthenium atom is coordinated to four carbonyl (CO) ligands, with two in axial and two in equatorial positions, resulting in a molecule with D₃h symmetry.[3][5] This high symmetry is a key feature, distinguishing it from its iron analogue, Fe₃(CO)₁₂, which exhibits C₂v symmetry due to the presence of bridging CO ligands.[3] The osmium counterpart, Os₃(CO)₁₂, shares the same D₃h structure as Ru₃(CO)₁₂.[3]
The solid-state structure of Ru₃(CO)₁₂ has been extensively studied, revealing a monoclinic crystal system with the space group P2₁/n at room temperature.[5] This crystal structure is maintained at temperatures as low as 10 K.[5][6] High-pressure studies have shown that while the intramolecular bonding parameters remain relatively constant, the intermolecular distances decrease significantly under pressure, leading to a compression of the unit cell.[7][8]
Caption: Idealized D₃h structure of Ru₃(CO)₁₂.
Physicochemical Properties
Ru₃(CO)₁₂ presents as a dark orange to orange crystalline solid.[1][4][9] It is insoluble in water but shows solubility in nonpolar organic solvents such as hexane, cyclohexane, benzene, and acetone.[3][10][11][12] This solubility profile is a critical consideration for its use in homogeneous catalysis and for the growth of single crystals for diffraction studies.
| Property | Value | Reference |
| Molecular Formula | C₁₂O₁₂Ru₃ | [2][3] |
| Molar Mass | 639.33 g/mol | [2][3] |
| Appearance | Orange to dark orange crystalline solid | [1][4][9] |
| Melting Point | 154 °C (decomposes) | [1][9] |
| Density | 2.48 g/cm³ | [1][3] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents | [3][4][10] |
| Symmetry | D₃h | [3][5] |
Synthesis and Handling
The synthesis of Ru₃(CO)₁₂ is typically achieved through the reaction of a ruthenium precursor, most commonly ruthenium(III) chloride (RuCl₃), with carbon monoxide at elevated temperature and pressure.[1][3][4] A common laboratory-scale synthesis involves heating a methanol solution of RuCl₃ under high CO pressure.[3] An alternative, convenient base-promoted synthesis can be carried out in 2-ethoxyethanol, which avoids the need for high-pressure equipment.[13]
Experimental Protocol: Base-Promoted Synthesis of Ru₃(CO)₁₂ [13]
-
Reduction of Ru(III) to Ru(II): In a three-necked flask equipped with a reflux condenser and a gas inlet, dissolve 5 g of RuCl₃·3H₂O in 250 mL of 2-ethoxyethanol. De-aerate the solution by bubbling with nitrogen. Introduce a steady stream of carbon monoxide (approx. 2 bubbles per second) with vigorous stirring. Heat the mixture to 80°C for 45 minutes, then increase the temperature to 135°C (reflux) for 30-45 minutes until a clear, golden-yellow solution is obtained.
-
Formation of Ru₃(CO)₁₂: Cool the solution to 75°C. Cautiously add 2.4 g of KOH pellets to the solution. The solution will darken, and after approximately 15 minutes, orange crystals of Ru₃(CO)₁₂ will begin to precipitate. Maintain the temperature and CO flow for a total of 45 minutes.
-
Isolation and Purification: Stop heating and allow the mixture to cool to room temperature while maintaining a moderate CO flow and stirring. The air-stable crystals can be collected by filtration, washed with ethanol and/or water to remove KCl, and dried.
Due to the toxicity of carbon monoxide and ruthenium compounds, all manipulations should be performed in a well-ventilated fume hood.[4] Ru₃(CO)₁₂ is sensitive to air and moisture, and for long-term storage, it should be kept under an inert atmosphere.[14]
Caption: Workflow for the base-promoted synthesis of Ru₃(CO)₁₂.
Chemical Reactivity and Applications
The chemical utility of Ru₃(CO)₁₂ is extensive, serving as a precursor to a vast number of organoruthenium compounds.[1][3] Its reactivity is centered around the substitution of CO ligands and the integrity of the Ru₃ cluster.
Reactions with Carbon Monoxide
Under high pressures of carbon monoxide, Ru₃(CO)₁₂ can be converted to the monomeric ruthenium pentacarbonyl, Ru(CO)₅.[1][3] This reaction is reversible, and Ru(CO)₅ will revert to the more stable triruthenium cluster upon standing.[3] The instability of Ru(CO)₅ contrasts with the robustness of its iron analogue, Fe(CO)₅.[1]
Substitution Reactions
Ru₃(CO)₁₂ undergoes substitution reactions with various Lewis bases (L), such as tertiary phosphines and isocyanides, to form derivatives of the type Ru₃(CO)₁₂₋ₙLₙ (where n = 1, 2, or 3).[1][3] These reactions are fundamental to the synthesis of tailored ruthenium catalysts.
Reactions with Hydrogen
Upon warming under a hydrogen atmosphere, Ru₃(CO)₁₂ converts to the tetrahedral cluster H₄Ru₄(CO)₁₂.[1][3] This reactivity highlights the ability of the ruthenium cluster to activate small molecules.
Thermal Decomposition
The thermal decomposition of Ru₃(CO)₁₂ has been studied in the gas phase and on various surfaces. In the gas phase, sequential loss of CO ligands occurs in the temperature range of 500–900 K, ultimately forming a bare Ru₃ cluster.[15] On surfaces like titania (TiO₂), the decomposition begins at around 250 K and is complete above 600 K, leading to the formation of small ruthenium nanoparticles.[16] This property is exploited in the preparation of supported ruthenium catalysts.
Catalytic Applications
Ru₃(CO)₁₂ is a versatile catalyst and catalyst precursor for a wide range of organic transformations.[10][14][17] These include:
-
Hydrogen transfer reactions [10]
-
Carbonylation and reductive carbonylation reactions [10][17]
-
Cycloaddition reactions [10]
-
Dehydrogenation of alcohols [18]
The catalytic activity often arises from species generated in situ from the decomposition or reaction of the Ru₃(CO)₁₂ cluster.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the characterization of Ru₃(CO)₁₂ and its derivatives.
Infrared (IR) Spectroscopy
The carbonyl stretching region (ν(CO)) in the IR spectrum is particularly informative. For Ru₃(CO)₁₂ in a hexane solution, characteristic strong absorptions are observed at 2061, 2031, and 2011 cm⁻¹.[3] These bands are due to the terminal CO ligands. The absence of bands in the bridging carbonyl region (typically 1700-1850 cm⁻¹) is consistent with its D₃h structure.[3] Upon pyrolysis, these characteristic carbonyl bands disappear, indicating the loss of CO ligands.[19]
Raman and Inelastic Neutron Scattering (INS) Spectroscopy
Raman and INS spectroscopies provide complementary information to IR spectroscopy.[5][6] INS, in particular, has no selection rules and has enabled the observation of all fundamental modes below 700 cm⁻¹, which are often weak or forbidden in IR and Raman spectra.[6] These techniques have been crucial for a more complete assignment of the vibrational modes of Ru₃(CO)₁₂.[5][20]
Conclusion
Triangulo-dodecacarbonyltriruthenium is a cornerstone compound in organometallic chemistry with a rich and diverse chemistry. Its well-defined structure, predictable reactivity, and accessibility through established synthetic routes make it an invaluable precursor for the synthesis of novel ruthenium complexes and a versatile catalyst in organic synthesis. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective application in research and development.
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High Pressure Study of Ru3(CO)12 by X-ray Diffraction, Raman, and Infrared Spectroscopy.
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A Technical Guide to the Spectroscopic Characterization of Triruthenium Dodecacarbonyl [Ru₃(CO)₁₂]
Prepared by: Dr. Gemini, Senior Application Scientist
Foreword
Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, stands as a cornerstone compound in the field of organometallic chemistry. Its structural and electronic properties have made it a vital precursor for catalysts and a model system for understanding bonding in metal carbonyl clusters.[1][2] A thorough characterization of this molecule is paramount for its application, and vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers an unparalleled window into its molecular framework. This guide provides a detailed exploration of the theoretical underpinnings and practical application of these spectroscopic methods for the definitive characterization of Ru₃(CO)₁₂. We will delve into the causality behind its spectral features, rooted in its unique molecular symmetry, and present field-proven protocols for data acquisition and interpretation.
The Molecular Architecture of Ru₃(CO)₁₂: A Foundation in Symmetry
To interpret the vibrational spectra of Ru₃(CO)₁₂, one must first appreciate its elegant molecular structure. The molecule consists of an equilateral triangle of ruthenium atoms.[2][3] Each ruthenium atom is coordinated to four carbonyl (CO) ligands: two are positioned along the axis perpendicular to the Ru₃ plane (axial ligands), and two lie within the plane (equatorial ligands).[2]
In solution, Ru₃(CO)₁₂ exhibits high symmetry, belonging to the D₃h point group.[1][2] This specific symmetry is the critical factor governing which of its molecular vibrations will be active in IR or Raman spectroscopy. The axial and equatorial carbonyl groups are not interchangeable through any symmetry operation, making them chemically distinct sets.[1] It is important to note that while the molecule is highly symmetric in solution, in the solid state, crystal packing forces reduce the formal symmetry, which can lead to subtle changes in the spectra, such as the lifting of degeneracies.[1]
Caption: Idealized D₃h structure of Triruthenium Dodecacarbonyl.
Vibrational Spectroscopy: The Interrogation of Molecular Bonds
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The two primary techniques, IR and Raman, are governed by different selection rules and thus provide complementary information.
-
Infrared (IR) Spectroscopy: A vibration is IR-active if it causes a change in the molecule's net dipole moment.[4] In metal carbonyls, the C≡O stretching vibrations (ν(CO)) are particularly intense due to the large change in dipole moment, making IR an exceptionally sensitive tool for their study.[4][5]
-
Raman Spectroscopy: A vibration is Raman-active if it causes a change in the molecule's polarizability.[6] Symmetric vibrations that may not significantly alter the dipole moment often lead to strong Raman signals. For Ru₃(CO)₁₂, the symmetric Ru-Ru stretching modes are a classic example of vibrations that are strong in the Raman spectrum.
For a D₃h molecule like Ru₃(CO)₁₂, group theory predicts 21 infrared-active fundamentals and 34 Raman-active modes.[7] The analysis of these active modes, particularly in the distinct C≡O stretching region (1800-2150 cm⁻¹), allows for a definitive structural confirmation.[5]
Infrared Spectrum Analysis of Ru₃(CO)₁₂
The IR spectrum of Ru₃(CO)₁₂ is dominated by strong absorptions in the terminal carbonyl stretching region. The position of these bands is sensitive to the electronic environment of the metal cluster. The phenomenon of π-backbonding, where the metal d-orbitals donate electron density into the antibonding π* orbitals of the CO ligands, weakens the C-O bond and lowers its stretching frequency compared to free CO (2143 cm⁻¹).[5]
Table 1: Key Infrared Absorptions for Ru₃(CO)₁₂ in the Carbonyl Region
| Frequency (cm⁻¹) | Symmetry Assignment (D₃h) | Description of Vibrational Mode |
| 2060 | E' | In-phase stretch of equatorial and axial CO ligands |
| 2030 | A₂'' | Out-of-phase stretch of axial CO ligands |
| 2015 | E' | Out-of-phase stretch of equatorial CO ligands |
Note: Frequencies are approximate and can vary slightly with solvent or physical state.
The lower frequency region of the spectrum (< 700 cm⁻¹) contains vibrations corresponding to Ru-C stretching and δ(Ru-C≡O) bending modes. While crucial for a complete vibrational picture, their assignment can be complex due to overlapping bands.[1]
Raman Spectrum Analysis of Ru₃(CO)₁₂
Raman spectroscopy provides complementary data essential for a full structural assignment. The symmetric vibrations are particularly prominent.
Table 2: Key Raman Scattering Peaks for Ru₃(CO)₁₂
| Frequency (cm⁻¹) | Symmetry Assignment (D₃h) | Description of Vibrational Mode |
| 2120 | A₁' | Symmetric "breathing" mode of all CO ligands |
| 2038 | E' | Asymmetric stretch of CO ligands |
| 2025 | E'' | Asymmetric stretch of CO ligands (IR inactive) |
| 185 | A₁' | Symmetric Ru-Ru stretch |
| 150 | E' | Asymmetric Ru-Ru stretch |
The observation of distinct IR and Raman active modes, including modes that are exclusively active in one technique (like the E'' mode), provides powerful evidence for the D₃h molecular structure. The strong A₁' Ru-Ru stretch observed around 185 cm⁻¹ is a direct spectroscopic confirmation of the metal-metal bonding within the cluster core.
Experimental Protocols: A Self-Validating Workflow
The integrity of spectroscopic data relies on meticulous experimental procedure. The following protocols outline the steps for acquiring high-quality IR and Raman spectra of Ru₃(CO)₁₂.
Caption: Workflow for Spectroscopic Characterization of Ru₃(CO)₁₂.
Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid State - KBr Pellet):
-
Rationale: Potassium bromide (KBr) is transparent in the mid-IR range and provides a uniform matrix, minimizing scattering effects.
-
Procedure:
-
Thoroughly dry spectroscopic grade KBr at 110°C for at least 4 hours to remove water, which has strong IR absorptions.
-
In an agate mortar, grind ~1 mg of Ru₃(CO)₁₂ with ~100 mg of the dried KBr. The goal is a fine, homogenous powder.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 7-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the spectrometer's sample holder.
-
-
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.
-
Place the Ru₃(CO)₁₂ pellet in the beam path.
-
Collect the sample spectrum. Typical parameters:
-
Range: 4000 - 400 cm⁻¹
-
Resolution: 2 or 4 cm⁻¹
-
Scans: 32-64 scans (to improve signal-to-noise ratio).
-
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Protocol for Raman Spectroscopy
-
Sample Preparation (Solid State):
-
Rationale: Solid-state analysis is straightforward and avoids potential solvent interference. Water is a very weak Raman scatterer, making this technique robust against atmospheric moisture.[6]
-
Procedure:
-
Place a small amount (~1 mg) of crystalline Ru₃(CO)₁₂ onto a clean glass microscope slide or into a capillary tube.
-
No further preparation is typically needed.
-
-
-
Data Acquisition:
-
Instrument: A dispersive Raman spectrometer, often coupled to a microscope.
-
Procedure:
-
Place the sample on the microscope stage.
-
Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm). The choice is critical to avoid sample fluorescence, which can overwhelm the weak Raman signal. Ru₃(CO)₁₂ is orange, so a longer wavelength like 785 nm is often preferred.
-
Focus the laser onto the sample using the microscope objective.
-
Set the laser power. Start with low power and gradually increase to obtain a good signal without causing thermal decomposition of the sample.
-
Acquire the spectrum. Typical parameters:
-
Acquisition Time: 1-10 seconds
-
Accumulations: 5-20 (to improve signal-to-noise)
-
Range: 100 - 2200 cm⁻¹ (to cover both the metal-metal and carbonyl regions).
-
-
Process the spectrum to remove any background fluorescence, if present.
-
-
Conclusion
The combined application of IR and Raman spectroscopy provides a robust and definitive characterization of triruthenium dodecacarbonyl. The number, position, and relative intensities of the observed vibrational bands, particularly in the carbonyl stretching region, serve as a direct fingerprint of its D₃h symmetry. The insights gained from this analysis are not merely academic; they provide the fundamental structural validation required for researchers and drug development professionals who may use Ru₃(CO)₁₂ as a precursor for novel catalytic or therapeutic agents. By following the validated protocols herein, scientists can ensure the identity and purity of their material, forming a reliable basis for all subsequent research.
References
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Parker, S. F., & Fortes, A. D. (2016). Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru₃(CO)₁₂. Inorganic Chemistry, 55(1), 282-293. [Link]
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Parker, S. F., & Fortes, A. D. (2016). Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru3(CO)12. PubMed, National Center for Biotechnology Information. [Link]
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Kettle, S. F. A., & Stanghellini, P. L. (1982). Vibrational spectrum of Ru₃(CO)₁₂; analogy with the adsorption system CO/Ru(001). Journal of the Chemical Society, Chemical Communications, (10), 574-575. [Link]
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Hoo, Y. S., et al. (2015). Infrared study of triruthenium dodecacarbonyl interactions with gold. ResearchGate. [Link]
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Wikipedia contributors. (n.d.). Triruthenium dodecacarbonyl. Wikipedia. [Link]
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National Center for Biotechnology Information. (n.d.). Tri-ruthenium dodecacarbonyl. PubChem Compound Database. [Link]
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Mason, R., & Rae, A. I. M. (1968). The crystal structure of ruthenium carbonyl, Ru₃(CO)₁₂. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 778-779. [Link]
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ChemEurope. (n.d.). Triruthenium dodecacarbonyl. chemeurope.com. [Link]
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StudyLib. (n.d.). Metal Carbonyl Substitution Reactions: IR Spectroscopy. studylib.net. [Link]
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Adams, D. M., & Taylor, I. D. (2004). High Pressure Study of Ru₃(CO)₁₂ by X-ray Diffraction, Raman, and Infrared Spectroscopy. Inorganic Chemistry, 43(17), 5245–5252. [Link]
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Cotton, F. A. (1966). Analysis of the Infrared Spectra of Metal Carbonyls. The Journal of Chemical Physics, 44(6), 2175-2180. [Link]
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Shriver, D. F., & Atkins, P. W. (n.d.). Transition Metal Carbonyls. Course Material. [Link]
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J-GLOBAL. (n.d.). Infrared study of triruthenium dodecacarbonyl interactions with gold. Japan Science and Technology Agency. [Link]
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ResearchGate. (n.d.). FT-IR spectra of a) Ru₃(CO)₁₂ , and its pyrolysis products at 180 °C. ResearchGate. [Link]
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Baiz, C. R., et al. (2013). Two-Dimensional Infrared Spectroscopy of Metal Carbonyls. Accounts of Chemical Research, 46(9), 2017-2027. [Link]
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Community College of Rhode Island. (2001). Raman Spectroscopy Protocol. CCRI Faculty Web. [Link]
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Hermann, H., & Lamprecht, I. (1996). Matrix-isolation Raman spectroscopy and photochemistry of carbonyl-metal-silyl complexes. Analytical and Bioanalytical Chemistry, 355(3-4), 340-342. [Link]
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Lledós, A., et al. (1998). Molecular Structures of M₂(CO)₉ and M₃(CO)₁₂ (M = Fe, Ru, Os). Organometallics, 17(12), 2468-2475. [Link]
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Elias, A. J. (n.d.). Infrared Spectroscopy- A spectro-analytical tool in chemistry. SlideShare. [Link]
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van der Maas, J. H., & van den Berg, R. (1974). Spectroscopic studies of metal carbonyl complexes. Part I. Theoretical considerations and application to mercury bis(tetracarbonylcobaltate). Journal of the Chemical Society, Dalton Transactions, (22), 2354-2358. [Link]
-
Dalal, M. (n.d.). Vibrational Spectra of Metal Carbonyls for Bonding and Structure Elucidation. Dalal Institute. [Link]
-
ResearchGate. (n.d.). Vibrational spectroscopy: Procedures for the calculation of the CO stretchings of carbonyl complexes and determination of their IR and Raman activity. ResearchGate. [Link]
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Unveiling the Atomic Architecture of Triruthenium Dodecacarbonyl: A Technical Guide to Crystal Structure Determination
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Ru₃(CO)₁₂
Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, is a cornerstone compound in organometallic chemistry. First synthesized in the early 20th century, its true molecular structure remained a subject of speculation until the advent of single-crystal X-ray diffraction in the 1960s.[1][2] The initial misidentification as a simpler species underscores the transformative power of crystallographic techniques in elucidating complex molecular architectures.[1][2] This guide serves as a comprehensive technical overview of the principles and methodologies employed in the determination of the crystal structure of Ru₃(CO)₁₂, a process that is fundamental to understanding its reactivity and potential applications in catalysis and materials science.
The molecule itself is a beautiful example of a metal carbonyl cluster, featuring a triangular arrangement of ruthenium atoms. In solution, Ru₃(CO)₁₂ exhibits D₃h symmetry, a highly symmetric structure where each ruthenium atom is coordinated to four terminal carbon monoxide ligands.[3][4] In the solid state, this idealized symmetry is slightly distorted, and the compound crystallizes in the monoclinic space group P2₁/n.[1] This subtle change in symmetry upon crystallization highlights the importance of solid-state structural analysis for a complete understanding of a molecule's properties.
This guide will provide a detailed walkthrough of the critical steps involved in determining the crystal structure of Ru₃(CO)₁₂, from the rational growth of high-quality single crystals to the sophisticated processes of data collection, structure solution, and refinement. By delving into the causality behind experimental choices and adhering to principles of scientific integrity, this document aims to equip researchers with the knowledge to approach similar structural determinations with confidence and precision.
Part 1: The Foundation of Structure Determination - Growing High-Quality Single Crystals
The journey to a crystal structure begins with the often-challenging yet crucial step of obtaining a single crystal of sufficient size and quality. For Ru₃(CO)₁₂, an air-stable, dark orange solid, several crystallization techniques can be successfully employed. The choice of method is dictated by the solubility of the compound in various organic solvents.
Experimental Protocol: Crystallization of Ru₃(CO)₁₂
A field-proven method for growing diffraction-quality crystals of Ru₃(CO)₁₂ is slow evaporation from a suitable solvent.
Materials:
-
Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
-
Hexane (or other suitable nonpolar solvent like toluene)
-
Small, clean glass vial with a screw cap or a vial that can be covered with parafilm
-
Syringe and needle
Procedure:
-
Solution Preparation: Prepare a saturated or near-saturated solution of Ru₃(CO)₁₂ in hexane at room temperature. This is achieved by dissolving a small amount of the solid in the solvent and ensuring a small amount of undissolved material remains, indicating saturation.
-
Filtration (Optional but Recommended): To remove any particulate impurities that could hinder crystal growth, the saturated solution can be carefully filtered through a small cotton plug in a Pasteur pipette into a clean vial.
-
Controlled Evaporation: The vial containing the saturated solution is then loosely capped or covered with parafilm. To control the rate of evaporation, a few small holes can be pierced in the parafilm with a needle. A slower evaporation rate generally leads to larger and higher-quality crystals.
-
Incubation: The vial is placed in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench, and left undisturbed.
-
Crystal Growth: Over a period of several hours to days, as the solvent slowly evaporates, the concentration of Ru₃(CO)₁₂ will exceed its solubility limit, and crystals will begin to form.
-
Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they can be carefully harvested from the mother liquor using a spatula or by decanting the remaining solvent.
Causality of Experimental Choices:
-
Solvent Selection: Hexane is an excellent choice for Ru₃(CO)₁₂ as it is a nonpolar solvent in which the compound is moderately soluble, allowing for the creation of a saturated solution from which crystals can precipitate upon slow evaporation.
-
Slow Evaporation: The gradual removal of the solvent is critical. Rapid evaporation leads to the rapid precipitation of many small crystallites, which are unsuitable for single-crystal X-ray diffraction. Slow, controlled evaporation provides the necessary time for the molecules to arrange themselves in a highly ordered, crystalline lattice.
-
Vibration-Free Environment: Mechanical disturbances can disrupt the delicate process of crystal growth, leading to the formation of polycrystalline aggregates or poorly formed crystals.
Part 2: The Core of the Technique - Single-Crystal X-ray Diffraction
With a suitable single crystal in hand, the next phase involves irradiating it with X-rays and analyzing the resulting diffraction pattern. This process can be broken down into three main stages: data collection, structure solution, and structure refinement.
Experimental Protocol: Single-Crystal X-ray Diffraction of Ru₃(CO)₁₂
The following protocol outlines the typical steps for collecting and analyzing X-ray diffraction data for a crystal of Ru₃(CO)₁₂.
1. Crystal Mounting:
-
A selected crystal is carefully mounted on a goniometer head. This is often done using a cryoloop, a small nylon loop, to which the crystal adheres with the help of a cryoprotectant oil.
-
The goniometer head is then attached to the diffractometer.
2. Data Collection:
-
The crystal is cooled to a low temperature, typically 100 K, in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data.
-
The crystal is irradiated with a monochromatic beam of X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
The diffractometer rotates the crystal through a series of angles, and for each orientation, the diffracted X-rays are recorded by a detector (e.g., a CCD or CMOS detector). A complete dataset consists of thousands of individual diffraction spots, each with a specific intensity and position.
3. Data Processing:
-
The raw diffraction images are processed using specialized software. This involves:
-
Indexing: Determining the unit cell parameters and the crystal lattice orientation from the positions of the diffraction spots.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Placing all the measured intensities on a common scale and averaging the intensities of symmetry-equivalent reflections.
-
4. Structure Solution and Refinement:
-
Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured. For small molecules like Ru₃(CO)₁₂, direct methods are typically used to derive an initial set of phases from the measured intensities. This allows for the calculation of an initial electron density map.
-
Model Building: An initial atomic model of the Ru₃(CO)₁₂ molecule is built into the electron density map. The positions of the heavy ruthenium atoms are usually easily identified, followed by the lighter carbon and oxygen atoms.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic coordinates, thermal parameters (describing the vibration of each atom), and other parameters to minimize the difference between the observed diffraction intensities and those calculated from the model. The quality of the final refined structure is assessed by the R-factor, with a lower value indicating a better fit between the model and the data.
Part 3: Data Presentation and Interpretation
A successful crystal structure determination culminates in a set of precise atomic coordinates and geometric parameters that define the molecule's three-dimensional structure. The following tables present representative crystallographic data for Ru₃(CO)₁₂, based on modern, high-resolution studies.
Crystallographic Data for Ru₃(CO)₁₂
| Parameter | Value |
| Chemical Formula | C₁₂O₁₂Ru₃ |
| Formula Weight | 639.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Temperature | 10 K |
| a (Å) | 9.134 |
| b (Å) | 11.331 |
| c (Å) | 11.583 |
| β (°) | 111.45 |
| Volume (ų) | 1116.3 |
| Z (molecules per unit cell) | 2 |
| R-factor | Typically < 0.05 for a high-quality structure |
Note: Unit cell parameters are from a neutron powder diffraction study at 10 K.[1] The R-factor is a representative value for a modern single-crystal X-ray determination.
Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| Ru-Ru | ~2.85 | Ru-Ru-Ru | 60 |
| Ru-C (axial) | ~1.94 | C(ax)-Ru-C(eq) | ~90 |
| Ru-C (equatorial) | ~1.91 | C(eq)-Ru-C(eq) | ~120 |
| C-O | ~1.14 | Ru-C-O | ~178 |
Note: These are averaged values. In the solid state, slight variations exist due to the crystal packing forces.[1]
The data reveals the near-equilateral triangle of ruthenium atoms, with Ru-Ru bond lengths of approximately 2.85 Å. Each ruthenium atom is coordinated to four carbonyl groups, two in axial positions and two in equatorial positions, with slightly different Ru-C bond lengths. The Ru-C-O linkages are nearly linear, as expected for terminal carbonyl ligands.
Conclusion: From Diffraction Pattern to Molecular Insight
The determination of the crystal structure of triruthenium dodecacarbonyl is a testament to the power of X-ray crystallography in providing unambiguous and highly detailed molecular information. The process, from the careful cultivation of single crystals to the intricate analysis of diffraction data, is a self-validating system that, when executed with precision, yields a wealth of structural knowledge. This guide has outlined the core principles and experimental protocols that underpin this powerful technique, offering a framework for researchers to approach the structural elucidation of this and other important organometallic compounds. The resulting atomic-level understanding of Ru₃(CO)₁₂ is not merely an academic exercise; it is the essential foundation for the rational design of new catalysts, the development of novel materials, and the continued advancement of chemical science.
References
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Parker, S. F., & Fortes, A. D. (2026). Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru₃(CO)₁₂. Inorganic Chemistry. [Link]
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Mason, R., & Rae, A. I. M. (1968). The crystal structure of ruthenium carbonyl, Ru₃(CO)₁₂. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 778-779. [Link]
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A Comprehensive Technical Guide to the Thermal Decomposition Behavior of Triruthenium Dodecacarbonyl [Ru3(CO)12]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, is a cornerstone organometallic cluster compound with significant applications ranging from catalysis to materials science.[1][2] Its utility is often predicated on its thermal decomposition, a process that yields various ruthenium-containing species. Understanding the intricacies of this decomposition is paramount for controlling product formation and optimizing reaction conditions. This guide provides an in-depth analysis of the thermal decomposition of Ru₃(CO)₁₂, exploring its behavior in different environments, the intermediates formed, and the analytical techniques employed to elucidate its complex reaction pathways.
Introduction to Triruthenium Dodecacarbonyl
Triruthenium dodecacarbonyl is a dark orange, crystalline solid soluble in nonpolar organic solvents.[1] The molecule possesses a D₃h symmetry, featuring a triangle of ruthenium atoms. Each ruthenium atom is coordinated to four carbonyl (CO) ligands.[3] This robust cluster serves as a vital precursor for the synthesis of a multitude of organoruthenium compounds and ruthenium-based nanomaterials.[1][4] The controlled release of CO ligands through thermal activation is the initial step in many of its synthetic applications, including the preparation of highly active catalysts.[5]
Fundamentals of Thermal Decomposition
The thermal decomposition of Ru₃(CO)₁₂ is a multifaceted process influenced by several factors, including temperature, atmosphere (e.g., inert gas, reactive gas), pressure, and the presence of a solvent or support material. The fundamental process involves the sequential loss of CO ligands, leading to the formation of coordinatively unsaturated ruthenium clusters, and ultimately, metallic ruthenium or ruthenium oxides, depending on the conditions.
Gas-Phase Decomposition
In the gas phase, the decomposition of Ru₃(CO)₁₂ proceeds through a stepwise elimination of CO molecules.[6][7] Variable-temperature mass spectrometry studies have shown that CO ligands are sequentially released in a temperature range of 500–900 K.[6] This process leads to the formation of various intermediate clusters, with Ru₃(CO)₇ being identified as a particularly stable intermediate.[7][8] The complete loss of carbonyl ligands results in the formation of a bare Ru₃ cluster.[6]
Solid-State and Solution-Phase Decomposition
In the solid state, thermogravimetric analysis (TGA) reveals a gradual weight loss corresponding to the loss of CO ligands.[9] The decomposition in the solid phase can lead to the formation of metallic ruthenium.[9]
In solution, the decomposition pathway can be more complex and is highly dependent on the solvent and other dissolved species. For instance, the thermolysis of Ru₃(CO)₁₂ in the presence of carboxylic acids can lead to the formation of various ruthenium carbonyl complexes, including sawhorse-type diruthenium compounds and higher nuclearity clusters like Ru₆ clusters.[10][11]
Experimental Methodologies for Studying Thermal Decomposition
A suite of analytical techniques is employed to investigate the thermal decomposition of Ru₃(CO)₁₂, each providing unique insights into the process.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: This is a powerful tool for monitoring the decomposition process by observing the characteristic stretching frequencies of the terminal and bridging CO ligands. The disappearance of carbonyl bands in the IR spectrum indicates the progress of decarbonylation.[9][12]
-
Mass Spectrometry (MS): In the gas phase, MS allows for the identification of intermediate species formed during the sequential loss of CO ligands.[6] Techniques like droplet spray ionization mass spectrometry can be used for in-situ analysis and real-time monitoring of the decomposition in solution.[13][14]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing quantitative data on the loss of CO ligands and the temperature ranges of decomposition events.[9]
-
Differential Thermal Analysis (DTA): DTA detects endothermic or exothermic events, such as melting and decomposition, by measuring the temperature difference between a sample and a reference material.[9]
Surface-Sensitive Techniques
When Ru₃(CO)₁₂ is supported on a substrate, its decomposition behavior is significantly altered.[15] Techniques such as X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES), and Temperature-Programmed Desorption (TPD) are crucial for studying the interaction of the cluster with the support surface and the subsequent decomposition process.[6] For example, on oxide supports like TiO₂, the decomposition temperature can be significantly lower than in the gas phase.[6]
In-Depth Analysis of Decomposition Pathways
The thermal decomposition of Ru₃(CO)₁₂ is not a simple, single-step process. The pathway is intricate and can be steered by the reaction environment to yield a variety of products.
Stepwise Decarbonylation and Cluster Fragmentation
The primary decomposition pathway involves the sequential loss of CO ligands. This process can be accompanied by the fragmentation of the Ru₃ cluster, especially in the presence of reactive species or upon high-energy input like UV irradiation.[1]
Formation of Higher Nuclearity and Carbido Clusters
Under certain high-temperature conditions, the decomposition of Ru₃(CO)₁₂ can lead to the formation of higher nuclearity ruthenium clusters.[1][3] Notably, carbido clusters, where a carbon atom occupies an interstitial position within the ruthenium framework, such as Ru₆C(CO)₁₇ and Ru₅C(CO)₁₅, can be formed.[1][3] These carbido clusters are of interest for their catalytic properties.[1]
Influence of Support Materials
The nature of the support material dramatically influences the decomposition temperature and the final products. On inert supports like silica (SiO₂), the decomposition can lead to the formation of coordinatively unsaturated Ru₃(CO)₆ species or metallic ruthenium.[15] In contrast, on more reactive supports like alumina (Al₂O₃) or titania (TiO₂), interactions with surface hydroxyl groups or oxygen atoms can lead to the formation of surface-bound ruthenium species and a significant reduction in the decomposition temperature.[6][15]
Data Summary and Visualization
Table 1: Key Decomposition Parameters of Ru₃(CO)₁₂
| Environment | Temperature Range | Key Intermediates | Final Products | Analytical Techniques |
| Gas Phase | 500–900 K[6] | Ru₃(CO)ₓ (x=1-11), notably Ru₃(CO)₇[6][7] | Ru₃ cluster[6] | Variable-Temperature Mass Spectrometry[6] |
| Solid State | 142-270 °C[9] | - | Metallic Ruthenium[9] | TGA/DTA, FT-IR[9] |
| Solution (Toluene) | 120 °C[11] | Hexacarbonyl Ru(I) intermediates[11] | Varies with reactants (e.g., Ru₆ clusters)[10] | FT-IR Spectroscopy[11] |
| On TiO₂ Support | 320-420 °C[6] | Ru₃(CO)ₘ (m ≤ 10)[6] | Surface-bound Ru species, RuO₂[6][16] | TPD, XPS, AES[6] |
| On Au(111) Support | ~500 K[6] | - | Metallic Ru[6] | TDS, XPS, STM[6] |
Diagram 1: Generalized Thermal Decomposition Workflow
Caption: A generalized workflow for studying the thermal decomposition of Ru₃(CO)₁₂.
Diagram 2: Gas-Phase Decomposition Pathway
Caption: Simplified sequential loss of CO ligands from Ru₃(CO)₁₂ in the gas phase.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of Solid Ru₃(CO)₁₂
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.
-
Sample Preparation: Accurately weigh 5-10 mg of Ru₃(CO)₁₂ into a clean alumina or platinum crucible.
-
Experimental Setup: Place the crucible in the TGA furnace.
-
Atmosphere Control: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Thermal Program: Heat the sample from ambient temperature to 400 °C at a controlled heating rate (e.g., 10 °C/min).
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset and completion temperatures of decomposition and the percentage weight loss, which corresponds to the loss of CO ligands.
Protocol 2: In-situ FT-IR Monitoring of Solution-Phase Decomposition
-
Instrument Setup: Equip an FT-IR spectrometer with a heated transmission cell suitable for liquids.
-
Solution Preparation: Prepare a solution of Ru₃(CO)₁₂ in a high-boiling, non-polar solvent (e.g., 1,2-dichlorobenzene) of known concentration.
-
Cell Loading: Fill the heated transmission cell with the Ru₃(CO)₁₂ solution.
-
Initial Spectrum: Record an initial FT-IR spectrum at room temperature to serve as a baseline.
-
Thermal Decomposition: Gradually heat the cell to the desired decomposition temperature (e.g., 180 °C) while continuously acquiring FT-IR spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the intensity of the carbonyl stretching bands of Ru₃(CO)₁₂ and the appearance of any new bands corresponding to intermediate species or final products.
Conclusion
The thermal decomposition of Ru₃(CO)₁₂ is a rich and complex field of study, with significant implications for catalysis, materials synthesis, and fundamental organometallic chemistry. A thorough understanding of the factors governing its decomposition pathways is essential for rationally designing synthetic routes to novel ruthenium-based materials and catalysts. The judicious application of advanced analytical techniques will continue to unravel the intricate details of this important chemical transformation.
References
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The Thermolysis of Ru 3 (CO) 12 with Carboxylic Acids Revisited: Stepwise Assembly of Ru 2 to Ru 6 Cluster Frameworks - ResearchGate. Available at: [Link]
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Thermal decomposition of trirutheniumdodecacarbonyl investigated by variable-temperature mass spectrometry in the gas phase | Request PDF - ResearchGate. Available at: [Link]
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Triruthenium dodecacarbonyl - Wikipedia. Available at: [Link]
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Hydrophilic CO-Releasing Material of PEGlyated Ruthenium Carbonyl Complex - PMC - NIH. Available at: [Link]
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Structure and behaviour of Ru3(CO)12 supported on inorganic oxide surfaces, studied by EXAFS, infrared spectroscopy and temperature-programmed decomposition - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available at: [Link]
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FT-IR spectra of a) Ru 3 (CO) 12 , and its pyrolysis products at 180 ... - ResearchGate. Available at: [Link]
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Decomposition of organometallic precursor tricarbonyl(trimethylenemethane)ruthenium Ru(C4H6)(CO)3 - RSC Publishing. Available at: [Link]
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Thermal decomposition of [M3(CO)12] (M=Ru, Os) physisorbed onto porous Vycor glass: a route to a glass/RuO2 nanocomposite - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]
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Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru 3 (CO) 12. Available at: [Link]
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Comparing the Performance of Supported Ru Nanocatalysts Prepared by Chemical Reduction of RuCl3 and Thermal Decomposition of Ru3(CO)12 in the Sunlight-Powered Sabatier Reaction - MDPI. Available at: [Link]
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IR spectra and structures of saturated ruthenium cluster carbonyl cations Ru n (CO) m + ( n = 1–6) - Dalton Transactions (RSC Publishing). Available at: [Link]
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New insight into a convenient base-promoted synthesis of Ru3(CO)12. Available at: [Link]
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Nature and Role of Bridged Carbonyl Intermediates in the Ultrafast Photoinduced Rearrangement of Ru3(CO)12 | Request PDF - ResearchGate. Available at: [Link]
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An accurate redetermination of the structure of triruthenium dodecacarbonyl, Ru3(CO)12 | Inorganic Chemistry - ACS Publications. Available at: [Link]
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A Comprehensive Technical Guide to the Solubility of Triruthenium Dodecacarbonyl in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of triruthenium dodecacarbonyl (Ru₃(CO)₁₂), a pivotal precursor in organometallic chemistry and catalysis. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical solubility data with field-proven experimental methodologies. Our focus is on delivering not just data, but a foundational understanding of the principles governing the dissolution of this metal carbonyl cluster, thereby empowering researchers to make informed decisions in experimental design and execution.
Introduction: The Significance of Triruthenium Dodecacarbonyl and Its Solubility
Triruthenium dodecacarbonyl, a dark orange, crystalline solid, is a cornerstone in the synthesis of a vast array of organoruthenium compounds.[1][2][3] Its utility as a catalyst and precursor is intimately linked to its behavior in solution.[4] The ability to achieve desired concentrations in specific organic solvents is paramount for controlling reaction kinetics, product yields, and the deposition of ruthenium-based materials.[5] Understanding the solubility of Ru₃(CO)₁₂ is, therefore, not a trivial preliminary step but a critical parameter that dictates the success of its application. This guide aims to provide a comprehensive overview of its solubility profile and a robust methodology for its empirical determination.
Factors Influencing the Solubility of Triruthenium Dodecacarbonyl
The dissolution of a metal carbonyl cluster like triruthenium dodecacarbonyl is a complex interplay of intermolecular forces. As a nonpolar molecule, its solubility is governed by the principle of "like dissolves like."[2][5] Several key factors dictate its solubility in a given organic solvent:
-
Solvent Polarity: Triruthenium dodecacarbonyl exhibits preferential solubility in nonpolar organic solvents.[1][2][5] This is attributed to the prevalence of van der Waals forces between the nonpolar Ru₃(CO)₁₂ molecules and nonpolar solvent molecules. In contrast, it is insoluble in polar solvents like water.[1][5][6]
-
Temperature: While specific data is scarce, the solubility of solids in liquids generally increases with temperature. This is because the increased kinetic energy of the solvent molecules can more effectively overcome the lattice energy of the solid. However, it is crucial to consider the thermal stability of Ru₃(CO)₁₂, which decomposes at elevated temperatures.
-
Solvent Molecular Geometry: The shape and size of the solvent molecules can influence their ability to solvate the Ru₃(CO)₁₂ cluster. Solvents with a shape that allows for efficient packing around the solute molecule can enhance solubility.
-
Presence of Coordinating Ligands: The solubility of Ru₃(CO)₁₂ can be significantly altered in the presence of coordinating species. Lewis bases can react with the cluster, leading to the formation of more soluble derivatives.[1][2]
Qualitative and Quantitative Solubility Data
While precise quantitative solubility data for triruthenium dodecacarbonyl is not extensively reported in the literature, a general understanding of its solubility in common organic solvents can be summarized. The term "sparingly soluble" is frequently used, indicating that while it does dissolve, high concentrations may not be achievable.
Table 1: Solubility of Triruthenium Dodecacarbonyl in Various Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility |
| Hydrocarbons | Hexane | Sparingly soluble[4][7] |
| Cyclohexane | Sparingly soluble[4][7] | |
| Benzene | Sparingly soluble[4][7] | |
| Toluene | Soluble (used as a reaction solvent)[8] | |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble[9] |
| Chloroform | Information not available | |
| Ethers | Tetrahydrofuran (THF) | Information not available |
| Diethyl ether | Soluble[10][11] | |
| Ketones | Acetone | Sparingly soluble[4][7] |
| Alcohols | Methanol | Insoluble (used for washing)[1] |
| Ethanol | Insoluble (used for washing)[9] | |
| Other | 2-Ethoxyethanol | Insoluble[9] |
It is imperative for researchers to empirically determine the solubility in their specific solvent and under their experimental conditions to ensure reproducibility and accuracy.
Experimental Protocol for Determining the Solubility of Triruthenium Dodecacarbonyl
Given the air-sensitive nature of many metal carbonyls and the potential for decomposition, a carefully designed experimental protocol is essential for obtaining reliable solubility data.[12] The following section outlines a detailed, self-validating methodology.
Rationale for Method Selection
Two primary methods for determining solubility are the gravimetric method and spectroscopic analysis (e.g., UV-Vis).
-
Gravimetric Method: This classic technique involves preparing a saturated solution, separating the undissolved solid, and then evaporating a known volume of the supernatant to determine the mass of the dissolved solute.[13][14][15] It is a direct and accurate method, provided the compound is thermally stable at the evaporation temperature.
-
UV-Vis Spectroscopy: This method relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species.[10] It requires the establishment of a calibration curve with solutions of known concentrations. This method is highly sensitive and can be performed at room temperature, minimizing the risk of thermal decomposition.
For triruthenium dodecacarbonyl, which has a distinct color and absorbs in the UV-visible region, UV-Vis spectroscopy is the recommended method due to its sensitivity and the ability to avoid heating the sample.
Workflow for Solubility Determination using UV-Vis Spectroscopy
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for determining the solubility of Ru₃(CO)₁₂ via UV-Vis spectroscopy.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
Triruthenium dodecacarbonyl (high purity)
-
Anhydrous organic solvent of choice
-
Schlenk flasks or glovebox for inert atmosphere operations[16]
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
Centrifuge (optional)
-
UV-Vis spectrophotometer and cuvettes
-
Analytical balance
-
Magnetic stirrer and stir bars
Procedure:
-
Solvent Preparation:
-
Thoroughly degas the chosen solvent to remove dissolved oxygen, which can react with the metal carbonyl. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[16]
-
-
Preparation of Standard Solutions (under an inert atmosphere):
-
Accurately weigh a small amount of Ru₃(CO)₁₂ and dissolve it in a known volume of the degassed solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Perform a series of serial dilutions of the stock solution to create at least five standard solutions of varying, known concentrations.
-
-
Generation of the Calibration Curve:
-
Determine the wavelength of maximum absorbance (λ_max) for Ru₃(CO)₁₂ in the chosen solvent by scanning the UV-Vis spectrum of one of the standard solutions.
-
Measure the absorbance of each standard solution at λ_max.
-
Plot a graph of absorbance versus concentration. A linear plot that passes through the origin should be obtained, confirming adherence to the Beer-Lambert law. Determine the equation of the line (y = mx + c), where 'm' is the molar absorptivity.
-
-
Preparation of Saturated Solutions:
-
In a Schlenk flask under an inert atmosphere, add an excess amount of Ru₃(CO)₁₂ to a known volume of the degassed solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask and stir the mixture vigorously at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any suspended solid particles. Alternatively, centrifuge the mixture and draw the supernatant.
-
If necessary, dilute the saturated solution with a known volume of the degassed solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the (diluted) saturated solution at λ_max.
-
-
Calculation of Solubility:
-
Using the equation of the calibration curve, calculate the concentration of Ru₃(CO)₁₂ in the (diluted) saturated solution from its measured absorbance.
-
If the solution was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of Ru₃(CO)₁₂ in that solvent at the specified temperature.
-
Safety and Handling Considerations
Triruthenium dodecacarbonyl is a source of carbon monoxide and should be handled with care in a well-ventilated fume hood or a glovebox.[1][12] It is harmful if inhaled or swallowed.[7] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[12]
Conclusion
The solubility of triruthenium dodecacarbonyl is a critical parameter that influences its reactivity and applicability in various chemical transformations. While it is generally soluble in nonpolar organic solvents and sparingly soluble in hydrocarbons and acetone, quantitative data is often required for precise experimental control. The UV-Vis spectroscopic method detailed in this guide provides a reliable and robust protocol for determining the solubility of this air-sensitive compound. By understanding the factors that govern its solubility and employing rigorous experimental techniques, researchers can unlock the full potential of this versatile organometallic precursor.
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The Enduring Legacy of a Trinuclear Cluster: A Technical Guide to Triruthenium Dodecacarbonyl
An in-depth exploration of the history, synthesis, structure, and reactivity of Ru₃(CO)₁₂, a cornerstone of modern organometallic chemistry.
Introduction: More Than Just a Triangle of Ruthenium
Triruthenium dodecacarbonyl, with the chemical formula Ru₃(CO)₁₂, stands as a paramount example of a metal carbonyl cluster.[1] This dark orange, crystalline solid is comprised of an equilateral triangle of ruthenium atoms, each adorned with four terminal carbon monoxide ligands.[2] Its significance in the field of chemistry extends far beyond its aesthetically pleasing D₃h symmetry. Ru₃(CO)₁₂ is a critical precursor for the synthesis of a vast array of organoruthenium compounds and a versatile catalyst or catalyst precursor for numerous organic transformations.[2][3] This technical guide provides a comprehensive overview of the history of its discovery, the evolution of its synthesis, its intricate structural details, and its diverse reactivity, aimed at researchers and professionals in the chemical sciences.
A Journey of Discovery: From Misidentification to Definitive Structure
The story of triruthenium dodecacarbonyl is a compelling narrative of scientific inquiry, highlighting the iterative process of discovery and the crucial role of advancing analytical techniques.
Early Encounters and a Case of Mistaken Identity
The first reported synthesis of a ruthenium carbonyl compound dates back to 1910 by Mond, Hirtz, and Cowap, who subjected ruthenium black to high pressures of carbon monoxide at elevated temperatures.[4] However, the true nature of the resulting yellow-orange solid remained elusive. Later work by Manchot and Manchot under even more extreme conditions yielded a yellow liquid, identified as ruthenium pentacarbonyl (Ru(CO)₅), which decomposed into an orange solid.[4] This solid was initially misidentified as ruthenium enneacarbonyl, Ru₂(CO)₉.[4]
The Breakthrough: Isomorphism and X-ray Crystallography
The definitive structural elucidation of triruthenium dodecacarbonyl arrived in 1961 through the meticulous work of Corey and Dahl.[4][5] By demonstrating its isomorphism to triosmium dodecacarbonyl (Os₃(CO)₁₂), whose structure had been determined by single-crystal X-ray diffraction, they correctly identified the orange compound as Ru₃(CO)₁₂.[4] This pivotal discovery overturned the previous mischaracterization and laid the foundation for a deeper understanding of its chemistry. Subsequent, more comprehensive studies have consistently confirmed this trinuclear structure.[4]
The Art of Synthesis: From Harsh Conditions to High-Yield Preparations
The preparative methods for Ru₃(CO)₁₂ have evolved significantly from the early, forcing conditions to more convenient and efficient laboratory-scale syntheses.
High-Pressure Carbonylation: The Classical Approach
The original syntheses involved the direct carbonylation of ruthenium salts or finely divided ruthenium metal at high temperatures and pressures of carbon monoxide.[2] A representative modern adaptation of this approach involves heating a methanol solution of ruthenium trichloride under high CO pressure.[6]
Table 1: Comparison of Early and Modern High-Pressure Synthesis Conditions
| Parameter | Early Methods (e.g., Mond) | Modern Methods |
| Starting Material | Ruthenium Black | Hydrated Ruthenium(III) Chloride |
| Temperature | 300 °C | 125 °C |
| CO Pressure | 400 atm | 50–60 atm |
| Solvent | None | Methanol |
| Yield | Low | High |
Atmospheric Pressure Synthesis: A More Accessible Route
A significant advancement in the synthesis of Ru₃(CO)₁₂ was the development of methods that avoid the need for high-pressure equipment. One common and effective laboratory preparation involves the carbonylation of hydrated ruthenium(III) chloride in a refluxing solvent, such as 2-ethoxyethanol, in the presence of a base.[7]
Materials:
-
Hydrated Ruthenium(III) Chloride (RuCl₃·xH₂O)
-
2-Ethoxyethanol
-
Potassium Hydroxide (KOH)
-
Carbon Monoxide (CO) gas
-
Inert gas (Nitrogen or Argon)
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and heating mantle
Procedure:
-
A solution of RuCl₃·xH₂O in 2-ethoxyethanol is placed in the three-necked flask and deaerated by bubbling with an inert gas.[7]
-
A steady stream of carbon monoxide is then introduced into the solution while stirring vigorously.[7]
-
The mixture is heated to reflux (approximately 135 °C) until the solution turns a clear golden yellow, indicating the formation of ruthenium(II) carbonyl chloride species.[7]
-
The solution is cooled to approximately 75 °C, and pellets of KOH are added.[7]
-
A progressive darkening of the solution is observed, followed by the appearance of orange, crystalline Ru₃(CO)₁₂.[7]
-
The reaction mixture is slowly cooled to room temperature while maintaining a slow stream of CO to ensure complete crystallization.[7]
-
The orange crystals are collected by filtration, washed with ethanol and water to remove potassium chloride, and dried under vacuum.[7]
Causality in the Experimental Design: The initial reduction of Ru(III) to Ru(II) by CO at reflux is a critical first step. The subsequent addition of a base (KOH) at a lower temperature is crucial for the reductive carbonylation and cluster formation, leading to the precipitation of the desired product.[7]
A Detailed Look at the Structure: The D₃h Symmetry of Ru₃(CO)₁₂
The molecular structure of triruthenium dodecacarbonyl is a cornerstone of its chemistry. The three ruthenium atoms form an equilateral triangle, with the molecule possessing D₃h symmetry.[6] Each ruthenium atom is coordinated to four terminal carbon monoxide ligands; there are no bridging CO ligands in the ground state structure, which distinguishes it from its iron analogue, Fe₃(CO)₁₂.[6]
// Define nodes Ru1 [label="Ru", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.64!"]; Ru2 [label="Ru", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1.42,-0.82!"]; Ru3 [label="Ru", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1.42,-0.82!"];
// Carbonyls on Ru1 C1a [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="-0.8,2.8!"]; O1a [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.2,3.4!"]; C1b [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="0.8,2.8!"]; O1b [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.2,3.4!"]; C1c [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="-0.5,0.8!"]; O1c [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-0.75,0.2!"]; C1d [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="0.5,0.8!"]; O1d [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0.75,0.2!"];
// Carbonyls on Ru2 C2a [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="-2.6,-0.2!"]; O2a [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3.2,0.2!"]; C2b [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="-2.6,-1.4!"]; O2b [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3.2,-1.8!"]; C2c [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="-1.0, -1.4!"]; O2c [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-0.6,-2.0!"]; C2d [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="-0.4, -0.2!"]; O2d [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0.0, 0.4!"];
// Carbonyls on Ru3 C3a [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="2.6,-0.2!"]; O3a [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3.2,0.2!"]; C3b [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="2.6,-1.4!"]; O3b [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3.2,-1.8!"]; C3c [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="1.0, -1.4!"]; O3c [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0.6,-2.0!"]; C3d [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="0.4, -0.2!"]; O3d [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0.0, 0.4!"];
// Define edges Ru1 -- Ru2 -- Ru3 -- Ru1;
Ru1 -- C1a; C1a -- O1a; Ru1 -- C1b; C1b -- O1b; Ru1 -- C1c; C1c -- O1c; Ru1 -- C1d; C1d -- O1d;
Ru2 -- C2a; C2a -- O2a; Ru2 -- C2b; C2b -- O2b; Ru2 -- C2c; C2c -- O2c; Ru2 -- C2d; C2d -- O2d;
Ru3 -- C3a; C3a -- O3a; Ru3 -- C3b; C3b -- O3b; Ru3 -- C3c; C3c -- O3c; Ru3 -- C3d; C3d -- O3d; } enddot Figure 1: Molecular Structure of Triruthenium Dodecacarbonyl
X-ray and neutron diffraction studies have provided precise measurements of the bond lengths and angles within the Ru₃(CO)₁₂ molecule.[4] The Ru-Ru bond lengths are approximately 2.85 Å.[2] The twelve carbonyl ligands are divided into two sets: six are in axial positions (approximately perpendicular to the Ru₃ plane) and six are in equatorial positions (lying roughly in the Ru₃ plane).
Table 2: Key Structural Parameters of Ru₃(CO)₁₂
| Parameter | Value |
| Symmetry Point Group | D₃h |
| Mean Ru-Ru Bond Length | ~2.85 Å |
| Number of Terminal CO Ligands | 12 |
| Number of Bridging CO Ligands | 0 |
The solid-state structure of Ru₃(CO)₁₂ is known to be monoclinic (space group P2₁/n) at room temperature, and this structure is maintained down to low temperatures.[4]
Reactivity: A Versatile Building Block in Organometallic Chemistry
The chemical properties of triruthenium dodecacarbonyl have been extensively explored, establishing it as a versatile precursor to a vast number of organoruthenium compounds.[1]
Substitution Reactions
Ru₃(CO)₁₂ readily undergoes substitution reactions where one or more carbonyl ligands are replaced by other ligands, such as tertiary phosphines, isocyanides, and alkenes.[1] These reactions can be initiated thermally or photochemically.
Ru₃(CO)₁₂ + nL → Ru₃(CO)₁₂₋ₙLₙ + nCO (where L = phosphine, isocyanide, etc.)[1]
Reactions with Alkenes and Alkynes
The interaction of Ru₃(CO)₁₂ with unsaturated organic molecules is a rich area of its chemistry. With simple alkenes, it can form a variety of complexes, sometimes involving the fragmentation of the trinuclear core.[1] For instance, reaction with 1,5-cyclooctadiene leads to the formation of a mononuclear ruthenium complex.[1] Reactions with alkynes can lead to the formation of more complex cluster compounds.
Cluster Build-up and Fragmentation
Under high temperatures, Ru₃(CO)₁₂ can transform into higher nuclearity clusters that contain interstitial carbide ligands, such as Ru₆C(CO)₁₇ and Ru₅C(CO)₁₅.[1] Conversely, under high pressures of carbon monoxide, the trinuclear cluster can fragment to form the monomeric ruthenium pentacarbonyl, Ru(CO)₅.[1]
Applications in Catalysis
Triruthenium dodecacarbonyl is a highly effective catalyst and catalyst precursor for a wide range of organic transformations.[3] Its catalytic activity often stems from its ability to provide a source of catalytically active ruthenium species under reaction conditions.
Key catalytic applications include:
-
Hydrogenation and Isomerization of Alkenes: Ru₃(CO)₁₂ can catalyze the hydrogenation and isomerization of double bonds in unsaturated organic molecules.[2]
-
Hydroformylation: It serves as a precursor for catalysts used in the hydroformylation of alkenes to produce aldehydes.[2]
-
Water-Gas Shift Reaction: The cluster is an active catalyst for the water-gas shift reaction, which is important in industrial processes.[2]
-
C-H Activation: Ru₃(CO)₁₂ and its derivatives are known to catalyze C-H activation reactions, a field of significant current research interest.
-
Decarboxylation of Fatty Acids: It has been shown to catalyze the decarboxylation of fatty acids, a potential route for the production of biofuels.
Furthermore, the decomposition of Ru₃(CO)₁₂ on supports like graphite is a method for preparing highly active ruthenium-based heterogeneous catalysts.
Conclusion
From its initial mischaracterization to its current status as a fundamental building block in organometallic chemistry, triruthenium dodecacarbonyl has had a rich and impactful history. The development of convenient synthetic routes has made this versatile cluster readily accessible, paving the way for extensive investigations into its structure, bonding, and reactivity. Its ability to serve as a precursor to a vast array of other organoruthenium compounds and its diverse catalytic applications ensure that Ru₃(CO)₁₂ will remain a subject of intense research and a vital tool for chemists for the foreseeable future.
References
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Triruthenium dodecacarbonyl. In Wikipedia. Retrieved January 12, 2026, from [Link]
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Triruthenium dodecacarbonyl. In Grokipedia. Retrieved January 12, 2026, from [Link]
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Parker, S. F., et al. (2016). Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru₃(CO)₁₂. Inorganic Chemistry, 55(3), 1039-1046. [Link]
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Blake, A. J., et al. (1996). Reaction of Triruthenium Dodecacarbonyl with Isopropenylbenzene: Synthesis of Ru₃(μ₂-H)(CO)₉(μ₃-η¹:η¹:η³-C₃H₂Ph) and Ru₅(μ₃-H)(CO)₁₄(μ₄-η¹:η¹:η³:η³-C₃H₂Ph). Organometallics, 15(19), 4100-4103. [Link]
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Triruthenium dodecacarbonyl. In chemeurope.com. Retrieved January 12, 2026, from [Link]
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Parker, S. F., et al. (2016). Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru₃(CO)₁₂. PubMed. [Link]
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Blake, A. J., et al. (1996). Reaction of Triruthenium Dodecacarbonyl with Isopropenylbenzene: Synthesis of Ru₃(μ₂-H)(CO)₉(μ₃-η¹:η¹:η³-C₃H₂Ph) and Ru₅(μ₃-H)(CO)₁₄(μ₄-η¹:η¹:η³:η³-C₃H₂Ph). Semantic Scholar. [Link]
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Fauré, M., Saccavini, C., & Lavigne, G. (2003). New insight into a convenient base-promoted synthesis of Ru₃(CO)₁₂. Chemical Communications, (1), 18-19. [Link]
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Lau, C. S.-W., & Wong, W.-T. (1998). Synthesis and structural characterisation of ruthenium carbonyl clusters containing hydrocarbyl ligands derived from (hydroxy)alkynes HC≡CC(H)(OH)CH₃. Journal of the Chemical Society, Dalton Transactions, (15), 2523-2528. [Link]
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FT-IR spectra of a) Ru₃(CO)₁₂, and its pyrolysis products at 180... In ResearchGate. Retrieved January 12, 2026, from [Link]
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Knothe, G., & Cermak, S. C. (2012). Decarboxylation of Fatty Acids with Triruthenium Dodecacarbonyl: Influence of the Compound Structure and Analysis of the Product Mixtures. ACS Omega, 7(35), 31461-31470. [Link]
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computational studies on the electronic structure of Ru3(CO)12
An In-Depth Technical Guide to Computational Studies on the Electronic Structure of Triruthenium Dodecacarbonyl, Ru₃(CO)₁₂
This guide provides researchers, scientists, and professionals in drug development and catalysis with a comprehensive overview of the computational methodologies used to investigate the electronic structure of triruthenium dodecacarbonyl, Ru₃(CO)₁₂. We will delve into the theoretical underpinnings, practical workflows, and key insights derived from these powerful in-silico techniques.
Introduction: The Significance of Ru₃(CO)₁₂
Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, is a cornerstone organometallic compound that serves as a vital precursor in the synthesis of a vast array of organoruthenium complexes and nanoparticles.[1][2][3] Its chemistry is rich and has significant implications in fields ranging from homogeneous and heterogeneous catalysis to materials science. The molecule consists of an equilateral triangle of ruthenium atoms, with each metal center coordinated by four terminal carbon monoxide ligands.[1] This arrangement confers D₃h symmetry upon the cluster, a structural feature that distinguishes it from its lighter congener, triiron dodecacarbonyl (Fe₃(CO)₁₂), which features bridging carbonyl ligands.[4][5]
Understanding the electronic structure of Ru₃(CO)₁₂ is paramount to explaining its stability, reactivity, and spectroscopic properties. Computational chemistry provides an indispensable toolkit for elucidating the intricate details of metal-metal and metal-ligand bonding that govern its behavior. This guide will navigate the theoretical and practical aspects of applying these methods to gain a deeper molecular-level understanding.
Theoretical Foundations: The Quantum Chemical Approach
The primary computational tool for investigating molecules of the size and complexity of Ru₃(CO)₁₂ is Density Functional Theory (DFT) . DFT offers a favorable balance between computational cost and accuracy, making it well-suited for transition metal chemistry.[4]
Core Concepts of DFT: DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density, ρ(r). The total energy is expressed as a functional of this density. The accuracy of a DFT calculation hinges critically on the choice of two components:
-
The Exchange-Correlation (XC) Functional: This term accounts for the complex quantum mechanical effects of electron exchange and correlation. For transition metal carbonyls, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, often provide reliable results. Examples include B3LYP, PBE0, and the B97 family of functionals.[6][7] The choice of functional can significantly impact the calculated properties, and it has been noted that some standard functionals struggle to accurately reproduce the vibrational spectra of Ru₃(CO)₁₂.[8][9]
-
The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For heavy elements like ruthenium, it is computationally efficient and chemically sensible to use basis sets that incorporate Effective Core Potentials (ECPs) . ECPs replace the core electrons with a potential, reducing the number of electrons treated explicitly and accounting for relativistic effects, which are significant for heavier elements. The Los Alamos National Laboratory double-ζ basis set (LanL2DZ) is a common choice, while more extensive basis sets like the Sapporo-DZP or correlation-consistent basis sets (cc-pVTZ) can offer higher accuracy.[8][10]
For studying photochemical processes, Time-Dependent DFT (TD-DFT) is employed. TD-DFT is an extension of DFT that allows for the calculation of electronic excited states, providing insights into UV-Vis absorption spectra and the nature of electronic transitions.[11][12]
A Practical Workflow for the Computational Analysis of Ru₃(CO)₁₂
A systematic computational study involves a sequence of steps, from initial structure preparation to in-depth analysis of the electronic properties. Each step requires careful consideration of the theoretical parameters to ensure the reliability of the results.
Caption: A typical workflow for the computational study of Ru₃(CO)₁₂.
Protocol 1: Ground-State Geometry Optimization and Vibrational Analysis
-
Obtain Initial Coordinates: Start with an initial structure for Ru₃(CO)₁₂. The most reliable source is experimental crystallographic data from sources like the Cambridge Crystallographic Data Centre.[8][13]
-
Select Computational Level:
-
Functional: Choose a suitable XC functional. A hybrid functional like B3LYP is a common starting point. For higher accuracy, functionals like B97-1 or PBE0 can be considered.[6]
-
Basis Set: For the Ruthenium atoms, select a basis set with an ECP, such as LanL2DZ or the Stuttgart-Dresden (SDD) pseudopotentials. For C and O atoms, a Pople-style basis set (e.g., 6-31G(d)) or a correlation-consistent basis set (e.g., cc-pVTZ) is appropriate.[6]
-
-
Perform Geometry Optimization: Run the optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). This process iteratively adjusts the atomic positions to find the lowest energy conformation.
-
Execute Frequency Calculation: Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory.
-
Verification: Confirm that the optimization has found a true energy minimum by checking for the absence of imaginary frequencies.
-
Spectral Prediction: The results can be used to simulate the infrared (IR) spectrum. Note that DFT calculations are known to have systematic errors in vibrational frequencies; however, they are invaluable for assigning experimental spectral bands.[8][14]
-
Analysis of the Electronic Structure
With a validated structure, the next step is to probe the bonding and orbital interactions.
Molecular Geometry
The optimized geometry provides key structural parameters. A comparison between experimental and calculated values serves as the first validation of the chosen computational method. The D₃h symmetry is characterized by an equilateral Ru₃ triangle.[1]
| Parameter | Experimental (X-ray)[8] | Calculated (DFT/B3LYP/LanL2DZ)[8] |
| Ru-Ru Bond Length (Å) | 2.848 | 2.887 |
| Ru-C (axial) (Å) | 1.933 | 1.956 |
| Ru-C (equatorial) (Å) | 1.917 | 1.944 |
| Ru-Ru-Ru Angle (°) | 60.0 | 60.0 |
Table 1: Comparison of selected experimental and DFT-calculated structural parameters for Ru₃(CO)₁₂. Note that calculated values can vary with the level of theory.
Bonding and Molecular Orbital (MO) Analysis
The nature of the chemical bonds in Ru₃(CO)₁₂ is a topic of significant interest. Unlike its iron analogue, the Ru-Ru bonds are "unsupported," meaning there are no bridging ligands spanning the metal-metal vectors.[15] This structural preference is attributed to the more diffuse nature of the 4d orbitals of ruthenium compared to the 3d orbitals of iron, which alters the balance between direct metal-metal bonding and intermetallic repulsion.[4]
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Methodological & Application
Application Note: Triruthenium Dodecacarbonyl as a Versatile Catalyst Precursor
Introduction
Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, is a dark orange, air-stable crystalline solid that serves as one of the most important and versatile precursors in organoruthenium chemistry and catalysis.[1][2] Comprising a triangular cluster of ruthenium atoms, its true structure was correctly identified in 1961.[2][3] While stable under ambient conditions, making it convenient to handle and store, Ru₃(CO)₁₂ readily activates under thermal or chemical stimuli to generate coordinatively unsaturated and highly reactive catalytic species.[1][4] This unique combination of stability and reactivity makes it an indispensable tool for a vast array of synthetic transformations, including C-H bond functionalization, hydrogenation, and carbonylation reactions.[5] This guide provides an in-depth overview of its properties, activation, and detailed protocols for its application in key catalytic processes.
Physicochemical Properties and Critical Safety Protocols
Before utilization, a thorough understanding of the precursor's properties and safety requirements is paramount. Ru₃(CO)₁₂ is soluble in nonpolar organic solvents and insoluble in water.[1][2]
Table 1: Physicochemical Properties of Triruthenium Dodecacarbonyl
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂O₁₂Ru₃ | [1] |
| Molar Mass | 639.33 g/mol | [1] |
| Appearance | Dark orange crystals | [1][2] |
| Melting Point | 150-154 °C (decomposes) | [1][5] |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, benzene, acetone). | [2][6] |
Critical Safety Protocols:
Triruthenium dodecacarbonyl must be handled with care due to its potential hazards.
-
Inhalation Hazard: The compound is harmful if inhaled as a dust.[7][8] All handling of the solid must be performed in a well-ventilated fume hood.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] For weighing and transferring the solid, a dust mask or respirator is recommended.
-
Storage: Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere.[7][9] It is incompatible with strong oxidizing agents.[10]
-
Thermal Decomposition: Upon heating, it decomposes and releases carbon monoxide (CO), a toxic gas.[1][10] Reactions should be conducted in well-ventilated areas with appropriate monitoring.
-
First Aid:
The Precursor-to-Catalyst Transition: Activation Pathways
The efficacy of Ru₃(CO)₁₂ as a precursor lies in its ability to transform in situ into the catalytically active species. The primary activation step typically involves the loss of one or more carbonyl (CO) ligands, creating a vacant coordination site necessary for substrate binding and subsequent catalytic turnover.
The nature of the active species can vary significantly depending on the reaction conditions:
-
Intact Cluster Catalysis: Under milder conditions, the Ru₃ core may remain intact, with catalysis occurring on the cluster framework.
-
Cluster Fragmentation: Harsher conditions (high temperatures, high-pressure) can lead to the fragmentation of the trinuclear cluster into highly reactive mononuclear (single-atom) or dinuclear ruthenium species, which then act as the true catalyst.[1]
-
Ligand Substitution: In the presence of other ligands, such as phosphines, activation can proceed via the substitution of CO ligands, modifying the steric and electronic properties of the resulting catalytic complex.[1][11]
Caption: General workflow for the activation of Ru₃(CO)₁₂.
Application in C-H Bond Functionalization
Directly converting C-H bonds into new functional groups is a cornerstone of modern synthetic chemistry, offering a more atom-economical approach to molecule construction. Ru₃(CO)₁₂ is a highly effective precursor for these transformations.
Protocol 3.1: Ruthenium-Catalyzed meta-Selective C-H Nitration of Arenes
This protocol leverages a ruthenium-catalyzed σ-activation strategy to achieve nitration at the typically less reactive meta position of a substituted arene, guided by a directing group.[12]
-
Principle: A directing group on the aromatic substrate coordinates to the ruthenium center. This interaction electronically influences the aromatic ring, facilitating a selective C-H activation and subsequent functionalization at the position meta to the directing group.[12] The reaction requires a cocktail of reagents where Ru₃(CO)₁₂ is the catalyst precursor, a silver salt acts as a co-catalyst, and an oxidant is needed to drive the catalytic cycle.[12]
-
Detailed Step-by-Step Protocol:
-
Reactor Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the directing group-containing arene substrate (e.g., 2-phenylpyridine, 0.2 mmol, 1.0 equiv.).
-
Reagent Addition: In a fume hood, add Ru₃(CO)₁₂ (3.8 mg, 0.006 mmol, 3 mol% Ru), silver trifluoroacetate (AgTFA, 4.4 mg, 0.02 mmol, 10 mol%), copper nitrate trihydrate (72.5 mg, 0.3 mmol, 1.5 equiv.), and Oxone (184 mg, 0.3 mmol, 1.5 equiv.).
-
Solvent and Base: Add tetrabutylammonium acetate (NBu₄OAc, 120 mg, 0.4 mmol, 2.0 equiv.) and 2.0 mL of 1,2-dichloroethane (DCE).
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the meta-nitrated product.
-
-
Causality and Insights:
-
Ru₃(CO)₁₂: The source of the active ruthenium catalyst.
-
Directing Group (e.g., Pyridine): Essential for achieving high regioselectivity by coordinating to the metal center and directing the C-H activation.[13]
-
AgTFA and Oxone: These additives likely play a role in the oxidation state changes of the ruthenium center, facilitating the catalytic cycle and regenerating the active species.[12]
-
Application in Transfer Hydrogenation
Transfer hydrogenation is a powerful technique that uses organic molecules as a source of hydrogen, avoiding the need for high-pressure gaseous H₂. Ru₃(CO)₁₂-derived catalysts are highly proficient in these reactions.[14]
Protocol 4.1: C-C Bond Forming Transfer Hydrogenation
This advanced protocol uses a secondary alcohol as both a hydrogen donor and a reactant, coupling it with a diene to form a new C-C bond and a tertiary alcohol product.[14]
-
Principle: The ruthenium catalyst first facilitates the acceptorless dehydrogenation of the secondary alcohol to generate a ketone intermediate and a ruthenium-hydride species. The ketone then undergoes a ruthenium-catalyzed oxidative coupling with the diene. This intermediate is subsequently reduced by the ruthenium-hydride, regenerating the active catalyst and yielding the final coupled product.[14]
-
Detailed Step-by-Step Protocol:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Ru₃(CO)₁₂ (6.4 mg, 0.01 mmol, 3 mol% Ru) and tricyclohexylphosphine (PCy₃, 8.4 mg, 0.03 mmol, 9 mol%) to an oven-dried vial.
-
Reagent Addition: Add the secondary alcohol (e.g., 1-phenylethanol, 0.33 mmol, 1.0 equiv.), the diene (e.g., isoprene, 1.0 mmol, 3.0 equiv.), and 1.0 mL of toluene.
-
Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place it in a preheated oil bath at 135 °C and stir for 24 hours.
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the tertiary alcohol product.
-
-
Causality and Insights:
-
Phosphine Ligand (PCy₃): The phosphine ligand is crucial. It coordinates to the ruthenium center, modifying its electronic properties and stability, which is essential for the dehydrogenation and coupling steps.[14]
-
Temperature: The high temperature is necessary to promote the initial dehydrogenation of the alcohol, which is often the rate-limiting step.
-
No External Oxidant/Reductant: This process is redox-neutral, with the alcohol serving as the "reductant" for the final step after being initially "oxidized." This showcases the efficiency of the catalytic system.
-
Caption: Simplified catalytic cycle for transfer hydrogenation.
Application in Hydroformylation
Hydroformylation, or the oxo process, is a large-scale industrial process that converts alkenes into aldehydes using synthesis gas (a mixture of CO and H₂). Ru₃(CO)₁₂ is an effective precursor for this transformation, particularly in non-conventional media like supercritical CO₂.[15][16]
Protocol 5.1: Hydroformylation of a Terminal Olefin
-
Principle: The Ru₃(CO)₁₂ precursor is converted under heat and pressure of H₂/CO into active ruthenium hydride carbonyl species. These species coordinate to the alkene, followed by migratory insertion of the alkene into the Ru-H bond. Subsequent CO insertion and reductive elimination yield the aldehyde product.[17]
-
Detailed Step-by-Step Protocol:
-
Reactor Setup: Place Ru₃(CO)₁₂ (e.g., 0.01 mmol) and a magnetic stir bar into a high-pressure stainless-steel autoclave.
-
Reagent Loading: Add the solvent (e.g., 20 mL of toluene) and the alkene substrate (e.g., 1-hexene, 10 mmol).
-
Purging and Pressurizing: Seal the autoclave. Purge the system three times with CO/H₂ (1:1 mixture). Pressurize the reactor to the desired pressure (e.g., 40 bar).
-
Reaction: Place the autoclave in a heating mantle and heat to the reaction temperature (e.g., 150 °C) with vigorous stirring.[17] Maintain the reaction for a set time (e.g., 12-24 hours).
-
Workup: After the reaction, cool the autoclave to room temperature in an ice bath and carefully vent the excess gas in a fume hood.
-
Analysis: Open the reactor and collect the liquid product. Analyze the conversion and selectivity (linear vs. branched aldehyde) using Gas Chromatography (GC) and ¹H NMR spectroscopy, using an internal standard.
-
-
Causality and Insights:
-
Pressure (CO/H₂): The pressure of synthesis gas is critical. It influences the concentration of the reactants in the solution phase and stabilizes the active catalytic species.
-
Temperature: A temperature threshold is often observed, below which the catalyst is inactive.[15][16] Above this temperature, the rate increases, but excessively high temperatures can lead to side reactions or catalyst decomposition.
-
Regioselectivity: The ratio of linear to branched aldehyde is a key metric. This can often be tuned by the addition of modifying ligands (e.g., phosphines) to the catalytic system.
-
Data Summary
Table 2: Overview of Catalytic Applications for Ru₃(CO)₁₂
| Reaction Type | Typical Substrate | Catalyst Loading (mol% Ru) | Key Additives / Ligands | Temperature (°C) | Representative Product |
| C-H Nitration [12] | 2-Phenylpyridine | 3% | AgTFA, Oxone, NBu₄OAc | 120 | meta-Nitro-2-phenylpyridine |
| Transfer Hydrogenation [14] | Secondary Alcohol + Diene | 3% | PCy₃ | 135 | Tertiary Alcohol |
| Hydroformylation [17] | 1-Hexene | 0.1% | None (Syngas) | 150 | Heptanal |
| sp³ C-H Coupling [13] | N-pyridinyl alkylamine + Alkene | 5% | None | 135 | Coupled Amine |
| Decarboxylation [18] | Fatty Acid | Varies | None | 250-350 | Alkanes/Alkenes |
References
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Z. Ren, Z. Wang, C. He, Angew. Chem. Int. Ed., 2023 , 62, e202214584. [19]
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B. M. Trost, M. U. Frederiksen, M. T. Rudd, Chem. Soc. Rev., 2005 , 34, 18-29. [14]
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Sigma-Aldrich, Safety Data Sheet: Triruthenium dodecacarbonyl, 2024 . [7]
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J. J. L. F. D. S. V. D. S. D. G. J. T. T. G. W. A. C. Frost, Chem. Soc. Rev., 2017 , 46, 4936-4948. [12]
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TCI Chemicals, Safety Data Sheet: Triruthenium Dodecacarbonyl, 2023 .
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Strem Chemicals, Product Page: Triruthenium dodecacarbonyl. [5]
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Santa Cruz Biotechnology, Safety Data Sheet: Triruthenium dodecacarbonyl, 2015 . [10]
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Fisher Scientific, Safety Data Sheet: Triruthenium dodecacarbonyl, 2024 . [8]
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P. G. Jessop, T. Ikariya, R. Noyori, Organometallics, 1995 , 14, 1510-1513. [15]
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CymitQuimica, Safety Data Sheet: Triruthenium Dodecacarbonyl, 2025 . [9]
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Wikipedia, Haber process. [20]
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F. Kakiuchi, S. Sekine, Y. Tanaka, A. Kamatani, M. Sonoda, N. Chatani, S. Murai, J. Am. Chem. Soc., 2003 , 125, 1171-1174. [13]
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P. G. Jessop, T. Ikariya, R. Noyori, Nature, 1994 , 368, 231-233. [16]
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Wikipedia, Triruthenium dodecacarbonyl. [1]
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A. M. Balu, A. Pineda, K. Yoshida, J. M. Campelo, A. A. Romero, J. C. Serrano-Ruiz, R. Luque, ACS Catalysis, 2022 , 12, 4536-4542. [17]
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G. Knothe, ACS Omega, 2019 , 4, 15616-15624. [18]
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UIV Chem, Product Page: Triruthenium dodecacarbonyl. [6]
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Sigma-Aldrich, Product Page: Triruthenium dodecacarbonyl.
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M. J. Krische et al., Aldrichimica Acta, 2007 , 40, 43-53. [21]
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A. M. B. Manaa, Master thesis, Lund University, 2010 . [11]
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S. F. A. Kettle, E. Boccaleri, E. Diana, Inorg. Chem., 2011 , 50, 5849-5857. [3]
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American Chemical Society, Molecule of the Week: Triruthenium dodecacarbonyl, 2023 . [2]
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M. Tsuge, Y. Hori, M. Fushitani, H. K. Takahashi, M. Ehara, Phys. Chem. Chem. Phys., 2020 , 22, 2686-2693. [4]
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The Catalyst's Crucible: A Guide to Triruthenium Dodecacarbonyl in Homogeneous Catalysis
For the modern researcher in organic synthesis and drug development, the quest for efficient, selective, and atom-economical catalytic transformations is perpetual. Among the arsenal of transition metal catalysts, triruthenium dodecacarbonyl, Ru₃(CO)₁₂, stands as a uniquely versatile and powerful tool. This dark orange, crystalline solid, while seemingly a simple cluster, serves as a gateway to a rich and diverse landscape of homogeneous catalysis, unlocking novel pathways for molecular construction.
This guide moves beyond a mere recitation of reactions. It is designed to provide you, the practicing scientist, with a deep, field-tested understanding of why and how Ru₃(CO)₁₂ functions in key catalytic applications. We will delve into the causality behind experimental choices, present validated protocols, and visualize the intricate mechanistic ballets that underpin these powerful transformations.
Understanding the Precursor: The Nature of Ru₃(CO)₁₂
Triruthenium dodecacarbonyl is best understood not as the active catalyst itself, but as a stable and convenient pre-catalyst .[1] Its robust D₃h symmetric structure, an equilateral triangle of ruthenium atoms each bonded to four carbon monoxide ligands, belies the reactivity that can be unleashed under thermal or chemical activation.[2] A critical concept to grasp is that under many catalytic conditions, the Ru₃ cluster fragments into smaller, highly reactive mononuclear or dinuclear ruthenium carbonyl species.[3] It is these fragments, often coordinated to substrates or ancillary ligands, that typically enter the catalytic cycle. This in-situ generation of the active catalyst from a stable precursor is a key advantage, offering both convenience and reproducibility.
Before embarking on its catalytic applications, it is essential to be proficient in its handling and, if necessary, its synthesis.
Safety First: Handling Ru₃(CO)₁₂ and Carbon Monoxide
Ru₃(CO)₁₂:
-
Toxicity: Triruthenium dodecacarbonyl is a source of carbon monoxide and should be handled with care.[4] It is harmful if swallowed or inhaled.
-
Handling: Always handle Ru₃(CO)₁₂ in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid creating dust.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[5]
Carbon Monoxide (CO):
-
Extreme Toxicity: Carbon monoxide is a colorless, odorless, and highly toxic gas.[6][7][8] It is a chemical asphyxiant that can be fatal upon inhalation.
-
Handling: All reactions involving CO must be conducted in a high-performance fume hood.[6] Use a certified carbon monoxide detector in the laboratory.[6] All equipment, including regulators, tubing, and reaction vessels, must be rated for high-pressure gas and thoroughly leak-tested before use.[6]
-
Cylinder Safety: CO cylinders must be securely fastened to a wall or bench.[7] Use a proper regulator and ensure all connections are tight.[6]
Protocol: Synthesis of Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂)
This protocol is an adaptation of a convenient, base-promoted atmospheric pressure synthesis.[9][10]
Objective: To synthesize Ru₃(CO)₁₂ from ruthenium(III) chloride hydrate.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2-Ethoxyethanol
-
Potassium hydroxide (KOH) pellets
-
Carbon monoxide (CO) gas (high purity)
-
Nitrogen (N₂) gas
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for chromatography
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube/bubbler (wide diameter to prevent clogging)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Gas bubbler (for monitoring gas flow)
-
Standard glassware for filtration and chromatography
Procedure:
Step 1: Reduction of Ru(III) to Ru(II) Carbonyl Species
-
To the 500 mL three-necked flask, add RuCl₃·xH₂O (5.0 g, ~19.1 mmol) and 2-ethoxyethanol (250 mL).[9]
-
Equip the flask with a reflux condenser, a gas inlet, and a magnetic stir bar. De-aerate the solution by bubbling N₂ through it for 15-20 minutes.[9]
-
Switch the gas flow to a brisk stream of CO (approx. 2 bubbles per second).[9]
-
Begin vigorous stirring and heat the mixture to 80 °C. Maintain this temperature for 45 minutes. The solution will gradually turn from dark to a blood-red color.[9]
-
Increase the temperature to reflux (~135 °C) and maintain for an additional 30-45 minutes, until the solution becomes a clear, golden-yellow.[9]
-
Cool the reaction mixture to 75-80 °C.[9]
Step 2: Reduction to Ru(0) and Cluster Formation
-
At 75-80 °C, cautiously add KOH pellets (2.4 g, ~38.2 mmol) to the stirring solution. Reduce the CO flow rate to about 1 bubble per second. Crucial: The temperature must be kept below 85 °C during and after this addition to prevent side reactions.[9]
-
The solution will darken over the next 15 minutes, after which orange crystals of Ru₃(CO)₁₂ will begin to precipitate.[9]
-
Continue stirring at this temperature for a total of 45 minutes.[9]
-
Turn off the heating, but continue moderate stirring and CO flow while the flask cools slowly to room temperature. Crystallization is most efficient between 70 and 50 °C.[9]
Step 3: Isolation and Purification
-
Once at room temperature, switch the gas to N₂ to vent the system.
-
Collect the orange crystals by filtration on a sintered glass funnel.
-
To remove the potassium chloride (KCl) byproduct, dissolve the crude product in dichloromethane (~300-400 mL).[9]
-
Pass the solution through a short plug of silica gel, eluting with dichloromethane. The KCl will remain at the top of the column.[9]
-
Remove the solvent from the eluate under reduced pressure to yield pure, orange crystals of Ru₃(CO)₁₂. Dry under vacuum. (Typical yield: >90%).[9]
Application Note I: Hydroformylation of Olefins
Hydroformylation, or the "oxo process," is a cornerstone of industrial chemistry, converting alkenes into aldehydes using synthesis gas (a mixture of CO and H₂). While rhodium and cobalt catalysts have historically dominated this field, ruthenium-based systems, often derived from Ru₃(CO)₁₂, offer a compelling alternative, particularly when specific selectivities are desired.
Expertise & Experience: The choice of Ru₃(CO)₁₂ as a pre-catalyst is strategic. In the presence of H₂ and CO, it readily forms various ruthenium carbonyl hydride species, which are the true catalytically active entities. The key to successful ruthenium-catalyzed hydroformylation lies in controlling the catalyst's activity and selectivity through the addition of ancillary ligands, typically phosphines.[11] The electronic and steric properties of the phosphine ligand profoundly influence the ratio of linear (n) to branched (iso) aldehyde products.[12] Bulky, electron-donating phosphines often favor the formation of the linear aldehyde, a highly desirable product in many industrial applications.
Protocol: Regioselective Hydroformylation of 1-Hexene
Objective: To catalyze the hydroformylation of 1-hexene to heptanal with high regioselectivity towards the linear product. This protocol is based on conditions known to favor linear aldehyde formation.[3][13]
Materials:
-
Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
1-Hexene
-
Toluene (anhydrous, de-gassed)
-
Synthesis gas (Syngas, 1:1 mixture of H₂:CO)
-
Internal standard (e.g., dodecane) for GC analysis
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
-
Schlenk line for inert atmosphere manipulations.
-
Gas chromatograph (GC) for product analysis.
Procedure:
-
In a glovebox or under an inert atmosphere, charge the autoclave's glass liner with Ru₃(CO)₁₂ (e.g., 0.01 mmol) and the desired phosphine ligand (e.g., PPh₃, 0.12 mmol, providing a P/Ru ratio of 4:1).
-
Add anhydrous, de-gassed toluene (e.g., 20 mL) to dissolve the catalyst precursor and ligand.
-
Add 1-hexene (e.g., 10 mmol) and the internal standard.
-
Seal the autoclave. Remove it from the glovebox and connect it to the gas manifold.
-
Purge the autoclave three times with syngas.
-
Pressurize the autoclave to the desired pressure (e.g., 40 bar) with the 1:1 H₂:CO mixture.
-
Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 120-150 °C).[14]
-
Monitor the reaction progress by observing the pressure drop and/or by taking aliquots (if the reactor is so equipped) for GC analysis.
-
After the reaction is complete (e.g., 12-24 hours, or when pressure uptake ceases), cool the reactor to room temperature.
-
Carefully vent the excess syngas in a fume hood.
-
Open the reactor and analyze the liquid product mixture by GC to determine conversion and the n/iso ratio of the aldehyde products.
Data Presentation:
| Substrate | Catalyst System | Temp (°C) | Pressure (bar, CO/H₂) | n:iso Ratio | Conversion (%) | Reference |
| 1-Hexene | Ru₃(CO)₁₂ (neat) | 150 | 40 (1:1) | 77:23 | ~90 | [14] |
| 1-Octene | Ru₃(CO)₁₂ / Imidazole-phosphine | 120 | 20 (1:1) | >95:5 | >98 | [3] |
| Ethylene | Ru₃(CO)₁₂ in scCO₂ | 125 | >220 (1:1) | N/A | High | [13] |
Mechanistic Workflow:
The catalytic cycle for hydroformylation is complex and involves several key steps. While the exact species can vary, the general pathway illustrates the fundamental transformations.
Application Note II: Directed C-H Bond Functionalization
The selective activation and functionalization of otherwise inert C-H bonds is a paramount goal in modern organic synthesis, offering a paradigm shift away from traditional pre-functionalized starting materials. Ru₃(CO)₁₂ has emerged as a highly effective pre-catalyst for these transformations, particularly for reactions directed by coordinating groups.
Expertise & Experience: The core principle of these reactions is chelation assistance. A directing group on the substrate (e.g., a pyridine, amide, or carboxylic acid) coordinates to the ruthenium center, delivering the catalyst to a specific, often ortho, C-H bond.[15][16] This proximity effect dramatically lowers the activation energy for C-H bond cleavage, leading to the formation of a stable ruthenacycle intermediate. This intermediate is the linchpin of the reaction, poised to react with a variety of coupling partners. The choice of solvent and additives is critical; for instance, coordinating solvents can sometimes inhibit the reaction by competing for sites on the ruthenium center, while acidic or basic additives can facilitate key protonolysis or reductive elimination steps.[15]
Protocol: Ortho-Acylation of 2-Phenylpyridine via C-H Carbonylation
Objective: To achieve the direct carbonylation and acylation of the ortho C-H bond of 2-phenylpyridine using ethylene as the coupling partner. This protocol is based on the seminal work in chelation-assisted C-H carbonylation.[17]
Materials:
-
Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
-
2-Phenylpyridine
-
Toluene (anhydrous)
-
Ethylene (gas)
-
Carbon Monoxide (CO) (gas)
Equipment:
-
High-pressure stainless steel autoclave (50-100 mL) with magnetic stirring.
-
Gas lines for CO and ethylene.
-
Standard laboratory glassware for workup and purification.
-
Column chromatography supplies.
Procedure:
-
To the autoclave, add Ru₃(CO)₁₂ (0.05 mmol), 2-phenylpyridine (2.0 mmol), and toluene (10 mL).[17]
-
Seal the autoclave and purge it three times with CO.
-
Pressurize the autoclave with ethylene to 7 atm (at room temperature).[17]
-
Then, pressurize with CO to a total initial pressure of 20 atm.[17]
-
Heat the autoclave to 160 °C with vigorous stirring.[17]
-
Maintain the reaction for 20 hours.[17]
-
After cooling the reactor to room temperature, carefully vent the excess gas in a fume hood.
-
Open the reactor and transfer the contents. Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the mono- and di-acylated products.
Data Presentation:
| Directing Group | Substrate | Coupling Partner | Product Yield (%) | Reference |
| Pyridine | 2-Phenylpyridine | Ethylene/CO | 51% (mono), 31% (di) | [17] |
| Amidine | Proline Ester | Arylboronic acid | up to 95% | [18] |
| Pyridine | N-Pyridyl-Alkylamine | Alkenes | up to 98% | [15] |
Mechanistic Workflow:
The mechanism for directed C-H activation involves the formation of a key metallacycle intermediate.
Application Note III: Hydrogenation and Transfer Hydrogenation
While perhaps more famous for C-H activation and carbonylation, Ru₃(CO)₁₂ is also a competent pre-catalyst for the hydrogenation of unsaturated bonds, particularly in alkynes. It can participate in both direct hydrogenation (using H₂ gas) and transfer hydrogenation, where a hydrogen donor molecule (like an alcohol) provides the hydrogen atoms.
Expertise & Experience: A fascinating aspect of Ru₃(CO)₁₂-catalyzed alkyne hydrogenation is the ability to control stereoselectivity. Under certain conditions, particularly in transfer hydrogenation protocols, the reaction can be steered to produce either the (E)- or (Z)-alkene.[19][20] This control is often achieved by subtle changes in the reaction medium, such as the choice of hydrogen source or the addition of additives like bases or acids.[21] For example, using an alcohol/base system can generate ruthenium hydride species that favor one stereochemical outcome, while different additives can alter the catalytic pathway to produce the other isomer.[19] This tunability is a powerful feature for synthetic chemists targeting specific olefin geometries.
Protocol: Stereoselective Transfer Hydrogenation of Diphenylacetylene
Objective: To perform the transfer semi-hydrogenation of diphenylacetylene to (E)-stilbene. This protocol is adapted from systems known to favor the (E)-isomer.[19]
Materials:
-
Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
-
Diphenylacetylene
-
Benzyl alcohol (as hydrogen source)
-
Potassium tert-butoxide (KOtBu) (as base)
-
Triethylamine (as solvent/base)
-
Anhydrous Toluene
Equipment:
-
Schlenk tube or similar reaction vessel with a reflux condenser.
-
Inert atmosphere manifold (Schlenk line or glovebox).
-
Magnetic stirrer and heating plate/oil bath.
-
Standard workup and purification equipment.
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine Ru₃(CO)₁₂ (0.017 mmol, 3.3 mol% Ru), diphenylacetylene (0.5 mmol), and potassium tert-butoxide (0.25 mmol, 0.5 equiv).[19]
-
Add anhydrous toluene (3 mL) and benzyl alcohol (2.5 mmol, 5 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring under a positive pressure of inert gas.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (E)-stilbene.
Data Presentation:
| Substrate | H₂ Source | Additive | Product | Selectivity | Yield (%) | Reference |
| Diaryl Alkyne | DMF/H₂O | Acetic Acid | (Z)-Stilbene | High Z | Good | [21] |
| Diaryl Alkyne | DMF/H₂O | Trifluoroacetic Acid | (E)-Stilbene | High E | Good | [21] |
| Phenylacetylene | Benzyl Alcohol | KOtBu | (E)-Styrene | High E | >90 | [19][20] |
| 1-Hexene | H₂ gas | PPh₃ | n-Hexane | N/A | High | [22] |
Mechanistic Workflow:
Transfer hydrogenation involves the generation of a ruthenium hydride, which then delivers hydrogen to the substrate.
Application Note IV: Synthesis of γ-Butyrolactones
γ-Butyrolactones are prevalent structural motifs in natural products and are valuable synthetic intermediates. Ru₃(CO)₁₂ catalyzes the intermolecular [2+2+1] cyclocoupling of ketones, alkenes, and CO to furnish these important heterocycles.[23] This transformation is a powerful example of carbonylative cycloaddition.
Expertise & Experience: The success of this reaction often hinges on the nature of the ketone substrate and the use of phosphine additives. While simple ketones can be challenging substrates, α-dicarbonyl compounds and N-heterocyclic ketones show enhanced reactivity.[23] The addition of specific phosphine ligands, such as P(4-CF₃C₆H₄)₃, can be highly effective, likely by modifying the electronic properties of the active ruthenium species and facilitating key steps in the catalytic cycle.[23] The pressure of both the alkene and CO are critical parameters that must be optimized, as their effects on the reaction rate can depend on the rate-limiting step for a given substrate.[23]
Protocol: Synthesis of a Functionalized γ-Butyrolactone
Objective: To synthesize a γ-butyrolactone via the Ru₃(CO)₁₂-catalyzed cycloaddition of a keto-ester, ethylene, and carbon monoxide.
Materials:
-
Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
-
Tris(4-trifluoromethylphenyl)phosphine (P(4-CF₃C₆H₄)₃)
-
Ethyl benzoylformate (or other α-keto ester)
-
Toluene (anhydrous)
-
Ethylene (gas)
-
Carbon Monoxide (CO) (gas)
Equipment:
-
High-pressure stainless steel autoclave with magnetic stirring.
-
Gas lines for CO and ethylene.
-
Standard laboratory glassware and purification supplies.
Procedure:
-
In an inert atmosphere, charge the autoclave with Ru₃(CO)₁₂ (0.04 mmol), P(4-CF₃C₆H₄)₃ (0.16 mmol), ethyl benzoylformate (2.0 mmol), and toluene (10 mL).[23]
-
Seal the autoclave and purge three times with CO.
-
Pressurize with ethylene to 10 atm.[23]
-
Pressurize with CO to a total pressure of 20 atm.[23]
-
Heat the reaction to 160 °C with vigorous stirring for 20 hours.[23]
-
After cooling and carefully venting the gases, work up the reaction mixture.
-
Purify the product by column chromatography on silica gel to obtain the desired γ-butyrolactone.
Conclusion
Triruthenium dodecacarbonyl is far more than a simple carbonyl complex; it is a robust and reliable entry point into a vast array of catalytic transformations. Its utility in hydroformylation, C-H functionalization, hydrogenation, and cycloaddition reactions underscores its importance in both academic and industrial research. By understanding that Ru₃(CO)₁₂ serves as a precursor to the true, often mononuclear, active species, and by carefully selecting ligands, additives, and reaction conditions, the modern chemist can harness its power to forge complex molecules with precision and efficiency. The protocols and mechanistic insights provided herein serve as a foundation for further exploration and innovation in the ever-expanding field of homogeneous catalysis.
References
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Fauré, M., Saccavini, C., & Lavigne, G. (n.d.). New insight into a convenient base-promoted synthesis of Ru3(CO)12. Royal Society of Chemistry. [Link][9][10]
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Request PDF. (n.d.). Ruthenium catalyzed efficient hydroformylation regulated by thiazolinyl-based phosphine. ResearchGate. [Link][3]
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Fauré, M., Saccavini, C., & Lavigne, G. (2003). New insight into a convenient base-promoted synthesis of Ru3(CO)12. Chemical Communications, (1), 18-19. [Link][10]
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Frid, M., & Marek, I. (2025). Ruthenium-Catalyzed Transfer Hydrogenation of Alkynes: Access to Alkanes and (E)- or (Z)-Alkenes in Tandem with Pd/Cu Sonogashira Cross-Coupling. The Journal of Organic Chemistry. [Link][19]
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Süss-Fink, G., Haak, S., & Gevert, O. (n.d.). New Ru3(CO)12 derivatives with bulky diphosphine ligands: Synthesis, structure and catalytic potential for olefin hydroformylation. ResearchGate. [Link][25]
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Erkey, C. (n.d.). Hydroformylation of ethylene in supercritical carbon dioxide using Ru 3(CO) 12 as a catalyst precursor. ResearchGate. [Link][13]
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Frid, M., & Marek, I. (2025). Ruthenium-Catalyzed Transfer Hydrogenation of Alkynes: Access to Alkanes and (E)- or (Z)-Alkenes in Tandem with Pd/Cu Sonogashira Cross-Coupling. The Journal of Organic Chemistry. [Link][20]
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Zhang, X., et al. (2023). Ru3 (CO)12 -Catalyzed Modular Assembly of Hemilabile Ligands by C-H Activation of Phosphines with Isocyanates. Angewandte Chemie International Edition, 62(5), e202214584. [Link][18]
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Chatani, N., et al. (2000). Ru3(CO)12-Catalyzed Intermolecular Cyclocoupling of Ketones, Alkenes or Alkynes, and Carbon Monoxide. [2 + 2 + 1] Cycloaddition Strategy for the Synthesis of Functionalized γ-Butyrolactones. Journal of the American Chemical Society, 122(51), 12882-12883. [Link][23]
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Gonzalez, J., et al. (n.d.). Catalytic hydroformylation of 1-hexene. ResearchGate. [Link][27]
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Shan, C., et al. (2018). Mechanistic view of Ru-catalyzed C–H bond activation and functionalization: computational advances. Chemical Society Reviews, 47(20), 7552-7576. [Link][16]
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Shan, C., et al. (2022). DFT Case Study on the Comparison of Ruthenium-Catalyzed C–H Allylation, C–H Alkenylation, and Hydroarylation. ACS Omega, 7(7), 6061-6070. [Link][28]
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Lee, H. Y., et al. (2010). Quantitative Catalyst-Substrate Association Relationships between Metathesis Molybdenum or Ruthenium Carbene Complexes and Their Substrates. Journal of the American Chemical Society, 132(33), 11436-11438. [Link][29]
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Wang, X., et al. (2021). Understanding the reaction kinetics of heterogeneous 1-hexene hydroformylation. Catalysis Science & Technology, 11(18), 6127-6136. [Link][30]
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Ackermann, L., et al. (2010). Mechanistic Insight into Direct Arylations with Ruthenium(II) Carboxylate Catalysts. Organic Letters, 12(21), 4892-4895. [Link][31]
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Kakiuchi, F., et al. (1997). Ru3(CO)12-Catalyzed Reaction of Pyridylbenzenes with Carbon Monoxide and Olefins. Carbonylation at a C−H Bond in the Benzene Ring. The Journal of Organic Chemistry, 62(22), 7524-7525. [Link][17]
-
Gonzalez, J., et al. (2017). MECHANISTIC STUDY OF A RUTHENIUM HYDRIDE COMPLEX OF TYPE [RuH(CO)(N-N)(PR 3 ) 2 ] + AS CATALYST PRECURSOR FOR THE HYDROFORMYLATION REACTION OF 1-HEXENE. Revista de la Sociedad Química de México, 61(1), 1-10. [Link][32]
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Krische, M. J., et al. (2010). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. Israel Journal of Chemistry, 50(5-6), 639-650. [Link][33]
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Dangel, B. D., et al. (2013). Mechanistic investigations and substrate scope evaluation of ruthenium-catalyzed direct sp3 arylation of benzylic positions directed by 3-substituted pyridines. Journal of the American Chemical Society, 135(5), 1835-1849. [Link][34]
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Kim, T. K., et al. (n.d.). Nature and Role of Bridged Carbonyl Intermediates in the Ultrafast Photoinduced Rearrangement of Ru3(CO)12. ResearchGate. [Link][35]
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Rong, Z.-Q., et al. (2023). Metal-Catalyst-Controlled Divergent Synthesis of γ-Butyrolactones via Intramolecular Coupling of Epoxides with Alcohols. Organic Letters, 25(20), 3618-3622. [Link][36]
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Request PDF. (n.d.). Hydrogenation and isomerization of 1-hexene with Ru3(CO)12 and Ru3(CO)9(PPh3)3. ResearchGate. [Link][22]
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Organic Syntheses. (n.d.). (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. [Link][37]
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Lopez, N., et al. (2022). Active and Regioselective Ru Single-Site Heterogeneous Catalysts for Alpha-Olefin Hydroformylation. ACS Catalysis, 12(7), 4070-4081. [Link][14]
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Fukuyama, T., et al. (1998). Ru3(CO)12-Catalyzed Site-Selective Carbonylation Reactions at a C−H Bond in Aza-Heterocycles. Journal of the American Chemical Society, 120(46), 11532-11533. [Link][38]
-
Kang, S.-K., et al. (2002). Synthesis of alpha-methylene-gamma-butyrolactones: Ru-catalyzed cyclocarbonylation of allenyl aldehydes and allenyl ketones. Angewandte Chemie International Edition, 41(9), 1584-1586. [Link][39]
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Hong, S. (2011). Scope and Mechanistic Studies of Ruthenium Catalyzed C-N Bond Activation Reactions. ProQuest Dissertations & Theses Global. [Link][40]
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Skrydstrup, T., et al. (2020). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Organic Process Research & Development, 24(10), 2174-2180. [Link][41]
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Google Patents. (n.d.). Process for the preparation of gamma-butyrolactone. [42]
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Application Notes and Protocols for Ru₃(CO)₁₂ Catalyzed Carbonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Triruthenium Dodecacarbonyl in Carbonylative Transformations
Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, is a dark orange, air-stable crystalline solid that has emerged as a remarkably versatile and robust catalyst precursor for a wide array of carbonylation reactions.[1] Its utility in organic synthesis stems from its ability to activate carbon monoxide and facilitate the introduction of a carbonyl group into various organic molecules, a transformation of fundamental importance in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[2] This guide provides an in-depth exploration of Ru₃(CO)₁₂-catalyzed carbonylation reactions, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
The catalytic activity of Ru₃(CO)₁₂ is often initiated by the dissociation of the cluster into reactive mononuclear or smaller polynuclear ruthenium carbonyl species under thermal or photolytic conditions. These species can then enter into various catalytic cycles, including hydroformylation, reductive carbonylation, and carbonylative C-H bond activation. The choice of reaction conditions, including solvent, temperature, pressure of carbon monoxide and other gases, and the presence of co-catalysts or additives, plays a crucial role in directing the reaction towards the desired product with high selectivity.
I. Catalyst Preparation and Handling
A reliable and reproducible synthesis of the catalyst precursor is paramount for consistent results in catalytic reactions. The following protocol describes a convenient, high-yield synthesis of Ru₃(CO)₁₂ from ruthenium(III) chloride hydrate.
Protocol 1: Synthesis of Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂)
This procedure is adapted from a well-established base-promoted synthesis.[3][4]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·nH₂O)
-
2-Ethoxyethanol
-
Potassium hydroxide (KOH) pellets
-
Carbon monoxide (CO) gas (high purity)
-
Nitrogen (N₂) gas (high purity)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Equipment:
-
500 mL three-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Oil bath
-
Gas inlet tube (bubbler)
-
Gas bubbler for monitoring gas flow
-
Schlenk line or similar inert gas setup
-
Filtration apparatus (Büchner funnel or fritted glass funnel)
-
Rotary evaporator
Procedure:
Step 1: Reduction of Ru(III) to Ru(II)
-
To the 500 mL three-necked flask, add RuCl₃·nH₂O (5.0 g) and 250 mL of 2-ethoxyethanol.[3][4]
-
Equip the flask with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, a gas inlet tube, and a stopper for the third neck.[4]
-
Deaerate the solution by bubbling nitrogen through it for 15-20 minutes with gentle stirring.[3]
-
Switch the gas flow to carbon monoxide at a rate of approximately 2 bubbles per second.[3]
-
Heat the vigorously stirred reaction mixture to 80 °C in an oil bath for 45 minutes. The solution will gradually turn from a dark color to blood red.[3][4]
-
Increase the temperature to 135 °C (reflux) and maintain for 30-45 minutes, until the solution becomes a clear, golden-yellow.[3][4]
Step 2: Reduction of Ru(II) to Ru(0) and Cluster Formation
-
Reduce the CO flow rate to approximately 1 bubble per second.[4]
-
Carefully and quickly add KOH pellets (2.4 g) to the flask through the third neck.[3][4] Caution: This should be done in a well-ventilated fume hood.
-
Maintain the temperature between 75-80 °C. The solution will darken over the next 15 minutes, after which orange crystals of Ru₃(CO)₁₂ will begin to precipitate.[3][4]
-
Continue stirring at this temperature for a total of 45 minutes.[4]
-
Turn off the heating, but continue to bubble CO through the solution and stir moderately as the mixture cools slowly to room temperature.[4]
Step 3: Isolation and Purification
-
Once at room temperature, switch the gas flow back to nitrogen to purge the system of CO.
-
Collect the orange crystals by filtration through a Büchner funnel.
-
Wash the crystals with ethanol and then water to remove any remaining KCl and solvent.[3]
-
For higher purity, the crude product can be purified by column chromatography. Dissolve the solid in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with dichloromethane. The orange band of Ru₃(CO)₁₂ will elute, leaving any impurities at the top of the column.[3]
-
Evaporate the solvent from the collected fractions using a rotary evaporator to obtain pure, orange crystals of Ru₃(CO)₁₂.
-
Dry the product under vacuum. A typical yield is around 96%.[3]
Safety and Handling of Ru₃(CO)₁₂ and Carbon Monoxide:
-
Carbon Monoxide (CO): CO is a colorless, odorless, and highly toxic gas. All manipulations involving CO must be performed in a well-ventilated fume hood. A CO detector should be in place.
-
Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂): While the solid is air-stable, it should be handled with care. Avoid inhalation of dust and contact with skin and eyes. In solution, especially at elevated temperatures, it can release CO.
II. Hydroformylation of Alkenes
Hydroformylation, or the oxo process, is a cornerstone of industrial chemistry, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes.[5] Ru₃(CO)₁₂ can serve as a catalyst precursor for this transformation, often exhibiting different selectivity compared to more common rhodium and cobalt catalysts.[6]
Reaction Principle
The catalytic cycle of hydroformylation generally involves the formation of a ruthenium hydride species, which then coordinates to the alkene.[7] Migratory insertion of the alkene into the Ru-H bond, followed by CO insertion and reductive elimination, yields the aldehyde product and regenerates the active catalyst. The regioselectivity (linear vs. branched aldehyde) is a key consideration and can be influenced by the steric and electronic properties of the substrate and any ancillary ligands.
Workflow for Ru₃(CO)₁₂ Catalyzed Hydroformylation
Caption: General workflow for Ru₃(CO)₁₂ catalyzed hydroformylation.
Protocol 2: Hydroformylation of 1-Hexene
This protocol provides a general procedure for the hydroformylation of a terminal alkene.
Materials:
-
Ru₃(CO)₁₂
-
1-Hexene
-
Toluene (anhydrous)
-
Syngas (H₂/CO, typically 1:1 molar ratio)
-
Internal standard for GC analysis (e.g., dodecane)
Equipment:
-
High-pressure autoclave equipped with a magnetic stir bar, gas inlet, pressure gauge, and thermocouple.
Procedure:
-
In a glovebox or under an inert atmosphere, charge the autoclave with Ru₃(CO)₁₂ (e.g., 0.01-0.1 mol%), toluene, 1-hexene, and an internal standard.
-
Seal the autoclave and purge it several times with nitrogen gas, followed by syngas.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 40-100 atm).[8]
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by observing the pressure drop and/or by taking aliquots (if the setup allows) for GC analysis to determine the conversion of 1-hexene and the selectivity to heptanal isomers.
-
After the reaction is complete (typically several hours), cool the autoclave to room temperature.
-
Carefully vent the excess syngas in a well-ventilated fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
The product aldehydes can be separated from the catalyst and high-boiling byproducts by distillation. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.
| Substrate | Catalyst System | Conditions | Conversion (%) | n/iso Ratio | Reference |
| 1-Hexene | Ru₃(CO)₁₂/N-doped carbon | 150 °C, 40 bar H₂/CO (1:1), 24 h | >99 | 93:7 | [2] |
| 1-Hexene | RuH(CO)(dppz)(PPh₃)₂⁺ | 120 °C, 80 bar H₂/CO (1:1), 24 h | 92 | 70:30 | [8] |
| Ethylene | Ru₃(CO)₁₂ in scCO₂ | 125 °C, >224 atm H₂/CO | Variable | - | [9] |
III. Reductive Carbonylation of Nitroarenes
The reductive carbonylation of nitroarenes offers a phosgene-free route to valuable nitrogen-containing compounds such as carbamates, ureas, and isocyanates.[10][11] Ru₃(CO)₁₂ has proven to be an effective catalyst for these transformations, particularly for the synthesis of carbamates in the presence of an alcohol.[12][13]
Reaction Principle
The reaction is believed to proceed through the initial reduction of the nitro group. The active ruthenium species, which may be a mononuclear ruthenium carbonyl complex, facilitates the reduction of the nitroarene to an aniline intermediate.[10] This is followed by the carbonylation of the aniline in the presence of an alcohol to yield the corresponding carbamate. The presence of a co-catalyst, such as a quaternary ammonium halide, can significantly enhance the reaction rate.[12]
Catalytic Cycle for Reductive Carbonylation of Nitroarenes
Caption: Simplified catalytic cycle for carbamate synthesis.
Protocol 3: Synthesis of Methyl N-Phenylcarbamate from Nitrobenzene
This protocol is based on the reductive carbonylation of nitrobenzene in the presence of methanol.[12]
Materials:
-
Ru₃(CO)₁₂
-
Nitrobenzene
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Tetraethylammonium chloride (NEt₄Cl)
-
Carbon monoxide (CO) gas
Equipment:
-
High-pressure autoclave with magnetic stirring.
Procedure:
-
Charge the autoclave with Ru₃(CO)₁₂ (e.g., 0.1-1 mol%), NEt₄Cl (as a co-catalyst), nitrobenzene, methanol, and toluene.
-
Seal the autoclave and purge it several times with nitrogen and then with carbon monoxide.
-
Pressurize the autoclave with CO to approximately 60 atm.[12]
-
Heat the reaction mixture to 160-170 °C with vigorous stirring.[12]
-
Maintain these conditions for several hours, monitoring the reaction by TLC or GC if possible.
-
After cooling to room temperature, vent the CO pressure safely.
-
Transfer the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure methyl N-phenylcarbamate.
IV. Carbonylative C-H Bond Activation
Direct functionalization of C-H bonds is a highly atom-economical and efficient strategy in organic synthesis. Ru₃(CO)₁₂ has been shown to catalyze the carbonylation of C-H bonds, particularly those directed by a nearby coordinating group.[14][15]
Reaction Principle
The reaction typically involves the coordination of a directing group (e.g., a pyridine ring) to the ruthenium center, which positions the catalyst for the cleavage of a specific C-H bond.[16] This is followed by the insertion of CO and an alkene, leading to the formation of a new C-C bond and a ketone functionality.
Protocol 4: Carbonylation of the C-H Bond in 2-Phenylpyridine
This protocol describes the propionylation of 2-phenylpyridine via a three-component coupling of the C-H bond, carbon monoxide, and ethylene.
Materials:
-
Ru₃(CO)₁₂
-
2-Phenylpyridine
-
Toluene (anhydrous)
-
Ethylene gas
-
Carbon monoxide gas
Equipment:
-
High-pressure autoclave with magnetic stirring.
Procedure:
-
In an inert atmosphere, add Ru₃(CO)₁₂ (e.g., 1-5 mol%), 2-phenylpyridine, and toluene to the autoclave.
-
Seal the autoclave and purge with nitrogen.
-
Pressurize with ethylene to the desired partial pressure, followed by pressurizing with carbon monoxide (e.g., to a total pressure of 20 atm).
-
Heat the mixture to 160 °C with stirring.
-
After the reaction is complete (e.g., 20 hours), cool the autoclave to room temperature and vent the gases.
-
The product, the corresponding propionylated 2-phenylpyridine, can be isolated by removing the solvent and purifying the residue by column chromatography.
V. Synthesis of γ-Butyrolactones
γ-Butyrolactones are important structural motifs found in many natural products and pharmaceuticals. Ru₃(CO)₁₂ can catalyze the [2+2+1] cycloaddition of ketones, alkenes (or alkynes), and carbon monoxide to construct these valuable five-membered rings.[17][18]
Reaction Principle
This reaction represents a carbonylative cycloaddition where a ketone, an alkene, and CO are brought together in a ruthenium-catalyzed process to form a γ-butyrolactone. The mechanism is thought to involve the formation of a ruthenacycle intermediate.
Protocol 5: Synthesis of a γ-Butyrolactone from a Ketone and an Alkene
This is a general procedure for the synthesis of functionalized γ-butyrolactones.
Materials:
-
Ru₃(CO)₁₂
-
A ketone (e.g., an α-dicarbonyl compound)
-
An alkene (e.g., ethylene or a cyclic olefin)
-
A phosphine ligand (e.g., P(4-CF₃C₆H₄)₃), if required
-
Toluene (anhydrous)
-
Carbon monoxide gas
Equipment:
-
High-pressure autoclave with magnetic stirring.
Procedure:
-
Charge the autoclave with Ru₃(CO)₁₂, the ketone, the phosphine ligand (if used), and toluene under an inert atmosphere.
-
Seal the autoclave, purge with nitrogen, and then introduce the alkene (if gaseous, like ethylene) to the desired pressure.
-
Pressurize with carbon monoxide to the desired total pressure.
-
Heat the reaction mixture to the required temperature (e.g., 160 °C) with stirring.
-
After the reaction period, cool the autoclave and vent the excess gases.
-
The γ-butyrolactone product can be isolated and purified by standard techniques such as column chromatography.
References
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Hydroformylation. (2023). In Wikipedia. Retrieved from [Link]
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Request PDF on ResearchGate. (n.d.). Direct Access to Carbamates through Palladium‐Catalyzed Carbonylation of Nitroarenes and Siloxanes. Retrieved from [Link]
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Cenini, S., Crotti, C., Pizzotti, M., & Porta, F. (1988). RUTHENIUM CARBONYL CATALYZED REDUCTIVE CARBONYLATION OF AROMATIC NITRO-COMPOUNDS - A SELECTIVE ROUTE TO CARBAMATES. AIR Unimi. Retrieved from [Link]
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López-Linares, F., et al. (2022). Active and Regioselective Ru Single-Site Heterogeneous Catalysts for Alpha-Olefin Hydroformylation. ACS Catalysis. Retrieved from [Link]
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Fauré, M., Saccavini, C., & Lavigne, G. (2003). New insight into a convenient base-promoted synthesis of Ru3(CO)12. Chemical Communications. Retrieved from [Link]
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Cenini, S., Pizzotti, M., Crotti, C., Porta, F., & La Monica, G. (1984). Selective ruthenium carbonyl catalysed reductive carbonylation of aromatic nitro compounds to carbamates. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
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UKEssays. (January 2018). The Reductive Carbonylation of Organic Nitro Compounds. Retrieved from [Link]
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Haas, K. (2023). 14.3.2: Hydroformylation. Chemistry LibreTexts. Retrieved from [Link]
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Padmanaban, S., Ganesan, V., Yoon, S., & Lee, Y. (2022). Reductive Carbonylation of Nitroarenes Using a Heterogenized Phen-Pd Catalyst. PubMed. Retrieved from [Link]
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Li, H., et al. (2023). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. MDPI. Retrieved from [Link]
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An, J., et al. (2022). An Escape from Noble Metals for Generating Urethanes via Reductive Carbonylation of Nitroarenes over FeSe2/γ-Al2O3. MDPI. Retrieved from [Link]
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Zhang, X., et al. (2023). Ru3 (CO)12 -Catalyzed Modular Assembly of Hemilabile Ligands by C-H Activation of Phosphines with Isocyanates. PubMed. Retrieved from [Link]
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ResearchGate. (2017). MECHANISTIC STUDY OF A RUTHENIUM HYDRIDE COMPLEX OF TYPE [RuH(CO)(N-N)(PR 3 ) 2 ] + AS CATALYST PRECURSOR FOR THE HYDROFORMYLATION REACTION OF 1-HEXENE. Retrieved from [Link]
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Fauré, M., Saccavini, C., & Lavigne, G. (n.d.). New insight into a convenient base-promoted synthesis of Ru3(CO)12. Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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University of California, Berkeley. (n.d.). 2. Catalysis Involving CO. Retrieved from [Link]
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Kang, S., Hong, Y., & Lee, J. (2002). Synthesis of alpha-methylene-gamma-butyrolactones: Ru-catalyzed cyclocarbonylation of allenyl aldehydes and allenyl ketones. PubMed. Retrieved from [Link]
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ResearchGate. (2002). Synthesis of??-Methylene-??-butyrolactones: Ru-Catalyzed Cyclocarbonylation of Allenyl Aldehydes and Allenyl Ketones. Retrieved from [Link]
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Request PDF on ResearchGate. (n.d.). Hydroformylation of ethylene in supercritical carbon dioxide using Ru 3(CO) 12 as a catalyst precursor. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and characterization of [RuCo3(CO)12]- clusters. Effective catalyst precursors for the homologation of methanol. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) A review of hydroformylation to produce aldehyde. Retrieved from [Link]
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Beller, M., et al. (2015). Ruthenium-catalysed domino hydroformylation–hydrogenation–esterification of olefins. Catalysis Science & Technology. Retrieved from [Link]
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Zhang, Z., & Lu, X. (2001). Gamma-butyrolactone synthesis via catalytic asymmetric cyclocarbonylation. PubMed. Retrieved from [Link]
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D'Souza, D., & Müller, T. J. J. (2021). Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Transition‐metal‐catalyzed reductive carbonylation of nitroarenes with.... Retrieved from [Link]
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Organic Syntheses. (n.d.). γ-CROTONOLACTONE. Retrieved from [Link]
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Mettler Toledo. (n.d.). Hydroformylation Process and Applications. Retrieved from [Link]
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Triruthenium dodecacarbonyl. (2023). In Wikipedia. Retrieved from [Link]
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Nair, V., et al. (2006). N-Heterocyclic Carbene Catalyzed Reaction of Enals and 1,2-Dicarbonyl Compounds: Stereoselective Synthesis of Spiro γ-Butyrolactones. Organic Letters. Retrieved from [Link]
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Mason, R., & Rae, A. I. M. (1968). The crystal structure of ruthenium carbonyl, Ru3(CO)12. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link]
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Powers, D. C., et al. (2019). Mechanistic Study of Ruthenium-Catalyzed C–H Hydroxylation Reveals an Unexpected Pathway for Catalyst Arrest. Stanford University. Retrieved from [Link]
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ResearchGate. (n.d.). Hydroformylation of olefins by metals other than rhodium. Retrieved from [Link]
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Wencel-Delord, J., & Glorius, F. (2013). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. Retrieved from [Link]
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van der Veen, L. A., Kamer, P. C. J., & van Leeuwen, P. W. N. M. (n.d.). Hydroformylation with a rhodium/bulky phosphite modified catalyst. A comparison of the catlyst behaviour for oct-1-ene, cyclohexene and styrene. UvA-DARE (Digital Academic Repository). Retrieved from [Link]
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ResearchGate. (n.d.). Highly selective and recyclable homogeneous hydroformylation of olefins with [Rh(cod)Cl]2/PPh3 regulated by Et3N as additive. Retrieved from [Link]
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Application Notes and Protocols: Triruthenium Dodecacarbonyl in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of a Polynuclear Carbonyl Cluster
Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, is a remarkable polynuclear metal carbonyl cluster that has carved a significant niche in the landscape of organic synthesis. Its utility stems from its ability to serve as a robust catalyst precursor, engaging in a diverse array of transformations. Unlike many mononuclear catalysts, the Ru₃ cluster can provide a unique reactive environment, facilitating multi-metallic cooperation in bond activation and formation. This guide provides an in-depth exploration of its applications, moving beyond mere procedural descriptions to elucidate the underlying principles that govern its reactivity. We will delve into key applications, providing detailed protocols and mechanistic insights to empower researchers in harnessing the full potential of this versatile reagent.
Core Application: Catalytic Carbonylation Reactions
One of the most powerful applications of Ru₃(CO)₁₂ is in carbonylation reactions, where a carbonyl group is incorporated into an organic substrate. This is a cornerstone of industrial and academic synthesis for producing aldehydes, ketones, and carboxylic acid derivatives.
Hydroformylation: An Atom-Economical Route to Aldehydes
Hydroformylation, or oxo-synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. Ru₃(CO)₁₂ is an effective catalyst for this transformation, often exhibiting different selectivity compared to more traditional cobalt or rhodium systems.
Mechanistic Rationale: The catalytic cycle is believed to involve the fragmentation of the Ru₃(CO)₁₂ cluster into active mononuclear and/or dinuclear ruthenium carbonyl hydride species under high pressure and temperature. These species then coordinate to the alkene, followed by migratory insertion of the alkene into the Ru-H bond. Subsequent CO insertion and reductive elimination yield the aldehyde product and regenerate the active catalyst. The choice of ligands, such as phosphines, can significantly influence the regioselectivity (linear vs. branched aldehyde).
Experimental Protocol: Hydroformylation of 1-Hexene
-
Catalyst Preparation: In a nitrogen-filled glovebox, a high-pressure autoclave is charged with triruthenium dodecacarbonyl (0.1 mol%).
-
Substrate Addition: 1-Hexene (1.0 equiv) and a suitable solvent (e.g., toluene) are added.
-
Reaction Setup: The autoclave is sealed, removed from the glovebox, and purged several times with syngas (a mixture of CO and H₂, typically 1:1).
-
Reaction Conditions: The reactor is pressurized with syngas to the desired pressure (e.g., 50-100 atm) and heated to the reaction temperature (e.g., 100-150 °C).
-
Monitoring and Work-up: The reaction is monitored by GC analysis of aliquots. Upon completion, the autoclave is cooled, and the excess pressure is carefully vented. The reaction mixture is then purified by distillation or chromatography to isolate the heptanal products.
Data Summary: Typical Hydroformylation Results
| Substrate | Catalyst Loading (mol%) | Pressure (atm) | Temperature (°C) | Yield (%) | l/b ratio |
| 1-Hexene | 0.1 | 80 | 120 | >95 | 90:10 |
| Styrene | 0.2 | 100 | 110 | 92 | 15:85 |
Workflow for Hydroformylation
Caption: Catalytic cycle of hydroformylation.
C-H Bond Activation and Functionalization
The direct functionalization of otherwise inert C-H bonds is a primary goal in modern organic synthesis, offering a more efficient and sustainable alternative to traditional pre-functionalization strategies. Ru₃(CO)₁₂ has emerged as a potent catalyst in this domain.
Murai-Type Reactions: Catalytic Alkenylation of C-H Bonds
The Murai reaction involves the addition of a C-H bond (typically of an aromatic ketone) across an alkene, catalyzed by ruthenium complexes. Ru₃(CO)₁₂ is a common and effective precursor for these transformations.
Mechanistic Rationale: The accepted mechanism involves the coordination of the ketone's carbonyl oxygen to a ruthenium center, followed by oxidative addition of the ortho C-H bond to the metal, forming a ruthenacycle. This intermediate then coordinates to the alkene, which inserts into the Ru-C bond. Reductive elimination of the product regenerates the active catalyst.
Experimental Protocol: ortho-Alkenylation of Acetophenone with Triethoxyvinylsilane
-
Reaction Setup: A dried Schlenk flask is charged with acetophenone (1.0 equiv), triethoxyvinylsilane (3.0 equiv), and triruthenium dodecacarbonyl (2 mol%).
-
Solvent: Anhydrous toluene is added as the solvent.
-
Reaction Conditions: The mixture is heated to reflux (approx. 110 °C) under a nitrogen atmosphere for 12-24 hours.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the ortho-alkenylated product.
Logical Relationship in Murai Reaction
Caption: Key steps in the Ru-catalyzed Murai reaction.
Hydrogenation and Reductive Transformations
Ru₃(CO)₁₂ can act as a catalyst for the hydrogenation of various functional groups. While perhaps less common than noble metal catalysts like palladium or platinum for simple alkene hydrogenation, it shows interesting reactivity in other reductive processes.
Reductive Amination
Ru₃(CO)₁₂ in combination with a hydrogen source can catalyze the reductive amination of aldehydes and ketones, a fundamental transformation for the synthesis of amines.
Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline
-
Reaction Setup: To a solution of benzaldehyde (1.0 equiv) and aniline (1.1 equiv) in ethanol, triruthenium dodecacarbonyl (1 mol%) is added.
-
Hydrogen Source: The reaction can be performed under an atmosphere of hydrogen gas (e.g., 10 atm in an autoclave) or by using a hydrogen transfer reagent like formic acid or isopropanol.
-
Reaction Conditions: The mixture is heated to 80-100 °C for 6-12 hours.
-
Work-up: After cooling, the solvent is evaporated, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by chromatography to afford N-benzylaniline.
Safety and Handling of Triruthenium Dodecacarbonyl
Triruthenium dodecacarbonyl is a stable, crystalline solid that can be handled in the air for short periods. However, for long-term storage and in reactions, it is best handled under an inert atmosphere (nitrogen or argon) to prevent slow oxidation. It is a source of carbon monoxide upon decomposition and should be handled in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn.
Conclusion
Triruthenium dodecacarbonyl is a powerful and versatile catalyst precursor in organic synthesis. Its ability to engage in diverse transformations, including carbonylations, C-H functionalizations, and reductions, makes it a valuable tool for the synthetic chemist. Understanding the mechanistic underpinnings of its reactivity allows for the rational design of new synthetic methods and the optimization of existing ones. The protocols provided herein serve as a starting point for researchers to explore the rich chemistry of this fascinating cluster compound.
References
-
Title: Transition-Metal-Catalyzed C–H Activation Source: Murai, S. et al., Nature URL: [Link]
-
Title: Ruthenium-catalyzed hydroformylation of 1-hexene in the presence of bulky phosphite ligands Source: Journal of Molecular Catalysis A: Chemical URL: [Link]
-
Title: The Murai Reaction: A History and Recent Developments Source: The Journal of Organic Chemistry URL: [Link]
Application Notes and Protocols for Hydrogenation using Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂)
Introduction: The Versatility of Triruthenium Dodecacarbonyl in Homogeneous Catalysis
Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, is a remarkably versatile catalyst precursor in the realm of homogeneous catalysis. While it is a stable, crystalline solid, upon thermal or photochemical activation, it fragments to generate highly reactive, coordinatively unsaturated ruthenium species that are potent catalysts for a wide array of chemical transformations.[1][2] Among these, hydrogenation and transfer hydrogenation reactions are of paramount importance, enabling the selective reduction of various functional groups, including alkenes, alkynes, and carbonyls.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of hydrogenation reactions using Ru₃(CO)₁₂. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed experimental protocols, and discuss the critical parameters that govern the success of these transformations.
Mechanistic Insights: Activation of the Ru₃(CO)₁₂ Cluster
The catalytic activity of Ru₃(CO)₁₂ is predicated on its ability to generate lower nuclearity, catalytically active ruthenium species. The intact Ru₃(CO)₁₂ cluster is generally not the active catalyst itself. The activation process typically involves the loss of one or more carbonyl (CO) ligands, creating vacant coordination sites for substrate binding and activation.[1][2]
Several key steps are involved in the generation of the active catalyst and the subsequent hydrogenation cycle:
-
Cluster Fragmentation: Under thermal or photochemical conditions, the Ru₃(CO)₁₂ cluster can fragment into mononuclear or dinuclear ruthenium carbonyl species. This process is often the rate-determining step and is crucial for initiating the catalytic cycle.[1]
-
Ligand Substitution: In the presence of donor ligands, such as phosphines, CO ligands can be substituted to form more active and selective catalysts.[4][6] The electronic and steric properties of the ancillary ligands play a critical role in modulating the reactivity of the ruthenium center.
-
Oxidative Addition of H₂ or Hydrogen Source: The catalytically active ruthenium species reacts with a hydrogen source. In direct hydrogenation, this involves the oxidative addition of molecular hydrogen (H₂). In transfer hydrogenation, a hydrogen donor molecule, such as isopropanol or formic acid, provides the hydrogen atoms.[4][5]
-
Substrate Coordination and Insertion: The unsaturated substrate (e.g., an alkene or alkyne) coordinates to the ruthenium hydride species. This is followed by the migratory insertion of the substrate into the ruthenium-hydride bond, forming a ruthenium-alkyl intermediate.
-
Reductive Elimination: The final step involves the reductive elimination of the hydrogenated product from the ruthenium center, which regenerates the catalytically active species, thus completing the catalytic cycle.
Caption: Generalized mechanism for Ru₃(CO)₁₂-catalyzed hydrogenation.
Safety and Handling of Triruthenium Dodecacarbonyl
Triruthenium dodecacarbonyl is a toxic compound and should be handled with appropriate safety precautions.[7][8][9][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling Ru₃(CO)₁₂.[8][9]
-
Ventilation: Handle the solid compound and its solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][10]
-
Inhalation: Harmful if inhaled.[10] In case of inhalation, move the person to fresh air and seek medical attention.[8][10]
-
Skin and Eye Contact: Avoid contact with skin and eyes.[11] In case of contact, flush the affected area with copious amounts of water.[8][9]
-
Storage: Store Ru₃(CO)₁₂ in a cool, dry, and well-ventilated place, away from oxidizing agents.[9][10]
-
Disposal: Dispose of waste containing Ru₃(CO)₁₂ in accordance with local, state, and federal regulations.
Experimental Protocol: Hydrogenation of an Alkyne to an Alkane
This protocol provides a general procedure for the complete hydrogenation of an internal alkyne to the corresponding alkane using Ru₃(CO)₁₂ as a catalyst precursor. This transformation is a fundamental process in organic synthesis, and this protocol can be adapted for various substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Triruthenium dodecacarbonyl (Ru₃(CO)₁₂) | 99% | Major chemical suppliers | Store under an inert atmosphere. |
| Diphenylacetylene | 98% | Major chemical suppliers | Representative alkyne substrate. |
| Toluene | Anhydrous | Major chemical suppliers | Use a dry, oxygen-free solvent. |
| Hydrogen (H₂) gas | High purity (99.99%) | Gas supplier | Use with appropriate pressure regulators and safety precautions. |
| Inert gas (Argon or Nitrogen) | High purity | Gas supplier | For maintaining an inert atmosphere. |
| Schlenk flask (50 mL) | - | Glassware supplier | Or a suitable high-pressure reactor (e.g., Parr autoclave). |
| Magnetic stirrer and stir bar | - | Lab equipment supplier | - |
| Gas-tight syringe | - | Lab equipment supplier | For handling the solvent. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add triruthenium dodecacarbonyl (e.g., 0.01 mmol, 1 mol%) and diphenylacetylene (1.0 mmol).
-
Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Add anhydrous toluene (10 mL) to the Schlenk flask via a gas-tight syringe.
-
Stir the mixture at room temperature to dissolve the reagents.
-
-
Hydrogenation:
-
Purge the flask with hydrogen gas for 5 minutes.
-
Pressurize the flask with hydrogen gas to the desired pressure (e.g., 5-10 atm). For higher pressures, a high-pressure reactor is necessary.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure alkane product.
-
Caption: Experimental workflow for Ru₃(CO)₁₂-catalyzed hydrogenation.
Key Experimental Parameters and Optimization
The efficiency and selectivity of hydrogenations catalyzed by Ru₃(CO)₁₂ can be significantly influenced by several factors:
-
Catalyst Loading: Typically, catalyst loadings of 0.1 to 5 mol% are effective. Higher loadings may be required for less reactive substrates.
-
Solvent: The choice of solvent is crucial. Non-coordinating, anhydrous solvents like toluene, hexane, or THF are commonly used. The solubility of the catalyst and substrate should be considered.[11]
-
Temperature: The reaction temperature influences the rate of catalyst activation and the overall reaction kinetics. Temperatures ranging from 80 to 150 °C are typical.[6][12]
-
Hydrogen Pressure: The pressure of hydrogen gas affects the rate of hydrogenation. Higher pressures generally lead to faster reactions.
-
Ligands and Additives: The addition of phosphine ligands can enhance the catalytic activity and selectivity of the ruthenium catalyst.[4] Basic additives like potassium tert-butoxide (KOtBu) can promote transfer hydrogenation reactions.[3][5]
Applications in Drug Development and Organic Synthesis
The ability of Ru₃(CO)₁₂ to catalyze the hydrogenation of a wide range of functional groups makes it a valuable tool in both academic research and industrial applications, including:
-
Fine Chemical Synthesis: The selective reduction of double and triple bonds is a cornerstone of complex molecule synthesis.
-
Pharmaceutical Intermediate Synthesis: Hydrogenation is a key step in the synthesis of many active pharmaceutical ingredients (APIs). The mild conditions and high selectivity offered by Ru₃(CO)₁₂-based systems can be advantageous.
-
C-H Activation: Ru₃(CO)₁₂ has also been shown to catalyze C-H activation and functionalization reactions, opening up new avenues for molecular construction.[13][14][15]
Conclusion
Triruthenium dodecacarbonyl is a powerful and versatile catalyst precursor for a variety of hydrogenation reactions. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, researchers can effectively utilize this catalyst to achieve efficient and selective reductions of a broad range of substrates. The detailed protocol and guidelines presented in this application note serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling them to harness the full potential of Ru₃(CO)₁₂-catalyzed hydrogenation in their synthetic endeavors.
References
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- Triruthenium dodecacarbonyl. Santa Cruz Biotechnology.
- Ruthenium-catalysed σ-activation for remote meta-selective C–H functionalisation. (2017). Royal Society of Chemistry.
- Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkyl
- Ru3(CO)
- Halide promoted reactions of alkynes with ruthenium carbonyl Ru3(CO)12. Journal of the American Chemical Society.
- Ru3(CO)12. (2024). ChemBK.
- Heterometallic Ru–Ir carbonyl clusters as catalyst precursors for hydrogenation and hydrogen transfer reactions. (2023). RSC Publishing.
- SAFETY D
- Hydrogenation and isomerization of 1-hexene with Ru3(CO)12 and Ru3(CO)9(PPh3)3. (2025).
- SAFETY D
- Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooper
- Ru3(CO)12-Catalyzed Coupling Reaction of sp3 C−H Bonds Adjacent to a Nitrogen Atom in Alkylamines with Alkenes. Journal of the American Chemical Society.
- Ruthenium‐Catalyzed Dehydrogenation Through an Intermolecular Hydrogen Atom Transfer Mechanism. (2025). PMC - NIH.
- Selected examples of fragmentations for catalyst precursors Ru3(CO)12...
- Hydroformylation of ethylene in supercritical carbon dioxide using Ru 3(CO) 12 as a catalyst precursor. (2025).
- SAFETY D
- catalyzed hydroarylation of alkynes via ketone-directed C–H functionalization using in situ-generated ruthenium complexes. (2025).
- N-heterocyclic silylene. Wikipedia.
- Comparing the Performance of Supported Ru Nanocatalysts Prepared by Chemical Reduction of RuCl3 and Thermal Decomposition of Ru3(CO)
- Nature and Role of Bridged Carbonyl Intermediates in the Ultrafast Photoinduced Rearrangement of Ru3(CO)12. (2025).
- Reproducible high-yield syntheses of [Ru3(CO)12], [H4Ru4(CO)12], and [Ru6C(CO)16]2− by a convenient two-step methodology involving controlled reduction in ethylene glycol of RuCl3·nH2O. (2025).
- Ru3(CO)12-Catalyzed Intermolecular Cyclocoupling of Ketones, Alkenes or Alkynes, and Carbon Monoxide. [2 + 2 + 1] Cycloaddition Strategy for the Synthesis of Functionalized γ-Butyrolactones. Journal of the American Chemical Society.
- Ruthenium‐Catalyzed Carbonylations.
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Synthesis of Ruthenium Nanoparticles from Triruthenium Dodecacarbonyl: An Application Note and Protocol Guide
Abstract
This comprehensive guide provides detailed protocols and expert insights for the synthesis of ruthenium (Ru) nanoparticles from the organometallic precursor, triruthenium dodecacarbonyl (Ru₃(CO)₁₂). Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles and practical methodologies for producing Ru nanoparticles with controlled size and morphology. We delve into two primary synthetic routes: thermal decomposition and the polyol method. The causality behind experimental choices, self-validating protocol design, and in-depth characterization techniques are central to this guide, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Ruthenium Nanoparticles and Ru₃(CO)₁₂ as a Precursor
Ruthenium nanoparticles (RuNPs) have garnered significant attention across diverse scientific and technological fields due to their remarkable catalytic activity, unique electronic properties, and biocompatibility.[1][2][3] These attributes make them highly valuable in catalysis, including hydrogenation and oxidation reactions, as well as in biomedical applications such as drug delivery, bioimaging, and cancer therapy.[1][2][3][4] Furthermore, their potential extends to electronics, sensors, and energy storage.[1][3][4]
Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, is a preferred precursor for the synthesis of high-purity RuNPs. Its molecular structure, a triangular cluster of ruthenium atoms coordinated with carbonyl ligands, provides a well-defined stoichiometric source of ruthenium. The relatively weak Ru-CO bonds allow for controlled decomposition under specific thermal or chemical conditions, leading to the nucleation and growth of metallic ruthenium nanoparticles. The volatile nature of the carbon monoxide byproduct simplifies purification, yielding nanoparticles with minimal contamination.
This guide will provide the foundational knowledge and practical steps to successfully synthesize and characterize RuNPs from Ru₃(CO)₁₂, empowering researchers to harness their potential for a wide array of applications.
Core Principles and Mechanistic Insights
The formation of ruthenium nanoparticles from Ru₃(CO)₁₂ is fundamentally a process of controlled decomposition and subsequent atomic assembly. The core principle involves the removal of the carbonyl (CO) ligands from the Ru₃ cluster, leading to the formation of highly reactive, zero-valent ruthenium atoms (Ru⁰). These atoms then aggregate through nucleation and growth phases to form stable nanoparticles.
The choice of synthetic method dictates the mechanism of CO removal and influences the final characteristics of the nanoparticles, such as size, shape, and crystallinity.
Thermal Decomposition
In this method, thermal energy is the driving force for the decarbonylation of Ru₃(CO)₁₂. As the temperature increases, the Ru-CO bonds vibrate with greater energy and eventually break, releasing CO gas.[5] The process is sequential, with CO molecules being released one by one.[5] The now "naked" ruthenium atoms or small clusters are highly energetic and mobile, especially on a support surface, and they coalesce to form larger nanoparticles.[5] The final size of the nanoparticles is a function of the decomposition temperature, heating rate, and the nature of the support material if one is used.[6]
Polyol Method
The polyol method offers a solution-phase approach where a high-boiling point polyol (e.g., ethylene glycol, diethylene glycol) serves as both the solvent and the reducing agent.[7] While Ru in Ru₃(CO)₁₂ is already in the zero-valent state, the polyol plays a crucial role in mediating the decomposition and stabilizing the nascent nanoparticles. The hydroxyl groups of the polyol can coordinate to the ruthenium clusters, facilitating the removal of CO ligands at temperatures lower than required for simple thermal decomposition. The polyol and its oxidation byproducts also act as capping agents, adsorbing to the surface of the growing nanoparticles and preventing uncontrolled aggregation, thereby allowing for greater control over particle size.[7][8]
Experimental Protocols
Safety First: Triruthenium dodecacarbonyl is a toxic and volatile solid. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Triruthenium dodecacarbonyl (Ru₃(CO)₁₂) | 99% | Sigma-Aldrich | Handle in a fume hood. |
| Oleylamine | Technical grade, 70% | Sigma-Aldrich | High-boiling point solvent and capping agent. |
| 1-Octadecene | 90% | Sigma-Aldrich | High-boiling point solvent. |
| Ethylene Glycol (EG) | Anhydrous, 99.8% | Sigma-Aldrich | Polyol solvent and reducing agent. |
| Polyvinylpyrrolidone (PVP) | MW ~40,000 | Sigma-Aldrich | Stabilizing agent. |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | Solvent for washing. |
| Ethanol | Anhydrous, ≥99.5% | Sigma-Aldrich | Solvent for washing. |
| Argon or Nitrogen Gas | High purity (99.99%) | Local supplier | For inert atmosphere. |
Protocol 1: Thermal Decomposition in Organic Solvent
This protocol is adapted from methods that utilize high-boiling point organic solvents to facilitate the controlled thermal decomposition of Ru₃(CO)₁₂.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a three-neck round-bottom flask equipped with a condenser, a thermocouple adapter with a thermocouple, and a rubber septum for gas inlet/outlet. Purge the entire system with argon or nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Preparation: In the inert atmosphere of a glovebox or under a positive flow of inert gas, add Ru₃(CO)₁₂ (e.g., 0.1 mmol), oleylamine (e.g., 5 mmol), and 1-octadecene (e.g., 20 mL) to the reaction flask.
-
Heating and Decomposition: Vigorously stir the reaction mixture and begin heating. A typical heating profile would be to ramp the temperature to 200-300 °C and hold for 1-2 hours. The color of the solution will change from orange to dark brown or black, indicating the formation of ruthenium nanoparticles.
-
Cooling and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Add an excess of a non-solvent such as ethanol to precipitate the nanoparticles. Centrifuge the mixture to collect the nanoparticles. Discard the supernatant.
-
Washing: Re-disperse the nanoparticles in a small amount of a solvent like toluene and repeat the precipitation and centrifugation steps at least two more times to remove any residual starting materials and byproducts.
-
Final Product: After the final wash, dry the purified ruthenium nanoparticles under vacuum.
Diagram of Thermal Decomposition Workflow:
Caption: Workflow for RuNP synthesis via thermal decomposition.
Protocol 2: Polyol Synthesis
This method utilizes a polyol as both a solvent and a reducing/stabilizing agent, often in the presence of a polymeric capping agent like PVP.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Use the same three-neck flask setup as in Protocol 1 and ensure the system is under an inert atmosphere.
-
Reagent Preparation: Dissolve a stabilizing agent such as PVP (e.g., 0.5 mmol) in ethylene glycol (e.g., 25 mL) in the reaction flask and stir until fully dissolved.
-
Precursor Addition: In a separate vial, dissolve Ru₃(CO)₁₂ (e.g., 0.05 mmol) in a small amount of a suitable solvent if necessary, or add it directly as a solid to the reaction flask under a positive flow of inert gas.
-
Heating and Reaction: Heat the mixture to a specific temperature, typically in the range of 160-200 °C, and maintain this temperature for 1-3 hours.[7] The solution will undergo a color change, indicating nanoparticle formation.
-
Cooling and Isolation: Once the reaction is complete, cool the flask to room temperature.
-
Purification: Add acetone to the reaction mixture to precipitate the PVP-stabilized ruthenium nanoparticles. Collect the nanoparticles by centrifugation.
-
Washing: Wash the collected nanoparticles multiple times with ethanol to remove excess ethylene glycol and unbound PVP. Centrifuge between each wash.
-
Final Product: Dry the purified nanoparticles in a vacuum oven at a mild temperature (e.g., 60 °C).
Diagram of Polyol Synthesis Workflow:
Caption: Workflow for RuNP synthesis via the polyol method.
Characterization of Synthesized Ruthenium Nanoparticles
Thorough characterization is essential to confirm the successful synthesis of RuNPs and to understand their physical and chemical properties.
| Technique | Information Provided | Expected Results for RuNPs |
| Transmission Electron Microscopy (TEM) | Size, shape, morphology, and size distribution.[9] | Spherical or near-spherical nanoparticles with a narrow size distribution. The average diameter can be controlled by the synthesis parameters.[9] |
| X-ray Diffraction (XRD) | Crystalline structure and average crystallite size.[9] | Diffraction peaks corresponding to the hexagonal close-packed (hcp) or face-centered cubic (fcc) structure of metallic ruthenium.[10] |
| UV-Visible Spectroscopy | Confirmation of nanoparticle formation and information on electronic properties.[9] | A characteristic surface plasmon resonance peak, typically in the UV region (e.g., around 288 nm), can indicate the formation of RuNPs.[9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about the surface chemistry, particularly the presence of capping agents.[9] | Peaks corresponding to the functional groups of the stabilizing ligands (e.g., oleylamine or PVP) on the nanoparticle surface. A peak in the range of 600-800 cm⁻¹ can indicate metallic Ru.[9] |
| Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | Elemental composition and purity.[9] | A strong signal for Ruthenium, confirming the elemental identity of the nanoparticles. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No nanoparticle formation (solution color does not change) | Reaction temperature is too low. | Increase the reaction temperature in increments of 10-20 °C. |
| Ineffective removal of oxygen. | Ensure the reaction setup is properly sealed and purged with inert gas. | |
| Broad size distribution or aggregation | Inadequate amount of stabilizing agent. | Increase the concentration of the capping agent (e.g., oleylamine or PVP). |
| Reaction temperature is too high or heating is too rapid. | Reduce the final reaction temperature or use a slower heating ramp rate. | |
| Impure final product | Insufficient washing. | Increase the number of washing and centrifugation cycles. |
| Incomplete decomposition of the precursor. | Increase the reaction time or temperature. |
Conclusion
The synthesis of ruthenium nanoparticles from triruthenium dodecacarbonyl is a versatile and effective approach for producing high-quality nanomaterials. By carefully controlling the reaction parameters in either a thermal decomposition or a polyol-based method, researchers can tune the size and properties of the resulting nanoparticles. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and characterization of RuNPs, paving the way for their application in catalysis, medicine, and beyond. Adherence to safety protocols and thorough characterization are paramount for reproducible and reliable results.
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Triruthenium Dodecacarbonyl, Ru₃(CO)₁₂: A Cornerstone Precursor for the Rational Synthesis of Heterometallic Clusters
An Application Guide for Researchers
Abstract
Heterometallic clusters, molecular compounds containing a framework of two or more different metal atoms, are at the forefront of inorganic chemistry and materials science. Their unique structural, electronic, and reactive properties, often arising from synergistic effects between the constituent metals, make them highly valuable as catalysts, catalyst precursors, and building blocks for advanced materials.[1][2] Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, has emerged as a uniquely versatile and reactive starting material for the construction of these sophisticated architectures. This application note provides an in-depth guide to the strategic use of Ru₃(CO)₁₂ in synthesizing heterometallic clusters, detailing the underlying mechanistic principles, providing field-tested experimental protocols, and outlining key characterization techniques.
Introduction: The Strategic Importance of Ru₃(CO)₁₂
Triruthenium dodecacarbonyl is a dark orange, air-stable solid that serves as a primary entry point into the rich chemistry of ruthenium clusters.[3] Its utility in forming heterometallic frameworks stems from several key properties:
-
Thermal Lability: The Ru-Ru bonds in the triangular Ru₃ core can be cleaved under thermal or photochemical conditions, allowing for the insertion of other metallic fragments.
-
CO Ligand Dissociation: The loss of one or more carbonyl (CO) ligands creates vacant coordination sites, facilitating reactions with other metal complexes.
-
Reactivity toward Nucleophiles and Electrophiles: The cluster can react with a wide range of reagents, enabling the stepwise and controlled assembly of larger, more complex structures.
The combination of different metals within a single molecular framework can lead to cooperative effects, where the resulting cluster exhibits catalytic activity or selectivity superior to its homometallic counterparts.[2] This guide will explore the practical application of Ru₃(CO)₁₂'s reactivity to generate novel molecular systems with potential applications in catalysis, including hydrogenation, carbonylation, and hydrogen transfer reactions.[1][4]
Mechanistic Principles: Pathways to Heterometallic Architectures
The synthesis of heterometallic clusters from Ru₃(CO)₁₂ is not a singular process but rather a collection of strategic approaches that leverage the cluster's reactivity. Understanding these pathways is crucial for designing rational syntheses.
Key Synthetic Strategies:
-
Addition/Condensation Reactions: This is a common approach where Ru₃(CO)₁₂ reacts directly with another metal-containing species. For instance, reacting a pre-formed anionic ruthenium cluster like [HRu₃(CO)₁₁]⁻ (derived from Ru₃(CO)₁₂) with a suitable metal halide or organometallic complex can lead to the formation of a larger heterometallic framework. The reaction atmosphere (e.g., H₂, N₂, CO) can significantly influence the final product.[5]
-
Reductive Carbonylation: In some cases, a simple ruthenium salt like RuCl₃ can be reacted with another metal carbonyl anion in a CO atmosphere. This method builds the cluster framework in situ. The reaction between RuCl₃ and sodium cobalt tetracarbonyl, Na[Co(CO)₄], to form a Ru-Co cluster is a classic example of this approach.[6][7]
-
Oxidative Addition: Reagents with reactive X-H bonds (where X is a heteroatom) can add across the Ru-Ru bonds of the cluster. For example, organotin hydrides (R₃SnH) react with Ru₃(CO)₁₂ via oxidative addition of the Sn-H bond, leading to the incorporation of tin into the cluster framework and the formation of Ru-Sn bonds.[8][9]
The choice of solvent, reaction temperature, and stoichiometry are critical parameters that dictate the nuclearity and geometry of the final product. High temperatures can promote the loss of CO ligands and cluster rearrangement, often leading to higher-nuclearity clusters or even carbide clusters where a carbon atom becomes encapsulated within the metal framework.[3]
Caption: General workflow for heterometallic cluster synthesis from Ru₃(CO)₁₂.
Experimental Protocols: Synthesis of Representative Clusters
The following protocols are provided as illustrative examples of the primary synthetic strategies.
Protocol 1: Synthesis of a Ru-Co Cluster via Reductive Carbonylation
Target: Sodium Dodecacarbonyl-cobaltate-triruthenate, Na[RuCo₃(CO)₁₂][6] This method demonstrates the construction of a heterometallic cluster from simple metal salts and carbonylates.
Materials & Reagents:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium tetracarbonylcobaltate(-1) (Na[Co(CO)₄])
-
Tetrahydrofuran (THF), freshly distilled
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, suspend RuCl₃·3H₂O in approximately 50 mL of THF under an inert atmosphere.
-
In a separate flask, dissolve a four-fold molar equivalent of Na[Co(CO)₄] in 50 mL of THF.
-
Slowly add the Na[Co(CO)₄] solution to the stirring RuCl₃ suspension at room temperature via a cannula.
-
Stir the resulting dark red-brown mixture at room temperature for 12-18 hours.
-
Remove the solvent in vacuo to yield a solid residue.
-
The crude product Na[RuCo₃(CO)₁₂] can be purified by extraction into a minimal amount of THF or acetone, followed by filtration to remove NaCl and other insoluble byproducts.
-
The anionic cluster can be precipitated by the addition of a non-polar solvent like hexane. The resulting salt can be further modified via cation exchange reactions.[6]
Characterization:
-
IR Spectroscopy (THF, ν(CO), cm⁻¹): The product exhibits characteristic strong carbonyl stretching bands. The molecular structure, determined by X-ray crystallography, reveals a tetrahedral metal core.[6]
Protocol 2: Synthesis of a Ru-Ir Cluster via Cluster Condensation
Target: [NEt₄][H₂Ru₃Ir(CO)₁₂][1][10] This protocol illustrates the reaction of a pre-formed ruthenium cluster anion with an iridium complex under a hydrogen atmosphere.
Materials & Reagents:
-
[NEt₄][HRu₃(CO)₁₁] (prepared from Ru₃(CO)₁₂)
-
Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I), [Ir(COD)Cl]₂
-
Dichloromethane (CH₂Cl₂), degassed
-
Hydrogen (H₂) gas
-
Standard Schlenk line and glassware
Procedure:
-
Dissolve [NEt₄][HRu₃(CO)₁₁] (1 molar equivalent) and [Ir(COD)Cl]₂ (0.5 molar equivalents) in CH₂Cl₂ in a Schlenk flask under a nitrogen atmosphere.
-
Purge the reaction flask with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon). The use of a hydrogen atmosphere is crucial for selectivity and facilitates the removal of the cyclooctadiene (COD) ligand.[1][5]
-
Stir the solution at room temperature for 4-6 hours. The reaction progress can be monitored by IR spectroscopy.
-
Upon completion, the solvent is reduced in volume, and the product is precipitated by the addition of hexane.
-
The resulting solid can be collected by filtration, washed with hexane, and dried in vacuo.
Characterization:
-
¹H NMR (CD₂Cl₂, ppm): A characteristic signal in the hydride region confirms the presence of the μ-H ligands.[10]
-
IR Spectroscopy (CH₂Cl₂, ν(CO), cm⁻¹): A distinct pattern of CO stretching frequencies confirms the formation of the product.[10]
-
Single-crystal X-ray diffraction reveals a tetrahedral Ru₃Ir metal core.[1]
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Application Notes and Protocols: Dehydrogenation of Alcohols Catalyzed by Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂)
Introduction: The Role of Ru₃(CO)₁₂ as a Versatile Catalyst Precursor
The dehydrogenation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and fragrances. While numerous oxidation methods exist, catalytic acceptorless dehydrogenation (AD)—where the only byproduct is molecular hydrogen—represents a highly atom-economical and environmentally benign approach.[1][2] Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, serves as a robust and versatile precursor for generating highly active homogeneous catalysts for this transformation.[3] Although the intact Ru₃(CO)₁₂ cluster is generally not the active catalytic species, it readily reacts under thermal conditions with ancillary ligands, such as phosphines, to generate coordinatively unsaturated mononuclear or smaller polynuclear ruthenium complexes that drive the catalytic cycle.[4]
This guide provides an in-depth exploration of the Ru₃(CO)₁₂-catalyzed dehydrogenation of alcohols, detailing the underlying mechanistic principles, providing validated experimental protocols, and offering insights into the scope and limitations of this catalytic system for researchers in synthetic chemistry and drug development.
Scientific Foundation and Mechanistic Insights
The efficacy of Ru₃(CO)₁₂ as a catalyst precursor lies in its ability to fragment in the presence of ligands and heat, generating the true catalytic species. The overall process can be dissected into two principal stages: catalyst activation and the catalytic dehydrogenation cycle.
Part 1: In-Situ Catalyst Activation
The trinuclear cluster Ru₃(CO)₁₂ is a stable, 18-electron complex. To become catalytically active, it must undergo ligand substitution and/or fragmentation to create open coordination sites. When heated in the presence of donor ligands like triphenylphosphine (PPh₃), CO ligands are displaced, and the Ru-Ru bonds can cleave, often leading to the formation of mononuclear ruthenium carbonyl phosphine complexes.[4] While multiple species may be present in solution, a key type of active precursor formed is a ruthenium hydride complex, such as RuH₂(CO)(PPh₃)₃, which can be generated from various ruthenium sources under dehydrogenative conditions.[5]
Part 2: The Catalytic Dehydrogenation Cycle
Once the active ruthenium hydride species is formed, it enters the catalytic cycle. The widely accepted mechanism for dehydrogenation proceeds through an outer-sphere pathway involving several key steps.[6][7]
-
Alkoxide Formation: The alcohol substrate reacts with a base (if present) or coordinates to the ruthenium center, followed by deprotonation to form a ruthenium-alkoxide intermediate.
-
β-Hydride Elimination: This is the rate-determining step. A hydrogen atom from the carbon bearing the oxygen is transferred to the ruthenium center, forming a ruthenium-hydride species, releasing the aldehyde or ketone product, and generating H₂.[6]
-
Catalyst Regeneration: The ruthenium catalyst is regenerated, ready to coordinate with another alcohol molecule.
The liberation of H₂ gas shifts the equilibrium towards the product, making this an "acceptorless" process.
Experimental Protocols
The following protocols are designed as a robust starting point for researchers. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques to prevent oxidation of the catalyst and phosphine ligands.
Protocol 1: Acceptorless Dehydrogenation of a Secondary Alcohol (1-Phenylethanol)
This protocol details the conversion of a secondary alcohol to the corresponding ketone, a generally high-yielding transformation.
Materials:
-
Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
-
Triphenylphosphine (PPh₃)
-
1-Phenylethanol
-
Toluene (anhydrous)
-
Standard Schlenk flask and condenser
-
Inert atmosphere line (Ar or N₂)
Procedure:
-
Apparatus Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser connected to a bubbler, add Ru₃(CO)₁₂ (6.4 mg, 0.01 mmol, 1 mol% Ru) and triphenylphosphine (15.7 mg, 0.06 mmol).
-
Inerting: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Through the side arm, add anhydrous toluene (5 mL) followed by 1-phenylethanol (122 mg, 1.0 mmol).
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. The reaction progress can be monitored by TLC or GC analysis. The evolution of hydrogen gas should be apparent.
-
Work-up: After completion (typically 12-24 hours), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure acetophenone.
Protocol 2: Dehydrogenation of a Primary Alcohol (Benzyl Alcohol) with a Hydrogen Acceptor
Primary alcohols can be challenging due to the potential for the intermediate aldehyde to undergo decarbonylation or further reaction to form esters.[4][7] Using a hydrogen acceptor can trap the product at the aldehyde stage and often allows for milder reaction conditions. Diphenylacetylene (tolane) is an effective acceptor.[3]
Materials:
-
Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
-
Triphenylphosphine (PPh₃)
-
Benzyl alcohol
-
Diphenylacetylene (Tolane)
-
Toluene (anhydrous)
Procedure:
-
Catalyst and Reagent Loading: In a Schlenk flask under an inert atmosphere, combine Ru₃(CO)₁₂ (12.8 mg, 0.02 mmol), PPh₃ (31.4 mg, 0.12 mmol), benzyl alcohol (108 mg, 1.0 mmol), and diphenylacetylene (214 mg, 1.2 mmol).
-
Solvent Addition: Add 5 mL of anhydrous toluene.
-
Reaction: Heat the mixture to reflux (110 °C) and stir for 8-16 hours. Monitor the consumption of benzyl alcohol and the formation of benzaldehyde by GC.
-
Work-up and Purification: Upon completion, cool the mixture and remove the solvent via rotary evaporation. The residue, containing benzaldehyde and stilbene (from the reduction of tolane), can be purified by silica gel chromatography.
Data Presentation: Substrate Scope and Performance
The Ru₃(CO)₁₂/phosphine system is effective for a range of alcohol substrates. The following table summarizes typical results for the acceptorless dehydrogenation of various secondary alcohols.
| Entry | Substrate (Alcohol) | Product (Ketone) | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | Acetophenone | 16 | >95 |
| 2 | Cyclohexanol | Cyclohexanone | 24 | 90 |
| 3 | 2-Octanol | 2-Octanone | 24 | 88 |
| 4 | Benzhydrol | Benzophenone | 12 | >99 |
| 5 | 4-Chloro-1-phenylethanol | 4-Chloroacetophenone | 18 | 92 |
Table 1: Representative yields for the acceptorless dehydrogenation of secondary alcohols. Conditions are generalized based on typical literature procedures: 1 mol% Ru₃(CO)₁₂, 6 mol% PPh₃, refluxing toluene.
Troubleshooting and Field-Proven Insights
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen exposure.
-
Solution: Ensure all reagents and solvents are anhydrous and that the reaction is set up under a strictly inert atmosphere. Use freshly opened, high-purity PPh₃.
-
Cause: Insufficient temperature.
-
Solution: Ensure the reaction mixture is at a vigorous reflux. For higher-boiling alcohols, the reaction can be run neat (without solvent), but monitor for thermal decomposition.
Formation of Byproducts (Primary Alcohols):
-
Cause: Aldehyde decarbonylation, leading to catalyst deactivation and formation of alkanes.[4]
-
Cause: Tishchenko or aldol condensation reactions of the product aldehyde.
-
Solution: For primary alcohols, consider using a hydrogen acceptor as described in Protocol 2 to trap the aldehyde. Alternatively, running the reaction at a lower temperature for a longer duration may minimize side reactions. The addition of a base can sometimes promote ester formation; therefore, for aldehyde synthesis, base-free conditions are often preferred.[5]
Catalyst Deactivation:
-
Cause: Formation of stable, inactive ruthenium carbonyl complexes or cluster aggregation.
-
Solution: Adjusting the Ru:ligand ratio can sometimes stabilize the active species. If deactivation is rapid, consider using a more robust, pre-formed catalyst complex derived from Ru₃(CO)₁₂.
Conclusion
Triruthenium dodecacarbonyl is a cost-effective and highly adaptable catalyst precursor for the dehydrogenation of alcohols. By understanding the principles of in-situ activation and the catalytic cycle, researchers can effectively harness this system to synthesize a wide array of aldehydes and ketones. The protocols provided herein offer a solid foundation for exploration, while the troubleshooting guide addresses common experimental challenges, enabling drug development professionals and synthetic chemists to confidently apply this powerful catalytic tool.
References
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Request PDF | Triruthenium Dodecacarbonyl/Triphenylphosphine Catalyzed Dehydrogenation of Primary and Secondary Alcohols | Find, read and cite all the research you need on ResearchGate. [Link]
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Acceptorless ruthenium catalyzed dehydrogenation of alcohols to ketones and esters - Catalysis Science & Technology (RSC Publishing). [Link]
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Reaction of Ru 3 (CO) 12 with but-2-yn-1,4-diol in CH 3 OH/KOH solution. Crystal structure of (μ-Cl)Ru 3 (CO) 9 [μ 3 -η 4 -H 2 CCC(H)CH 2 ] - DOI. [Link]
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Acceptorless and base-free dehydrogenation of alcohols and amines using ruthenium-hydride complexes - KAIST (Korea Advanced Institute of Science and Technology). [Link]
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Mechanistic Investigations of Ruthenium Catalyzed Dehydrogenative Thioester Synthesis and Thioester Hydrogenation - PMC - PubMed Central. [Link]
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Exploration of Regulation of Alcohol Dehydrogenation Reaction of Dibenzimidazole-Based Ruthenium Complexes - MDPI. [Link]
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On the Importance of Decarbonylation as a Side-Reaction in the Ruthenium-Catalysed Dehydrogenation of Alcohols: A Combined Experimental and Density Functional Study - ResearchGate. [Link]
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Dehydrogenation of alcohols via Ru catalyst , Hive Novel Discourse. [Link]
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Ruthenium Catalyzed Dehydrogenation of Alcohols and Mechanistic Study - PubMed. [Link]
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Hydrogen Generation from Alcohols Catalyzed by Ruthenium−Triphenylphosphine Complexes: Multiple Reaction Pathways | Journal of the American Chemical Society - ACS Publications. [Link]
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Direct Deoxygenative Homocoupling of Alcohols to Access C(sp3)–C(sp3) Bonds via Synergistic Ruthenium/Nickel Catalysis - ACS Publications. [Link]
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Substrate scope of the dehydrogenation of secondary alcohols. - ResearchGate. [Link]
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Catalytic dehydrogenation of primary and secondary alcohols by Ru(OCOCF3)2(CO)(PPh3)2 - Sci-Hub. [Link]
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Introduction to Homogenous Catalysis with Ruthenium-Catalyzed Oxidation of Alcohols: An Experiment for Undergraduate Advanced In - CORE. [Link]
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(PDF) Synthesis and characterization of [RuCo3(CO)12]- clusters. Effective catalyst precursors for the homologation of methanol - ResearchGate. [Link]
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Evolution of the active species of homogeneous Ru hydrodeoxygenation catalysts in ionic liquids - NIH. [Link]
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New insight into a convenient base-promoted synthesis of Ru3(CO)12. [Link]
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Application Note: Unraveling the Catalytic Versatility of Triruthenium Dodecacarbonyl
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, is more than a simple source of ruthenium; it is a robust and versatile catalyst precursor whose unique cluster structure opens pathways to a wide array of synthetic transformations.[1] Unlike mononuclear catalysts, the Ru₃ core can act as a reservoir of catalytically active species or participate directly in multi-metallic reaction steps. This guide provides an in-depth exploration of the catalytic mechanisms of Ru₃(CO)₁₂, offering both foundational understanding and practical protocols for its application in modern organic synthesis.
The Nature of the Beast: Activating the Ru₃(CO)₁₂ Precursor
In its crystalline, dark-orange state, Ru₃(CO)₁₂ is a stable 48-electron cluster and is catalytically dormant.[1][2] The initiation of catalysis hinges on the generation of coordinatively unsaturated, highly reactive species. This activation is typically achieved through the input of energy—thermal or photochemical—to induce the loss of carbonyl (CO) ligands or fragmentation of the trinuclear core.
The precise nature of the active catalyst is a subject of ongoing research and is highly dependent on the reaction conditions. Two primary pathways are generally considered:
-
Cluster Fragmentation: Under harsh conditions, the Ru₃ cluster can fragment to form mononuclear or dinuclear ruthenium carbonyl species. For instance, in the presence of ligands like phosphines, mononuclear complexes such as Ru(CO)₃L₂ can be formed.[3] These smaller species then enter their own catalytic cycles.
-
Intact Cluster Catalysis: In many cases, particularly under milder conditions, the Ru₃ framework is believed to remain partially or fully intact. The catalytic cycle proceeds on the multinuclear framework, potentially benefiting from synergistic effects between the metal centers. A key step in many reactions is the formation of ruthenium hydride clusters, such as [HRu₃(CO)₁₁]⁻, which have been identified spectroscopically as key intermediates in hydrogenation processes.[4]
The choice of solvent, temperature, pressure, and additives (e.g., ligands, co-catalysts) critically influences which pathway dominates, thereby dictating the catalyst's efficiency and selectivity.
Mechanistic Deep Dive: Key Transformations
The versatility of Ru₃(CO)₁₂ stems from its ability to catalyze a diverse range of reactions, including hydrogenations, hydroformylations, and C-H bond functionalizations.
Hydrogenation and Transfer Hydrogenation
Ru₃(CO)₁₂ is an effective precursor for catalytic hydrogenation and transfer hydrogenation, where a hydrogen donor molecule (like an alcohol) is used instead of H₂ gas.[5] The catalytic cycle typically involves the formation of a ruthenium hydride intermediate.
Proposed Mechanism:
-
Activation & Hydride Formation: The Ru₃(CO)₁₂ cluster is activated, often losing a CO ligand to create a vacant coordination site. It then reacts with the hydrogen source (H₂ or an alcohol) to form a hydride cluster.
-
Substrate Coordination: The unsaturated substrate (e.g., a ketone or alkene) coordinates to one of the ruthenium centers.
-
Hydrogen Transfer: The coordinated substrate undergoes migratory insertion into a Ru-H bond, transferring a hydride to the substrate.
-
Product Release & Catalyst Regeneration: The reduced product dissociates, and the catalyst is regenerated to complete the cycle.
In C-C bond-forming transfer hydrogenations, for example, an alcohol reactant is dehydrogenated to generate a transient ketone-ruthenium hydride pair, which then couples with an unsaturated partner like a diene or alkyne.[6]
Caption: Generalized cycle for transfer hydrogenation.
Hydroformylation (Oxo Process)
Hydroformylation is a cornerstone of industrial chemistry, involving the addition of H₂ and CO across an alkene to form aldehydes.[7][8] While rhodium and cobalt catalysts dominate industrial applications, Ru₃(CO)₁₂ is also an active precursor, particularly in specific contexts like supercritical CO₂.[9]
Generalized Mechanism:
-
Active Catalyst Formation: The Ru₃(CO)₁₂ precursor fragments or reacts with H₂ to form an active ruthenium carbonyl hydride species.
-
Olefin Coordination: The alkene substrate coordinates to the ruthenium hydride.
-
Migratory Insertion: The alkene inserts into the Ru-H bond, forming a ruthenium-alkyl intermediate. This step determines the regioselectivity (linear vs. branched aldehyde).[8][10]
-
CO Insertion: A carbonyl ligand inserts into the Ru-alkyl bond, forming a ruthenium-acyl species.
-
Oxidative Addition & Reductive Elimination: H₂ adds to the metal center, and the resulting aldehyde product is eliminated, regenerating the active catalyst.[8]
Caption: Key steps in the hydroformylation catalytic cycle.
C-H Bond Activation and Functionalization
A significant modern application of Ru₃(CO)₁₂ is in directing group-assisted C-H bond activation.[11][12] This strategy allows for the selective functionalization of otherwise inert C-H bonds, offering a powerful tool for molecular editing. The directing group, often a nitrogen- or phosphorus-containing moiety, coordinates to the ruthenium center and positions it to interact with a specific C-H bond.[13][14]
Proposed Mechanism (Directed C-H Alkylation):
-
Coordination: The directing group on the substrate coordinates to a catalytically active ruthenium species generated from Ru₃(CO)₁₂.
-
Cyclometalation: The ruthenium center mediates the cleavage of a nearby C-H bond (often at the ortho- or meta-position), forming a stable ruthenacycle intermediate.[11][15] This is typically the selectivity-determining step.
-
Coupling Partner Coordination: An alkene or other coupling partner coordinates to the ruthenium center.
-
Insertion: The coordinated alkene inserts into the Ru-C bond of the ruthenacycle.
-
Reductive Elimination/Protonolysis: The C-C coupled product is released, and the ruthenium catalyst is regenerated to re-enter the cycle.
This methodology has been successfully applied to functionalize sp², sp³, and even benzylic C-H bonds.[13][16]
Application Protocols
Safety and Handling of Ru₃(CO)₁₂
WARNING: Triruthenium dodecacarbonyl is harmful if inhaled or swallowed and causes skin and eye irritation.[17][18] It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, nitrile gloves, and a lab coat.[17][19][20] For handling larger quantities or when dust may be generated, a dust respirator is recommended.[17]
-
Handling: Use in a well-ventilated area, preferably a certified fume hood or glovebox.[17][21] Avoid creating dust.[19] Use spark-proof tools and avoid ignition sources, as fine dust can be explosive.[21]
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container.[17] It is sensitive to air and light over long periods.
-
Spills & Disposal: In case of a spill, clean up immediately using methods that do not generate dust (e.g., gentle sweeping).[18][20] Dispose of waste in accordance with local, state, and federal regulations.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a reaction using an air-sensitive catalyst like Ru₃(CO)₁₂.
Caption: Standard workflow for catalysis with Ru₃(CO)₁₂.
Protocol: Directed C-H Alkylation of an N-Aryl-2-aminopyridine
This protocol is a representative example of a directed C-H functionalization reaction.
Reaction Scheme: N-(pyridin-2-yl)aniline + Styrene → 2-(2-(pyridin-2-ylamino)phenyl)-1-phenylethan-1-one (and isomers)
Materials & Equipment:
-
Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
-
N-(pyridin-2-yl)aniline (substrate)
-
Styrene (coupling partner)
-
Anhydrous, degassed toluene (solvent)
-
Schlenk flask with a magnetic stir bar
-
Schlenk line with inert gas (Nitrogen or Argon) supply
-
Septa, syringes, and needles
-
Heating mantle with a temperature controller and oil bath
-
Standard laboratory glassware for work-up and chromatography
Procedure:
-
Flask Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Dry the flask thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas on the Schlenk line.
-
Reagent Loading: In a glovebox or under a positive flow of inert gas, add N-(pyridin-2-yl)aniline (e.g., 170 mg, 1.0 mmol) and Ru₃(CO)₁₂ (e.g., 19.2 mg, 0.03 mmol, 3 mol%) to the flask.
-
Solvent and Reactant Addition: Seal the flask with a rubber septum. Add anhydrous, degassed toluene (5.0 mL) via syringe. Then, add styrene (e.g., 229 µL, 2.0 mmol) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots via syringe and analyzing them by TLC or GC-MS.
-
Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the flask to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficient temperature for activation.3. Impure reagents or solvent. | 1. Use fresh Ru₃(CO)₁₂; ensure rigorous inert atmosphere techniques.2. Increase reaction temperature in increments of 10-20 °C.3. Use freshly purified/distilled reagents and solvents. |
| Formation of Byproducts | 1. Catalyst fragmentation leading to different active species.2. Over-reaction or side reactions (e.g., olefin polymerization).3. Reaction temperature is too high. | 1. Add a stabilizing ligand (e.g., a phosphine) to modify the catalyst.2. Lower the concentration of the coupling partner or add it slowly over time.3. Reduce the reaction temperature. |
| Poor Regioselectivity | 1. Steric or electronic properties of the substrate/directing group.2. Multiple C-H bonds are accessible to the catalyst. | 1. Modify the directing group to block unwanted sites.2. Add a sterically bulky ligand to influence the approach of the catalyst. |
| Catalyst Decomposition | 1. Reaction temperature is excessively high.2. Incompatible additives or functional groups on the substrate. | 1. Lower the reaction temperature.2. Screen different solvents or perform a substrate compatibility check. |
References
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Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. National Institutes of Health (NIH). [Link]
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Ruthenium-catalysed σ-activation for remote meta-selective C–H functionalisation. Royal Society of Chemistry. [Link]
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Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability. Royal Society of Chemistry. [Link]
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Ru-, Rh-, and Pd-Catalyzed C−C Bond Formation Involving C−H Activation and Addition on Unsaturated Substrates: Reactions and Mechanistic Aspects. ACS Chemical Reviews. [Link]
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Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. National Institutes of Health (NIH). [Link]
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Ru3(CO)12-Catalyzed Modular Assembly of Hemilabile Ligands by C-H Activation of Phosphines with Isocyanates. PubMed. [Link]
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Haber process. Wikipedia. [Link]
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Ru3(CO)12-Catalyzed Coupling Reaction of sp3 C−H Bonds Adjacent to a Nitrogen Atom in Alkylamines with Alkenes. Journal of the American Chemical Society. [Link]
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Spectroscopic Study of Sol–Gel Entrapped Triruthenium Dodecacarbonyl Catalyst Reveals Hydride Formation. ACS Publications. [Link]
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Decarboxylation of Fatty Acids with Triruthenium Dodecacarbonyl: Influence of the Compound Structure and Analysis of the Product Mixtures. National Institutes of Health (NIH). [Link]
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Reaction of Triruthenium Dodecacarbonyl with Isopropenylbenzene: Synthesis of Ru3(μ2-H)(CO)9(μ3-η1:η1:η3-C3H2Ph) and Ru5(μ3-H)(CO)14(μ4-η1:η1:η3:η3-C3H2Ph). Semantic Scholar. [Link]
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Decarboxylation of Fatty Acids with Triruthenium Dodecacarbonyl: Influence of the Compound Structure and Analysis of the Product Mixtures. ACS Omega. [Link]
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Hydroformylation of ethylene in supercritical carbon dioxide using Ru 3(CO) 12 as a catalyst precursor. ResearchGate. [Link]
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Heterometallic Ru–Ir carbonyl clusters as catalyst precursors for hydrogenation and hydrogen transfer reactions. Royal Society of Chemistry. [Link]
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Triruthenium dodecacarbonyl. Wikipedia. [Link]
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Synthesis and characterization of transition metal carbonyl clusters with chiral ligands and their application in. Lund University Publications. [Link]
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Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru 3 (CO) 12. ACS Publications. [Link]
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Triruthenium Dodecacarbonyl/Triphenylphosphine Catalyzed Dehydrogenation of Primary and Secondary Alcohols. ResearchGate. [Link]
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N-heterocyclic silylene. Wikipedia. [Link]
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An accurate redetermination of the structure of triruthenium dodecacarbonyl, Ru3(CO)12. ACS Publications. [Link]
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Isomerization–Hydroformylation Tandem Reactions. ACS Catalysis. [Link]
-
Hydroformylation. Chemistry LibreTexts. [Link]
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Ruthenium‐Catalyzed Dehydrogenation Through an Intermolecular Hydrogen Atom Transfer Mechanism. National Institutes of Health (NIH). [Link]
-
Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. ChemRxiv. [Link]
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Hydroformylation. Wikipedia. [Link]
- Spectroscopic Study of Sol–Gel Entrapped Triruthenium Dodecacarbonyl Catalyst Reveals Hydride Form
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Guide to the Deposition of High-Purity Ruthenium Films using Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂) by Chemical Vapor Deposition
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Ruthenium (Ru) thin films are of significant interest for advanced applications, particularly in microelectronics as diffusion barriers and seed layers for copper interconnects due to their low resistivity, high thermal stability, and negligible solubility with copper.[1][2] Chemical Vapor Deposition (CVD) is a preferred method for depositing these films in high-aspect-ratio structures.[1] This document provides a detailed guide on the use of Triruthenium Dodecacarbonyl, Ru₃(CO)₁₂, as a precursor for the thermal CVD of high-quality ruthenium films. We will explore the precursor's properties, deposition mechanisms, detailed experimental protocols, and strategies for process optimization.
Precursor Profile: Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂)
Triruthenium dodecacarbonyl is a metal carbonyl cluster compound that serves as a foundational precursor for ruthenium CVD.[3] It is a solid, dark orange crystalline substance.[4][5]
Physicochemical Properties
The properties of Ru₃(CO)₁₂ are critical to its application in CVD. Its solid state and low vapor pressure present handling challenges but can be managed with appropriate sublimation equipment.
| Property | Value | Reference |
| Chemical Formula | C₁₂O₁₂Ru₃ | [6][7] |
| Molecular Weight | 639.33 g/mol | [7][8] |
| Appearance | Dark orange crystals | [4] |
| Melting Point | 224 °C (decomposes) | [5] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | [4][7] |
| Structure | D₃h symmetry; equilateral triangle of Ru atoms | [5] |
Advantages and Limitations for CVD
Advantages:
-
High Purity Films: Thermal decomposition can yield very pure ruthenium films with minimal carbon incorporation, as the CO ligands are volatile and can be easily removed.[2][9]
-
Smooth Films: Use of Ru₃(CO)₁₂ can result in thin, ultra-smooth films with little to no columnar grain structure, which is highly desirable for microelectronics.[1]
Limitations:
-
Low Vapor Pressure: As a solid, Ru₃(CO)₁₂ has a poor vapor pressure, which complicates its delivery into the CVD reactor and can limit growth rates.[3] This is a primary reason why other metal-organic precursors have been extensively explored.[3]
-
Nucleation Difficulty: Like many metal CVD processes, achieving uniform nucleation on dielectric substrates such as SiO₂ can be challenging, potentially leading to island growth.[1][10]
Safety and Handling
Ru₃(CO)₁₂ and its decomposition byproducts, particularly carbon monoxide (CO), are hazardous. All handling should be performed in a well-ventilated area, such as a fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, lab coat, and appropriate gloves.[8][11]
-
Inhalation/Contact: Avoid inhaling dust or fumes and prevent contact with skin and eyes.[6] Carbon monoxide is a toxic gas.[6][11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from oxidizing agents.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11]
Principles of Ruthenium CVD using Ru₃(CO)₁₂
Decomposition Mechanism
The deposition of ruthenium from Ru₃(CO)₁₂ occurs via thermal decomposition. When the precursor is heated, the carbon monoxide ligands are sequentially released, ultimately leaving behind metallic ruthenium on the substrate surface.
The overall reaction can be simplified as: Ru₃(CO)₁₂ (g) → 3 Ru (s) + 12 CO (g)
Gas-phase studies show that CO ligands are released over a temperature range of approximately 400–900 K (127–627 °C).[12][13] The complete decarbonylation on a surface, leaving metallic Ru, occurs at around 500 K (227 °C).[13]
Caption: Workflow for a typical thermal CVD process using Ru₃(CO)₁₂.
Protocol 2: Area-Selective Deposition using Ammonia (NH₃)
A significant challenge in Ru CVD is poor nucleation on oxide surfaces. [1]Interestingly, this can be exploited for area-selective deposition. Ammonia (NH₃) can be used as a co-reactant to inhibit Ru nucleation on oxide surfaces like SiO₂ while allowing normal growth on metallic or nitride surfaces. [14] Modification to Protocol 1:
-
This protocol follows the same steps as Protocol 1, with one key addition during the deposition phase.
-
Step 5 (Modified):
-
Along with the Ru₃(CO)₁₂ vapor, introduce a controlled co-flow of ammonia (NH₃) gas into the chamber.
-
A partial pressure of ~10 mTorr NH₃ has been shown to be effective at inhibiting nucleation on SiO₂ at a substrate temperature of 150 °C. [14] * Causality: Ammonia is thought to adsorb onto the oxide surface, passivating the hydroxyl nucleation sites and preventing the Ru₃(CO)₁₂ precursor from decomposing and sticking. On metallic surfaces, this inhibition is not effective, allowing for selective film growth.
-
Caption: Logic diagram for area-selective CVD using NH₃ to inhibit growth on SiO₂.
Film Characterization
After deposition, the ruthenium films should be characterized to determine their quality and properties.
| Technique | Information Obtained |
| Scanning Electron Microscopy (SEM) | Surface morphology, grain size, film continuity. |
| X-ray Diffraction (XRD) | Crystalline structure, phase purity, grain size. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, purity (C, O content), chemical states. |
| Four-Point Probe | Sheet resistance and electrical resistivity. |
| Atomic Force Microscopy (AFM) | Surface roughness and topography. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Film Growth | 1. Substrate temperature too low.2. Precursor temperature too low (insufficient vapor).3. Blockage in precursor delivery line. | 1. Increase substrate temperature.2. Increase sublimator temperature.3. Check delivery lines and valves. |
| Poor Adhesion | 1. Substrate contamination.2. Incompatible substrate surface. | 1. Improve substrate cleaning procedure.2. Consider depositing a thin adhesion layer (e.g., TiN). |
| High Film Resistivity | 1. High impurity content (e.g., carbon, oxygen).2. Discontinuous, island-like film. | 1. Optimize temperature and pressure to ensure complete ligand removal. Check for leaks in the system.2. Increase deposition time to ensure coalescence. Optimize nucleation density. |
| Rough Surface | 1. Low nucleation density leading to large island growth.2. Deposition temperature too high, causing gas-phase decomposition. | 1. Modify surface (e.g., plasma treatment) to increase nucleation sites. Use nucleation enhancement techniques.2. Lower the substrate temperature. |
Conclusion
Triruthenium dodecacarbonyl is a viable, albeit challenging, precursor for the chemical vapor deposition of high-quality, smooth ruthenium films. While its low vapor pressure requires careful process control, its ability to yield pure metallic films makes it valuable for research and specialized applications. By understanding the decomposition chemistry and nucleation behavior, and by employing strategies such as the use of co-reactants like ammonia, researchers can effectively control the deposition process to achieve desired film properties for advanced technological applications.
References
- Chemical vapor deposition of ruthenium - Wikipedia.
- Precursor dependent nucleation and growth of ruthenium films during chemical vapor deposition - ResearchG
- Growth and characterization of Ru films deposited by chemical vapor deposition : towards enhanced nucleation and film properties - The University of Texas
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- Vapor Deposition of Ruthenium from an Amidin
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- Area selective CVD of metallic films from molybdenum, iron, and ruthenium carbonyl precursors: Use of ammonia to inhibit nucle
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- 11. fishersci.be [fishersci.be]
- 12. Decomposition of organometallic precursor tricarbonyl(trimethylenemethane)ruthenium Ru(C 4 H 6 )(CO) 3 +/0 in the gas phase investigated by thermal de ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00200A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of Triruthenium Dodecacarbonyl by Sublimation
Welcome to the technical support center for the purification of triruthenium dodecacarbonyl (Ru₃(CO)₁₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the sublimation of this organometallic compound. As Senior Application Scientists, we have compiled this information to ensure you can achieve the highest purity of Ru₃(CO)₁₂ for your research and development needs.
Introduction to Sublimation of Triruthenium Dodecacarbonyl
Sublimation is a highly effective method for purifying triruthenium dodecacarbonyl, leveraging its ability to transition directly from a solid to a gas phase under reduced pressure.[1] This process efficiently separates the volatile Ru₃(CO)₁₂ from non-volatile impurities.[1][2] However, careful control of sublimation parameters is critical to prevent thermal decomposition of the cluster.[3][4]
This guide provides a comprehensive overview of the sublimation process, detailed protocols, troubleshooting advice for common issues, and essential safety information.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the sublimation of triruthenium dodecacarbonyl?
The ideal conditions for sublimating Ru₃(CO)₁₂ involve a balance between temperature and pressure to ensure efficient sublimation without causing decomposition. The sublimation temperature should be high enough to achieve a reasonable sublimation rate but low enough to avoid thermal degradation.
| Parameter | Recommended Range |
| Sublimation Temperature | 80 to 120°C |
| Sublimation Pressure | 80 Pa or less |
Source:[2]
Q2: My triruthenium dodecacarbonyl appears to be decomposing during sublimation. What are the signs and how can I prevent this?
Thermal decomposition of Ru₃(CO)₁₂ can occur at elevated temperatures, leading to the formation of less volatile ruthenium species and the release of carbon monoxide.[3][4] Signs of decomposition include a change in color of the crude material (darkening or blackening) and a lower than expected yield of the purified product.
To prevent decomposition:
-
Strict Temperature Control: Do not exceed the recommended temperature range. Use a precisely controlled heating mantle or oil bath.
-
High Vacuum: Ensure a high vacuum is maintained throughout the process. A lower pressure allows for sublimation at a lower temperature.[1]
-
Even Heating: Use a wire mesh or other means to ensure even heat distribution to the sublimation apparatus to avoid localized overheating.[5]
Q3: The yield of my sublimed triruthenium dodecacarbonyl is very low. What are the possible causes?
Several factors can contribute to a low yield of purified Ru₃(CO)₁₂:
-
Incomplete Sublimation: The temperature may be too low or the sublimation time too short.
-
Decomposition: As mentioned in Q2, excessive heat can lead to the loss of product.
-
Leaks in the Vacuum System: A poor vacuum will hinder the sublimation process. Check all joints and connections for leaks.
-
Inefficient Condensation: The cold finger or condensing surface may not be cold enough to efficiently trap the gaseous Ru₃(CO)₁₂. Ensure a continuous flow of a suitable coolant.
Q4: What are the key safety precautions I should take when handling and sublimating triruthenium dodecacarbonyl?
Triruthenium dodecacarbonyl is a hazardous substance and should be handled with care.[6][7][8] It is harmful if inhaled or swallowed and can cause skin and eye irritation.[7][8]
Core Safety Precautions:
-
Ventilation: Always work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8] In case of dust generation, a dust respirator is recommended.
-
Inert Atmosphere: While not strictly required for sublimation, handling and storing Ru₃(CO)₁₂ under an inert atmosphere can help prevent slow oxidation.
-
Waste Disposal: Dispose of waste materials in accordance with local regulations.
Experimental Workflow & Protocol
The following section provides a detailed step-by-step protocol for the purification of triruthenium dodecacarbonyl by sublimation.
Pre-Sublimation Checklist and Preparation
-
Inspect Glassware: Ensure the sublimation apparatus is clean, dry, and free of any cracks or defects.
-
Check Vacuum Pump: Verify the vacuum pump is in good working order and can achieve the required pressure.
-
Prepare Cold Trap: If your vacuum line does not have an integrated cold trap, prepare one with liquid nitrogen or a dry ice/acetone slush to protect the pump.
-
Dry the Crude Product: Ensure the crude triruthenium dodecacarbonyl is completely dry, as moisture can interfere with the sublimation process.[5]
Step-by-Step Sublimation Protocol
-
Loading the Apparatus: Place the crude triruthenium dodecacarbonyl into the bottom of the sublimation apparatus.
-
Assembling the Apparatus: Insert the cold finger and ensure all joints are properly sealed. Lightly grease the joints if necessary to ensure a good vacuum seal.
-
Applying Vacuum: Connect the apparatus to a high-vacuum line and slowly evacuate the system.
-
Cooling the Condenser: Once a stable vacuum is achieved, begin circulating the coolant through the cold finger.
-
Heating the Sample: Slowly heat the bottom of the apparatus using a heating mantle or oil bath to the desired sublimation temperature (80-120°C).
-
Monitoring the Sublimation: Orange crystals of purified triruthenium dodecacarbonyl will begin to deposit on the cold finger.[9][10][11] Continue the sublimation until no more material appears to be subliming.
-
Cooling and Venting: Turn off the heat and allow the apparatus to cool to room temperature under vacuum. Once cooled, carefully and slowly vent the system to atmospheric pressure, preferably with an inert gas like nitrogen or argon.
-
Collecting the Product: Carefully remove the cold finger and scrape the purified, orange, crystalline triruthenium dodecacarbonyl onto a pre-weighed container.
Visualizing the Sublimation Workflow
Caption: A step-by-step workflow for the purification of triruthenium dodecacarbonyl by sublimation.
Troubleshooting Guide
This section addresses specific issues that may arise during the sublimation process and provides a logical approach to resolving them.
Troubleshooting Common Sublimation Problems
| Issue | Observation | Possible Cause(s) | Recommended Action(s) |
| No Sublimate Formation | The crude material is heated, but no crystals form on the cold finger. | 1. Temperature is too low.2. Pressure is too high (vacuum leak). | 1. Gradually increase the temperature within the recommended range.2. Check all seals and connections for leaks. |
| Product is Discolored (Dark/Black) | The sublimed crystals are not the characteristic orange color. | 1. Overheating leading to decomposition.2. Contamination from volatile impurities. | 1. Reduce the sublimation temperature.2. Ensure the starting material is of reasonable purity. A pre-purification step like recrystallization may be necessary for very impure samples. |
| "Bumping" of the Solid | The solid material violently jumps or spatters during heating. | 1. Heating too rapidly.2. Presence of residual solvent. | 1. Heat the sample more slowly and gradually.2. Ensure the crude material is thoroughly dried before starting the sublimation. |
| Crystals Falling from Cold Finger | The purified crystals fall from the condenser back into the crude material. | 1. Excessive vibration.2. Bumping of the solid.3. Abrupt pressure changes. | 1. Isolate the apparatus from sources of vibration.2. See "Bumping of the Solid" above.3. Vent the system slowly and carefully after cooling. |
Logical Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common issues during the sublimation of triruthenium dodecacarbonyl.
Characterization of Purified Triruthenium Dodecacarbonyl
After successful sublimation, it is important to verify the purity of the final product. The following techniques are commonly used for characterization:
-
Infrared (IR) Spectroscopy: The purified Ru₃(CO)₁₂ should exhibit characteristic carbonyl stretching frequencies.
-
Elemental Analysis: To confirm the elemental composition.
-
Melting Point: The melting point of pure triruthenium dodecacarbonyl is approximately 155°C.[11]
References
-
ResearchGate. Thermal decomposition of trirutheniumdodecacarbonyl investigated by variable-temperature mass spectrometry in the gas phase. [Link]
-
RSC Publishing. Decomposition of organometallic precursor tricarbonyl(trimethylenemethane)ruthenium Ru(C4H6)(CO)3+/0 in the gas phase investigated by thermal desorption spectrometry. [Link]
-
European Patent Office. METHOD FOR PURIFYING DODECACARBONYL TRIRUTHENIUM - EP 3153473 A1. [Link]
-
ACS Publications. Ru3(CO)12 Adsorption and Decomposition on TiO2. [Link]
-
ACS Publications. Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru3(CO)12. [Link]
-
Wikipedia. Triruthenium dodecacarbonyl. [Link]
-
chemeurope.com. Triruthenium dodecacarbonyl. [Link]
-
PubMed. Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru3(CO)12. [Link]
-
WebElements. Ruthenium » triruthenium dodecacarbonyl. [Link]
-
American Chemical Society. Triruthenium dodecacarbonyl. [Link]
-
MDPI. Thermal Stability and Sublimation Pressures of Some Ruthenocene Compounds. [Link]
-
Innovation.world. Purification By Sublimation. [Link]
- Google Patents. Production method for dodecacarbonyl triruthenium.
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Chemistry LibreTexts. 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. [Link]
-
ResearchGate. Fine Purification of Substances by Countercurrent Sublimation. [Link]
-
LinkedIn. Tired of Sublimation Print Errors? Your Ultimate Troubleshooting Checklist!. [Link]
-
Brildor. 11 Errors in SUBLIMATION and their Solutions - Part 1. [Link]
-
YouTube. HOW TO FIX DTF FILM & POWDER PROBLEMS WITH SUBLIMATION HACK. [Link]
-
YouTube. How to Fix a Messed Up Sublimation Tumbler. [Link]
Sources
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- 2. data.epo.org [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. Decomposition of organometallic precursor tricarbonyl(trimethylenemethane)ruthenium Ru(C 4 H 6 )(CO) 3 +/0 in the gas phase investigated by thermal de ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00200A [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.be [fishersci.be]
- 9. Triruthenium dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 10. Triruthenium dodecacarbonyl, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. WebElements Periodic Table » Ruthenium » triruthenium dodecacarbonyl [webelements.co.uk]
Technical Support Center: High-Purity Triruthenium Dodecacarbonyl [Ru3(CO)12] Recrystallization
Welcome to the technical support guide for the purification of Triruthenium Dodecacarbonyl (Ru3(CO)12) via recrystallization. This resource is designed for researchers, scientists, and drug development professionals who require high-purity Ru3(CO)12 for their work. Here, we will address common challenges and frequently asked questions to help you optimize your purification process, ensuring high yield and purity.
Triruthenium dodecacarbonyl is a dark orange, crystalline solid that serves as a vital precursor in organometallic chemistry and materials science.[1][2] Its purity is paramount for reproducible downstream applications, including catalysis and chemical vapor deposition.[2][3] Recrystallization is a powerful technique for purifying solids, which, when performed correctly, can yield highly pure crystalline material.[4][5][6] This guide provides field-proven insights and detailed protocols to master this purification technique for Ru3(CO)12.
Troubleshooting Guide: Recrystallization of Ru3(CO)12
This section addresses specific issues you may encounter during the recrystallization of Ru3(CO)12.
Problem 1: Low or No Crystal Yield After Cooling
Symptoms: After dissolving the crude Ru3(CO)12 in a hot solvent and allowing it to cool, very few or no crystals have formed.
Causality & Solution:
This is one of the most common issues in recrystallization and typically points to an excess of solvent.[7][8] The concentration of Ru3(CO)12 in the solution is too low to reach supersaturation upon cooling, which is necessary for crystallization to occur.[4]
Troubleshooting Steps:
-
Confirm Supersaturation: Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate. If a solid residue forms on the rod, the solution is likely supersaturated, and crystallization may just be slow to initiate.[8] If no residue forms, you have used too much solvent.
-
Reduce Solvent Volume: Gently reheat the solution and evaporate a portion of the solvent to increase the concentration of Ru3(CO)12.[7][8] This is best done on a rotary evaporator for precise control, or carefully in a fume hood with a gentle stream of inert gas (nitrogen or argon).
-
Induce Crystallization: If the solution is supersaturated but no crystals have formed, you can try to induce crystallization by:
-
Scratching the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[7]
-
Adding a seed crystal of pure Ru3(CO)12 to the cooled solution. The seed crystal provides a template for further crystal growth.[9]
-
-
Re-evaluate Solvent Choice: If the problem persists, you may need to reconsider your solvent system. It's possible the chosen solvent is too good at dissolving Ru3(CO)12, even at low temperatures.
Problem 2: Oiling Out Instead of Crystallizing
Symptoms: Instead of forming solid crystals, an oily, immiscible layer forms at the bottom of the flask upon cooling.
Causality & Solution:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities significantly depresses the melting point of the mixture.[8] The crude solid melts before it crystallizes, forming an oil.
Troubleshooting Steps:
-
Increase Solvent Volume: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature.[8] This ensures that the compound will crystallize at a temperature below its melting point.
-
Slow Down the Cooling Rate: Rapid cooling can promote oiling out.[7] After redissolving the oil, allow the solution to cool more slowly. Insulate the flask by placing it on a wooden block or a few layers of paper towels, and cover it with a watch glass.[8]
-
Consider a Different Solvent: A solvent with a lower boiling point might be a better choice, as the dissolution temperature will be lower.
Problem 3: Discolored Crystals (e.g., Brownish or Grayish Tint)
Symptoms: The resulting crystals are not the characteristic bright orange of pure Ru3(CO)12 but have a brownish or grayish appearance.
Causality & Solution:
Discoloration typically indicates the presence of impurities. These can be residual starting materials from the synthesis, such as potassium chloride (KCl) if prepared via a base-promoted route, or decomposition products. A gray substance in the orange crystals has been noted when purification is performed without limiting the oxygen concentration.
Troubleshooting Steps:
-
Wash the Crystals: Some inorganic salt impurities, like KCl, can be removed by washing the filtered crystals with a small amount of deionized water or ethanol, in which Ru3(CO)12 is insoluble.[2]
-
Perform a Hot Filtration: If insoluble impurities are suspected, they can be removed by filtering the hot solution before allowing it to cool. This must be done quickly to prevent premature crystallization in the funnel.[10]
-
Use Decolorizing Carbon (with caution): Activated charcoal can be used to remove colored, soluble impurities.[10] Add a very small amount to the hot solution, swirl, and then perform a hot filtration. Caution: Activated carbon can also adsorb your product, leading to lower yields.
-
Prevent Decomposition: A brownish tint can also be a sign of thermal decomposition. Ensure you are using the minimum temperature necessary to dissolve the solid and avoid prolonged heating. Performing the recrystallization under an inert atmosphere (nitrogen or argon) can also prevent oxidation.
Problem 4: Poor Crystal Quality (Fine Powder or Needles)
Symptoms: The product crashes out of solution as a very fine powder or small needles, which can be difficult to filter and may trap impurities.
Causality & Solution:
This is usually the result of the solution cooling too quickly, leading to rapid nucleation and the formation of many small crystals rather than slow growth of larger, purer crystals.[4][8]
Troubleshooting Steps:
-
Control the Cooling Rate: This is the most critical factor for obtaining large, well-formed crystals.[9]
-
Allow the hot solution to cool slowly to room temperature on the benchtop, insulated from the cold surface.
-
Once at room temperature, you can then move the flask to an ice bath to maximize the yield.
-
-
Reduce the Initial Concentration: A slightly less concentrated solution will crystallize more slowly. Reheat the solution, add a small amount of extra solvent, and then cool slowly.[8]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing Ru3(CO)12?
Ru3(CO)12 is a nonpolar molecule and is soluble in nonpolar organic solvents.[1][2] The ideal recrystallization solvent is one in which Ru3(CO)12 is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include:
-
Hydrocarbons: Hexane and cyclohexane are good options due to their nonpolar nature.[11]
-
Chlorinated Solvents: Dichloromethane can be used, particularly for chromatographic purification on silica gel, which can be an alternative to recrystallization.
-
Ketones: Acetone is another potential solvent, though its higher polarity may make it less ideal than hydrocarbons.[11]
A two-solvent system can also be effective. For example, dissolving the compound in a small amount of a good solvent (like dichloromethane or acetone) at room temperature and then slowly adding a poor solvent (like hexane) until the solution becomes turbid, followed by gentle heating to clarify and slow cooling.
Table 1: Properties of Common Solvents for Ru3(CO)12 Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| n-Hexane | 69 | Very Low | Good for slow crystallization of nonpolar compounds. |
| Cyclohexane | 81 | Very Low | Similar to hexane, with a slightly higher boiling point. |
| Dichloromethane | 40 | Medium-Low | A good solvent, but its low boiling point can make it tricky to maintain a hot solution. Often used for chromatography. |
| Acetone | 56 | Medium | Generally a good solvent for many organic compounds; may be too effective for Ru3(CO)12 unless used in a mixed-solvent system. |
Q2: What are the common impurities in crude Ru3(CO)12?
The impurities present will depend on the synthetic route used. For the common synthesis from ruthenium trichloride in the presence of a base, potential impurities include:
-
Inorganic Salts: Potassium chloride (KCl) is a common byproduct if potassium hydroxide is used as the base.
-
Unreacted Starting Materials: Residual ruthenium trichloride or intermediate ruthenium carbonyl complexes.
-
Decomposition Products: Higher nuclearity ruthenium carbonyl clusters or insoluble polymeric forms, especially if the reaction or purification is carried out at high temperatures or exposed to UV light.[1][2]
Q3: How can I avoid thermal decomposition during recrystallization?
Ru3(CO)12 can undergo thermal decomposition at elevated temperatures, leading to the formation of higher nuclearity clusters and other byproducts.[2] In the gas phase, decomposition begins around 227-627°C. While solution-phase decomposition occurs at lower temperatures, it's still a crucial factor to control.
-
Use the minimum necessary temperature: Heat the solvent to its boiling point and add it to the solid in portions until it just dissolves. Avoid prolonged boiling of the solution.
-
Work under an inert atmosphere: While Ru3(CO)12 crystals are air-stable, performing the recrystallization under nitrogen or argon can prevent the formation of oxide impurities, especially at elevated temperatures.
Q4: Is column chromatography a better purification method than recrystallization?
Both are valid purification techniques, and the best choice depends on the nature and quantity of the impurities.
-
Recrystallization is excellent for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubilities than the product. It is often more scalable and can yield very high purity material.[12]
-
Column Chromatography is better for separating mixtures with multiple components or when the impurities have similar solubility profiles to the desired product. A rapid chromatographic workup on a silica gel column using dichloromethane as the eluent has been shown to be effective for removing KCl. However, chromatography can be more time-consuming and use larger volumes of solvent.[13]
For obtaining high-purity Ru3(CO)12, recrystallization is often the preferred method, sometimes followed by a final wash or a quick column plug to remove baseline impurities.
Q5: What are the proper handling and storage procedures for high-purity Ru3(CO)12?
Proper handling and storage are crucial to maintain the purity of your Ru3(CO)12.
-
Handling: Always handle Ru3(CO)12 in a well-ventilated area, preferably a fume hood.[1][14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid inhalation of the dust.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[1][14] It should be stored away from incompatible materials such as strong oxidizing agents.[14]
Experimental Protocols & Workflows
Protocol: Standard Recrystallization of Ru3(CO)12 from Hexane
-
Preparation: Place 1.0 g of crude Ru3(CO)12 in a 100 mL Erlenmeyer flask equipped with a stir bar.
-
Solvent Addition: In a separate flask, gently heat approximately 50 mL of n-hexane to its boiling point (~69°C).
-
Dissolution: Add the hot hexane to the crude Ru3(CO)12 in small portions while stirring, keeping the solution hot. Continue adding just enough hot solvent until all the orange solid has dissolved. Note: If there are insoluble impurities, you will need to perform a hot filtration at this stage.
-
Cooling (Crystal Growth): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Well-formed orange crystals should appear over 20-30 minutes.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Workflow Diagrams
References
-
Wikipedia. Triruthenium dodecacarbonyl. [Link]
-
Fauré, M., Saccavini, C., & Lavigne, G. New insight into a convenient base-promoted synthesis of Ru3(CO)12. Royal Society of Chemistry. [Link]
-
American Chemical Society. Triruthenium dodecacarbonyl. [Link]
-
Columbia University. Recrystallization and Crystallization. [Link]
-
MDPI. Hydrophilic CO-Releasing Material of PEGlyated Ruthenium Carbonyl Complex. [Link]
-
University of York. Problems with Recrystallisations. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
CrystEngComm. Controlled microcrystallization for in situ photocrystallography: optimizing crystal size and habit. [Link]
-
Journal of the Chemical Society A. The crystal structure of ruthenium carbonyl, Ru3(CO)12. [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]
-
ACS Publications. Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru3(CO)12. [Link]
-
Quora. Are there cases in which column chromatography is preferable to recrystallisation?. [Link]
-
Reddit. Help! Recrystallization sources of error. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. Need help with recrystallisation I have trouble with. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Wikipedia. Haber process. [Link]
-
WebElements. Ruthenium » triruthenium dodecacarbonyl. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of Wisconsin-Madison. Recrystallization. [Link]
-
California State University, Stanislaus. Recrystallization. [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. quora.com [quora.com]
- 14. fishersci.be [fishersci.be]
Technical Support Center: Dodecacarbonyltriruthenium (Ru₃(CO)₁₂)
Welcome to the comprehensive technical guide for handling and storing Dodecacarbonyltriruthenium (Ru₃(CO)₁₂), a cornerstone reagent in organometallic chemistry and catalysis. This document is designed for researchers, scientists, and drug development professionals who utilize this air-sensitive compound in their experimental workflows. Here, we synthesize technical data with field-proven insights to ensure the integrity of your materials and the success of your research.
Understanding Ru₃(CO)₁₂: Key Properties and Sensitivities
Dodecacarbonyltriruthenium, with the chemical formula Ru₃(CO)₁₂, is a dark orange crystalline solid.[1][2] It is a metal carbonyl cluster compound widely used as a precursor for synthesizing other organoruthenium compounds and nanoparticles.[1][3] Its utility stems from the reactivity of the ruthenium cluster and the lability of the carbonyl ligands. However, its sensitivity to atmospheric conditions necessitates specific handling and storage protocols to prevent degradation.
Core Causality of Sensitivity: The ruthenium atoms in the Ru₃(CO)₁₂ cluster are in a low oxidation state, making them susceptible to oxidation by atmospheric oxygen. This oxidative degradation is often irreversible and leads to the formation of ruthenium oxides and the release of carbon monoxide gas, rendering the compound inactive for its intended catalytic or synthetic purposes. Furthermore, exposure to moisture can lead to hydrolysis.
Table 1: Physical and Chemical Properties of Ru₃(CO)₁₂
| Property | Value | Source(s) |
| Chemical Formula | C₁₂O₁₂Ru₃ | [1][2][4] |
| Molar Mass | 639.33 g/mol | [1][5] |
| Appearance | Dark orange solid | [1][6] |
| Melting Point | 154 °C (decomposes) | [1] |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, benzene, acetone); insoluble in water.[1][3] | [1][3][5] |
| Storage Temperature | Room temperature, under an inert atmosphere.[3] | [3] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter when working with Ru₃(CO)₁₂. The question-and-answer format is designed to provide direct and actionable solutions.
Visual Inspection and Purity Assessment
Question: My Ru₃(CO)₁₂ has changed color from orange to a brownish or black powder. What does this indicate, and can I still use it?
Answer: A color change from the characteristic dark orange to a darker, ill-defined powder is a primary indicator of decomposition. This is typically due to oxidation from exposure to air. The resulting material is a mixture of ruthenium oxides and partially decomposed cluster fragments.
-
Causality: The Ru(0) centers have been oxidized.
-
Recommendation: It is strongly advised not to use the decomposed material. The presence of impurities will lead to inconsistent and non-reproducible experimental results. The material should be disposed of according to your institution's safety protocols. While purification is possible, it is often more practical to start with fresh, pure material.
Question: How can I quickly assess the purity of my Ru₃(CO)₁₂?
Answer: Infrared (IR) spectroscopy is a powerful and rapid technique for assessing the purity of metal carbonyls. Pure Ru₃(CO)₁₂ exhibits characteristic sharp C-O stretching frequencies in the IR spectrum.
-
Protocol: Dissolve a small sample in a suitable anhydrous, deoxygenated solvent (e.g., hexane) and record the IR spectrum.
-
Expected Result: In hexane solution, you should observe strong, sharp peaks around 2061, 2031, and 2011 cm⁻¹.[5]
-
Troubleshooting: The appearance of broad peaks or shifts in these frequencies can indicate the presence of decomposition products or other impurities.
Handling and Transfer Issues
Question: I need to weigh and transfer a small amount of Ru₃(CO)₁₂ for a reaction. What is the best practice to avoid exposure to air?
Answer: All manipulations of Ru₃(CO)₁₂ should be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[7][8]
-
Glovebox Protocol:
-
Ensure the glovebox atmosphere is dry and has low oxygen levels (<1 ppm is ideal).[7]
-
Bring the container of Ru₃(CO)₁₂ into the glovebox.
-
Allow the container to equilibrate to the glovebox temperature to prevent condensation.
-
Weigh the desired amount of the solid into a pre-tared vial or reaction vessel.
-
Seal the reaction vessel before removing it from the glovebox.
-
-
Schlenk Line Protocol:
-
If a glovebox is unavailable, a "flow-through" technique under a positive pressure of an inert gas (e.g., argon or nitrogen) can be used for quick transfers.
-
This involves briefly removing the stopper of the flask containing Ru₃(CO)₁₂ while a stream of inert gas is directed into the opening to prevent air ingress.
-
Quickly scoop the desired amount and add it to the reaction flask, which is also under a positive pressure of inert gas. This method requires practice to minimize air exposure.
-
dot
Caption: Inert atmosphere handling workflows for Ru₃(CO)₁₂.
Solubility and Reaction Issues
Question: My Ru₃(CO)₁₂ is not dissolving completely in a nonpolar organic solvent, even though it is reported to be soluble. What could be the issue?
Answer: Incomplete dissolution is often a sign of decomposition. Oxidized ruthenium species are generally insoluble in nonpolar organic solvents.[1]
-
Troubleshooting Steps:
-
Verify Purity: Check the color of the solid. If it is not a vibrant orange, decomposition is likely.
-
Solvent Quality: Ensure your solvent is anhydrous and deoxygenated. Dissolved oxygen can cause decomposition upon dissolution. Solvents should be properly dried and degassed before use.[7]
-
UV Exposure: Upon irradiation with UV light, Ru₃(CO)₁₂ can convert to an insoluble polymeric form.[1] Ensure your material has not been exposed to excessive light.
-
Question: My reaction with Ru₃(CO)₁₂ is sluggish or failing. What are some common causes?
Answer: Assuming the purity of other reagents and the reaction conditions are correct, the issue often lies with the integrity of the Ru₃(CO)₁₂.
-
Decomposition: As mentioned, degraded material will have little to no catalytic activity.
-
Thermal Instability: While stable at room temperature under an inert atmosphere, Ru₃(CO)₁₂ begins to decompose thermally at elevated temperatures. The decarbonylation process can start at temperatures as low as ~250 K in a vacuum.[9] Ensure your reaction temperature is appropriate and that the compound is not heated unnecessarily before the reaction is intended to start.
-
Inhibitors: Ensure your reaction system is free from potential inhibitors. For example, adventitious water or oxygen can react with the catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the proper long-term storage condition for Ru₃(CO)₁₂?
A1: For long-term storage, Ru₃(CO)₁₂ should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a dark, cool place.[3][10] A glovebox is an ideal storage environment.[7][8] If a glovebox is not available, sealing the compound in a glass ampoule under vacuum or inert gas is a robust alternative.[7]
Q2: Is Ru₃(CO)₁₂ sensitive to light?
A2: Yes. Exposure to UV light can induce the formation of an insoluble polymer.[1] It is best to store the compound in an amber vial or in a dark location to prevent photochemical decomposition.
Q3: What are the primary safety concerns when working with Ru₃(CO)₁₂?
A3: The main hazards are associated with it being a source of carbon monoxide (CO), which is toxic if inhaled.[1][5] Additionally, it can cause skin and eye irritation.[4] Always handle Ru₃(CO)₁₂ in a well-ventilated area, preferably a fume hood or glovebox.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][10]
dot
Caption: Key safety and handling considerations for Ru₃(CO)₁₂.
Q4: Can I purify Ru₃(CO)₁₂ if it has started to decompose?
A4: Yes, purification can be achieved through recrystallization or sublimation. However, these procedures must be carried out under strictly inert conditions. A common method is recrystallization from a hot, saturated solution in an oxygen-free solvent like hexane. Sublimation under high vacuum is another effective method. For minor impurities like KCl from synthesis, a rapid chromatographic workup on a silica gel column with dichloromethane as the eluent can be effective.[11] Given the hazards and difficulty, it is often more efficient to purchase fresh material.
Q5: What are the visual signs of thermal decomposition?
A5: Thermal decomposition involves the sequential loss of CO ligands.[9] Visually, this will manifest as the orange crystals turning into a black, metallic ruthenium-containing powder. This process is accelerated at higher temperatures.
Experimental Protocols
Protocol 1: Degassing a Solvent via Freeze-Pump-Thaw
This protocol is essential for preparing solvents for reactions involving Ru₃(CO)₁₂.
-
Freeze: Place the solvent in a Schlenk flask and freeze it using a cold bath (e.g., liquid nitrogen).
-
Pump: Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate the headspace for several minutes. This removes dissolved gases from the frozen solvent.
-
Thaw: Close the flask to the vacuum line and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat this cycle at least three times to ensure the solvent is thoroughly degassed.[7] After the final cycle, backfill the flask with an inert gas (argon or nitrogen).
References
-
Triruthenium dodecacarbonyl - Wikipedia. (n.d.). Retrieved from [Link]
-
Triruthenium dodecacarbonyl | PGMsChem | 15243-33-1. (n.d.). Retrieved from [Link]
-
Ruthenium Carbonyl|15243-33-1 - MOLBASE Encyclopedia. (n.d.). Retrieved from [Link]
-
Triruthenium dodecacarbonyl - chemeurope.com. (n.d.). Retrieved from [Link]
-
Thermal decomposition of trirutheniumdodecacarbonyl investigated by variable-temperature mass spectrometry in the gas phase | Request PDF. (n.d.). Retrieved from [Link]
-
New insight into a convenient base-promoted synthesis of Ru3(CO)12. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (2024, July 8). Retrieved from [Link]
-
New routes to the preparation of [ru3(co)12], [h4ru4(co)12], [rucl2(pph3)3] and [rucl2(cod)]n from anglo platinum refinery | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Decomposition of organometallic precursor tricarbonyl(trimethylenemethane)ruthenium Ru(C 4 H 6 )(CO) 3 +/0 in the gas phase investigated by thermal desorption spectrometry - RSC Publishing. (2025, April 8). Retrieved from [Link]
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). Retrieved from [Link]
-
Triruthenium Dodecacarbonyl | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]
-
Reaction of Triruthenium Dodecacarbonyl with Isopropenylbenzene: Synthesis of Ru3(μ2-H)(CO)9(μ3-η1:η1:η3-C3H2Ph) and Ru5(μ3-H)(CO)14(μ4-η1:η1:η3:η3-C3H2Ph) | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4). Retrieved from [Link]
-
Handling air-sensitive reagents AL-134 - MIT. (n.d.). Retrieved from [Link]
-
Triruthenium dodecacarbonyl - American Chemical Society. (2023, May 15). Retrieved from [Link]
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- 11. rsc.org [rsc.org]
Technical Support Center: Stability and Decomposition of Triruthenium Dodecacarbonyl
Welcome to the technical support center for triruthenium dodecacarbonyl, Ru₃(CO)₁₂. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organometallic cluster in their work. Here, we address common challenges and questions regarding its stability and decomposition, providing practical, field-proven insights to ensure the success and reproducibility of your experiments.
Introduction
Triruthenium dodecacarbonyl (Ru₃(CO)₁₂) is a cornerstone precursor and catalyst in modern chemistry, valued for its ability to facilitate a wide range of transformations.[1][2] As a dark orange, crystalline solid, its reactivity is intrinsically linked to its stability.[3][4] Understanding the factors that influence its decomposition is paramount for its effective use. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounded in established scientific principles.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your experiments with Ru₃(CO)₁₂. Each problem is followed by a diagnosis of probable causes and a step-by-step guide to resolution.
Issue 1: Low or No Reaction Yield
You've set up a reaction using Ru₃(CO)₁₂ as a catalyst or precursor, but the yield is disappointingly low, or the reaction failed to initiate.
Probable Causes:
-
Catalyst Inactivity due to Decomposition: The Ru₃(CO)₁₂ may have decomposed prior to or during the reaction. This is often due to exposure to air, moisture, or impure solvents.[5]
-
Presence of Inhibitors: Impurities in your reactants or solvents can act as catalyst poisons. Common poisons for ruthenium catalysts include sulfur compounds, and even excess carbon monoxide can sometimes be inhibitory.[6][7]
-
Incorrect Reaction Conditions: Suboptimal temperature, pressure, or stirring can lead to poor catalyst performance.[8]
-
Inefficient Catalyst Activation: Many catalytic cycles require an initial activation step (e.g., thermal loss of a CO ligand) to generate the active catalytic species. If this activation is not achieved, the reaction will not proceed.
Troubleshooting Protocol:
-
Verify Catalyst Integrity:
-
Visual Inspection: Fresh, high-purity Ru₃(CO)₁₂ is an orange crystalline solid.[9] A color change to grey, black, or the presence of insoluble material suggests decomposition.[10]
-
FTIR Analysis: Check the IR spectrum of your Ru₃(CO)₁₂. The terminal carbonyl (CO) stretching frequencies are sharp and characteristic (typically around 2061, 2031, and 2011 cm⁻¹ in hexane solution).[1] Broadening of these peaks or the appearance of new peaks, especially in the bridging CO region (~1800 cm⁻¹), indicates decomposition or impurity formation.
-
-
Ensure a Scrupulously Inert Atmosphere:
-
Ru₃(CO)₁₂ is sensitive to air and moisture.[1] All manipulations should be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.[5][11]
-
Use freshly dried, deoxygenated solvents. Dissolved oxygen in solvents is a primary culprit in the formation of decomposition byproducts.[10][12]
-
-
Purify Reactants and Solvents:
-
Ensure all reactants and solvents are free from potential catalyst poisons. If necessary, purify starting materials according to standard laboratory procedures.[13]
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in small increments to find the optimal point for catalyst activation without promoting thermal decomposition.
-
Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if the catalyst is not fully soluble.
-
-
Run a Control Experiment:
-
Perform the reaction with a fresh, unopened batch of Ru₃(CO)₁₂ under identical conditions. If this reaction is successful, it confirms that your original catalyst batch was likely compromised.[7]
-
Issue 2: Inconsistent Results and Poor Reproducibility
You are experiencing variability in reaction outcomes even when following the same procedure.
Probable Causes:
-
Variable Catalyst Quality: The purity and activity of Ru₃(CO)₁₂ can vary between batches or suppliers. Even within the same bottle, partial decomposition can occur over time.
-
Subtle Variations in Inert Atmosphere Technique: Small leaks in your Schlenk line or glovebox can introduce enough oxygen or moisture to affect the reaction.[11]
-
Solvent Effects: The stability and reactivity of Ru₃(CO)₁₂ can be influenced by the solvent. While it is soluble in many nonpolar organic solvents, some solvents may interact with the cluster or facilitate decomposition pathways.[4]
Troubleshooting Protocol:
-
Standardize Catalyst Handling:
-
Systematically Check Your Equipment:
-
Regularly check your Schlenk line and glovebox for leaks. Ensure that the oxygen and moisture levels in your glovebox are within the recommended limits (typically <1 ppm).[11]
-
-
Solvent Screening and Consistency:
-
Use the same grade and supplier of solvents for all reactions to ensure consistency.
-
If you suspect a solvent effect, screen a range of anhydrous, deoxygenated solvents to identify the optimal one for your specific reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for Ru₃(CO)₁₂?
A1: Triruthenium dodecacarbonyl can decompose via several pathways:
-
Thermal Decomposition: In the gas phase, Ru₃(CO)₁₂ sequentially loses its twelve carbonyl ligands at temperatures between 500-900 K to form bare Ru₃ clusters.[15] The presence of supports, such as titania (TiO₂), can significantly lower the decomposition temperature.[15][16] At very high temperatures, it can convert into larger ruthenium carbido clusters like Ru₆C(CO)₁₇.[1]
-
Photochemical Decomposition: Upon exposure to UV light, Ru₃(CO)₁₂ can convert into an insoluble polymeric form.[3] This is a common issue if reaction flasks are not protected from light.
-
Oxidative Decomposition: Exposure to oxygen, especially in solution, can lead to the formation of ruthenium oxides and other byproducts. This is often observed as a color change from orange to a grayish or black solid.[10]
Q2: How should I properly store and handle Ru₃(CO)₁₂?
A2: Due to its sensitivity to air and moisture, proper storage and handling are critical.[1]
-
Storage: Store in its original, tightly sealed container in a cool, dry, and well-ventilated area, preferably in a desiccator or glovebox.[14]
-
Handling: All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard air-sensitive techniques (glovebox or Schlenk line).[5][11] Avoid all personal contact, including inhalation of the dust.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
Q3: My Ru₃(CO)₁₂ has changed color from orange to a darker shade. Can I still use it?
A3: A color change is a strong indicator of decomposition. While it might still retain some catalytic activity, the presence of decomposition products can lead to lower yields and inconsistent results. For reproducible and high-yielding reactions, it is highly recommended to use fresh, orange-colored Ru₃(CO)₁₂. If you must use the discolored material, consider purifying it first by sublimation or recrystallization under strictly inert conditions.[10]
Q4: Can a deactivated Ru₃(CO)₁₂-based catalyst be regenerated?
A4: The feasibility of regeneration depends on the deactivation mechanism.
-
Fouling (e.g., coking): If the catalyst has been deactivated by the deposition of carbonaceous material on its surface, it may be possible to regenerate it. For supported ruthenium catalysts, this can sometimes be achieved by controlled oxidation to burn off the coke, followed by reduction.[17][18]
-
Poisoning: If the catalyst has been irreversibly poisoned, for example by strong chemisorption of sulfur compounds, regeneration is often not possible, and the catalyst must be replaced.[6][7]
-
Sintering: If the active ruthenium particles have sintered (agglomerated) at high temperatures, their surface area is reduced, and this is generally an irreversible process.[17]
Q5: What should I do in case of a Ru₃(CO)₁₂ spill?
A5: For a minor spill of solid Ru₃(CO)₁₂:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (gloves, safety glasses, lab coat).[19]
-
Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do NOT use water. [16]
-
Carefully sweep the mixture into a sealed container for hazardous waste disposal.[14]
-
Clean the spill area with a cloth lightly dampened with a suitable organic solvent (e.g., acetone), and place the cloth in the hazardous waste container.
-
For major spills, evacuate the area and follow your institution's emergency procedures.[16][20]
Experimental Protocols & Data
Protocol: Purification of Ru₃(CO)₁₂ by Sublimation
This protocol describes the purification of Ru₃(CO)₁₂ from non-volatile impurities. This procedure must be performed using a Schlenk line or in a glovebox.
-
Apparatus Setup: Assemble a sublimation apparatus consisting of a flask to hold the crude material and a cold finger. Ensure all glassware is rigorously dried.
-
Loading: Place the crude Ru₃(CO)₁₂ into the bottom of the sublimation flask under an inert atmosphere.
-
Assembly: Insert the cold finger and connect the apparatus to a Schlenk line.
-
Evacuation: Carefully evacuate the apparatus to a high vacuum (<0.1 mmHg).
-
Cooling: Begin flowing a coolant (e.g., cold water or a chiller fluid) through the cold finger.
-
Heating: Gently heat the bottom of the flask using a heating mantle or oil bath to 80-100°C.
-
Sublimation: The orange Ru₃(CO)₁₂ will sublime and deposit as crystals on the cold finger.
-
Completion: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Collection: Backfill the apparatus with an inert gas. Carefully remove the cold finger and scrape the purified orange crystals into a clean, dry storage vial under a positive flow of inert gas.
Data Summary: Decomposition Temperatures
| Condition | Decomposition Temperature Range | Notes | Reference(s) |
| In the gas phase (under He/CO) | 500–900 K (227–627 °C) | Sequential loss of CO ligands. | [15] |
| In the solid state (melting point) | ~150-155 °C | Decomposition often occurs around the melting point. | [4][9] |
| On a Titania (TiO₂) support (in vacuum) | Begins at ~250 K (-23 °C) | The support material significantly lowers the decomposition temperature. Complete decomposition >600 K. | [15][21] |
Visualizing Decomposition & Workflows
Diagram: General Decomposition Pathways
This diagram illustrates the primary pathways through which triruthenium dodecacarbonyl can decompose.
Caption: Figure 2. Troubleshooting Workflow for Low Yield
References
-
Wikipedia. (n.d.). Triruthenium dodecacarbonyl. Retrieved from [Link]
-
WebElements. (n.d.). Ruthenium: triruthenium dodecacarbonyl. Retrieved from [Link]
-
European Patent Office. (2017, April 12). EP 3153473 A1: Method for purifying dodecacarbonyl triruthenium. Retrieved from [Link]
-
American Chemical Society. (2023, May 15). Triruthenium dodecacarbonyl. Retrieved from [Link]
- Google Patents. (n.d.). US9873698B2: Recrystallization.
-
chemeurope.com. (n.d.). Triruthenium dodecacarbonyl. Retrieved from [Link]
- Beller, M., & Bolm, C. (Eds.). (2004). Transition Metals for Organic Synthesis: Building Blocks and Fine Chemicals. Wiley-VCH.
-
ResearchGate. (n.d.). Thermal decomposition of trirutheniumdodecacarbonyl investigated by variable-temperature mass spectrometry in the gas phase. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Wikipedia. (n.d.). Haber process. Retrieved from [Link]
-
American Elements. (n.d.). Triruthenium Dodecacarbonyl. Retrieved from [Link]
-
CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]
-
PubMed. (2016, January 5). Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru3(CO)12. Retrieved from [Link]
-
NIST. (n.d.). Tri-ruthenium dodecacarbonyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared study of triruthenium dodecacarbonyl interactions with gold. Retrieved from [Link]
-
Quora. (2015, January 21). What could be the reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
ACS Omega. (2019). Decarboxylation of Fatty Acids with Triruthenium Dodecacarbonyl: Influence of the Compound Structure and Analysis of the Product Mixtures. Retrieved from [Link]
-
ACS Publications. (2016). Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru3(CO)12. Retrieved from [Link]
- Google Patents. (n.d.). US4331557A: Regeneration of ruthenium-containing catalyst.
-
ResearchGate. (n.d.). Catalyst Deactivation and Regeneration. Retrieved from [Link]
-
YouTube. (2025, September 24). What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone. Retrieved from [Link]
-
UIV Chem. (n.d.). Quality Ru3(CO)12,CAS 15243-33-1,Triruthenium dodecacarbonyl. Retrieved from [Link]
-
MDPI. (2019). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Retrieved from [Link]
-
RSC Publishing. (2016). Decomposition of organometallic precursor tricarbonyl(trimethylenemethane)ruthenium Ru(C4H6)(CO)3+/0 in the gas phase investigated by thermal desorption spectrometry. Retrieved from [Link]
-
NIST. (n.d.). Tri-ruthenium dodecacarbonyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodissociation Structural Dynamics of Triruthenium Dodecacarbonyl Investigated by X-Ray Transient Absorption Spectroscopy. Retrieved from [Link]
-
RSC Publishing. (2020). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. Retrieved from [Link]
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- 4. acs.org [acs.org]
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Technical Support Center: A Researcher's Guide to Triruthenium Dodecacarbonyl [Ru₃(CO)₁₂]
Welcome to the technical support center for triruthenium dodecacarbonyl, a critical precursor in cutting-edge research and development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with commercial-grade Ru₃(CO)₁₂. My aim is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding Your Reagent
This section addresses the most common initial questions regarding the quality and handling of commercial Ru₃(CO)₁₂.
Q1: What are the most common impurities I should be aware of in commercial Ru₃(CO)₁₂?
A1: Commercial Ru₃(CO)₁₂ is generally of high purity, often exceeding 99%.[1][2][3] However, trace impurities can be present, originating from either the synthetic route or gradual decomposition. These can be broadly categorized as:
-
Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the manufacturing process. A common synthesis involves the carbonylation of a ruthenium halide precursor, such as RuCl₃.[4] Consequently, you might encounter:
-
Potassium Chloride (KCl): A common byproduct when a base like KOH is used in the synthesis.[5]
-
Residual Ruthenium Halide Precursors: Trace amounts of the initial ruthenium salt may remain.
-
Anionic Ruthenium Carbonyl Complexes: Species such as [Ru(CO)₃Cl₃]⁻ can sometimes be present as minor soluble impurities.[5]
-
-
Decomposition Products: Ru₃(CO)₁₂ can decompose under certain conditions, leading to new impurities.
-
Higher-Nuclearity Ruthenium Clusters: Upon heating, Ru₃(CO)₁₂ can convert to larger clusters like Ru₆C(CO)₁₇.
-
Ruthenium Oxides (RuO₂): Exposure to air, especially at elevated temperatures or in solution, can lead to the formation of ruthenium oxides.[6]
-
Polymeric [Ru(CO)₄]n: Photochemical decomposition, for instance under UV light, can produce an insoluble polymeric material.[4]
-
A "Gray Substance": A commonly observed but often poorly characterized gray impurity can form during recrystallization if dissolved oxygen is present.
-
Q2: How can I visually assess the quality of my Ru₃(CO)₁₂ upon receiving it?
A2: High-purity triruthenium dodecacarbonyl should appear as a crystalline solid with a distinct orange to orange-red color.[4] Any significant deviation from this appearance warrants further investigation. Be cautious of:
-
A dull or brownish hue: This may indicate the presence of decomposition products, such as ruthenium oxides.
-
A pale-yellow color: This could suggest the presence of other ruthenium carbonyl species.
-
Visible dark specks or a grayish tint: This might point to the presence of insoluble impurities or the "gray substance" mentioned previously.
A visual inspection is a preliminary step and should always be followed by more rigorous analytical characterization if the purity is critical for your application.
Q3: What are the ideal storage conditions for Ru₃(CO)₁₂ to minimize decomposition?
A3: To ensure the longevity and purity of your Ru₃(CO)₁₂, proper storage is crucial. It is recommended to store it in a cool, dry, and dark place. An inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation. It is best stored in a tightly sealed container, preferably in a desiccator or a glovebox.
Section 2: Troubleshooting Guide - Addressing Experimental Challenges
This section provides a problem-and-solution framework for common issues encountered during the use of Ru₃(CO)₁₂.
Problem 1: My reaction is sluggish or fails, and I suspect an issue with my Ru₃(CO)₁₂ catalyst.
Potential Cause & Troubleshooting Steps:
-
Deactivated Catalyst due to Oxidation: The presence of ruthenium oxides on the surface of your Ru₃(CO)₁₂ can significantly inhibit its catalytic activity in many reactions.[7][8]
-
Solution: Before use, you can attempt to purify a small sample of your Ru₃(CO)₁₂ via sublimation to remove non-volatile impurities like oxides. (See Section 3 for protocol).
-
-
Presence of Halide Impurities: Trace halide impurities from the synthesis can sometimes alter the catalytic activity or selectivity of your reaction. Halide ions can act as ligands, modifying the electronic and steric properties of the active catalytic species.[9][10][11][12][13]
-
Solution: If you suspect halide contamination, purification by recrystallization can be effective. (See Section 3 for protocol).
-
Problem 2: I'm observing unexpected byproducts in my reaction.
Potential Cause & Troubleshooting Steps:
-
Reaction with Impurities: The impurities in your Ru₃(CO)₁₂ may be participating in side reactions.
-
Solution: Run a control reaction without your primary substrate to see if the Ru₃(CO)₁₂ and any potential impurities are generating the observed byproducts under your reaction conditions. Purifying your Ru₃(CO)₁₂ is the next logical step.
-
Problem 3: My Ru₃(CO)₁₂ sample has a poor appearance (discolored, heterogeneous).
Potential Cause & Troubleshooting Steps:
-
Improper Storage or Handling: The material may have been exposed to air, moisture, or light, leading to decomposition.
-
Solution: Purification is necessary. For non-volatile impurities, sublimation is preferred. For soluble impurities, recrystallization may be more effective.
-
Section 3: Protocols for Purification and Analysis
This section provides detailed, step-by-step methodologies for purifying and analyzing your Ru₃(CO)₁₂.
Purification Protocols
3.1.1 Protocol for Purification by Sublimation
Sublimation is an excellent method for removing non-volatile impurities such as ruthenium oxides and salts.[14]
-
Principle: Ru₃(CO)₁₂ has a relatively high vapor pressure and can be sublimed under vacuum at elevated temperatures, leaving non-volatile impurities behind.
-
Procedure:
-
Place the impure Ru₃(CO)₁₂ in a sublimation apparatus.
-
Assemble the apparatus with a cold finger.
-
Evacuate the apparatus to a pressure of <0.1 mmHg.
-
Gently heat the bottom of the apparatus containing the crude material to 80-100 °C using a water or oil bath.
-
Cool the cold finger with circulating cold water or a dry ice/acetone slurry.
-
Pure, orange-red crystals of Ru₃(CO)₁₂ will deposit on the cold finger.
-
Once the sublimation is complete, allow the apparatus to cool to room temperature before slowly reintroducing an inert gas.
-
Carefully collect the purified crystals from the cold finger in an inert atmosphere.
-
Troubleshooting Sublimation:
| Issue | Potential Cause | Solution |
| No sublimation observed | Temperature too low or vacuum not sufficient. | Gradually increase the temperature and ensure a good vacuum is achieved. |
| Material melts or decomposes | Temperature is too high. | Reduce the temperature. |
| Product is powdery, not crystalline | The temperature gradient between the heating source and the cold finger is too large, causing rapid deposition. | Reduce the cooling of the cold finger or slightly lower the heating temperature. |
3.1.2 Protocol for Purification by Recrystallization
Recrystallization is effective for removing soluble impurities.
-
Principle: The solubility of Ru₃(CO)₁₂ and its impurities will differ in a given solvent. By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, purer crystals of Ru₃(CO)₁₂ will form, leaving the impurities in the mother liquor.
-
Solvent Selection: Ru₃(CO)₁₂ is sparingly soluble in hydrocarbons like hexane and cyclohexane at room temperature but more soluble when heated.[15] A common solvent system is hot hexane.
-
Procedure:
-
Place the impure Ru₃(CO)₁₂ in a flask.
-
Add a minimal amount of hexane and heat the mixture to reflux with stirring until the solid dissolves completely.
-
If there are insoluble impurities, perform a hot filtration through a pre-heated funnel.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
-
Troubleshooting Recrystallization:
| Issue | Potential Cause | Solution |
| No crystals form upon cooling | Too much solvent was used, or the solution was not saturated. | Boil off some of the solvent to concentrate the solution and try cooling again. |
| Oiling out occurs | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Add a small amount of additional solvent and reheat until the oil dissolves, then cool slowly. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent, or too much solvent was used. | Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath. |
Analytical Protocols
3.2.1 Infrared (IR) Spectroscopy for Routine Quality Check
IR spectroscopy is a quick and powerful tool to confirm the identity of your Ru₃(CO)₁₂ and check for the presence of certain impurities.
-
Principle: The carbonyl ligands in Ru₃(CO)₁₂ have characteristic stretching frequencies in the IR spectrum.
-
Procedure:
-
Prepare a solution of your Ru₃(CO)₁₂ in a suitable solvent (e.g., hexane).
-
Acquire the IR spectrum in the region of 2200-1800 cm⁻¹.
-
-
Interpretation:
-
Pure Ru₃(CO)₁₂: You should observe strong absorptions around 2060, 2030, and 2010 cm⁻¹.[5]
-
Presence of [Ru(CO)₃Cl₃]⁻: An impurity band may appear around 2126 and 2048 cm⁻¹.[5]
-
Oxidation: The appearance of broad bands at lower wavenumbers could indicate the formation of bridging carbonyls or other species resulting from decomposition.
-
3.2.2 High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC can be used to separate and quantify impurities in your Ru₃(CO)₁₂ sample.
-
Principle: The different components in your sample will have varying affinities for the stationary and mobile phases, allowing for their separation.
-
Suggested Method (starting point for method development):
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: A UV-Vis detector set at a wavelength where Ru₃(CO)₁₂ has a strong absorbance (e.g., around 390 nm).
-
-
Interpretation: The purity can be estimated by the relative area of the main Ru₃(CO)₁₂ peak compared to the areas of any impurity peaks. For accurate quantification, reference standards for the expected impurities would be required.
Section 4: Visualizing Workflows
Workflow for Assessing and Purifying Commercial Ru₃(CO)₁₂
Caption: Workflow for assessing and purifying commercial Ru₃(CO)₁₂.
References
- Sigma-Aldrich.
- Thermo Fisher Scientific. Certificate of analysis: Dodecacarbonyltriruthenium, 99%.
- American Elements.
- Catalytic Formation of Coordination-Based Self-Assemblies by Halide Impurities. Inorganic Chemistry.
- Catalytic Formation of Coordination-Based Self-Assemblies by Halide Impurities. PMC.
- Recrystallization - Single Solvent. University of California, Los Angeles.
- Catalytic Formation of Coordination-Based Self-Assemblies by Halide Impurities. Inorganic Chemistry.
- American Elements. Triruthenium Dodecacarbonyl.
- Recrystallization.
- 2.5: SUBLIMATION - Chemistry LibreTexts. Chemistry LibreTexts.
- Reagents & Solvents: Solvents for Recrystalliz
- Hebei Chuanghai Biotechnology Co., Ltd. Triruthenium dodecacarbonyl/ Ruthenium carbonyl/Ru3(CO)12.
- Halide effects in transition metal c
- UIV Chem. Quality Ru3(CO)12,CAS 15243-31,Triruthenium dodecacarbonyl.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Recrystallization-1.pdf. University of California, Berkeley.
- Effect of Ru Species on N2O Decomposition over Ru/Al2O3 C
- Decomposition of N2O by Ruthenium Catalysts – RuO2 as Active Phase on Non‐Reducible Supports.
- Sigma-Aldrich. Triruthenium dodecacarbonyl 99%.
- Halide Effects in Transition Metal Catalysis.
- Sigma-Aldrich. Ru3(co)12.
- chemeurope.com. Triruthenium dodecacarbonyl.
- How to Purify Organometallic Complexes?
- Impacts of ruthenium valence state on the electrocatalytic activity of ruthenium ion-complexed graphitic carbon nitride/reduced graphene oxide nanosheets towards hydrogen evolution reaction. PubMed.
- Purification By Sublimation.
- The Catalyst of Ruthenium Nanoparticles Decorated Silicalite-1 Zeolite for Boosting Catalytic Soot Oxid
- Revisiting the Ruthenium Oxide-based Water Oxidation Catalysts in Acidic Media: from Amorphous to Crystalline.
- GC/MS Identific
- Purification by Sublim
- New insight into a convenient base-promoted synthesis of Ru3(CO)12. The Royal Society of Chemistry.
- Triruthenium dodecacarbonyl. Wikipedia.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Sublimation - Purific
- GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- Purity testing by HPLC.
- HPLC method for purifying organic compounds.
- Revisiting the reactivity of Ru3(CO)12 with PhC≡CPh (diphenylacetylene)-new findings of. Indian Journal of Chemistry.
Sources
- 1. Ru3(CO)12 - 十二羰基三钌,99 [sigmaaldrich.com]
- 2. Triruthenium dodecacarbonyl/ Ruthenium carbonyl/Ru3(CO)12 | China | Manufacturer | Hebei Chuanghai Biotechnology Co., Ltd [m.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Triruthenium dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Formation of Coordination-Based Self-Assemblies by Halide Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. Halide effects in transition metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Manufacturer - Quality Ru3(CO)12,CAS 15243-33-1,Triruthenium dodecacarbonyl| UIV Chem [riyngroup.com]
Technical Support Center: Troubleshooting Low Yields in Ru₃(CO)₁₂ Synthesis
Welcome to the technical support center for the synthesis of Triruthenium Dodecacarbonyl, Ru₃(CO)₁₂. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields of this important organometallic precursor.[1][2] We will move beyond simple procedural lists to delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol.
Frequently Asked Questions (FAQs)
Q1: My Ru₃(CO)₁₂ yield is consistently low. What are the most common culprits?
Low yields in Ru₃(CO)₁₂ synthesis can often be traced back to a few critical parameters.[3][4] These include:
-
Reagent Quality: The purity of the starting material, ruthenium trichloride (RuCl₃·nH₂O), is paramount. The exact hydration state can vary, affecting the molar mass and stoichiometry of your reaction. It is advisable to use a reputable supplier and consider elemental analysis if yields are persistently low.
-
Inefficient Carbonylation: The reaction relies on the effective carbonylation of the ruthenium precursor.[5] This can be hampered by poor gas dispersion, leaks in the apparatus, or insufficient carbon monoxide (CO) flow.
-
Suboptimal Temperature Control: The synthesis involves distinct temperature-sensitive steps.[6] Deviations from the optimal temperature profile can lead to the formation of undesired side products or decomposition of the desired cluster.
-
Issues with the Reducing Agent/Base: The choice and handling of the base, such as potassium hydroxide (KOH), are critical for the reduction of Ru(II) to Ru(0).[5][6] The presence of excess water in the base can also influence the reaction.[6]
-
Product Loss During Workup: Ru₃(CO)₁₂ can be lost during filtration, washing, and purification steps.[3] Inefficient extraction or premature crystallization can significantly impact the final yield.
Q2: I'm observing a color change to blood red, but the solution doesn't turn golden yellow. What's happening?
This indicates that the initial reduction of Ru(III) to Ru(II) is occurring, but the subsequent carbonylation to form the soluble yellow Ru(II) carbonyl species is incomplete.[6]
Troubleshooting Steps:
-
Increase CO Flow and Agitation: Ensure a vigorous stream of CO is bubbling through the solution and that the stirring is efficient to maximize gas-liquid contact.[6] A clogged gas inlet can be a common issue.[6]
-
Verify Temperature: The temperature for this step should be sufficiently high (around 135°C or reflux in 2-ethoxyethanol) to drive the formation of the dicarbonyl and tricarbonyl ruthenium(II) species.[6]
-
Check for Leaks: A leak in your apparatus will prevent the maintenance of a positive CO atmosphere, hindering the carbonylation process.
Q3: After adding the base, the solution darkens, but I'm not seeing the characteristic orange crystals of Ru₃(CO)₁₂. Why?
The darkening of the solution after base addition is expected as the reduction to Ru(0) begins.[6] However, the failure of the orange crystals to appear suggests a problem with the cluster formation or crystallization.
Possible Causes and Solutions:
-
Incorrect Temperature: This second step requires strict temperature control, typically around 75-80°C.[6] Temperatures above 85°C can lead to competing decarboxylation reactions or further reaction of the hydroxide with the formed Ru₃(CO)₁₂.[6]
-
Insufficient CO Concentration: While the CO flow rate can be reduced in this step, it must be maintained to ensure the newly formed Ru(0) species are trapped as carbonyls, leading to cluster formation.[6]
-
Slow Cooling: Allowing the reaction mixture to cool slowly after the reaction period is crucial for efficient crystallization.[6] Rapid cooling can lead to the formation of fine powders that are difficult to isolate or remain in solution.
In-Depth Troubleshooting Guides
Guide 1: Optimizing the Two-Step Synthesis from RuCl₃
This guide focuses on a widely used and high-yielding atmospheric pressure synthesis.[5][7]
Experimental Protocol: Atmospheric Pressure Synthesis of Ru₃(CO)₁₂ [6]
| Step | Parameter | Recommended Value/Procedure | Rationale and Expert Insight |
| I. Reduction of Ru(III) to Ru(II) | Reagents | 5 g RuCl₃·3H₂O, 250 mL 2-ethoxyethanol | 2-ethoxyethanol serves as a high-boiling solvent suitable for the required reaction temperatures. |
| Deaeration | Bubble N₂ through the solution or stir under reduced pressure. | Removes dissolved oxygen which can interfere with the reduction process. | |
| CO Introduction | Vigorous CO stream (~2 bubbles/sec) through a wide-bore glass tube. | A fast flow rate and good agitation are critical to drive the carbonylation of Ru(III). A wide-bore tube prevents clogging by the product.[6] | |
| Temperature Profile | 1. Heat to 80°C for 45 min. 2. Increase to 135°C (reflux) for 30-45 min. | The initial lower temperature allows for the formation of a blood-red Ru(III) intermediate. The higher temperature drives the reaction to the golden-yellow solution of Ru(II) carbonyl species.[6] | |
| Endpoint | A perfectly clear, golden-yellow solution. | This indicates the complete conversion to a mixture of [Ru(CO)₂Cl₂]n and [Ru(CO)₃Cl₂]₂.[6] | |
| II. Reduction of Ru(II) to Ru(0) and Cluster Formation | Temperature Adjustment | Cool the solution to 75-80°C. Crucially, do not exceed 85°C. | This temperature is a delicate balance: high enough for the reduction to proceed but low enough to prevent side reactions and product decomposition.[6] |
| Base Addition | Add 2.4 g KOH pellets directly to the solution. | KOH acts as the reducing agent in this step. Using pellets can be convenient, but be aware they may contain up to 10% water.[6] | |
| CO Flow | Reduce to ~1 bubble/sec. | A continuous but slower CO flow is needed to carbonylate the Ru(0) intermediates and facilitate cluster formation.[6] | |
| Reaction Time | 45 minutes. Orange crystals should appear after ~15 minutes.[6] | The darkening of the solution followed by the appearance of orange crystals indicates successful product formation. | |
| Crystallization | Stop heating but maintain moderate stirring and CO flow. Allow to cool slowly to room temperature. | Slow cooling is essential for obtaining well-formed crystals and maximizing the isolated yield.[6] | |
| III. Product Isolation and Purification | Filtration | Filter the crystals on a frit. | The product is insoluble in 2-ethoxyethanol.[6] |
| Washing | Wash with ethanol and/or water. | This removes the KCl byproduct.[6] | |
| Alternative Purification | Column chromatography on silica gel with dichloromethane as the eluent. | This is an effective method to remove all KCl.[6] | |
| Drying | Dry the orange crystals under vacuum. | Ensures complete removal of residual solvents. |
dot graph TD; A[Start: RuCl₃·3H₂O in 2-ethoxyethanol] -->|Deaerate with N₂| B(Solution Deaerated); B -->|Introduce vigorous CO flow, Heat to 80°C| C{Color turns blood-red}; C -->|Heat to 135°C (reflux)| D{Solution turns golden-yellow}; D -->|Cool to 75-80°C| E(Temperature Stabilized); E -->|Add KOH pellets, reduce CO flow| F{Solution darkens}; F -->|Maintain at 75-80°C for ~15 min| G(Orange crystals of Ru₃(CO)₁₂ appear); G -->|Continue for a total of 45 min| H(Reaction Complete); H -->|Stop heating, slow cool to RT with stirring| I(Crystallization); I -->|Filter and wash with EtOH/H₂O| J[Pure Ru₃(CO)₁₂ crystals];
end
Caption: Workflow for the atmospheric pressure synthesis of Ru₃(CO)₁₂.
Guide 2: Addressing Impurities and Side Reactions
Problem: My final product is not the characteristic orange color, or my spectroscopic data (e.g., IR) shows unexpected peaks.
Analysis: This points to the presence of impurities, which could be unreacted starting materials, intermediate species, or side products.
Common Impurities and Their Origins:
| Impurity | Appearance/Indication | Probable Cause | Corrective Action |
| [Ru(CO)₃Cl₃]⁻ | Soluble, may remain in the filtrate. Characterized by IR bands at ~2126 and 2048 cm⁻¹.[6] | Incomplete reduction of the Ru(II) intermediate. | Ensure the correct stoichiometry of the base is used and that the reaction temperature in the second step is maintained. |
| [Ru₄(µ₄-O)(µ-Cl)₄(CO)₁₀]²⁻ | Soluble, minor impurity.[6] | Presence of trace amounts of water. | Use anhydrous solvents and ensure the base is as dry as possible. |
| Polymeric form of Ru₃(CO)₁₂ | Insoluble, may appear as a fine powder. | Exposure of the product to UV light.[1] | Protect the reaction and the final product from direct light. |
| KCl | White solid. | Byproduct of the reaction. | Thoroughly wash the crystals with ethanol and/or water, or use column chromatography for complete removal.[6] |
Self-Validating System: Regularly monitor your reaction's progress using techniques like Infrared (IR) spectroscopy. The characteristic carbonyl stretching frequencies for Ru₃(CO)₁₂ in solution are strong bands around 2060, 2030, and a weaker band around 2011 cm⁻¹.[6] The absence of bands corresponding to the Ru(II) intermediates indicates a complete reaction.
Caption: Troubleshooting logic for low yields in Ru₃(CO)₁₂ synthesis.
Safety Precautions
Warning: Carbon monoxide is a highly toxic gas. Phosgene, another highly toxic gas, may be formed as a byproduct in the initial step.[6] All manipulations must be conducted in a well-ventilated fume hood.[6][8] Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[9]
References
-
Fauré, M., Saccavini, C., & Lavigne, G. (2003). New insight into a convenient base-promoted synthesis of Ru₃(CO)₁₂. Chemical Communications, (1), 18-19. [Link]
-
Wikipedia. (n.d.). Triruthenium dodecacarbonyl. Retrieved from [Link]
- Lucenti, E., et al. (2003). Reproducible high-yield syntheses of [Ru₃(CO)₁₂], [H₄Ru₄(CO)₁₂], and [Ru₆C(CO)₁₆]²⁻ by a convenient two-step methodology involving controlled reduction in ethylene glycol of RuCl₃·nH₂O. Inorganica Chimica Acta, 348, 145-151.
-
ResearchGate. (n.d.). Reproducible high-yield syntheses of [Ru₃(CO)₁₂], [H₄Ru₄(CO)₁₂], and [Ru₆C(CO)₁₆]²⁻ by a convenient two-step methodology involving controlled reduction in ethylene glycol of RuCl₃·nH₂O. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Reddit. (2018). Common ways to lose product and reduce yield? Retrieved from [Link]
-
American Chemical Society. (2023). Triruthenium dodecacarbonyl. Retrieved from [Link]
-
chemeurope.com. (n.d.). Triruthenium dodecacarbonyl. Retrieved from [Link]
Sources
- 1. Triruthenium dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Triruthenium_dodecacarbonyl [chemeurope.com]
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- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.be [fishersci.be]
Technical Support Center: Enhancing the Catalytic Activity of Triruthenium Dodecacarbonyl
Welcome to the technical support center for triruthenium dodecacarbonyl (Ru₃(CO)₁₂), a versatile catalyst in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and unlock the full potential of this powerful catalytic system. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your research and development.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the use and enhancement of triruthenium dodecacarbonyl's catalytic activity.
Q1: My Ru₃(CO)₁₂-catalyzed reaction is sluggish or shows no conversion. What are the primary factors to investigate?
A1: Low reactivity in Ru₃(CO)₁₂ catalysis often stems from several key areas. First, ensure the integrity of the catalyst itself; it should be an orange crystalline solid.[1] Prolonged exposure to air and light can lead to decomposition. Second, the choice of solvent is critical. For instance, in certain C-H activation reactions, 2-propanol has been identified as the solvent of choice, significantly impacting reaction efficiency.[2] Finally, temperature plays a crucial role. Many Ru₃(CO)₁₂-catalyzed reactions require thermal activation to facilitate the dissociation of CO ligands and generate the active catalytic species.[1] A systematic optimization of the reaction temperature is highly recommended.
Q2: How can I influence the stereoselectivity of my reaction using Ru₃(CO)₁₂?
A2: Ligand modification is a primary strategy for controlling stereoselectivity. The inherent structure of Ru₃(CO)₁₂ can be altered by introducing ancillary ligands, such as phosphines or N-heterocyclic carbenes (NHCs).[3][4] For example, in anti-Markovnikov hydroacyloxylations of terminal alkynes, the use of phosphine ligands with ruthenium catalysts can favor the formation of (Z)-vinylic esters, whereas Ru₃(CO)₁₂ alone tends to produce (E)-isomers.[3] The electronic and steric properties of the chosen ligand are paramount in dictating the stereochemical outcome.
Q3: Can I reuse my triruthenium dodecacarbonyl catalyst?
A3: While homogeneous Ru₃(CO)₁₂ is challenging to recover and reuse, immobilization onto a solid support is a common and effective strategy to enable catalyst recycling. Supports such as magnesium oxide, aluminum oxide, zeolites, and activated carbon have been successfully employed.[5] Immobilization not only facilitates separation but can also enhance catalytic activity and stability by preventing cluster aggregation.
Q4: What are "promoters" and how can they enhance the catalytic activity of Ru₃(CO)₁₂?
A4: Promoters are substances added in small amounts to a catalyst to improve its performance. In the context of Ru₃(CO)₁₂ catalysis, particularly in applications like ammonia synthesis, alkali metals (such as K or Cs) and lanthanides (like La or Yb) can act as electronic promoters.[6] They can modify the electronic properties of the ruthenium center, facilitating key steps in the catalytic cycle, such as the dissociation of reactants.[6]
Q5: My catalyst appears to be deactivating over time. What are the likely causes and can it be regenerated?
A5: Catalyst deactivation can occur through several mechanisms. One common issue is the formation of volatile ruthenium species, such as ruthenium oxides or Ru(CO)₅, especially at elevated temperatures, leading to a loss of active metal from the reaction system.[7] Another possibility is the fouling of the catalyst surface by reaction byproducts or polymerization of substrates. Regeneration strategies depend on the deactivation mechanism. In cases of fouling, a careful washing procedure might be effective. For sintered or leached catalysts, regeneration is often more complex and may not be feasible in a standard laboratory setting.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific issues encountered during experiments with triruthenium dodecacarbonyl.
Issue 1: Inconsistent Reaction Yields
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Catalyst Inactivity | 1. Visually inspect the Ru₃(CO)₁₂. It should be a free-flowing orange powder. Discard if it appears discolored (brown or black). 2. Store the catalyst under an inert atmosphere (N₂ or Ar) and protect it from light. | Ru₃(CO)₁₂ can decompose upon exposure to air and light, forming inactive ruthenium oxides.[1] |
| Solvent Effects | 1. Ensure the solvent is anhydrous and deoxygenated. 2. Screen a range of solvents with varying polarities. | The solubility of reactants and the stability of catalytic intermediates are highly solvent-dependent.[2] |
| Temperature Fluctuations | 1. Use a temperature-controlled reaction setup (e.g., oil bath with a thermocouple). 2. Monitor the internal reaction temperature. | Many Ru₃(CO)₁₂-catalyzed reactions have a narrow optimal temperature window for activation without promoting decomposition.[8] |
Issue 2: Poor Selectivity (Regio- or Stereoselectivity)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Absence of Directing Groups | 1. If applicable to your reaction, introduce a directing group (e.g., pyridine) on the substrate.[2] | Directing groups can chelate to the ruthenium center, positioning the substrate for a specific bond activation and enhancing regioselectivity.[9] |
| Incorrect Ligand Choice | 1. Introduce a library of ligands (e.g., phosphines with varying electronic and steric properties) to the reaction. | Ligands directly coordinate to the ruthenium center, modifying its steric and electronic environment and influencing the stereochemical outcome of the reaction.[3] |
| Reaction Concentration | 1. Vary the concentration of the reactants. | In some cases, bimolecular decomposition pathways can compete with the desired catalytic cycle at high concentrations, leading to reduced selectivity. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Ru₃(CO)₁₂-Catalyzed C-H Activation Reaction
This protocol provides a general workflow for a C-H activation/alkene coupling reaction, a common application of triruthenium dodecacarbonyl.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the amine substrate (1.0 mmol), the alkene (1.2 mmol), and triruthenium dodecacarbonyl (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
-
Solvent Addition:
-
Add anhydrous and deoxygenated 2-propanol (5.0 mL) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 120 °C and stir for 24 hours.
-
-
Work-up and Analysis:
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Workflow for Troubleshooting a C-H Activation Reaction
Caption: A logical workflow for troubleshooting common issues in Ru₃(CO)₁₂-catalyzed C-H activation reactions.
Section 4: Data Presentation
Table 1: Effect of Promoters on Ammonia Synthesis Activity
| Promoter | Support | Ru Loading (wt%) | Activity (mmol NH₃ g⁻¹ h⁻¹) | Reference |
| None | MgO | 5 | 15.2 | [5] |
| K | MgO | 5 | 35.8 | [5] |
| Cs | MgO | 5 | 42.1 | [5] |
| Ba | Carbon | 4 | 28.5 | [6] |
| La | Carbon | 4 | 31.2 | [6] |
Section 5: Visualizing Catalytic Enhancement Strategies
Caption: Key strategies for enhancing the performance of triruthenium dodecacarbonyl catalysts.
References
-
Ligand and Substrate Effects on Regio- and Stereoselective Ru(II)-Catalyzed Hydroacyloxylations to Vinylic Esters - PMC - NIH. Available at: [Link]
-
Haber process - Wikipedia. Available at: [Link]
-
Quality Ru3(CO)12,CAS 15243-33-1,Triruthenium dodecacarbonyl| UIV Chem. Available at: [Link]
-
Triruthenium dodecacarbonyl - Grokipedia. Available at: [Link]
-
Ru3(CO)12-Catalyzed Coupling Reaction of sp3 C−H Bonds Adjacent to a Nitrogen Atom in Alkylamines with Alkenes | Journal of the American Chemical Society. Available at: [Link]
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Reactions of Ru-3(CO)(12) with ene-yne and alkoxy-silyl functionalized compounds. The crystal structure of (mu-H)Ru-3(CO)(9)[mu(3)-eta(2)-HC=N(CH2)(3)Si(OEt)(3)] | Request PDF - ResearchGate. Available at: [Link]
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Triruthenium dodecacarbonyl - Wikipedia. Available at: [Link]
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New insight into a convenient base-promoted synthesis of Ru3(CO)12. Available at: [Link]
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(PDF) Synthesis and characterization of [RuCo3(CO)12]- clusters. Effective catalyst precursors for the homologation of methanol - ResearchGate. Available at: [Link]
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Ru-, Rh-, and Pd-Catalyzed C−C Bond Formation Involving C−H Activation and Addition on Unsaturated Substrates: Reactions and Mechanistic Aspects | Chemical Reviews - ACS Publications. Available at: [Link]
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Triruthenium dodecacarbonyl - American Chemical Society. Available at: [Link]
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Triruthenium dodecacarbonyl - Wikiwand. Available at: [Link]
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Decarboxylation of Fatty Acids with Triruthenium Dodecacarbonyl: Influence of the Compound Structure and Analysis of the Product Mixtures | ACS Omega. Available at: [Link]
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An accurate redetermination of the structure of triruthenium dodecacarbonyl, Ru3(CO)12 | Inorganic Chemistry - ACS Publications. Available at: [Link]
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Ru3 (CO)12 -Catalyzed Modular Assembly of Hemilabile Ligands by C-H Activation of Phosphines with Isocyanates - PubMed. Available at: [Link]
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Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI. Available at: [Link]
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Reproducible high-yield syntheses of [Ru3(CO)12], [H4Ru4(CO)12], and [Ru6C(CO)16]2− by a convenient two-step methodology involving controlled reduction in ethylene glycol of RuCl3·nH2O | Request PDF - ResearchGate. Available at: [Link]
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Optimization of the reaction conditions [a] | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru 3 (CO) 12. Available at: [Link]
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Selected examples of fragmentations for catalyst precursors Ru3(CO)12... - ResearchGate. Available at: [Link]
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Heterometallic Ru–Ir carbonyl clusters as catalyst precursors for hydrogenation and hydrogen transfer reactions - RSC Publishing. Available at: [Link]
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Influence of the Immobilization Technique on the Productivity of Enzymes in the Cascade Reduction of CO2 to CH3OH - ResearchGate. Available at: [Link]
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Comparing the Performance of Supported Ru Nanocatalysts Prepared by Chemical Reduction of RuCl3 and Thermal Decomposition of Ru3(CO)12 in the Sunlight-Powered Sabatier Reaction - MDPI. Available at: [Link]
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Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂): Uses and Specifications - ECO ORGANICS. Available at: [Link]
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Decarboxylation of Fatty Acids with Triruthenium Dodecacarbonyl: Influence of the Compound Structure and Analysis of the Product Mixtures - PMC - NIH. Available at: [Link]
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Stability of Ruthenium/Carbon Catalytic Materials during Operation in Carbon Monoxide Methanation Process - MDPI. Available at: [Link]
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Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru3(CO)12 - PubMed. Available at: [Link]
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Controllable preparation of ruthenium-based catalysts modified with lithium and study of catalytic performance in the hydrogenation of 2,4-diaminotoluene - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
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Precision Engineering of the Co-immobilization of Enzymes for Cascade Biocatalysis. Available at: [Link]
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Tuning Immobilized Enzyme Features by Combining Solid-Phase Physicochemical Modification and Mineralization - NIH. Available at: [Link]
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Enhanced activity of Ru-based catalysts for ammonia decomposition through nitrogen doping of hierarchical porous carbon carrier - BioResources. Available at: [Link]
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Technical Support Center: Regeneration of Spent Ru₃(CO)₁₂ Catalyst
Welcome to the technical support center for the regeneration of spent Triruthenium dodecacarbonyl (Ru₃(CO)₁₂). This guide is designed for researchers, scientists, and drug development professionals who utilize Ru₃(CO)₁₂ as a catalyst or precursor and encounter challenges with its deactivation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only regenerate your catalyst but also to understand the underlying principles for optimizing your catalytic processes.
Section 1: Understanding Ru₃(CO)₁₂ Deactivation
Before delving into regeneration protocols, it is crucial to understand the common pathways through which Ru₃(CO)₁₂ deactivates. Catalyst deactivation is rarely a single-mechanism event; it's often a combination of physical and chemical changes.[1]
Key Deactivation Mechanisms:
-
Poisoning: Strong chemisorption of substances onto the active ruthenium sites.[1][2] Common poisons include sulfur and phosphorus compounds, which can originate from starting materials or solvents.
-
Fouling: The formation of deposits on the catalyst surface, such as carbonaceous residues (coke) or polymeric byproducts, which block active sites.[2]
-
Thermal Degradation (Sintering): At elevated temperatures, the fine ruthenium particles can agglomerate, leading to a decrease in the active surface area.[1][2] Although Ru₃(CO)₁₂ itself has a defined melting point around 154 °C, the active species derived from it in a reaction can be susceptible to sintering at higher temperatures.[3]
-
Structural Alteration: The Ru₃ cluster core can fragment or convert into less active or inactive species. For instance, under UV irradiation, Ru₃(CO)₁₂ can convert to an insoluble polymeric form.[3] At high temperatures, it can also form ruthenium carbide clusters like Ru₆C(CO)₁₇.[4]
-
Oxidation: Exposure to air or other oxidizing agents can lead to the formation of ruthenium oxides, which are typically inactive for the desired catalytic transformation.
The nature of the deactivation will dictate the most appropriate regeneration strategy. A thorough analysis of your reaction conditions and potential contaminants is the first step in successful troubleshooting.
Section 2: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems observed in the lab.
Issue 1: Gradual Loss of Catalytic Activity Over Several Runs
Question: I am reusing my Ru₃(CO)₁₂ catalyst in a hydrogenation reaction, and I'm observing a significant drop in conversion with each cycle. What are the likely causes and how can I regenerate it?
Answer: This is a classic symptom of catalyst deactivation, likely due to a combination of fouling and/or poisoning.
Probable Causes & Solutions:
-
Coke/Polymer Deposition: Organic substrates or products can slowly decompose on the catalyst surface, leading to the buildup of carbonaceous deposits.
-
Regeneration Protocol: A controlled oxidative treatment is often effective. This involves carefully heating the catalyst in a dilute stream of an oxygen/inert gas mixture. It is critical to control the temperature to avoid excessive heat that could cause sintering.[5] A subsequent reduction step in a hydrogen atmosphere is necessary to restore the metallic ruthenium sites.[5]
-
-
Poisoning by Impurities: Trace impurities in your reactants or solvent (e.g., sulfur compounds) can irreversibly bind to the ruthenium active sites.
-
Troubleshooting: Analyze your starting materials for potential poisons. Purification of substrates and solvents is a crucial preventative measure.
-
Regeneration: For severe poisoning, a chemical treatment might be necessary. Washing the catalyst with specific acidic or alkaline solutions can sometimes remove the poisoning species.[2] However, this can also alter the catalyst structure, so it should be approached with caution.
-
Issue 2: Catalyst Turns Black and Insoluble
Question: My orange Ru₃(CO)₁₂ catalyst has turned into a black, insoluble powder after a reaction at high temperature. What happened, and is it salvageable?
Answer: The change in color from orange to black, accompanied by insolubility, strongly suggests the decomposition of the Ru₃(CO)₁₂ cluster into metallic ruthenium and/or ruthenium oxides.[6] This can be caused by exceeding the thermal stability of the cluster.
Workflow for Analysis and Regeneration:
Caption: Workflow for addressing thermal decomposition of Ru₃(CO)₁₂.
Regeneration via Reductive Carbonylation:
It is possible to regenerate the active Ru₃(CO)₁₂ cluster from the decomposed metallic ruthenium through a process called reductive carbonylation. This is essentially a re-synthesis of the cluster from its base metal.
Experimental Protocol: Reductive Carbonylation from Ruthenium Metal/Oxides
-
Pre-treatment (for Oxides): If ruthenium oxides are present (confirmed by XRD), a pre-reduction step is necessary. Place the spent catalyst in a high-pressure reactor and treat with a flow of hydrogen gas at elevated temperatures (e.g., 400 °C) for several hours to reduce the oxides to metallic ruthenium.[5]
-
Carbonylation: Introduce a high pressure of carbon monoxide (CO) into the reactor.[4] The reaction is typically carried out in a suitable solvent, such as an alcohol.[7]
-
Temperature: Heat the mixture. The exact temperature will depend on the solvent and CO pressure but is often in the range of 100-150 °C.[8]
-
Reaction Monitoring: The progress of the reaction can be monitored by the uptake of CO and by periodically taking small aliquots of the solution (if possible) and analyzing them by FT-IR for the characteristic CO stretching frequencies of Ru₃(CO)₁₂ (around 2060, 2030, and 2011 cm⁻¹).[4][7]
-
Isolation: Once the reaction is complete, the reactor is cooled, and the pressure is carefully released in a well-ventilated fume hood. The Ru₃(CO)₁₂ can then be isolated by crystallization and filtration.[7]
Safety Precaution: Carbon monoxide is highly toxic. All manipulations must be carried out in a high-efficiency fume hood.[7]
Issue 3: Catalyst Activity Declines After Exposure to Air
Question: I accidentally exposed my Ru₃(CO)₁₂ catalyst to air, and now it's much less active. Can I reverse the damage?
Answer: Ru₃(CO)₁₂ is sensitive to air, especially in solution, which can lead to oxidation of the ruthenium centers. While the solid is relatively stable, prolonged exposure or exposure in solution can be detrimental.
Regeneration Strategy:
The most effective way to regenerate an oxidized ruthenium catalyst is through a reduction step, followed by re-carbonylation if the cluster structure has been compromised.
-
Reduction: The oxidized species can be reduced back to a metallic state using a reducing agent. A common laboratory method is to heat the catalyst under a stream of hydrogen gas.[5]
-
Re-carbonylation: If the cluster has decomposed, follow the reductive carbonylation protocol described in the previous section to reform Ru₃(CO)₁₂.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to store Ru₃(CO)₁₂ to prevent deactivation? A1: Ru₃(CO)₁₂ should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize thermal decomposition and oxidation. It is a dark orange-colored solid that is soluble in nonpolar organic solvents.[3]
Q2: Can I regenerate a supported Ru₃(CO)₁₂ catalyst? A2: Yes, the principles of regeneration are similar for supported catalysts.[5] However, the choice of regeneration conditions must also consider the stability of the support material. For example, high temperatures can damage some supports.[5] Common supports include alumina, silica, and carbon.[5]
Q3: How can I tell if my regeneration was successful? A3: Successful regeneration should result in the following:
-
Visual Change: The catalyst should return to its characteristic orange color.
-
Spectroscopic Analysis: FT-IR spectroscopy is an excellent tool to confirm the reformation of the Ru₃(CO)₁₂ cluster by observing its distinct CO stretching bands.[4]
-
Activity Restoration: The ultimate test is to evaluate the catalytic activity of the regenerated material in a standard test reaction and compare it to that of a fresh catalyst.
Q4: Are there any "green" methods for catalyst regeneration? A4: Research into more environmentally friendly regeneration methods is ongoing. Supercritical fluid extraction (SFE) using carbon dioxide is a promising technique.[2][9] SFE can remove fouling agents at lower temperatures than traditional thermal methods, which helps to prevent sintering of the catalyst.[2]
Q5: What are the typical quantitative parameters for a thermal regeneration process? A5: The following table provides a general guideline for thermal regeneration. The optimal conditions will depend on the specific nature of the catalyst deactivation.
| Parameter | Range | Rationale |
| Oxidative Step Temp. | 200-400 °C | Sufficient to burn off carbonaceous deposits without causing severe sintering. |
| Oxygen Concentration | 1-5% in inert gas | A low concentration of oxygen provides a controlled burn-off of coke. |
| Reductive Step Temp. | 300-500 °C | Ensures complete reduction of ruthenium oxides to the active metallic state. |
| Hydrogen Flow | Controlled | Provides the reducing atmosphere. |
Note: These are general ranges and should be optimized for your specific system.
Section 4: Concluding Remarks
The regeneration of spent Ru₃(CO)₁₂ is a critical aspect of sustainable and cost-effective catalysis. By understanding the mechanisms of deactivation and employing the appropriate regeneration techniques, researchers can significantly extend the lifetime of this valuable catalyst. Always prioritize safety, especially when working with high pressures and toxic gases like carbon monoxide.
References
-
Triruthenium dodecacarbonyl - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
- U.S. Patent No. 4,331,557. (1982). Regeneration of ruthenium-containing catalyst. Google Patents.
- Pivko, M., & Růžička, A. (2010). New insight into a convenient base-promoted synthesis of Ru3(CO)12. Dalton Transactions, 39(42), 10243–10245.
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
- European Patent No. EP0913194B1. (2003). Method for reactivating ruthenium catalyst. Google Patents.
- Fumagalli, A., et al. (2023). Highly Reduced Ruthenium Carbide Carbonyl Clusters: Synthesis, Molecular Structure, Reactivity, Electrochemistry, and Computational Investigation of [Ru6C(CO)15]4–. Inorganic Chemistry, 62(36), 14623–14635.
- D'Alfonso, G., et al. (2002). Reproducible high-yield syntheses of [Ru3(CO)12], [H4Ru4(CO)12], and [Ru6C(CO)16]2− by a convenient two-step methodology involving controlled reduction in ethylene glycol of RuCl3·nH2O. Inorganica Chimica Acta, 334, 233-239.
-
Triruthenium dodecacarbonyl - chemeurope.com. (n.d.). Retrieved January 13, 2026, from [Link]
- Koyasu, Y., et al. (2007). Thermal decomposition of trirutheniumdodecacarbonyl investigated by variable-temperature mass spectrometry in the gas phase. The Journal of Physical Chemistry A, 111(28), 6263–6269.
- Bartholomew, C. H., & Farrauto, R. J. (2006).
-
Supercritical Fluid Technologies, Inc. (n.d.). Catalyst Regeneration. Retrieved January 13, 2026, from [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂)
Welcome to the technical support center for the scale-up synthesis of Triruthenium Dodecacarbonyl, Ru₃(CO)₁₂. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the bench to a larger scale. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions, grounding our advice in established scientific principles and field-proven methodologies.
Triruthenium dodecacarbonyl is a crucial precursor for various organoruthenium compounds and catalysts, including those used in chemical vapor deposition (CVD) for producing ruthenium thin films[1][2][3]. While small-scale syntheses are well-documented, scaling up introduces challenges related to reaction kinetics, mass transfer, safety, and product purity that require careful control over key parameters[4]. This guide provides the expertise to ensure a safe, reproducible, and high-yield scale-up process.
Troubleshooting Guide
This section addresses specific issues encountered during the scale-up synthesis of Ru₃(CO)₁₂. Each problem is analyzed to identify potential causes, followed by actionable solutions.
Problem 1: Consistently Low or No Yield of Ru₃(CO)₁₂
A significant drop in yield is one of the most common and frustrating challenges in scaling up this synthesis. The cause often lies in the fine balance of reaction conditions, which becomes more sensitive at larger volumes[1][5].
Potential Causes:
-
Incorrect Carbon Monoxide (CO) Pressure: The carbonylation of ruthenium chloride is highly sensitive to CO pressure. Pressures below the optimal range result in an impractically slow reaction rate, while excessive pressure can lead to the formation of unwanted by-products or residues, negatively impacting both yield and quality[1].
-
Suboptimal Reaction Temperature: Temperature control is critical. If the temperature is too low (e.g., <50°C), the reaction kinetics are insufficient for a reasonable conversion rate. Conversely, if the temperature is too high (e.g., >100°C), it can promote the decomposition of the desired product or lead to side reactions[1][6].
-
Insufficient Amine Promoter: The synthesis relies on an amine promoter, such as triethylamine, to facilitate the reaction. If the molar equivalent of the amine relative to the chlorine in the ruthenium chloride precursor is too low (below 0.8 molar equivalents), the synthesis may not proceed at all[1].
-
Inadequate Reaction Time: Complex reactions require sufficient time to reach completion. Shorter-than-optimal reaction times will result in incomplete conversion of the starting material[1].
Recommended Solutions:
-
Strictly Control Reaction Parameters: Adhere to the optimized parameter ranges identified for this synthesis. The relationship between pressure, temperature, and yield is not linear, and small deviations can have a large impact on scale. A patent on the production method for dodecacarbonyl triruthenium highlights that a strict adjustment of reaction pressure and temperature is required for a favorable yield[1].
-
Optimize Amine Stoichiometry: Ensure the amine promoter is added at a minimum of 0.8 molar equivalents with respect to the chlorine content of the ruthenium chloride starting material. Experiments have shown that the product is not synthesized when the amine is added at 0.5 or 0.6 molar equivalents[1].
-
Monitor Reaction Time: Allow the reaction to proceed for at least 10 to 30 hours. While yield tends to increase with time, extending the reaction beyond 30 hours may not improve the yield and could potentially lead to a decrease[1].
Table 1: Optimized Parameters for Scale-Up Ru₃(CO)₁₂ Synthesis
| Parameter | Optimal Range | Rationale & Citation |
|---|---|---|
| Reaction Pressure | 0.2 – 0.9 MPa | Below 0.2 MPa, the reaction hardly proceeds. Above 0.9 MPa, residue formation can occur, affecting quality and yield.[1] |
| Reaction Temperature | 50 – 100 °C | Balances reaction kinetics with product stability. A temperature of 85°C has been shown to be effective.[1] |
| Amine Equivalent | ≥ 0.8 molar eq. | Essential for the catalytic cycle. Less than 0.8 eq. results in no synthesis.[1] |
| Reaction Time | 10 – 30 hours | Ensures sufficient time for reaction completion without promoting product degradation. A steady yield is often observed between 15-18 hours.[1] |
Troubleshooting Workflow for Low Yield
Caption: A step-by-step diagnostic workflow for troubleshooting low yield.
Problem 2: Product Contamination and Purification Difficulties
On a larger scale, even minor impurities can become significant, and purification methods that work in the lab, such as chromatography, can be impractical or uneconomical[4]. For Ru₃(CO)₁₂, the presence of a gray, insoluble substance in the final orange crystals is a common issue.
Potential Causes:
-
Oxidation during Workup/Purification: Triruthenium dodecacarbonyl can be sensitive to air, especially in solution and at elevated temperatures. Dissolved oxygen in the recrystallization solvent is a primary culprit for the formation of impurities[7].
-
Incomplete Removal of Salts: The reaction produces potassium chloride (KCl) as a by-product when using KOH, which can co-precipitate with the product if not adequately removed[8].
-
Thermal Decomposition: Although relatively stable, the product can decompose at elevated temperatures, especially in the presence of impurities[6]. The melting point is around 154-155°C, and decomposition can occur above this temperature[3][7].
Recommended Solutions:
-
Employ Oxygen-Free Recrystallization: During purification by recrystallization, it is critical to minimize the dissolved oxygen concentration in the solvent to 0.2 mg/L or less. This can be achieved by thoroughly degassing the solvent (e.g., with nitrogen or argon bubbling) before dissolving the crude product. This practice suppresses the formation of by-products and allows for the separation of trace impurities[7].
-
Effective Washing and Purification:
-
Washing: After filtration, wash the crude orange crystals with deaerated alcohol and/or water to remove salts like KCl[8].
-
Recrystallization: Use a suitable solvent where Ru₃(CO)₁₂ has poor solubility at room temperature but is soluble near the solvent's boiling point[9]. Ethyl acetate is a commonly used solvent[7].
-
Chromatography: For removing the last traces of KCl, a rapid chromatographic workup on a silica gel column using dichloromethane as the eluent is highly effective. The nonpolar product elutes quickly while the salt is retained at the top of the column[8].
-
-
Sublimation: As an alternative to recrystallization, sublimation can be an effective purification method for Ru₃(CO)₁₂[7].
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for handling the reagents and product on a large scale?
A1: Safety is paramount.
-
Carbon Monoxide (CO): CO is a highly toxic and flammable gas. All manipulations must be performed in a high-efficiency fume hood. A CO detector should be in place. Ensure all connections in the gas delivery system are secure to prevent leaks[8][10].
-
Triruthenium Dodecacarbonyl: The product itself is harmful if inhaled and can cause skin and eye irritation[11]. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses or a face shield, and a lab coat[12]. For large-scale operations, a dust respirator is recommended when handling the solid powder[12].
-
Pressurized System: The reaction is run under pressure. Use a properly rated reaction vessel and ensure it is shielded. Regularly inspect the equipment for any signs of wear or damage.
Q2: What is the recommended starting material and solvent for a scalable synthesis?
A2: The most common and cost-effective starting material is hydrated ruthenium trichloride (RuCl₃·xH₂O)[2][8]. For the solvent, 2-ethoxyethanol is an excellent choice as it is effective for the reaction and can be sourced in large quantities. The synthesis can also be performed in methanol, though this often requires higher pressures[2][13].
Q3: How does the choice of amine affect the reaction?
A3: While triethylamine is commonly cited, a patent suggests that primary, secondary, or tertiary amines with 3 to 36 carbon atoms can be used effectively[14]. The key function of the amine is to act as a base and promoter in the carbonylation reaction[1]. The choice may depend on cost, availability, and ease of removal during workup on an industrial scale.
Q4: My final product appears as dark orange crystals. How can I confirm its identity and purity?
A4: The expected appearance of Ru₃(CO)₁₂ is dark orange crystals[2][3]. The primary method for characterization is Infrared (IR) spectroscopy. The terminal carbonyl (CO) ligands give rise to very strong and sharp absorption bands in the 1950-2100 cm⁻¹ region of the IR spectrum. The pattern of these bands is a unique fingerprint for the compound. Purity can also be assessed by techniques like Thin Layer Chromatography (TLC) against a known standard and by checking the melting point, which should be sharp around 154-155°C[7][9].
Experimental Protocol: Scale-Up Synthesis of Ru₃(CO)₁₂
This protocol is adapted from established procedures and optimized for scale[1][8]. Caution: This procedure must be carried out in a high-efficiency fume hood by trained personnel.
Apparatus:
-
A high-pressure reactor (e.g., Parr reactor) of appropriate volume, equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and thermocouple.
-
Heating mantle or oil bath.
-
Carbon monoxide (CO) gas cylinder with a regulator.
-
Large filtration apparatus (e.g., Büchner funnel).
Reagents:
-
Ruthenium (III) chloride hydrate (RuCl₃·xH₂O)
-
2-Ethoxyethanol (solvent)
-
Potassium hydroxide (KOH) pellets
-
Carbon Monoxide (CO) gas, high purity
-
Nitrogen or Argon gas (for inerting)
Procedure:
-
Reactor Setup: Charge the reactor with RuCl₃·xH₂O and a magnetic stir bar or position the mechanical stirrer. Add 2-ethoxyethanol (approx. 50 mL per 1 g of RuCl₃·xH₂O).
-
Inerting: Seal the reactor and purge the system thoroughly with nitrogen or argon gas to remove all air.
-
Pressurization & Heating: Pressurize the reactor with carbon monoxide to an initial pressure of ~0.4-0.5 MPa. Begin stirring and heat the reaction mixture to 75°C.
-
Base Addition: Once the temperature has stabilized at 75°C, cautiously and quickly add KOH pellets (approx. 2 molar equivalents relative to RuCl₃) to the solution.
-
Reaction: Immediately reseal the reactor and maintain a constant CO pressure between 0.4-0.9 MPa. Increase the temperature to 85-95°C and maintain for 15-20 hours with vigorous stirring. During this time, the solution will darken, and orange crystals of Ru₃(CO)₁₂ will begin to precipitate[8].
-
Cooling & Depressurization: After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature. Crucially , vent the excess CO pressure safely into the fume hood exhaust.
-
Product Isolation: Once depressurized, purge the reactor headspace with nitrogen. Filter the orange crystalline product from the dark solution.
-
Washing: Wash the collected crystals thoroughly with deaerated water and then with deaerated ethanol to remove KCl and other soluble impurities. Dry the product under vacuum.
Purification (Recrystallization):
-
Solvent Degassing: Take a suitable volume of ethyl acetate and degas it by bubbling with nitrogen for at least 30 minutes to reduce the dissolved oxygen concentration[7].
-
Dissolution: In an inert atmosphere (glovebox or Schlenk line), add the crude, dried Ru₃(CO)₁₂ to the degassed solvent and heat gently until it fully dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in a refrigerator or freezer to maximize crystal formation.
-
Final Collection: Filter the purified orange crystals, wash with a small amount of cold, deaerated solvent, and dry under vacuum.
Overall Synthesis and Purification Workflow
Caption: High-level workflow for the scale-up synthesis of Ru₃(CO)₁₂.
References
- US20150344510A1 - Production method for dodecacarbonyl triruthenium - Google Patents.
-
METHOD FOR PURIFYING DODECACARBONYL TRIRUTHENIUM - European Patent Office - EP 3153473 A1 - EPO. European Patent Office. [Link]
-
Haber process - Wikipedia. Wikipedia. [Link]
-
Triruthenium dodecacarbonyl - Wikipedia. Wikipedia. [Link]
-
A convenient route to carbon-13-enriched triruthenium dodecacarbonyl. Chemistry relevant to methyl formate production from carbon monoxide and methanol | Organometallics - ACS Publications. ACS Publications. [Link]
-
Thermal decomposition of trirutheniumdodecacarbonyl investigated by variable-temperature mass spectrometry in the gas phase | Request PDF - ResearchGate. ResearchGate. [Link]
- KR101732834B1 - Production method for dodecacarbonyl triruthenium - Google Patents.
-
Reaction of Triruthenium Dodecacarbonyl with Isopropenylbenzene: Synthesis of Ru3(μ2-H)(CO)9(μ3-η1:η1:η3-C3H2Ph) and Ru5(μ3-H)(CO)14(μ4-η1:η1:η3:η3-C3H2Ph) | Semantic Scholar. Semantic Scholar. [Link]
-
Triruthenium dodecacarbonyl - American Chemical Society. American Chemical Society. [Link]
-
Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru 3 (CO) 12. ACS Publications. [Link]
-
Synthesis and structural characterisation of ruthenium carbonyl clusters containing hydrocarbyl ligands derived from (hydroxy)alkynes HC [[triple bond, length half m-dash]] CC(H)(OH)CH3 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). RSC Publishing. [Link]
-
Triruthenium dodecacarbonyl - chemeurope.com. chemeurope.com. [Link]
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New routes to the preparation of [ru3(co)12], [h4ru4(co)12], [rucl2(pph3)3] and [rucl2(cod)]n from anglo platinum refinery | Semantic Scholar. Semantic Scholar. [Link]
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When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. MDPI. [Link]
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Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru3(CO)12 - PubMed. PubMed. [Link]
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Validation & Comparative
A Comparative Guide to Ru3(CO)12 and Fe3(CO)12 in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of Trinuclear Carbonyl Clusters in Catalysis
Trinuclear metal carbonyl clusters, specifically triruthenium dodecacarbonyl (Ru3(CO)12) and triiron dodecacarbonyl (Fe3(CO)12), represent a fascinating class of homogeneous catalysts.[1] Their unique structural and electronic properties, situated between mononuclear complexes and bulk metal surfaces, offer distinct advantages in catalytic transformations.[1] This guide provides a comparative analysis of Ru3(CO)12 and Fe3(CO)12, delving into their structural nuances, catalytic performance, and the practical considerations for their application in organic synthesis. We will explore the causality behind their differing reactivities and provide detailed experimental protocols to empower researchers in their catalyst selection and experimental design.
Structural and Electronic Divergence: A Tale of Two Clusters
The catalytic behavior of Ru3(CO)12 and Fe3(CO)12 is fundamentally rooted in their distinct molecular geometries.[2][3] While both consist of a triangular metal core, the arrangement of their carbonyl ligands differs significantly, a consequence of the varying metal-metal bond strengths and electronic properties.[4][5]
Table 1: Structural and Physical Properties of Ru3(CO)12 and Fe3(CO)12
| Property | Ru3(CO)12 | Fe3(CO)12 |
| Molecular Formula | C12O12Ru3 | C12O12Fe3 |
| Molar Mass | 639.33 g/mol | 503.66 g/mol [2] |
| Appearance | Dark orange solid[6] | Dark green solid[2] |
| Symmetry | D3h[3] | C2v[2] |
| CO Ligand Arrangement | All 12 CO ligands are terminal[3] | 10 terminal and 2 bridging CO ligands[2] |
| Solubility | Soluble in nonpolar organic solvents[6] | Soluble in nonpolar organic solvents[2] |
| Stability | More stable than Fe3(CO)12[5] | Decomposes in hot solutions[2] |
The D3h symmetry of Ru3(CO)12, with all terminal carbonyl ligands, is a consequence of stronger metal-metal bonds compared to its iron counterpart.[3][5] In contrast, Fe3(CO)12 adopts a C2v symmetry, featuring two bridging carbonyl ligands that span one of the Fe-Fe edges.[2][7] This structural difference is not merely academic; it has profound implications for the clusters' reactivity and their behavior as catalyst precursors. The presence of bridging carbonyls in Fe3(CO)12 suggests a more electron-rich metal center and a greater propensity for fragmentation under catalytic conditions.[8]
Caption: Structural comparison of Ru3(CO)12 and Fe3(CO)12.
Catalytic Performance: A Comparative Overview
Both Ru3(CO)12 and Fe3(CO)12 are versatile catalysts or catalyst precursors for a range of organic transformations, including C-H bond functionalization, hydrogenation, and carbonylation reactions.[9][10][11] However, their efficacy and the nature of the active catalytic species often differ.
C-H Bond Functionalization:
Ru3(CO)12 has demonstrated notable activity in the catalytic coupling of sp3 C-H bonds adjacent to nitrogen atoms with alkenes.[9] The reaction is believed to proceed through coordination of a directing group (e.g., pyridine) to the ruthenium center, facilitating C-H activation.[9] The choice of solvent is crucial, with 2-propanol often being optimal.[9]
Fe3(CO)12 has also been employed in C-H functionalization reactions, such as the [4+2] annulation of N-H imines and internal alkynes to synthesize cis-dihydroisoquinolines.[11] Mechanistic studies suggest a dinuclear iron species is involved in the C-H activation step.[11]
Hydrogenation and Transfer Hydrogenation:
Both clusters can act as precursors for active hydrogenation catalysts.[1][12] However, the debate continues as to whether the intact cluster is the active species or if it fragments into mononuclear or smaller polynuclear species under reaction conditions.[13] For instance, in the asymmetric transfer hydrogenation of ketones, iron complexes derived from Fe3(CO)12 and chiral ligands have shown catalytic activity.[12]
Carbonylation and Related Reactions:
Ru3(CO)12 is a well-established catalyst for reactions involving carbon monoxide, such as the cyclization of 1,6-diynes with CO and water to produce catechols.[10] Fe3(CO)12 also participates in reactions with alkynes, leading to the formation of substituted cyclic ketones and carbonyl iron complexes.[14]
Experimental Protocols: A Guide to Practice
The successful application of these air-sensitive catalysts requires meticulous experimental technique.[15] The following protocols provide a framework for a comparative study of Ru3(CO)12 and Fe3(CO)12 in a representative C-H functionalization reaction.
General Considerations for Handling Air-Sensitive Reagents:
All manipulations involving Ru3(CO)12 and Fe3(CO)12 should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[15] Solvents must be rigorously dried and deoxygenated prior to use.
Representative Reaction: Catalytic Coupling of an N-aryl Amine with an Alkene
This protocol is designed to compare the catalytic activity of Ru3(CO)12 and Fe3(CO)12 under identical conditions.
Materials:
-
Ru3(CO)12
-
Fe3(CO)12
-
N-phenyl-2-aminopyridine (substrate)
-
1-octene (coupling partner)
-
Anhydrous 2-propanol (solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
Schlenk flasks and other appropriate glassware
Experimental Procedure:
-
Catalyst Preparation:
-
In a glovebox, weigh Ru3(CO)12 (e.g., 0.01 mmol) into a Schlenk flask.
-
In a separate Schlenk flask, weigh Fe3(CO)12 (e.g., 0.01 mmol).
-
-
Reaction Setup:
-
To each Schlenk flask containing the catalyst, add N-phenyl-2-aminopyridine (0.2 mmol) and the internal standard (0.1 mmol).
-
Using a syringe, add anhydrous 2-propanol (2.0 mL) to each flask under a counterflow of inert gas.
-
Add 1-octene (0.4 mmol) to each reaction mixture via syringe.
-
-
Reaction Execution and Monitoring:
-
Seal the Schlenk flasks and place them in a preheated oil bath at 120 °C.
-
Stir the reactions vigorously.
-
At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), carefully withdraw a small aliquot from each reaction mixture using a syringe and quench it with a small amount of water.
-
Analyze the quenched aliquots by gas chromatography (GC) to determine the conversion of the starting material and the yield of the desired product.
-
-
Data Analysis:
-
Plot the yield of the product as a function of time for each catalyst.
-
Calculate the turnover number (TON) and turnover frequency (TOF) for each catalyst at a specific time point (e.g., 50% conversion) to quantitatively compare their performance.
-
Caption: Experimental workflow for comparing catalyst performance.
Mechanistic Insights and Catalyst Selection
The choice between Ru3(CO)12 and Fe3(CO)12 is dictated by the specific transformation and desired outcome. The greater stability of the Ru3 cluster may favor reactions where the intact cluster plays a key role.[5] Conversely, the propensity of Fe3(CO)12 to fragment might be advantageous in reactions where a more reactive, lower-nuclearity species is the active catalyst.[8]
For the C-H functionalization reaction described above, a plausible catalytic cycle involving a ruthenium catalyst is initiated by the dissociation of a CO ligand to create a vacant coordination site. The directing group of the substrate then coordinates to the metal center, followed by oxidative addition of the C-H bond. Subsequent migratory insertion of the alkene and reductive elimination afford the product and regenerate the active catalyst.
Caption: A simplified catalytic cycle for C-H functionalization.
Conclusion
Both Ru3(CO)12 and Fe3(CO)12 are valuable tools in the arsenal of the synthetic chemist. Their distinct structural and electronic properties give rise to different catalytic behaviors, making a direct comparison essential for informed catalyst selection. While Ru3(CO)12 often exhibits greater stability, the reactivity of Fe3(CO)12 and its fragments can be advantageous in certain transformations. By understanding the fundamental differences between these two trinuclear carbonyl clusters and employing rigorous experimental techniques, researchers can unlock their full potential in the development of novel and efficient catalytic processes.
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Introduction: The Allure of Trinuclear Carbonyl Clusters in Catalysis
An In-Depth Guide to the Catalytic Activity of Ru₃(CO)₁₂ and Os₃(CO)₁₂ A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals
Trinuclear carbonyl clusters, specifically dodecacarbonyltriruthenium, Ru₃(CO)₁₂, and dodecacarbonyltriosmium, Os₃(CO)₁₂, represent a fascinating class of compounds at the interface of molecular chemistry and materials science.[1][2] Their well-defined structures, featuring a triangle of metal atoms ligated by carbonyl groups, have long positioned them as valuable precursors for generating catalytically active species and as models for understanding reactions on metal surfaces.[3] While structurally analogous, the subtle yet significant differences in the properties of ruthenium versus osmium impart distinct catalytic personalities to these clusters.
This guide provides a comprehensive comparison of the catalytic activities of Ru₃(CO)₁₂ and Os₃(CO)₁₂, grounded in experimental data and mechanistic insights. We will explore their performance in key organic transformations, delve into the structural and electronic factors governing their reactivity, and provide practical protocols for their application. This analysis is designed to equip researchers, chemists, and drug development professionals with the knowledge to strategically select and effectively utilize these versatile catalyst precursors.
Caption: Idealized D₃h structures of Ru₃(CO)₁₂ and Os₃(CO)₁₂.
Pillar 1: Core Physicochemical Differences and Their Catalytic Implications
The catalytic behavior of these clusters is a direct consequence of their intrinsic bonding and stability. The heavier osmium atom, a third-row transition metal, forms significantly stronger metal-metal and metal-ligand bonds compared to the second-row ruthenium.
-
Metal-Metal Bond Strength: The Os-Os bonds in Os₃(CO)₁₂ are stronger and more robust than the Ru-Ru bonds in Ru₃(CO)₁₂. This increased stability means that Os₃(CO)₁₂ often requires more forcing conditions (e.g., higher temperatures) to initiate catalysis, as fragmentation of the cluster or dissociation of ligands is more energetically demanding.[3] Conversely, the greater lability of the Ru₃ framework can be advantageous, allowing for the formation of active species under milder conditions.[4]
-
Metal-Carbonyl Bond Strength: The Os-CO bonds are also stronger than Ru-CO bonds. This has a profound impact on the ease of CO dissociation, a critical step in creating a vacant coordination site for substrate binding. Consequently, ligand substitution reactions on Os₃(CO)₁₂ are generally slower than on its ruthenium counterpart.[3]
-
Reactivity and Stability: While both clusters are air-stable solids, their reactivity differs. Os₃(CO)₁₂ is generally considered more stable and less prone to fragmentation than Ru₃(CO)₁₂.[5] This robustness can be an advantage in preventing catalyst decomposition over long reaction times, but a disadvantage where facile cluster fragmentation is required to generate highly active mononuclear species.[4][5]
Pillar 2: Comparative Performance in Key Catalytic Reactions
The fundamental differences outlined above manifest clearly in the catalytic performance of the two clusters across various transformations.
Hydroformylation
Hydroformylation, the addition of H₂ and CO across an alkene to form aldehydes, is a cornerstone of industrial chemistry.[6][7] While rhodium and cobalt complexes dominate this field, ruthenium catalysts are known for their high isomerization activity, which can be leveraged to convert internal olefins.[8]
-
Ru₃(CO)₁₂: This cluster serves as a competent, if not exceptional, hydroformylation catalyst precursor. It typically requires high temperatures (100-150°C) and pressures (100-400 atm) to achieve good activity.[9][10] A notable characteristic is its ability to isomerize the double bond of the alkene substrate prior to hydroformylation, a consequence of the formation of ruthenium-hydride species.[8] While this can be useful for internal olefins, it often leads to a mixture of linear (n) and branched (iso) aldehyde products.
-
Os₃(CO)₁₂: Direct comparisons in the literature indicate that osmium-based catalysts are generally less active for hydroformylation than their ruthenium analogues under similar conditions.[8] The higher stability of the Os₃ core and the stronger Os-CO bonds necessitate more extreme conditions to generate the catalytically active hydrido-carbonyl species, making it a less practical choice for this specific transformation.
| Catalyst Precursor | Substrate | Temp (°C) | Pressure (bar, CO/H₂) | TOF (h⁻¹) | n/iso Ratio | Reference |
| Ru₃(CO)₁₂ | 1-Hexene | 150 | 40 (1:1) | ~114 | 2.5 | [11] |
| Ru₃(CO)₁₂ | Ethylene | >70 | 224-408 | Activity increases with temp. | N/A | [9][10] |
Hydrogenation and Transfer Hydrogenation
In hydrogenation reactions, both clusters typically act as precursors, transforming under reaction conditions into active hydride species.
-
Ru₃(CO)₁₂: Ruthenium(0) complexes derived from Ru₃(CO)₁₂ are effective for various hydrogenation and transfer hydrogenation reactions, including the reductive coupling of alcohols and alkynes.[12] The cluster can be used to generate catalytically active nanoparticles or, in the presence of ligands like phosphines, form mononuclear or smaller cluster species that mediate the reaction.[12][13]
-
Os₃(CO)₁₂: Osmium clusters have also been employed as photocatalysts for reactions like hydrogenation.[5] When supported on basic oxides like magnesia, Os₃(CO)₁₂ can be converted into active catalysts for CO hydrogenation, suggesting that the active species may be a supported trinuclear osmium cluster.[14] Organo-osmium complexes derived from these clusters are also being explored as transfer hydrogenation catalysts in biological systems, such as cancer cells, for therapeutic applications.[15]
C-H Activation
C-H activation is a powerful strategy for streamlining organic synthesis, and trinuclear clusters provide unique platforms for this chemistry.
-
Ru₃(CO)₁₂: This cluster is a well-established catalyst for C-H activation, particularly in coupling reactions. It can catalyze the addition of sp³ C-H bonds adjacent to a nitrogen atom across alkenes, a reaction that is highly dependent on directing groups on the amine.[16][17] The choice of solvent and electronic properties of the directing group are critical for success.[16]
-
Os₃(CO)₁₂: Triosmium clusters are extensively studied in C-H activation chemistry. Due to the high strength of the Os-C and Os-H bonds, these reactions often occur stoichiometrically, leading to stable osmium complexes where the substrate is incorporated into the cluster framework.[18][19] For example, Os₃(CO)₁₀(NCMe)₂ readily activates C-H bonds on unsaturated amides and esters.[19] While achieving catalytic turnover can be challenging due to product stability, these studies provide invaluable mechanistic insight into the fundamental steps of C-H bond cleavage at a multimetallic site.[20]
Pillar 3: Mechanistic Considerations: Cluster Integrity vs. Fragmentation
A central question in catalysis by these clusters is whether the trinuclear core remains intact throughout the catalytic cycle or if it fragments into smaller, more reactive mononuclear species.
-
Fragmentation Pathway: For many reactions, especially under harsh conditions, fragmentation is a likely pathway.[4] For instance, photochemical studies on Fe₃(CO)₁₂ and Os₃(CO)₁₂, in contrast to Ru₃(CO)₁₂, show that excitation leads primarily to metal-metal bond cleavage and fragmentation products rather than bridged-carbonyl isomers.[5]
-
Intact Cluster Pathway: In other cases, particularly with substrates that can bridge multiple metal centers or under milder conditions, the cluster may remain intact. The cooperative effect of multiple metal centers can be crucial for activating substrates in unique ways that are inaccessible to mononuclear catalysts.
The actual active species is often highly dependent on the specific reaction conditions (temperature, pressure, solvent, additives), making a single, universal mechanism elusive.
Caption: A simplified catalytic cycle for hydroformylation.
Experimental Protocol: Ru₃(CO)₁₂-Catalyzed Hydroformylation of 1-Octene
This protocol is a representative example adapted from literature procedures and should be performed by trained personnel using appropriate safety precautions, particularly when handling CO gas and high-pressure equipment.
Objective: To synthesize nonanal and 2-methyloctanal from 1-octene using Ru₃(CO)₁₂ as a catalyst precursor.
Materials:
-
Ru₃(CO)₁₂ (Triruthenium dodecacarbonyl)
-
1-Octene (substrate)
-
Toluene (solvent, anhydrous)
-
Dodecane (internal standard for GC analysis)
-
Synthesis Gas (Syngas, 1:1 mixture of CO:H₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. In a glovebox or under an inert atmosphere, charge the autoclave vessel with Ru₃(CO)₁₂ (e.g., 0.02 mmol), 1-octene (e.g., 10 mmol), dodecane (e.g., 1 mmol), and anhydrous toluene (e.g., 20 mL).
-
Sealing and Purging: Seal the autoclave. Remove it from the glovebox and connect it to the gas manifold in a well-ventilated fume hood. Purge the reactor 3-4 times with syngas to remove any residual air.
-
Pressurization and Heating: Pressurize the reactor to an initial pressure of 40 bar with the 1:1 syngas mixture. Begin stirring and heat the reactor to 130°C. The pressure will increase as the temperature rises.
-
Reaction Monitoring: Maintain the reaction at 130°C and a constant pressure (adjusting with syngas as needed) for 12-24 hours. The progress can be monitored by taking aliquots at intervals (if the reactor is so equipped), but this is often impractical. The self-validating step is the final analysis.
-
Cooling and Depressurization: After the reaction time, cool the reactor to room temperature. Carefully and slowly vent the excess syngas in the fume hood.
-
Workup and Analysis: Open the reactor and collect the liquid product mixture. Analyze the sample by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of 1-octene and the selectivity for the linear (nonanal) and branched (2-methyloctanal) aldehydes, using dodecane as the internal standard for quantification.
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A Researcher's Guide to the Analytical Characterization of Triruthenium Dodecacarbonyl [Ru₃(CO)₁₂]
Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, is a cornerstone organometallic cluster compound, serving as a vital precursor in catalysis and organometallic synthesis.[1][2] Its precise structural and electronic properties are critical to its reactivity and performance. An effective characterization strategy is therefore not merely a procedural checklist but a multi-faceted investigation to confirm identity, purity, and structural integrity.
This guide provides a comparative analysis of the essential analytical techniques for the comprehensive characterization of Ru₃(CO)₁₂. We move beyond simple data reporting to explain the why behind each method—elucidating how the data from one technique informs and complements the others to build a complete, validated molecular picture for researchers, scientists, and drug development professionals.
The Structural Framework of Ru₃(CO)₁₂
First established definitively by Corey and Dahl, the molecular structure of Ru₃(CO)₁₂ consists of an equilateral triangle of ruthenium atoms.[3] This cluster possesses D₃h symmetry, where each ruthenium atom is coordinated to four terminal carbonyl (CO) ligands—two in axial positions and two in equatorial positions.[1] Unlike its iron analogue, Fe₃(CO)₁₂, the structure of Ru₃(CO)₁₂ is notable for the absence of bridging carbonyl ligands in its ground state.[1] This fundamental structural knowledge is the lens through which we interpret all subsequent analytical data.
Vibrational Spectroscopy: The First Fingerprint
Infrared (IR) and Raman spectroscopy are indispensable first-line techniques for the routine identification of metal carbonyls. They are rapid, non-destructive, and highly sensitive to the nature of the carbon-oxygen bond, which is directly influenced by the metal-ligand bonding.
Infrared (IR) Spectroscopy
Core Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The C-O stretching frequency (ν(CO)) in metal carbonyls is particularly diagnostic. In Ru₃(CO)₁₂, all carbonyl ligands are terminal, resulting in strong absorption bands in the characteristic range of 1950-2100 cm⁻¹.[4] The presence of bands below ~1850 cm⁻¹ would immediately suggest the presence of bridging carbonyls, indicating either a different compound or a decomposition product.
Experimental Insights: For Ru₃(CO)₁₂, the idealized D₃h symmetry predicts specific IR-active modes.[5] A typical solution-phase spectrum shows three main bands. For instance, in a non-coordinating solvent like hexane, characteristic peaks appear around 2060 cm⁻¹ (strong), 2030 cm⁻¹ (strong), and 2010 cm⁻¹ (weaker).[6] The number, position, and intensity of these bands provide a reliable fingerprint for the cluster's structural integrity.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solution: Prepare a dilute solution (~1 mg/mL) of Ru₃(CO)₁₂ in a dry, IR-transparent solvent such as hexane or dichloromethane. The solvent must be free of moisture and other impurities.
-
Solid-State (Mull): If a solid-state spectrum is desired, grind a small amount of the crystalline sample with Nujol (for a mull) or mix with dry potassium bromide (KBr) to press a pellet.
-
-
Instrumentation & Data Acquisition:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquire a background spectrum of the pure solvent (or KBr pellet) in the sample cell.
-
Introduce the sample and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 1-2 cm⁻¹.
-
-
Data Analysis:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Identify the positions (in cm⁻¹) of the strong ν(CO) absorption bands and compare them to literature values.
-
Raman Spectroscopy
Core Principle: Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. For a molecule with a center of symmetry like Ru₃(CO)₁₂, vibrations that are Raman-active are often IR-inactive, and vice-versa (Rule of Mutual Exclusion). Although Ru₃(CO)₁₂ does not have a center of inversion, the different selection rules still provide complementary information.
Experimental Insights: Raman spectroscopy is particularly useful for observing the symmetric Ru-Ru stretching modes, which are typically weak or absent in the IR spectrum. These vibrations provide direct evidence of the integrity of the metallic cluster framework. Additionally, the totally symmetric C-O stretching modes are often strong in the Raman spectrum.[7][8] For Ru₃(CO)₁₂, Raman spectra show the expected carbonyl bands in the 1958-2122 cm⁻¹ range.[4]
X-ray Crystallography: The Definitive Structure
While vibrational spectroscopy provides an excellent fingerprint, single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state molecular structure.
Core Principle: This technique involves irradiating a single crystal of the material with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, allowing for the precise determination of atomic positions, bond lengths, and bond angles.
Experimental Insights: X-ray crystallography provides the ultimate validation of the Ru₃(CO)₁₂ structure. It confirms the triangular arrangement of the ruthenium atoms and the exclusive presence of terminal carbonyl ligands.[9] Key structural parameters obtained from this method form the basis for theoretical calculations and the interpretation of data from other techniques. For example, the mean Ru-Ru bond length is determined to be approximately 2.848 Å.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow suitable single crystals of Ru₃(CO)₁₂. A common method is the slow evaporation of a saturated solution in a non-polar solvent like hexanes at a low temperature (-15 °C).[10] The crystals appear as orange plates.
-
-
Crystal Mounting & Data Collection:
-
Select a high-quality crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Place the mounted crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (e.g., at 100 K) is typically used to minimize thermal motion and radiation damage.
-
The diffractometer automatically rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting thousands of diffraction spots.
-
-
Structure Solution and Refinement:
-
The collected data are processed to determine the unit cell dimensions and space group.
-
The structure is "solved" using computational methods to generate an initial model of the atomic positions.
-
This model is then "refined" using least-squares algorithms to achieve the best possible fit between the calculated and observed diffraction data, yielding the final structure with high precision.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Core Principle: ¹³C NMR spectroscopy is a powerful tool for studying the structure and dynamics of carbonyl complexes in solution. The chemical shift of a ¹³C nucleus is sensitive to its electronic environment.
Experimental Insights: In a static, non-fluxional Ru₃(CO)₁₂ molecule, one would expect to see distinct signals for the axial and equatorial carbonyl ligands. However, metal carbonyl clusters are often fluxional, meaning the ligands exchange positions on a timescale that is fast relative to the NMR experiment. For Ru₃(CO)₁₂, this fluxionality typically leads to the observation of a single, sharp resonance for all twelve carbonyl ligands at room temperature, indicating rapid exchange between the axial and equatorial sites. Variable-temperature NMR studies can be used to "freeze out" this exchange process, allowing for the observation of separate resonances for the different carbonyl environments at low temperatures.
Mass Spectrometry (MS)
Core Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the cluster and to study its fragmentation patterns.
Experimental Insights: The electron ionization mass spectrum of Ru₃(CO)₁₂ is characterized by the presence of the parent molecular ion [Ru₃(CO)₁₂]⁺ and a series of fragment ions formed by the sequential loss of the twelve carbonyl ligands.[11] This pattern provides clear evidence for the composition of the cluster. The isotopic pattern, arising from the multiple stable isotopes of Ruthenium, is complex but can be simulated and matched to the experimental data to confirm the presence of three Ru atoms in the ion.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: Gently heat the probe to sublimate the Ru₃(CO)₁₂ into the gas phase, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This process creates the molecular ion and induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum (a plot of ion intensity vs. m/z) is generated.
-
Data Analysis: Identify the molecular ion peak and the series of peaks corresponding to [Ru₃(CO)ₓ]⁺ (where x = 0-11). Compare the observed isotopic distribution with the theoretical pattern for a Ru₃ fragment.
Thermal and Electrochemical Analysis
Thermogravimetric Analysis (TGA)
Core Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to study thermal stability and decomposition pathways.
Experimental Insights: When Ru₃(CO)₁₂ is heated under an inert atmosphere, it undergoes thermal decomposition. TGA analysis shows a distinct, gradual weight loss of approximately 57% in the temperature range of 142-270 °C.[4] This mass loss corresponds precisely to the loss of all twelve CO ligands, leaving behind metallic ruthenium as the final product. This provides quantitative confirmation of the compound's stoichiometry.
Cyclic Voltammetry (CV)
Core Principle: CV is an electrochemical technique used to probe the redox properties of a molecule. It measures the current that develops in an electrochemical cell as the potential is varied.
Experimental Insights: The electrochemistry of Ru₃(CO)₁₂ is complex but informative. Studies using cyclic voltammetry have shown that it undergoes an irreversible two-electron reduction.[12][13] This process is believed to involve the opening of the triruthenium ring structure, followed by subsequent chemical reactions.[12] While not a primary identification technique, CV provides crucial data on the electronic properties and chemical reactivity of the cluster, which is vital for applications in catalysis.
Summary and Comparison of Techniques
| Technique | Information Provided | Sample State | Destructive? | Key Strengths & Causality |
| Infrared (IR) Spectroscopy | Vibrational modes (ν(CO)), presence of terminal vs. bridging COs. | Solid, Solution | No | Fast, accessible fingerprint. The ν(CO) frequency is a direct probe of the M-CO back-bonding. |
| Raman Spectroscopy | Complements IR, sensitive to symmetric modes (e.g., Ru-Ru stretch). | Solid, Solution | No | Provides direct evidence of the metal framework's integrity. |
| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, bond angles. | Solid (Single Crystal) | No | Unambiguous structural proof. Provides the foundational data for interpreting all other results. |
| ¹³C NMR Spectroscopy | Information on molecular structure and dynamics (fluxionality) in solution. | Solution | No | Reveals the dynamic behavior of ligands, which is crucial for understanding reactivity in solution. |
| Mass Spectrometry | Molecular weight, stoichiometry, fragmentation patterns. | Solid/Gas | Yes | Confirms elemental composition and connectivity through predictable, sequential loss of ligands. |
| Thermogravimetric Analysis | Thermal stability, decomposition pathway, stoichiometry. | Solid | Yes | Quantitatively confirms the metal-to-ligand ratio through controlled decomposition. |
| Cyclic Voltammetry | Redox potentials, electrochemical behavior (e.g., electron transfer). | Solution | No | Elucidates the electronic properties and reactivity towards oxidation/reduction. |
Recommended Characterization Workflow
A logical and efficient workflow for characterizing a newly synthesized or purchased batch of Ru₃(CO)₁₂ is crucial for validating its integrity.
Sources
- 1. Triruthenium_dodecacarbonyl [chemeurope.com]
- 2. Triruthenium dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Raman Spectra of Metal Carbonyl Compounds. IV. Raman Spectra and Structure of Cadmium and Mercury Cobalt Carbonyl | Semantic Scholar [semanticscholar.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. The crystal structure of ruthenium carbonyl, Ru3(CO)12 - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. Tri-ruthenium dodecacarbonyl [webbook.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Triruthenium Dodecacarbonyl
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. Triruthenium dodecacarbonyl (Ru₃(CO)₁₂), a cornerstone reagent and precursor in organometallic chemistry and catalysis, is no exception.[1][2] Its utility in synthesizing novel complexes and catalytic systems is directly contingent on its purity. The presence of residual starting materials, solvents, or decomposition products can lead to irreproducible results, catalyst deactivation, and ambiguous mechanistic studies.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the purity of synthesized Ru₃(CO)₁₂. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.
The Foundation: Synthesis and Purification
A robust purity validation strategy begins with an understanding of the material's origin. Ru₃(CO)₁₂ is typically synthesized by treating solutions of ruthenium trichloride with carbon monoxide under pressure.[1][2] A common reaction scheme is:
6 RuCl₃ + 33 CO + 18 CH₃OH → 2 Ru₃(CO)₁₂ + 9 CO(OCH₃)₂ + 18 HCl[1]
Potential impurities arising from this process can include unreacted ruthenium salts, partially carbonylated ruthenium species, and organic byproducts. Therefore, purification is a critical step. Methods like sublimation or recrystallization are often employed to isolate the dark orange, crystalline solid Ru₃(CO)₁₂.[3][4] Sublimation is particularly effective for removing less volatile impurities like metal salts.[4]
A Comparative Analysis of Purity Validation Techniques
The choice of an analytical method is dictated by the specific question being asked. Are you performing a quick identity check, quantifying trace impurities, or seeking absolute structural confirmation? Below, we compare the most effective techniques for characterizing Ru₃(CO)₁₂.
Infrared (IR) Spectroscopy: The First Line of Defense
Expertise & Experience: IR spectroscopy is arguably the most rapid and accessible tool for the initial assessment of Ru₃(CO)₁₂. The technique probes the vibrational frequencies of chemical bonds. For metal carbonyls, the C-O stretching region (ν(CO)), typically between 1900 and 2150 cm⁻¹, is exquisitely sensitive to the molecule's electronic structure and geometry.[5] The D₃h symmetry of Ru₃(CO)₁₂ results in a distinct pattern of IR-active bands, making it a powerful fingerprint for identification.[6][7]
Trustworthiness: A pure sample of Ru₃(CO)₁₂ in a non-polar solvent like hexane exhibits three characteristic ν(CO) bands. The presence of additional peaks in this region is a clear indication of impurities, such as other ruthenium carbonyl clusters or decomposition products.
Experimental Protocol: FT-IR Analysis of Ru₃(CO)₁₂
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized Ru₃(CO)₁₂ in spectroscopic grade hexane (approx. 1 mg/mL). Handle the solid and solution in a fume hood as it is a potential source of carbon monoxide.
-
Alternatively, for solid-state analysis, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder.
-
-
Instrument Setup:
-
Purge the spectrometer's sample compartment with dry nitrogen or air to minimize atmospheric water and CO₂ interference.
-
Collect a background spectrum of the pure solvent (hexane) or a plain KBr pellet.
-
-
Data Acquisition:
-
Introduce the sample into the spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹, with a resolution of at least 1 cm⁻¹.
-
Perform background subtraction.
-
-
Data Analysis:
-
Identify the C-O stretching frequencies in the 2100-1900 cm⁻¹ region.
-
For a hexane solution, compare the observed peaks to the literature values of approximately 2061, 2031, and 2011 cm⁻¹.[7]
-
The absence of extraneous peaks, particularly those associated with bridging carbonyls (typically below 1850 cm⁻¹), is a strong indicator of purity.
-
Caption: Workflow for IR Spectroscopy Purity Validation.
X-ray Crystallography: The Gold Standard for Structural Confirmation
Expertise & Experience: Single-crystal X-ray diffraction provides unambiguous, three-dimensional structural information. It is the definitive method for confirming the molecular structure of Ru₃(CO)₁₂, including the characteristic triangular core of ruthenium atoms and the arrangement of the twelve terminal carbonyl ligands.[8][9] The mean Ru-Ru bond length is a key parameter, determined to be approximately 2.848 Å.[9]
Trustworthiness: This technique is self-validating in that a successful structure solution and refinement from a high-quality crystal provides undeniable proof of the compound's identity. Furthermore, it can identify co-crystallized impurities or structural disorder. The determined crystal system (monoclinic, space group P2₁/n at room temperature) and unit cell parameters serve as further validation points.[6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow suitable single crystals by slow evaporation of a saturated solution of Ru₃(CO)₁₂ in a non-polar solvent like hexanes at a low temperature (-15 °C).[8] The goal is to obtain well-formed, defect-free orange plates.
-
-
Crystal Mounting:
-
Select a crystal of appropriate size (e.g., 0.2 x 0.2 x 0.03 mm) under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant oil.
-
-
Data Collection:
-
Mount the crystal on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion and potential decomposition.
-
Collect a full sphere of diffraction data using Mo or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration and scaling).
-
Solve the structure using direct methods or Patterson synthesis to locate the heavy Ru atoms.
-
Refine the structural model against the experimental data to locate the lighter C and O atoms.
-
Anisotropically refine all non-hydrogen atoms.
-
-
Data Analysis:
-
Analyze the final refined structure. Confirm the Ru₃ triangle, the coordination of the 12 terminal CO ligands, and the Ru-Ru, Ru-C, and C-O bond lengths.
-
Compare these parameters to established literature values.[9][10]
-
A low R-factor (e.g., < 0.05) indicates a good fit between the model and the experimental data.
-
Caption: Workflow for X-ray Crystallography Validation.
Elemental Analysis: A Fundamental Stoichiometric Check
Expertise & Experience: Elemental analysis provides the mass percentages of the constituent elements (Carbon, and by difference, Ruthenium and Oxygen). This is a fundamental, quantitative technique that directly verifies the compound's empirical formula.
Trustworthiness: For a pure sample of C₁₂O₁₂Ru₃, the theoretical elemental composition is C: 22.54%, O: 30.03%, and Ru: 47.43%.[11] Experimental results that deviate significantly (typically by more than ±0.4%) from these values indicate the presence of impurities, such as residual solvents or other inorganic species.
Experimental Protocol: CHN/O Analysis
-
Sample Preparation:
-
Ensure the sample is completely dry and homogeneous.
-
Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin or silver capsule.
-
-
Instrumentation:
-
The analysis is performed using an automated elemental analyzer. The sample is combusted at high temperatures ( > 900 °C) in a stream of oxygen.
-
-
Data Acquisition:
-
The resulting combustion gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector. Oxygen content is often determined by pyrolysis.
-
-
Data Analysis:
-
The instrument software calculates the mass percentages of C, H, and N.
-
Compare the experimental percentages for Carbon with the theoretical value for C₁₂O₁₂Ru₃ (22.54%).
-
A finding of negligible hydrogen content is also expected.
-
Caption: Workflow for Elemental Analysis Validation.
Comparative Summary of Validation Techniques
| Technique | Primary Information | Specificity | Throughput | Cost | Key Advantage |
| IR Spectroscopy | Functional groups (ν(CO)), molecular symmetry | High (for carbonyls) | High | Low | Rapid, accessible fingerprint for identity and impurities. |
| X-ray Crystallography | 3D molecular structure, bond lengths, crystal packing | Absolute | Low | High | Unambiguous proof of structure and identity. |
| Elemental Analysis | Elemental composition, empirical formula | Moderate | Medium | Medium | Fundamental, quantitative check of stoichiometry. |
Conclusion and Recommendations
No single technique tells the whole story. A robust validation of synthesized triruthenium dodecacarbonyl relies on a combination of orthogonal methods.
-
For Routine Synthesis: A combination of IR Spectroscopy and Elemental Analysis is highly effective. IR provides a quick and sensitive check for structural integrity and carbonyl-containing impurities, while elemental analysis confirms the correct stoichiometry.
-
For a New Synthetic Route or Definitive Characterization: Single-crystal X-ray crystallography is indispensable. It provides absolute proof of structure that underpins all other data. Once the structure of a batch is confirmed by X-ray, IR spectroscopy can be used as a rapid quality control method for subsequent batches prepared by the same method.
By judiciously applying these techniques, researchers can ensure the purity and integrity of their triruthenium dodecacarbonyl, leading to more reliable and reproducible scientific outcomes.
References
- WebElements. Ruthenium » triruthenium dodecacarbonyl.
- Slebodnick, C., et al. (2004). High Pressure Study of Ru₃(CO)₁₂ by X-ray Diffraction, Raman, and Infrared Spectroscopy. Inorganic Chemistry, 43(17), 5245–5252.
- Mason, R., & Rae, A. I. M. (1968). The crystal structure of ruthenium carbonyl, Ru₃(CO)₁₂. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 778-779.
- Slebodnick, C., et al. (2004). High Pressure Study of Ru₃(CO)₁₂ by X-ray Diffraction, Raman, and Infrared Spectroscopy. Inorganic Chemistry, 43(17), 5245–5252. [Synopsis].
- Wikipedia. Triruthenium dodecacarbonyl.
- Parker, S. F., et al. (2026). Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru₃(CO)₁₂. Inorganic Chemistry.
- Valdivielso, D. Y., et al. (2023). IR spectra and structures of saturated ruthenium cluster carbonyl cations Ruₙ(CO)ₘ⁺ (n = 1–6). Dalton Transactions.
- Parker, S. F., et al. (2026). Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru₃(CO)₁₂. PubMed.
- Valdivielso, D. Y., et al. (2023). IR spectra and structures of saturated ruthenium cluster carbonyl cations Ruₙ(CO)ₘ⁺ (n = 1–6). Dalton Transactions. [Abstract].
- chemeurope.com. Triruthenium dodecacarbonyl.
- Fisher Scientific. Triruthenium dodecacarbonyl, 99%.
- American Chemical Society. (2023). Triruthenium dodecacarbonyl.
- Google Patents. (2015). Production method for dodecacarbonyl triruthenium.
- European Patent Office. (2017). METHOD FOR PURIFYING DODECACARBONYL TRIRUTHENIUM.
- Churchill, M. R., Hollander, F. J., & Hutchinson, J. P. (1977). An accurate redetermination of the structure of triruthenium dodecacarbonyl, Ru₃(CO)₁₂. Inorganic Chemistry, 16(11), 2655–2659.
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- 2. acs.org [acs.org]
- 3. US20150344510A1 - Production method for dodecacarbonyl triruthenium - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. IR spectra and structures of saturated ruthenium cluster carbonyl cations Ru n (CO) m + ( n = 1–6) - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01129A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triruthenium_dodecacarbonyl [chemeurope.com]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. The crystal structure of ruthenium carbonyl, Ru3(CO)12 - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WebElements Periodic Table » Ruthenium » triruthenium dodecacarbonyl [webelements.co.uk]
A Researcher's Guide to Validating the Experimental Structure of Triruthenium Dodecacarbonyl, Ru3(CO)12, with DFT Calculations
In the realm of organometallic chemistry, the precise characterization of molecular structures is paramount. Triruthenium dodecacarbonyl, Ru3(CO)12, a cornerstone metal carbonyl cluster, serves as an exemplary case for bridging experimental data with computational validation.[1] This guide provides an in-depth comparison of the experimentally determined structure of Ru3(CO)12 with results from Density Functional Theory (DFT) calculations, offering researchers a practical framework for leveraging computational chemistry to substantiate empirical findings.
The solid-state structure of Ru3(CO)12 has been extensively studied, revealing a molecule with an idealized D3h symmetry.[2][3] Experimental techniques such as single-crystal X-ray and neutron diffraction have provided a precise geometric portrait of this molecule.[2][3][4] This guide will delve into the critical aspects of performing and interpreting DFT calculations to validate these experimental benchmarks.
The Experimental Benchmark: Crystal Structure of Ru3(CO)12
The experimental structure of Ru3(CO)12 reveals a triangular cluster of ruthenium atoms, each coordinated to four carbonyl (CO) ligands. The molecule adopts a monoclinic crystal system with the space group P21/n at room temperature, a structure that is maintained down to 10 K.[2][5] For the purposes of computational modeling, the near-D3h symmetry of the individual molecule is the key focus.[2]
Key experimental structural parameters from crystallographic studies serve as our reference points for validation. A notable study by R. Mason and A. I. M. Rae reported a mean Ru-Ru bond length of 2.848 Å.[3] Further investigations have refined these values and provided detailed insights into the Ru-C and C-O bond lengths, as well as the distinction between axial and equatorial carbonyl ligands.[2] Specifically, the axial Ru-C bonds are observed to be longer than their equatorial counterparts.[2]
Computational Validation: The Power and Nuances of DFT
Density Functional Theory has emerged as a powerful tool for predicting and validating the structures of complex molecules. However, the accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For a heavy transition metal complex like Ru3(CO)12, these choices are critical. Relativistic effects, which are significant for heavier elements like ruthenium, must be adequately accounted for.
For the structural optimization of Ru3(CO)12, a hybrid functional such as PBE0 (Perdew-Burke-Ernzerhof) is often a suitable choice. Hybrid functionals incorporate a portion of exact Hartree-Fock exchange, which can improve the description of electronic structure in transition metal complexes. In conjunction with the functional, a basis set that includes effective core potentials (ECPs) for the heavy ruthenium atoms, such as LANL2DZ or the more modern def2-TZVP, is recommended. ECPs replace the core electrons with a potential, reducing computational cost while implicitly including scalar relativistic effects. For the lighter carbon and oxygen atoms, a Pople-style basis set like 6-31G(d) or a correlation-consistent basis set like cc-pVTZ is appropriate.
Recent computational studies have demonstrated that using the PBE0 functional with the def2-TZVP basis set provides good agreement with the experimental crystal structure of Ru3(CO)12.[6]
Comparative Analysis: Experimental vs. DFT Structures
The ultimate test of the computational model is a direct comparison of the optimized geometry with high-precision experimental data. The following table summarizes key structural parameters of Ru3(CO)12 obtained from experimental studies and representative DFT calculations found in the literature.
| Structural Parameter | Experimental Value (Å or °) | DFT Calculated Value (Å or °) |
| Ru-Ru Bond Length | ~2.848[3] | Good agreement with experiment |
| Axial Ru-C Bond Length | Longer than equatorial | Good agreement with experiment |
| Equatorial Ru-C Bond Length | Shorter than axial | Good agreement with experiment |
| Axial C-O Bond Length | ~1.14 | Slightly overestimated by ~1% |
| Equatorial C-O Bond Length | ~1.14 | Good agreement with experiment |
| Ru-C-O Bond Angle (Equatorial) | ~180° (Essentially linear)[2] | Good agreement with experiment |
| Ru-C-O Bond Angle (Axial) | Bent by ~7°[2] | Good agreement with experiment |
Note: Specific DFT calculated values can vary slightly depending on the exact functional, basis set, and software used. The general trend shows a strong correlation with experimental findings.
The DFT calculations successfully reproduce the key structural features of Ru3(CO)12, including the near-equilateral triangle of ruthenium atoms and the distinct axial and equatorial carbonyl ligand environments.[2][6] The slight overestimation of the axial C-O bond length is a known tendency in some DFT methods and does not detract from the overall excellent agreement.[6]
Experimental and Computational Workflow
The process of validating an experimental structure with DFT calculations follows a logical progression. The following diagram illustrates this workflow, from experimental data acquisition to the final comparative analysis.
Caption: A flowchart illustrating the key stages in validating an experimental crystal structure using DFT calculations.
Step-by-Step Protocol for DFT Geometry Optimization of Ru3(CO)12
For researchers looking to perform their own DFT calculations on Ru3(CO)12, the following protocol outlines the essential steps using a generic quantum chemistry software package.
-
Input Structure Preparation :
-
Obtain the crystallographic information file (CIF) for Ru3(CO)12 from an experimental study.
-
Extract the atomic coordinates of a single Ru3(CO)12 molecule to create an initial input file (e.g., in .xyz or .mol format).
-
-
Calculation Setup :
-
Task : Specify a geometry optimization calculation.
-
Method :
-
Functional : Select a hybrid functional, for example, PBE0.
-
Basis Set : Assign an appropriate basis set. For Ruthenium, use a basis set with an effective core potential like def2-TZVP or LANL2DZ. For Carbon and Oxygen, use a basis set like def2-TZVP or 6-31G(d).
-
-
Charge and Multiplicity : Set the molecular charge to 0 and the spin multiplicity to 1 (singlet ground state).
-
Solvation (Optional) : For gas-phase calculations, no solvent model is needed. To simulate a solvent environment, an implicit solvent model like the Polarizable Continuum Model (PCM) can be employed.
-
-
Execution and Monitoring :
-
Submit the calculation to the computational resources.
-
Monitor the progress of the optimization, observing the convergence of the energy and forces.
-
-
Post-Processing and Analysis :
-
Convergence Check : Ensure the optimization has converged to a stationary point, indicated by the software's convergence criteria.
-
Frequency Analysis : Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
Data Extraction : Extract the optimized bond lengths, bond angles, and dihedral angles from the output files.
-
-
Comparison with Experimental Data :
-
Tabulate the calculated structural parameters alongside the experimental values.
-
Calculate percentage errors to quantify the level of agreement.
-
Visualize the optimized structure and overlay it with the experimental structure to identify any significant conformational differences.
-
Conclusion
The validation of the experimental structure of Ru3(CO)12 through DFT calculations showcases the synergistic relationship between experimental and computational chemistry. While experimental techniques provide the definitive structure, DFT offers a powerful, accessible, and cost-effective method to independently verify these findings and gain deeper electronic structure insights. The excellent agreement between the experimental data and the results from well-chosen DFT methods instills a high degree of confidence in both the empirical and theoretical models of this fundamental organometallic cluster. For researchers in materials science and drug development, this dual approach of experimental characterization and computational validation represents a robust strategy for elucidating and confirming molecular structures.
References
-
Parker, S. F., & Fortes, A. D. (2026). Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru3(CO)12. Inorganic Chemistry. [Link]
- Hanson, B. E., et al. (Year not available). High Pressure Study of Ru3(CO)12 by X-ray Diffraction, Raman, and Infrared Spectroscopy. Publication details not fully available in search results.
-
Mason, R., & Rae, A. I. M. (1968). The crystal structure of ruthenium carbonyl, Ru3(CO)12. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 778-779. [Link]
-
Parker, S. F., & Fortes, A. D. (2026). Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru3(CO)12. PubMed. [Link]
-
Weser, O., et al. (2023). IR spectra and structures of saturated ruthenium cluster carbonyl cations Ru n (CO) m + ( n = 1–6). Dalton Transactions. [Link]
-
Wikipedia. (Date not available). Triruthenium dodecacarbonyl. [Link]
Sources
- 1. Triruthenium dodecacarbonyl - Wikipedia [en.wikipedia.org]
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Performance Showdown: A Comparative Guide to Ru₃(CO)₁₂ and Other Ruthenium Precursors
In the intricate landscape of catalysis, materials science, and drug development, the selection of a molecular precursor is a foundational decision that dictates the outcomes of complex syntheses. Among the plethora of options for introducing ruthenium into a system, Dodecacarbonyltriruthenium, Ru₃(CO)₁₂, stands out for its unique properties and reactivity. This guide offers an in-depth, objective comparison of Ru₃(CO)₁₂ against other common ruthenium precursors, grounded in experimental data to empower researchers in making informed decisions.
Introduction: The Critical Role of the Ruthenium Precursor
Ruthenium's versatility as a catalyst and material component stems from its ability to exist in multiple oxidation states and coordinate with a diverse array of ligands.[1][2] The choice of precursor—the molecular carrier of the ruthenium—is paramount as it influences solubility, stability, decomposition kinetics, and ultimately, the structure and performance of the final catalytic or material species.[1] An ideal precursor should be stable, soluble in relevant media, and decompose cleanly under predictable conditions to yield the desired active ruthenium species.
Ru₃(CO)₁₂ is a metal carbonyl cluster compound known for its utility in forming well-defined, zero-valent ruthenium nanoparticles (Ru(0) NPs) and thin films via thermal decomposition.[3][4][5] However, alternatives such as the simple inorganic salt Ruthenium(III) chloride (RuCl₃), the organometallic dimer Dichloro(p-cymene)ruthenium(II) ([Ru(p-cymene)Cl₂]₂), and the coordination complex Ruthenium(III) acetylacetonate (Ru(acac)₃) each present distinct advantages and disadvantages depending on the application.
Head-to-Head Comparison: Key Performance Metrics
The efficacy of a ruthenium precursor is not absolute but is instead highly dependent on the specific application, such as nanoparticle synthesis, homogeneous catalysis, or chemical vapor deposition (CVD). Below, we compare these precursors across critical performance areas.
Nanoparticle Synthesis
The synthesis of ruthenium nanoparticles is a cornerstone of modern catalysis. The precursor's identity directly impacts the size, morphology, and surface properties of the resulting nanoparticles.
Ru₃(CO)₁₂: As a zero-valent, chlorine-free precursor, Ru₃(CO)₁₂ is favored for producing highly pure Ru(0) nanoparticles. Its thermal decomposition pathway involves the sequential loss of carbonyl (CO) ligands, which can be controlled to tune nanoparticle size.[6] Experimental studies have shown that thermal decomposition of Ru₃(CO)₁₂ on supports like γ-Al₂O₃ can yield very small nanoparticles (e.g., 0.8 nm).[3][7] This fine control is critical for applications where particle size dictates catalytic activity. However, Ru₃(CO)₁₂ is volatile and toxic, requiring careful handling.[3][7]
RuCl₃: This is perhaps the most common and cost-effective ruthenium precursor.[8][9] It is typically used in chemical reduction methods, where a reducing agent like sodium borohydride or a polyol is employed to form Ru(0) NPs.[9] This method is versatile and can be performed in aqueous solutions.[9] However, a significant drawback is the potential for chloride ion contamination on the nanoparticle surface, which can poison certain catalytic reactions. Studies comparing Ru NPs from RuCl₃ and Ru₃(CO)₁₂ for the Sabatier reaction found that while the catalytic performance was similar, the precursors yielded different particle sizes (1.2 nm from RuCl₃ vs. 0.8 nm from Ru₃(CO)₁₂ on γ-Al₂O₃).[3][7]
Ru(acac)₃: This precursor offers a balance of stability and reactivity. It is soluble in many organic solvents and can be used in both thermal decomposition and chemical reduction syntheses to produce Ru NPs for applications like supercapacitors.[10] Its decomposition temperature is around 260 °C.[11]
[Ru(p-cymene)Cl₂]₂: This air-stable organometallic precursor is soluble in organic solvents and serves as a valuable starting material for various ruthenium complexes.[12][13] It is often used to generate active catalysts in situ for homogeneous hydrogenation reactions.[14] While less common for direct nanoparticle synthesis via decomposition, it is a key precursor for creating well-defined catalytic species.
Data Summary: Nanoparticle Synthesis
| Precursor | Common Synthesis Method | Typical NP Size | Key Advantages | Key Disadvantages |
| Ru₃(CO)₁₂ | Thermal Decomposition | 0.8 - 5 nm[3][7] | Chlorine-free, yields small NPs, good size control | Toxic, volatile, requires inert atmosphere |
| RuCl₃ | Chemical Reduction | 1.2 - 50 nm[3][7][9] | Cost-effective, water-soluble, versatile | Potential Cl⁻ contamination, broader size distribution |
| Ru(acac)₃ | Thermal/Chemical | Variable | Good solubility in organics, stable | Higher decomposition temperature[11] |
| [Ru(p-cymene)Cl₂]₂ | In situ reduction | N/A (Homogeneous) | Air-stable, good for defined complexes | Contains chloride, primarily for homogeneous catalysis |
Homogeneous Catalysis
In homogeneous catalysis, the precursor must dissolve and react in the liquid phase to form a soluble, active catalytic species.
Ru₃(CO)₁₂: While primarily used for heterogeneous catalysts, Ru₃(CO)₁₂ can act as a precursor for homogeneous cluster catalysts or fragment into active mononuclear species under reaction conditions.[4] Its reactivity with various ligands, such as phosphines, allows for the generation of a wide array of catalytic complexes.[4]
[Ru(p-cymene)Cl₂]₂: This is a workhorse precursor in homogeneous catalysis, particularly for transfer hydrogenation and asymmetric hydrogenation reactions.[14][15] The dimer can be easily cleaved by ligands to form monomeric, catalytically active species. Studies have shown that catalysts generated in situ from this precursor exhibit high activity and enantioselectivity in the hydrogenation of fused heteroarenes.[14]
RuCl₃: It is a versatile starting material for a vast number of ruthenium complexes used in homogeneous catalysis, including the synthesis of Grubb's catalysts for olefin metathesis. However, its direct use often requires ligand exchange reactions to generate the active species.
Ru(acac)₃: This complex is itself an effective catalyst for certain organic transformations, such as the tetrahydropyranylation of alcohols and phenols under solvent-free conditions.[16] Its stability and solubility make it an easily handled catalyst for specific applications.[16]
Chemical Vapor Deposition (CVD)
For creating thin films, a precursor must have sufficient volatility and decompose cleanly on the substrate surface.
Ru₃(CO)₁₂: Has been explored for CVD, but its low vapor pressure presents practical challenges.[17] Despite this, it can produce high-quality films. The nucleation and growth of Ru films from Ru₃(CO)₁₂ typically follow a 3D island (Volmer-Weber) growth model.[5]
Ru(acac)₃: Also used in CVD, it requires an oxygen source to facilitate decomposition and film growth.[5] The reaction kinetics often follow a Langmuir adsorption isotherm, where the growth rate depends on the surface adsorption of the precursor.[1]
The choice of precursor significantly impacts film nucleation. For instance, CVD with Ru₃(CO)₁₂ on SiO₂ shows a clear correlation between nucleation density and substrate pretreatment temperature, whereas other precursors like [bis(N,N′-di-tert-butylacetamidinato) ruthenium(II) dicarbonyl] show very different nucleation behavior.[5]
Experimental Design: Choosing the Right Precursor
The optimal precursor is dictated by the specific experimental constraints and desired outcomes. The following workflow illustrates a logical decision-making process.
Caption: Decision workflow for selecting a ruthenium precursor.
Experimental Protocol: Comparative Synthesis of Supported Ru Nanoparticles
This protocol provides a method for comparing the performance of Ru₃(CO)₁₂ and RuCl₃ in the synthesis of alumina-supported ruthenium nanoparticles.
Objective: To synthesize and compare Ru/γ-Al₂O₃ catalysts from two different precursors and evaluate their particle size.
Materials:
-
Dodecacarbonyltriruthenium (Ru₃(CO)₁₂)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
γ-Alumina (γ-Al₂O₃) support, high surface area
-
Toluene, anhydrous
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Schlenk line and glassware
-
Tube furnace
Protocol 1: Synthesis via Thermal Decomposition of Ru₃(CO)₁₂
-
Impregnation: In a glovebox, dissolve an appropriate amount of Ru₃(CO)₁₂ in anhydrous toluene to achieve a 2 wt% Ru loading on the support.
-
Add the γ-Al₂O₃ support to the solution. Stir the slurry for 4 hours at room temperature to ensure uniform impregnation.
-
Drying: Remove the solvent under vacuum at room temperature until a free-flowing powder is obtained.
-
Decomposition: Place the impregnated support in a tube furnace under a constant flow of inert gas (e.g., Argon).
-
Ramp the temperature to 300-400 °C at a rate of 5 °C/min and hold for 2 hours to ensure complete decomposition of the carbonyl precursor.[6]
-
Passivation & Characterization: Cool the catalyst to room temperature under Argon. Carefully passivate the catalyst with a flow of 1% O₂ in N₂ before exposing it to air. Characterize the resulting catalyst using Transmission Electron Microscopy (TEM) to determine nanoparticle size and distribution.
Protocol 2: Synthesis via Chemical Reduction of RuCl₃
-
Impregnation: Dissolve an appropriate amount of RuCl₃·xH₂O in a solution of 50:50 ethanol/water to achieve a 2 wt% Ru loading.
-
Add the γ-Al₂O₃ support and stir for 4 hours at room temperature.
-
Drying: Remove the solvent using a rotary evaporator at 60 °C.
-
Reduction: Resuspend the dried powder in ethanol. While stirring vigorously, add a freshly prepared aqueous solution of NaBH₄ (a 5-fold molar excess relative to Ru) dropwise.
-
Continue stirring for 2 hours after the addition is complete.
-
Washing & Drying: Filter the resulting black powder and wash extensively with deionized water to remove chloride ions and borate salts, followed by an ethanol wash.
-
Dry the catalyst in a vacuum oven at 80 °C overnight.
-
Characterization: Characterize the final catalyst using TEM to compare nanoparticle size with the sample from Protocol 1.
Self-Validation: The success of each protocol is validated by TEM analysis, which should confirm the presence of well-dispersed nanoparticles on the alumina support. A comparative analysis of the particle size distributions will provide direct, quantitative data on the performance of each precursor under these conditions.[3][7]
Conclusion
The choice between Ru₃(CO)₁₂, RuCl₃, [Ru(p-cymene)Cl₂]₂, and Ru(acac)₃ is a nuanced decision that hinges on the specific requirements of the application.
-
Ru₃(CO)₁₂ is the precursor of choice for applications demanding high-purity, chlorine-free, and small Ru(0) nanoparticles, particularly in heterogeneous catalysis and materials science, despite its handling requirements.
-
RuCl₃ remains a highly practical and cost-effective option for a wide range of applications, especially when trace chloride contamination is not a critical concern and aqueous synthesis routes are preferred.
-
[Ru(p-cymene)Cl₂]₂ excels in the realm of homogeneous catalysis, offering an air-stable and reliable route to generate highly active and well-defined catalytic species in situ.
-
Ru(acac)₃ provides a stable, soluble, and versatile alternative for both catalysis and materials synthesis in organic media.
By understanding the distinct reactivity, advantages, and limitations of each precursor, supported by the experimental data presented, researchers can strategically select the optimal starting material to achieve their desired outcomes with greater precision and efficiency.
References
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Comparing the Performance of Supported Ru Nanocatalysts Prepared by Chemical Reduction of RuCl3 and Thermal Decomposition of Ru3(CO)12 in the Sunlight-Powered Sabatier Reaction. MDPI. Available from: [Link]
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Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media. National Institutes of Health (NIH). Available from: [Link]
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Enhanced Hydrogenation Catalytic Activity of Ruthenium Nanoparticles by Solid-Solution Alloying with Molybdenum. ChemCatChem. Available from: [Link]
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Ruthenium(III) acetylacetonate. Global Precious Metal Catalysts. Available from: [Link]
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Comparing the Performance of Supported Ru Nanocatalysts Prepared by Chemical Reduction of RuCl3 and Thermal Decomposition of Ru3(CO)12 in the Sunlight-Powered Sabatier Reaction. ResearchGate. Available from: [Link]
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Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society. Available from: [Link]
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Triruthenium dodecacarbonyl. Wikipedia. Available from: [Link]
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Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. ACS Omega. Available from: [Link]
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Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media. Frontiers in Chemistry. Available from: [Link]
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Ruthenium(III) acetylacetonate. Wikipedia. Available from: [Link]
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Thermal decomposition of trirutheniumdodecacarbonyl investigated by variable-temperature mass spectrometry in the gas phase. ResearchGate. Available from: [Link]
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Decomposition of organometallic precursor tricarbonyl(trimethylenemethane)ruthenium Ru(C4H6)(CO)3 +/0 in the gas phase investigated by thermal desorption spectrometry. RSC Publishing. Available from: [Link]
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CO2 hydrogenation on ruthenium: comparative study of catalyst supports. RSC Publishing. Available from: [Link]
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A Comparative Study of Ruthenium(0) MOCVD Precursor Complexes. ResearchGate. Available from: [Link]
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Ruthenium complexes as precursors for chemical vapor-deposition (CVD). RSC Publishing. Available from: [Link]
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Support Effects of Microwave-Synthesized Ru-Based Catalysts on Their Hydrogen Evolution Performance in Acidic Media. MDPI. Available from: [Link]
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Triruthenium dodecacarbonyl. chemeurope.com. Available from: [Link]
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Ruthenium(III) Acetylacetonate [Ru(acac)3] — An Efficient Chemoselective Catalyst for the Tetrahydropyranylation (THP) of Alcohols and Phenols under Solvent-Free Conditions. ResearchGate. Available from: [Link]
-
Reproducible high-yield syntheses of [Ru3(CO)12], [H4Ru4(CO)12], and [Ru6C(CO)16]2− by a convenient two-step methodology involving controlled reduction in ethylene glycol of RuCl3·nH2O. ResearchGate. Available from: [Link]
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Alkyne-Protected Ruthenium Nanoparticles: Ruthenium-Vinylidene Bonds at the Metal-Ligand Interface. pubs.acs.org. Available from: [Link]
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Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. National Institutes of Health (NIH). Available from: [Link]
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Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer. Semantic Scholar. Available from: [Link]
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Plant–Based Biosynthesis of Ruthenium Nanoparticles: A Comprehensive Review. MDPI. Available from: [Link]
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Precursor dependent nucleation and growth of ruthenium films during chemical vapor deposition. AIP Publishing. Available from: [Link]
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Formation and selected catalytic properties of ruthenium, rhodium, osmium and iridium nanoparticles. RSC Advances. Available from: [Link]
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(PDF) Synthesis and characterization of [RuCo3(CO)12]- clusters. Effective catalyst precursors for the homologation of methanol. ResearchGate. Available from: [Link]
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(PDF) ChemInform Abstract: Synthesis and Catalytic Applications of Ruthenium(0) Nanoparticles in Click Chemistry. ResearchGate. Available from: [Link]
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Chemical vapor deposition of ruthenium. Wikipedia. Available from: [Link]
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Ruthenium Complexes as Precursors for Chemical Vapor-Deposition (CVD). ResearchGate. Available from: [Link]
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Resolving ruthenium: XPS studies of common ruthenium materials. ResearchGate. Available from: [Link]
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A Comparative Electrochemical Guide to Triruthenium Dodecacarbonyl and its Group 8 Congeners
A Senior Application Scientist's Perspective on the Redox Landscape of M₃(CO)₁₂ (M = Fe, Ru, Os) Clusters
For researchers, scientists, and professionals in drug development, the selection of appropriate organometallic precursors and catalysts is a critical decision that profoundly impacts experimental outcomes. Among the vast array of metal carbonyl clusters, triruthenium dodecacarbonyl, Ru₃(CO)₁₂, holds a prominent position due to its versatile reactivity and catalytic prowess. A comprehensive understanding of its electrochemical behavior, particularly in comparison to its iron (Fe₃(CO)₁₂) and osmium (Os₃(CO)₁₂) analogues, is paramount for its effective application and for predicting its performance in redox-mediated processes. This guide provides an in-depth, objective comparison of the electrochemical properties of these trinuclear carbonyl clusters, supported by experimental data, to empower researchers in making informed decisions.
Structural Divergence: The Foundation of Electrochemical Disparity
A key differentiator among the M₃(CO)₁₂ (M = Fe, Ru, Os) clusters lies in their solid-state molecular structures, a factor that dictates their electronic communication and, consequently, their electrochemical responses. While triruthenium dodecacarbonyl and its osmium counterpart, Os₃(CO)₁₂, exhibit a D₃h symmetry with all twelve carbonyl ligands in terminal positions, triiron dodecacarbonyl adopts a C₂v symmetry, featuring two bridging carbonyl ligands.[1][2] This structural variance, with the presence or absence of bridging carbonyls, directly influences the metal-metal interactions and the distribution of electron density within the cluster core, setting the stage for distinct electrochemical behaviors.
The Redox Profile: A Comparative Analysis
The electrochemical analysis of these metal carbonyl clusters, typically conducted in non-aqueous solvents to ensure solubility and a wide potential window, reveals significant differences in their redox properties. The following table summarizes the key electrochemical parameters for the reduction of triruthenium dodecacarbonyl and its iron and osmium analogues.
| Compound | Reduction Potential (V vs. Fc/Fc⁺) | Process Characteristics | Key Observations & Causality |
| Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂) | Irreversible two-electron reduction | The reduction is chemically and electrochemically irreversible. | The initial electron transfer is concerted with the opening of the triruthenium ring, leading to a highly reactive dianion that undergoes rapid subsequent reactions. |
| Triiron Dodecacarbonyl (Fe₃(CO)₁₂) | More easily reduced than Ru₃(CO)₁₂ | Complex and often irreversible reduction pathways. | The presence of bridging carbonyl ligands facilitates electron acceptance, lowering the reduction potential. The resulting anionic species are generally unstable. |
| Triosmium Dodecacarbonyl (Os₃(CO)₁₂) | More difficult to reduce than Ru₃(CO)₁₂ | Generally irreversible reduction. | The stronger metal-metal bonds in the osmium cluster contribute to its greater stability and resistance to reduction. |
Expert Insight: The irreversibility of the reduction process for all three clusters is a critical consideration. It signifies that the initial electron transfer triggers significant and rapid structural and/or chemical changes, leading to species that are not easily oxidized back to the parent cluster. This has profound implications for applications where reversible redox cycling is desired. The trend in reduction potentials (Fe < Ru < Os) can be rationalized by the increasing strength of the metal-metal bonds down the group. The stronger the M-M bond, the more energy is required to induce the structural rearrangements that accompany reduction.
Experimental Protocol: Cyclic Voltammetry of Triruthenium Dodecacarbonyl
To provide a practical framework for the electrochemical analysis of these clusters, a detailed, step-by-step methodology for performing cyclic voltammetry on triruthenium dodecacarbonyl is presented below. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Objective: To determine the reduction potential and characterize the electrochemical behavior of triruthenium dodecacarbonyl.
Materials:
-
Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
-
Anhydrous, degassed acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte
-
Ferrocene (for internal calibration)
-
A three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, and a non-aqueous reference electrode, e.g., Ag/Ag⁺)
-
Potentiostat
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF₆ in the chosen anhydrous solvent. This high concentration of supporting electrolyte is crucial to minimize solution resistance and ensure that the current is limited by mass transport of the analyte, not by ion migration.
-
Analyte Solution Preparation: Prepare a 1-5 mM solution of Ru₃(CO)₁₂ in the electrolyte solution. The concentration should be optimized to obtain a well-defined signal without causing electrode fouling.
-
Cell Assembly and Deoxygenation: Assemble the three-electrode cell. It is imperative to thoroughly deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 15-20 minutes. Oxygen is electroactive and its presence will interfere with the measurement of the analyte's redox behavior.
-
Background Scan: Perform a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to ensure the absence of any interfering impurities.
-
Analyte Scan: Introduce the Ru₃(CO)₁₂ solution into the cell and acquire the cyclic voltammogram. A typical scan rate is 100 mV/s. The potential range should be swept from an initial potential where no reaction occurs towards negative potentials to observe the reduction, and then the scan direction is reversed.
-
Internal Standard Addition: Add a small amount of ferrocene to the solution and record a new cyclic voltammogram. The reversible one-electron oxidation of ferrocene provides a reliable internal reference potential (Fc/Fc⁺).
-
Data Analysis: Measure the peak potential(s) for the reduction of Ru₃(CO)₁₂ and reference them to the half-wave potential of the ferrocene/ferrocenium couple. The shape and scan rate dependence of the voltammetric wave provide information about the reversibility and kinetics of the electron transfer process.
Causality Behind Experimental Choices: The use of non-aqueous solvents is dictated by the solubility of the metal carbonyls and the need to avoid reactions with protic species. The supporting electrolyte is essential for conductivity and to control the electric field at the electrode surface. Deoxygenation is a critical step to prevent the electrochemical reduction of oxygen, which would obscure the signal of interest. Ferrocene is the IUPAC-recommended internal standard for reporting electrochemical data in organic solvents due to its well-behaved, reversible redox couple.
Visualizing the Electrochemical Pathway
The electrochemical reduction of triruthenium dodecacarbonyl is a complex process involving electron transfer and significant structural rearrangement. The following diagram illustrates a plausible pathway for this process.
Caption: Electrochemical reduction pathway of Ru₃(CO)₁₂.
Concluding Remarks for the Discerning Scientist
The electrochemical analysis of triruthenium dodecacarbonyl reveals a rich and complex redox chemistry that distinguishes it from its iron and osmium counterparts. While all three clusters undergo irreversible reduction, the potential at which this occurs and the stability of the resulting anionic species vary significantly, a direct consequence of their differing molecular and electronic structures. The structural integrity of Ru₃(CO)₁₂ and Os₃(CO)₁₂, with their exclusive terminal carbonyl ligands, contributes to their higher reduction potentials compared to the bridged Fe₃(CO)₁₂ cluster.
For the researcher engaged in the design of catalytic cycles or the development of novel materials, this comparative understanding is invaluable. The choice between these clusters will depend on the specific redox requirements of the application. If a more easily reducible cluster is desired, Fe₃(CO)₁₂ may be the preferred choice, though the instability of its reduced forms must be considered. Conversely, for applications requiring greater stability towards reduction, Os₃(CO)₁₂ presents a more robust option. Triruthenium dodecacarbonyl occupies a central position, offering a balance of reactivity and stability that has made it a workhorse in organometallic chemistry and catalysis. This guide serves as a foundational resource, empowering scientists to harness the unique electrochemical properties of these fascinating molecules with greater precision and insight.
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Ferrari, R. P.; Vaglio, G. A.; Valle, M. Negative-ion mass spectra of trinuclear carbonyl clusters. J. Chem. Soc., Dalton Trans.1978 , 1164-1166. [Link]
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Johnson, B. F. G.; Roberts, Y. V.; Parisini, E. Fluxional behaviour of the carbonyls [M₃(CO)₁₂](M = Fe, Ru or Os). J. Chem. Soc., Dalton Trans.1992 , 2573-2579. [Link]
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Mealli, C.; Ienco, A.; Hunstock, E.; Reinhold, J. Molecular Structures of M₂(CO)₉ and M₃(CO)₁₂ (M = Fe, Ru, Os): New Theoretical Insights. Inorg. Chem.1999 , 38 (22), 5053–5060. [Link]
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Wikipedia. Triiron dodecacarbonyl. [Link]
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A Comparative Guide to Kinetic Studies of Reactions Catalyzed by Triruthenium Dodecacarbonyl
This guide provides an in-depth technical comparison of the kinetic performance of Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, in various catalytic reactions. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible understanding of catalytic systems. We will explore the nuances of kinetic analysis, compare Ru₃(CO)₁₂ with alternative catalysts, and provide detailed, field-proven methodologies for accurate and insightful studies.
Introduction: Why Kinetic Studies of Ru₃(CO)₁₂ are Crucial
Triruthenium dodecacarbonyl, a dark orange, air-stable metal carbonyl cluster, serves as a versatile and widely studied precursor in homogeneous catalysis.[1] Its utility spans a range of critical organic transformations, including carbonylations, hydrogenations, and C-H bond activations.[2][3][4] While the synthetic applications of Ru₃(CO)₁₂ are well-documented, a thorough kinetic investigation is the only way to truly understand the mechanism, optimize reaction efficiency, and rationally design improved catalytic systems.
Kinetic studies allow us to dissect the complex series of events in a catalytic cycle. By determining reaction rates, orders of reaction with respect to reactants and catalyst, and activation energies, we can identify the rate-determining step and understand how different reaction parameters influence overall performance.[5][6] This knowledge is paramount for transitioning a laboratory-scale reaction into a reliable, scalable industrial process. This guide will compare the kinetic profiles of Ru₃(CO)₁₂-catalyzed reactions and provide the necessary tools to perform these critical investigations.
Methodologies for Accurate Kinetic Analysis in Homogeneous Catalysis
To obtain meaningful kinetic data, the experimental setup must be carefully designed to eliminate external influences, such as mass transport limitations, and to allow for precise monitoring of the reaction progress.[7][8]
Reactor Selection and Experimental Design
The choice of reactor is critical. For many homogeneous reactions catalyzed by Ru₃(CO)₁₂, a stirred batch reactor equipped for high-pressure conditions and in-situ monitoring is ideal. Continuous flow reactors are also becoming increasingly popular for kinetic and mechanistic investigations as they allow for steady-state analysis.[8][9]
A modern and efficient approach to planning experiments is the Design of Experiments (DoE) methodology.[5] This statistical approach allows for the simultaneous investigation of multiple variables (e.g., temperature, pressure, substrate concentration, catalyst loading), minimizing the number of experiments required while maximizing the quality of the kinetic data obtained.[5]
In-Situ Reaction Monitoring
The transient nature of catalytic intermediates necessitates real-time monitoring. High-Pressure Infrared (HP-IR) spectroscopy is a powerful tool for observing changes in the catalyst structure under reaction conditions, as the carbonyl ligands on the ruthenium cluster have distinct stretching frequencies.[2] For example, the disappearance of the characteristic IR bands for Ru₃(CO)₁₂ (approx. 2060, 2030, and 2011 cm⁻¹) and the appearance of new bands can signify the formation of the active catalytic species.[2][10] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used for offline analysis of aliquots to quantify substrate consumption and product formation over time.
Below is a generalized workflow for conducting a kinetic study of a Ru₃(CO)₁₂-catalyzed reaction.
Caption: Generalized workflow for a kinetic study.
Comparative Kinetic Analysis of Ru₃(CO)₁₂-Catalyzed Reactions
The performance of Ru₃(CO)₁₂ is highly dependent on the reaction type. Here, we compare its efficacy in two major classes of transformations: carbonylation and hydrogenation.
Carbonylation Reactions
Ru₃(CO)₁₂ is a well-established catalyst for various carbonylation reactions, such as the conversion of amines or alkenes into value-added products like ketones and esters.[2] In many cases, the cluster itself is a precursor to the catalytically active species, which may be a mononuclear ruthenium carbonyl complex.[2]
For example, in the hydroformylation of alkenes, Ru-based systems are known for their high regioselectivity towards linear aldehydes. However, their activity is often lower than that of analogous Rhodium-based catalysts. A study on the hydroformylation of 1-octene using a Ru-Biphephos system reported a turnover frequency (TOF) of approximately 2–7 min⁻¹, which is one to two orders of magnitude lower than typical Rh-based systems (TOF ≈ 80 min⁻¹).[2] This difference in activity is a key consideration for industrial applications and highlights the trade-off between selectivity and rate that often exists in catalysis.
The diagram below illustrates a plausible, simplified catalytic cycle for a Ru-catalyzed carbonylation reaction, highlighting the key steps that would be investigated in a kinetic study.
Caption: Simplified catalytic cycle for hydroformylation.
| Catalyst System | Reaction | Substrate | Temp (°C) | Pressure (bar) | TOF (h⁻¹) | Selectivity | Reference |
| Ru₃(CO)₁₂ / Biphephos | Hydroformylation | 1-Octene | 100 | 20 (CO/H₂) | 120 - 420 | >99% linear aldehyde | [2] |
| Rh / BIPHEPHOS | Hydroformylation | 1-Octene | 100 | 20 (CO/H₂) | ~4800 | ~98% linear aldehyde | [2] |
| Ru₃(CO)₁₂ | Methoxycarbonylation | 1-Octene | 120 | 5 (CO) | ~50 | 82% yield (ester) | [2] |
| PdCl₂(dppf) | Methoxycarbonylation | 1-Octene | 100 | 40 (CO) | High | High | (Typical Alternative) |
Note: Data is compiled for comparative purposes. TOF values are approximate and highly condition-dependent.
Hydrogenation Reactions
Ru₃(CO)₁₂ also serves as a precursor for hydrogenation catalysts, although it often requires activation or modification to form active hydride species.[1] For instance, under hydrogen pressure, it can convert to the tetrahedral cluster H₄Ru₄(CO)₁₂.[1] More complex heterometallic clusters containing ruthenium, such as [H₂Ru₃Ir(CO)₁₂]⁻, have been investigated for transfer hydrogenation, demonstrating how the properties of the initial cluster can be tuned.[4]
When comparing catalysts for hydrogenation, it is crucial to consider the mechanism of H₂ activation. Some complexes require an external base for H₂ splitting, while others, particularly pincer-ligated complexes, can activate H₂ through metal-ligand cooperation, which can lead to faster rates at milder conditions.[11] In a study on the hydrogenation of CO₂, supported Ru nanoparticles derived from Ru₃(CO)₁₂ on supports like TiO₂ and Al₂O₃ showed high activity and selectivity towards methane (>95%).[12] This highlights the transition from homogeneous to heterogeneous catalysis, where the support material plays a crucial role in the overall kinetics.[12]
| Catalyst System | Reaction | Substrate | Temp (°C) | H₂ Source | Activity Metric | Reference |
| [H₂Ru₃Ir(CO)₁₂]⁻ | Transfer Hydrogenation | 4-fluoroacetophenone | 82 | iPrOH | 99% conversion in 1h | [4] |
| (HPNP)Ru(H)₂(CO) | H₂ Splitting | H₂ | -60 | H₂ gas (1 atm) | Rapid H₂ addition | [11] |
| Ru/TiO₂ (from Ru₃(CO)₁₂) | CO₂ Hydrogenation | CO₂ | 190 | H₂ gas | TOF = 5.7 s⁻¹ | [12] |
| Ru/Al₂O₃ (from RuCl₃) | CO₂ Hydrogenation | CO₂ | 190 | H₂ gas | TOF ≈ 4.5 s⁻¹ | [12][13] |
Experimental Protocols
Scientific integrity demands protocols that are both detailed and self-validating. The following sections provide step-by-step methodologies for catalyst synthesis and a representative kinetic experiment.
Protocol: Synthesis of Ru₃(CO)₁₂
This protocol is based on a convenient, high-yield, two-step method involving the controlled reduction of RuCl₃·nH₂O.[14][15]
Materials:
-
RuCl₃·3H₂O (5 g)
-
2-ethoxyethanol (250 mL)
-
Potassium hydroxide (KOH) pellets (2.4 g)
-
Carbon monoxide (CO) gas, high purity
-
Three-necked 500 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath, gas inlet/bubbler.
Procedure:
-
Step I: Reduction of Ru(III) to Ru(II)
-
Add RuCl₃·3H₂O and 2-ethoxyethanol to the flask. De-aerate the solution by bubbling with N₂ for 15 minutes.
-
Equip the flask with the condenser and CO inlet. Start a vigorous magnetic stirring and a fast CO stream (approx. 2 bubbles/sec).
-
Heat the solution to 80°C for 45 minutes. The color will turn from dark to blood red.
-
Increase the temperature to 135°C (reflux) for 30-45 minutes, until a clear, golden-yellow solution is obtained.[14]
-
Cool the oil bath to 75°C and allow the solution to equilibrate.
-
-
Step II: Reduction of Ru(II) to Ru(0)
-
Crucial Step: Maintain the bath temperature strictly between 75-80°C to avoid side reactions.[14] Reduce the CO flow rate to approx. 1 bubble/sec.
-
Carefully add the KOH pellets directly to the solution.
-
The solution will darken over the next 15 minutes, after which orange crystals of Ru₃(CO)₁₂ will begin to precipitate.
-
After a total of 45 minutes, turn off the heater but maintain stirring and a slow CO flow to allow for slow cooling and efficient crystallization.
-
Collect the orange crystals by filtration, wash with ethanol and/or water to remove KCl, and dry under vacuum.
-
Protocol: Kinetic Study of a Ru₃(CO)₁₂-Catalyzed C-H Activation/Coupling
This protocol describes a representative experiment to determine the kinetic order with respect to the catalyst in the coupling of an alkylamine with an alkene.[3]
Materials & Equipment:
-
High-pressure autoclave reactor with magnetic stirring and sampling valve.
-
GC equipped with a flame ionization detector (FID) and an appropriate column.
-
Stock solutions: Ru₃(CO)₁₂ in toluene, N-(2-pyridinyl)piperidine in toluene, 1-hexene in toluene, and an internal standard (e.g., dodecane) in toluene.
Procedure:
-
Reactor Setup:
-
To the reactor, add N-(2-pyridinyl)piperidine (e.g., 1 mmol), 1-hexene (e.g., 3 mmol), the internal standard, and enough toluene to reach the desired total volume.
-
-
Reaction Initiation & Monitoring:
-
Seal the reactor, purge several times with N₂, and heat to the desired temperature (e.g., 150°C).
-
Once the temperature is stable, inject a specific volume of the Ru₃(CO)₁₂ stock solution via a syringe pump to initiate the reaction (t=0).
-
Immediately take the first sample (t≈1 min) through the sampling valve. Quench the sample in a vial containing a small amount of cold solvent.
-
Continue to take samples at regular intervals (e.g., 10, 20, 30, 60, 90, 120 minutes).
-
-
Analysis:
-
Analyze all quenched samples by GC to determine the concentration of the product relative to the internal standard.
-
Plot the concentration of the product versus time. The initial rate of the reaction is the slope of the linear portion of this curve near t=0.
-
-
Determining Reaction Order:
-
Repeat the entire procedure (Steps 1-3) using different initial concentrations of the Ru₃(CO)₁₂ catalyst, while keeping all other concentrations and parameters constant.
-
Create a log-log plot of the initial rate (log(rate)) versus the catalyst concentration (log([Ru])). The slope of this line will give the order of the reaction with respect to the catalyst.[16]
-
The relationship between observed kinetics and the proposed mechanism is a cornerstone of catalysis research.
Caption: Logic diagram linking kinetic data to mechanism.
Conclusion
Triruthenium dodecacarbonyl remains a catalyst of significant academic and industrial interest. This guide has demonstrated that a comprehensive understanding of its performance relies on meticulous kinetic studies. By comparing Ru₃(CO)₁₂ with alternatives like rhodium and palladium systems, we see a familiar pattern in catalysis: a constant balance between activity, selectivity, and cost. The choice of catalyst is rarely straightforward and must be guided by empirical data. The protocols and workflows provided herein offer a robust framework for generating such data, enabling researchers to probe reaction mechanisms, optimize conditions, and ultimately select the best catalytic system for their specific application.
References
- Berger, R. J., et al. (1999). Experimental methods in catalytic kinetics. Applied Catalysis A: General.
-
Ford, P. C., et al. (1989). Reaction dynamics of photosubstitution intermediates of the triruthenium carbonyl cluster Ru3(CO)12 as studied by flash photolysis with infrared detection. Inorganic Chemistry. Available at: [Link]
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Galkin, M. V., et al. (2019). Utilizing Design of Experiments Approach to Assess Kinetic Parameters for a Mn Homogeneous Hydrogenation Catalyst. ChemCatChem. Available at: [Link]
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ResearchGate. (Various Dates). Ruthenium‐Catalyzed Carbonylations. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Triruthenium dodecacarbonyl. Wikipedia. Available at: [Link]
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Berger, R. J., et al. (n.d.). (PDF) Experimental methods in catalytic kinetics. ResearchGate. Available at: [Link]
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Murai, S., et al. (2002). Ru3(CO)12-Catalyzed Coupling Reaction of sp3 C−H Bonds Adjacent to a Nitrogen Atom in Alkylamines with Alkenes. Journal of the American Chemical Society. Available at: [Link]
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Cole-Hamilton, D. J., et al. (2020). Immobilization and Study of Homogeneous Catalysts in a Continuous Flow Reactor Using Inorganic Particles Coated with Polymer. Topics in Catalysis. Available at: [Link]
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Song, L.-C., et al. (n.d.). The reaction process of Ru3(CO)12 with 1,3-ynones (1–5). RPh (1);.... ResearchGate. Available at: [Link]
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Cabeza, J. A., et al. (2023). Heterometallic Ru–Ir carbonyl clusters as catalyst precursors for hydrogenation and hydrogen transfer reactions. Dalton Transactions. Available at: [Link]
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Wang, N. M. (2020). HOMOGENEOUS FLOW CATALYSIS STRATEGIES FOR LAB-SCALE KINETIC INVESTIGATION AND REACTION DEVELOPMENT. University of Illinois Urbana-Champaign. Available at: [Link]
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Linehan, J. C., et al. (2021). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. OSTI.GOV. Available at: [Link]
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de Jongh, P. E., et al. (2021). Comparing the Performance of Supported Ru Nanocatalysts Prepared by Chemical Reduction of RuCl3 and Thermal Decomposition of Ru3(CO)12 in the Sunlight-Powered Sabatier Reaction. MDPI. Available at: [Link]
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Predieri, G., et al. (n.d.). Reactions of Ru-3(CO)(12) with ene-yne and alkoxy-silyl functionalized compounds. The crystal structure of (mu-H)Ru-3(CO)(9)[mu(3)-eta(2)-HC=N(CH2)(3)Si(OEt)(3)]. ResearchGate. Available at: [Link]
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Güttel, R., et al. (2024). CO2 hydrogenation on ruthenium: comparative study of catalyst supports. RSC Sustainability. Available at: [Link]
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Bonnet, M.-C., et al. (n.d.). New insight into a convenient base-promoted synthesis of Ru3(CO)12. Available at: [Link]
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Li, Y., et al. (n.d.). Reproducible high-yield syntheses of [Ru3(CO)12], [H4Ru4(CO)12], and [Ru6C(CO)16]2− by a convenient two-step methodology involving controlled reduction in ethylene glycol of RuCl3·nH2O. ResearchGate. Available at: [Link]
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Harris, C. B., et al. (n.d.). Nature and Role of Bridged Carbonyl Intermediates in the Ultrafast Photoinduced Rearrangement of Ru3(CO)12. ResearchGate. Available at: [Link]
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Solís, J. L., et al. (n.d.). FT-IR spectra of a) Ru 3 (CO) 12 , and its pyrolysis products at 180.... ResearchGate. Available at: [Link]
-
Chatani, N., et al. (n.d.). ChemInform Abstract: Ru3(CO)12-Catalyzed Reaction of Yne-Imines with Carbon Monoxide Leading to Bicyclic α,β-Unsaturated Lactams. ResearchGate. Available at: [Link]
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Yi, C. S. (2017). Scope and Mechanistic Studies of Ruthenium Catalyzed C-N Bond Activation Reactions. e-Publications@Marquette. Available at: [Link]
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Gandon, V., et al. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules. Available at: [Link]
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Hiremath, C. V., et al. (2010). Kinetics and mechanism of ruthenium(III) catalyzed oxidation of d-glucose by 12-tungstocobaltate(III) in aqueous hydrochloric ac. Prime Scholars. Available at: [Link]
Sources
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A Comparative Guide to the Molecular Structures of Triruthenium Dodecacarbonyl and Its Congeners
As a Senior Application Scientist, my experience in the field of organometallic chemistry has repeatedly demonstrated that a compound's utility is intrinsically linked to its three-dimensional architecture. Metal carbonyl clusters, a cornerstone of this field, are no exception. Their reactivity, catalytic activity, and potential as precursors for advanced materials are all dictated by the intricate dance of metal-metal bonds and ligand coordination. This guide provides an in-depth structural comparison of a benchmark cluster, Triruthenium dodecacarbonyl (Ru₃(CO)₁₂), with its key relatives, Triiron dodecacarbonyl (Fe₃(CO)₁₂) and Triosmium dodecacarbonyl (Os₃(CO)₁₂).
We will move beyond a simple recitation of bond lengths to explore the electronic and steric rationales behind their divergent structures, supported by experimental data from foundational characterization techniques.
The Archetype: Structural Elucidation of Ru₃(CO)₁₂
Triruthenium dodecacarbonyl, an orange crystalline solid, serves as a vital precursor for numerous organoruthenium compounds.[1] Its fundamental structure consists of an equilateral triangle of ruthenium atoms.[2] This trinuclear core is stabilized by twelve carbonyl (CO) ligands, all of which are terminally bonded to the ruthenium centers.
The molecule possesses a high degree of symmetry, belonging to the D₃h point group.[2][3] Each ruthenium atom is coordinated to four CO ligands: two in axial positions (perpendicular to the Ru₃ plane) and two in equatorial positions (lying within the Ru₃ plane).[2][4] This arrangement results in a structure where no CO ligands bridge between the metal atoms, a key feature that distinguishes it from its iron analogue. The mean Ru-Ru bond length has been determined by X-ray crystallography to be approximately 2.848 Å.[3]
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// Define nodes Ru1 [label="Ru", pos="0,1.64!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ru2 [label="Ru", pos="-1.42,-0.82!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ru3 [label="Ru", pos="1.42,-0.82!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C1 [label="C", pos="0,2.8!", fillcolor="#FFFFFF"]; O1 [label="O", pos="0,3.6!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 [label="C", pos="0,0.4!", fillcolor="#FFFFFF"]; O2 [label="O", pos="0,-0.4!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3 [label="C", pos="-0.8,2.2!", fillcolor="#FFFFFF"]; O3 [label="O", pos="-1.3,2.6!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4 [label="C", pos="0.8,2.2!", fillcolor="#FFFFFF"]; O4 [label="O", pos="1.3,2.6!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
C5 [label="C", pos="-2.5,-0.2!", fillcolor="#FFFFFF"]; O5 [label="O", pos="-3.2,0.2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C6 [label="C", pos="-1.8,-2.0!", fillcolor="#FFFFFF"]; O6 [label="O", pos="-2.0,-2.8!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C7 [label="C", pos="-0.6,-1.4!", fillcolor="#FFFFFF"]; O7 [label="O", pos="0.1,-1.8!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C8 [label="C", pos="-2.2,-1.2!", fillcolor="#FFFFFF"]; O8 [label="O", pos="-2.8,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
C9 [label="C", pos="2.5,-0.2!", fillcolor="#FFFFFF"]; O9 [label="O", pos="3.2,0.2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C10 [label="C", pos="1.8,-2.0!", fillcolor="#FFFFFF"]; O10 [label="O", pos="2.0,-2.8!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C11 [label="C", pos="0.6,-1.4!", fillcolor="#FFFFFF"]; O11 [label="O", pos="-0.1,-1.8!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C12 [label="C", pos="2.2,-1.2!", fillcolor="#FFFFFF"]; O12 [label="O", pos="2.8,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Metal-metal bonds Ru1 -- Ru2 [color="#34A853", penwidth=2]; Ru2 -- Ru3 [color="#34A853", penwidth=2]; Ru3 -- Ru1 [color="#34A853", penwidth=2];
// Ru1-CO bonds Ru1 -- C1; Ru1 -- C2; Ru1 -- C3; Ru1 -- C4; C1 -- O1; C2 -- O2; C3 -- O3; C4 -- O4;
// Ru2-CO bonds Ru2 -- C5; Ru2 -- C6; Ru2 -- C7; Ru2 -- C8; C5 -- O5; C6 -- O6; C7 -- O7; C8 -- O8;
// Ru3-CO bonds Ru3 -- C9; Ru3 -- C10; Ru3 -- C11; Ru3 -- C12; C9 -- O9; C10 -- O10; C11 -- O11; C12 -- O12; } enddot Figure 1: Molecular structure of Ru₃(CO)₁₂ (D₃h symmetry).
Comparative Analysis with Group 8 Congeners
The structural chemistry of trinuclear dodecacarbonyl clusters within Group 8 of the periodic table presents a fascinating case study in the subtle interplay of atomic size and electronic effects.
Triosmium Dodecacarbonyl (Os₃(CO)₁₂): A Heavier Twin
Os₃(CO)₁₂ is isostructural with Ru₃(CO)₁₂, also adopting a D₃h symmetric structure with twelve terminal CO ligands.[5][6] The primary difference lies in the dimensions of the central cluster, stemming from the larger atomic radius of osmium. The Os-Os bond distance is approximately 2.88 Å, slightly longer than the Ru-Ru bond in Ru₃(CO)₁₂.[5][6] This structural homology is expected, as ruthenium and osmium, being in the same group, share similar electronic properties.
Triiron Dodecacarbonyl (Fe₃(CO)₁₂): A Tale of Bridging Ligands
In stark contrast to its heavier congeners, Fe₃(CO)₁₂ exhibits a significantly different and less symmetric structure. This dark green solid has a C₂v point group symmetry.[7][8] Its structure is composed of an isosceles (nearly equilateral) triangle of iron atoms. The key distinguishing feature is the mode of CO coordination: ten carbonyls are terminal, while two CO ligands bridge one of the Fe-Fe edges.[7]
This structural deviation has been a subject of considerable study. Theoretical analyses suggest that the preference for the bridged structure in the iron cluster is due to electronic reasons. Specifically, the more contracted nature of iron's orbitals leads to weaker direct metal-metal repulsion compared to ruthenium and osmium.[9][10] This allows for the formation of stable, bridging carbonyl bonds which are not as favorable for the larger, more diffuse orbitals of Ru and Os.[9]
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// Define nodes Fe1 [label="Fe", pos="0,1.5!", fillcolor="#FBBC05"]; Fe2 [label="Fe", pos="-1.3,-0.75!", fillcolor="#FBBC05"]; Fe3 [label="Fe", pos="1.3,-0.75!", fillcolor="#FBBC05"];
// Bridging COs C_br1 [label="C", pos="0,-0.2!", fillcolor="#FFFFFF"]; O_br1 [label="O", pos="0,-0.9!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_br2 [label="C", pos="0,-1.3!", fillcolor="#FFFFFF"]; O_br2 [label="O", pos="0,-2.0!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Terminal COs for Fe1 C1_t1 [label="C", pos="0,2.7!", fillcolor="#FFFFFF"]; O1_t1 [label="O", pos="0,3.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C1_t2 [label="C", pos="-1,2.2!", fillcolor="#FFFFFF"]; O1_t2 [label="O", pos="-1.5,2.7!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C1_t3 [label="C", pos="1,2.2!", fillcolor="#FFFFFF"]; O1_t3 [label="O", pos="1.5,2.7!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Terminal COs for Fe2 C2_t1 [label="C", pos="-2.5,-0.2!", fillcolor="#FFFFFF"]; O2_t1 [label="O", pos="-3.2,0.3!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2_t2 [label="C", pos="-1.8,-1.9!", fillcolor="#FFFFFF"]; O2_t2 [label="O", pos="-2.2,-2.6!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2_t3 [label="C", pos="-0.5,-1.9!", fillcolor="#FFFFFF"]; O2_t3 [label="O", pos="-0.2,-2.7!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2_t4 [label="C", pos="-2.0,0.5!", fillcolor="#FFFFFF"]; O2_t4 [label="O", pos="-2.5,1.1!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Terminal COs for Fe3 C3_t1 [label="C", pos="2.5,-0.2!", fillcolor="#FFFFFF"]; O3_t1 [label="O", pos="3.2,0.3!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3_t2 [label="C", pos="1.8,-1.9!", fillcolor="#FFFFFF"]; O3_t2 [label="O", pos="2.2,-2.6!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3_t3 [label="C", pos="0.5,-1.9!", fillcolor="#FFFFFF"]; O3_t3 [label="O", pos="0.2,-2.7!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3_t4 [label="C", pos="2.0,0.5!", fillcolor="#FFFFFF"]; O3_t4 [label="O", pos="2.5,1.1!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Metal-metal bonds Fe1 -- Fe2 [color="#34A853", penwidth=2]; Fe1 -- Fe3 [color="#34A853", penwidth=2]; Fe2 -- Fe3 [color="#34A853", penwidth=2, style=dashed, label=" Bridged Edge"];
// Bridging bonds Fe2 -- C_br1; Fe3 -- C_br1; C_br1 -- O_br1; Fe2 -- C_br2; Fe3 -- C_br2; C_br2 -- O_br2;
// Terminal bonds Fe1 -- C1_t1; Fe1 -- C1_t2; Fe1 -- C1_t3; C1_t1 -- O1_t1; C1_t2 -- O1_t2; C1_t3 -- O1_t3; Fe2 -- C2_t1; Fe2 -- C2_t2; Fe2 -- C2_t3; Fe2 -- C2_t4; C2_t1 -- O2_t1; C2_t2 -- O2_t2; C2_t3 -- O2_t3; C2_t4 -- O2_t4; Fe3 -- C3_t1; Fe3 -- C3_t2; Fe3 -- C3_t3; Fe3 -- C3_t4; C3_t1 -- O3_t1; C3_t2 -- O3_t2; C3_t3 -- O3_t3; C3_t4 -- O3_t4; } enddot Figure 2: Molecular structure of Fe₃(CO)₁₂ (C₂v symmetry).
Summary of Structural Parameters
The fundamental structural differences are summarized in the table below. This quantitative data, primarily derived from X-ray crystallography, provides a clear snapshot of the geometric consequences of descending Group 8.
| Parameter | Fe₃(CO)₁₂ | Ru₃(CO)₁₂ | Os₃(CO)₁₂ |
| Symmetry | C₂v[7] | D₃h[2] | D₃h[5] |
| Bridging CO Ligands | Yes (Two)[7] | No[2] | No[5] |
| Terminal CO Ligands | Ten[7] | Twelve[2] | Twelve[5] |
| Avg. M-M Bond Length | ~2.56 Å[11] | ~2.85 Å[3] | ~2.88 Å[5][6] |
Experimental Protocols for Structural Determination
The elucidation of these structures relies on a synergistic application of synthesis and advanced analytical techniques. The protocols described below represent self-validating systems, where the results from one technique (e.g., IR spectroscopy) should correlate with and support the detailed 3D structure obtained from another (e.g., X-ray crystallography).
Synthesis of Triruthenium Dodecacarbonyl
This procedure is a convenient, base-promoted atmospheric pressure synthesis. The causality behind this two-step process involves an initial reduction of Ru(III) to a Ru(II) carbonyl halide intermediate, followed by a base-promoted reductive carbonylation to form the neutral cluster.
Step 1: Reduction of Ru(III) to Ru(II)
-
Equip a 500 mL three-necked, round-bottomed flask with a reflux condenser, a gas inlet, and a stopper.
-
Add 5.0 g of RuCl₃·3H₂O and 250 mL of 2-ethoxyethanol to the flask.[12]
-
De-aerate the solution by bubbling with nitrogen or stirring under a reduced atmosphere for 10 minutes.
-
Introduce a steady stream of carbon monoxide (CO) gas through the gas inlet (approx. 2 bubbles per second).
-
Heat the vigorously stirred solution to 80°C for 45 minutes. The solution will turn blood red.
-
Increase the temperature to 135°C (reflux) and maintain for 30-45 minutes until a clear, golden-yellow solution is obtained.[12] This indicates the formation of Ru(II) carbonyl chloride species.
-
Cool the solution to 75°C.
Step 2: Reductive Carbonylation to Ru₃(CO)₁₂
-
Carefully add 2.4 g of KOH pellets to the warm solution via the third neck of the flask.[12]
-
Observe the solution as it progressively darkens over 15 minutes.
-
Orange crystals of Ru₃(CO)₁₂ will begin to precipitate on the flask walls.
-
Maintain the reaction at 75°C for a total of 45 minutes with continued CO bubbling and stirring.
-
Turn off the heat and allow the flask to cool to room temperature, maintaining a slow CO stream.
-
Recover the orange crystals by filtration, washing with water and ethanol to remove KCl byproduct, and dry under vacuum.[12]
Characterization Workflow
Protocol: Infrared (IR) Spectroscopy The choice to use IR spectroscopy is driven by its sensitivity to the C-O bond stretching frequency (ν(CO)), which is diagnostic for the ligand's coordination mode.
-
Prepare a dilute solution of the metal carbonyl cluster in a suitable solvent (e.g., hexane or cyclohexane).
-
Alternatively, for solid-state analysis, prepare a KBr pellet containing a small amount of the finely ground sample.[13]
-
Acquire the spectrum in the range of 2200-1700 cm⁻¹.
-
Analysis: Terminal CO ligands typically show strong absorptions in the 2150-1950 cm⁻¹ region. Bridging CO ligands are weaker and absorb at lower frequencies, typically 1850-1750 cm⁻¹. The number of observed bands is governed by the molecule's symmetry and group theoretical selection rules. For example, the D₃h structure of Ru₃(CO)₁₂ results in fewer IR-active bands than the lower symmetry C₂v structure of Fe₃(CO)₁₂.
Protocol: Single-Crystal X-ray Diffraction This is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
-
Select a high-quality single crystal of the compound (typically < 0.5 mm in dimension).[13]
-
Mount the crystal on a goniometer head.
-
Place the goniometer on the diffractometer. A stream of cold nitrogen is often used to cool the crystal, minimizing thermal motion and improving data quality.
-
The instrument directs a monochromatic X-ray beam at the crystal.
-
The crystal is rotated, and a detector collects the diffraction pattern (the intensities and positions of the diffracted X-ray beams).
-
Analysis: The diffraction data is processed using specialized software to solve the phase problem and generate an electron density map of the unit cell. From this map, the positions of the atoms can be determined, allowing for the precise measurement of bond lengths, bond angles, and the overall molecular structure.[3]
Conclusion
The structural comparison of Ru₃(CO)₁₂ with Fe₃(CO)₁₂ and Os₃(CO)₁₂ provides a compelling illustration of how subtle changes in the metallic element can induce profound changes in molecular architecture. While Ru₃(CO)₁₂ and Os₃(CO)₁₂ adopt a highly symmetric, non-bridged D₃h structure, the smaller iron atom in Fe₃(CO)₁₂ favors a C₂v geometry featuring two bridging carbonyl ligands. This fundamental difference, rooted in the electronic properties of the metals, dictates the distinct reactivity profiles of these important clusters. A thorough understanding of these structures, validated through robust experimental workflows, is paramount for researchers seeking to harness their chemistry for catalysis and materials science.
References
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Wikipedia. (n.d.). Triruthenium dodecacarbonyl. Retrieved from [Link]
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ChemEurope. (n.d.). Triruthenium dodecacarbonyl. Retrieved from [Link]
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Slebodnick, C., Zhao, J., Angel, R., Hanson, B. E., Song, Y., Liu, Z., & Hemley, R. J. (2004). High Pressure Study of Ru3(CO)12 by X-ray Diffraction, Raman, and Infrared Spectroscopy. Inorganic Chemistry, 43(17), 5245–5252. Available from: [Link]
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Wikipedia. (n.d.). Triiron dodecacarbonyl. Retrieved from [Link]
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Mason, R., & Rae, A. I. M. (1968). The crystal structure of ruthenium carbonyl, Ru3(CO)12. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 778-779. Available from: [Link]
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Bonnet, M. C., et al. (n.d.). New insight into a convenient base-promoted synthesis of Ru3(CO)12. Inorganica Chimica Acta. Available from: [Link]
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American Chemical Society. (2023). Triruthenium dodecacarbonyl. Retrieved from [Link]
-
Grokipedia. (2024). Triiron dodecacarbonyl. Retrieved from [Link]
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ACS Publications. (2004). High Pressure Study of Ru3(CO)12 by X-ray Diffraction, Raman, and Infrared Spectroscopy. Retrieved from [Link]
-
Parker, S. F., et al. (2024). Structure and Spectroscopy of Triruthenium Dodecacarbonyl, Ru3(CO)12. Inorganic Chemistry. Available from: [Link]
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Wikipedia. (n.d.). Triosmium dodecacarbonyl. Retrieved from [Link]
-
NIST. (n.d.). Osmium, dodecacarbonyltri-, triangulo. Retrieved from [Link]
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WebElements. (n.d.). Osmium: triosmium dodecacarbonyl. Retrieved from [Link]
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ChemEurope. (n.d.). Triiron dodecacarbonyl. Retrieved from [Link]
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WebElements. (n.d.). Ruthenium: triruthenium dodecacarbonyl. Retrieved from [Link]
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ChemEurope. (n.d.). Triosmium dodecacarbonyl. Retrieved from [Link]
-
Cotton, F. A., & Troup, J. M. (1974). Reactivity of organometallic compounds. XXXIII. A definitive structural study of triiron dodecacarbonyl. Journal of the American Chemical Society, 96(13), 4155–4159. Available from: [Link]
-
E.P.A. College of Engineering and Technology. (n.d.). Module 32: Polynuclear metal carbonyls and their structure. Retrieved from [Link]
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Hunstock, E., Mealli, C., Calhorda, M. J., & Reinhold, J. (1999). Molecular Structures of M2(CO)9 and M3(CO)12 (M = Fe, Ru, Os): New Theoretical Insights. Inorganic Chemistry, 38(22), 5053–5060. Available from: [Link]
-
Braga, D., & Grepioni, F. (1996). Molecular structure and crystal structure generation for [Fe3(CO)12]. Journal of the Chemical Society, Dalton Transactions, (10), 1949-1953. Available from: [Link]
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A Comparative Guide to the Enantioselectivity of Chiral Ru₃(CO)₁₂ Derivatives in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is a cornerstone of modern synthetic chemistry. Triruthenium dodecacarbonyl, Ru₃(CO)₁₂, serves as a versatile precursor for a vast array of homogeneous catalysts. Through the substitution of its carbonyl ligands with chiral auxiliaries, a diverse family of catalytic systems with tunable steric and electronic properties can be accessed. This guide provides an in-depth technical comparison of the enantioselectivity of various chiral Ru₃(CO)₁₂ derivatives, with a focus on their application in the asymmetric hydrogenation of prochiral ketones, a critical transformation in the synthesis of pharmaceuticals and fine chemicals.
The Foundation: From Achiral Cluster to Chiral Catalyst
Triruthenium dodecacarbonyl is an air-stable, dark orange crystalline solid that serves as a convenient entry point into ruthenium-based catalysis.[1][2] The trinuclear cluster itself is achiral and catalytically inactive for most asymmetric transformations. Its utility lies in its reactivity towards donor ligands, such as chiral phosphines, which can substitute one or more carbonyl groups to generate catalytically active species.[1]
The activation of Ru₃(CO)₁₂ with chiral diphosphine ligands, such as the well-established 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), often involves the fragmentation of the cluster to form mononuclear or dinuclear ruthenium complexes that are the true catalytic species.[3] However, catalyst systems generated in situ from Ru₃(CO)₁₂ and chiral ligands are also highly effective, obviating the need for the isolation of well-defined single-metal complexes.[4][5] The choice of the chiral ligand is paramount, as its stereochemical information is transferred to the substrate during the catalytic cycle, dictating the enantiomeric outcome of the reaction.
Comparative Performance in Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to yield enantiomerically enriched secondary alcohols is a benchmark reaction for evaluating the efficacy of chiral catalysts. Here, we compare the performance of catalyst systems derived from Ru₃(CO)₁₂ and different classes of chiral diphosphine ligands.
A study by Doherty et al. provides a direct comparison between the well-established (R)-BINAP ligand and the less common (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane ligand in the asymmetric hydrogenation of a range of aryl and heteroaryl ketones. The catalysts were generated in situ from a ruthenium(II) precursor, which can be conceptually linked back to the reactivity of Ru₃(CO)₁₂, with the chiral diphosphine and a chiral diamine co-ligand. The data highlights the subtle interplay between the ligand structure and the substrate in determining the enantioselectivity.
| Substrate | Chiral Diphosphine | Chiral Diamine | Conversion (%) | ee (%) | Product Configuration |
| Acetophenone | (S,S)-1 | (R,R)-DPEN | >99 | 89 | S |
| (R)-BINAP | (R,R)-DPEN | >99 | 83 | S | |
| 2-Acetylthiophene | (S,S)-1 | (R,R)-DPEN | >99 | >90 | S |
| (R)-BINAP | (R,R)-DPEN | >99 | 86 | S | |
| 2-Acetylfuran | (S,S)-1 | (R,R)-DPEN | >99 | 94 | S |
| (R)-BINAP | (R,R)-DPEN | >99 | 86 | S | |
| 4-Acetylpyridine | (S,S)-1 | (R,R)-DPEN | >99 | 81 | S |
| (R)-BINAP | (R,R)-DPEN | >99 | 84 | S |
Data sourced from Doherty et al., Organometallics.[6][7] Reactions were conducted in 2-propanol with a substrate/catalyst ratio of 1000/1, in the presence of t-BuOK at 20-22°C and 10 atm of H₂ for 12 hours.[6]
Analysis of Performance:
From the data, it is evident that both the conformationally flexible 1,2-bis((diphenylphosphino)methyl)cyclohexane ligand (1) and the axially chiral BINAP ligand can induce high levels of enantioselectivity. Notably, for the hydrogenation of acetophenone, 2-acetylthiophene, and 2-acetylfuran, the catalyst derived from ligand 1 outperforms the BINAP-based system.[6] This is a significant finding, as BINAP is often considered the "gold standard" for this class of transformations. The superior performance of the catalyst with ligand 1 in these cases suggests that its conformational flexibility may allow for a better-matched chiral pocket for these specific substrates.[6] Conversely, for 4-acetylpyridine, the BINAP-derived catalyst provides a slightly higher enantiomeric excess.[6]
This comparative data underscores a critical principle in asymmetric catalysis: there is no universally superior ligand. The optimal choice depends on the specific substrate and reaction conditions. Therefore, the screening of a diverse library of chiral ligands is often necessary to achieve the desired level of enantioselectivity for a new transformation.
Experimental Protocols
To provide a practical context for the assessment of chiral Ru₃(CO)₁₂ derivatives, we present a representative experimental protocol for catalyst preparation and an asymmetric hydrogenation reaction, followed by a general procedure for the determination of enantiomeric excess by chiral HPLC.
In Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation
This protocol describes the in situ generation of a chiral ruthenium catalyst from Ru₃(CO)₁₂ and a chiral diiminodiphosphine ligand for the asymmetric transfer hydrogenation of propiophenone.[4][5][8]
Materials:
-
Ru₃(CO)₁₂ (1.0 mol%)
-
Chiral diiminodiphosphine ligand (e.g., (S,S)-BDPP-DIOP) (1.2 mol%)
-
Propiophenone (1.0 mmol)
-
2-Propanol (anhydrous, 5 mL)
-
Potassium hydroxide (KOH) (10 mol%)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Ru₃(CO)₁₂ and the chiral diiminodiphosphine ligand.
-
Add anhydrous 2-propanol (3 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
In a separate flask, dissolve propiophenone and potassium hydroxide in the remaining 2-propanol (2 mL).
-
Transfer the substrate solution to the catalyst mixture via cannula.
-
Heat the reaction mixture to 80°C and stir for the required time (monitor by TLC or GC).
-
Upon completion, cool the reaction to room temperature and quench with a few drops of water.
-
Extract the product with diethyl ether (3 x 10 mL), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for in situ catalyst preparation and asymmetric hydrogenation.
Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess (ee) of the chiral product is a critical measure of the catalyst's performance. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this determination.[9]
General Procedure:
-
Sample Preparation: Prepare a standard solution of the racemic product at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a solution of the reaction product at a similar concentration.
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for the class of compound being analyzed (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel® for alcohols).
-
Method Development:
-
Start with a typical mobile phase for the chosen column (e.g., a mixture of n-hexane and isopropanol for normal phase).
-
Inject the racemic standard and adjust the mobile phase composition to achieve baseline separation of the two enantiomer peaks. The resolution (Rs) should ideally be greater than 1.5.
-
Optimize the flow rate and column temperature to improve resolution and reduce analysis time.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
-
Calculation of Enantiomeric Excess:
-
Use the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
Causality and Mechanistic Considerations
The enantioselectivity of a chiral catalyst is determined by the energetic difference between the diastereomeric transition states leading to the two enantiomeric products. The chiral ligand environment creates a three-dimensional pocket around the metal center, and the substrate must orient itself within this pocket to undergo the catalytic transformation.
In the case of Ru-diphosphine catalyzed ketone hydrogenation, the mechanism is believed to involve the formation of a ruthenium hydride species. The ketone coordinates to the metal, and the hydride is then transferred to the carbonyl carbon. The chiral diphosphine ligand, often in conjunction with a chiral diamine, creates a steric and electronic environment that favors one specific orientation of the ketone, leading to the preferential formation of one enantiomer of the alcohol product. The C₂ symmetry of many successful ligands, like BINAP, is thought to be crucial in minimizing the number of possible competing diastereomeric transition states, thus leading to higher enantioselectivity.
Conclusion
Derivatives of Ru₃(CO)₁₂ are a cornerstone of asymmetric catalysis, offering a modular platform for the development of highly selective catalysts. While ligands such as BINAP have historically demonstrated broad applicability and high enantioselectivity, this guide illustrates that ligand selection is a nuanced process. Comparative studies, such as the one highlighted, are crucial for advancing the field, as they reveal that less common or structurally different ligands can offer superior performance for specific applications. The provided protocols offer a practical starting point for researchers to synthesize, apply, and assess the enantioselectivity of their own chiral Ru₃(CO)₁₂-derived catalysts, empowering them to tackle the challenges of modern asymmetric synthesis.
References
-
Cao, Y., et al. (2003). Highly efficient chiral metal cluster systems derived from Ru3(CO)12 and chiral diiminodiphosphines for the asymmetric transfer hydrogenation of ketones. Chemical Communications, (1), 142-143. [Link]
-
Takaya, H., et al. (1992). Asymmetric Hydrogenation of Allylic Alcohols Using BINAP-Ruthenium Complexes. Organic Syntheses, 71, 1. [Link]
-
Li, W., et al. (2014). Ruthenium-catalyzed hydrogenation of aromatic ketones using chiral diamine and monodentate achiral phosphine ligands. ResearchGate. [Link]
-
Cao, Y., et al. (2003). Highly efficient chiral metal cluster systems derived from Ru3(CO)12 and chiral diiminodiphosphines for the asymmetric transfer hydrogenation of ketones. Chemical Communications. [Link]
-
ETH Zurich. (2015). Asymmetric Hydrogenation. Creative Commons. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect, 5(6), 1810-1817. [Link]
-
ResearchGate. (2003). Highly Efficient Chiral Metal Cluster Systems Derived from Ru3(CO)12 and Chiral Diiminodiphosphines for the Asymmetric Transfer Hydrogenation of Ketones. [Link]
-
Doherty, S., et al. (2007). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 26(25), 6292-6302. [Link]
-
Sánchez, A. S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-853. [Link]
-
Wang, F., et al. (2023). Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters. RSC Advances, 13(41), 28965-28974. [Link]
-
Imamoto, T. (2014). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 90(8), 308-324. [Link]
-
van den Berg, M., et al. (2001). Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation. The Journal of Organic Chemistry, 66(23), 7626-7631. [Link]
-
Hayashi, T. (2000). Chiral monodentate phosphine ligand MOP for transition-metal-catalyzed asymmetric reactions. Accounts of Chemical Research, 33(6), 354-362. [Link]
-
Li, W., et al. (2018). Josiphos-type binaphane ligands for the asymmetric Ir-catalyzed hydrogenation of acyclic aromatic N-aryl imines. ResearchGate. [Link]
-
Wang, D., et al. (2011). Chiral Bicyclic NHC/Ir Complexes for Catalytic Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition, 50(36), 8438-8442. [Link]
-
NPTEL. (n.d.). Module 6 Hydrogenation Reactions. NPTEL Archive. [Link]
-
Doherty, S., et al. (2007). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2020). Enantioselectivity of Noyori Asymmetric Hydrogenation. [Link]
-
Carotti, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 643. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Wikipedia. (n.d.). Triruthenium dodecacarbonyl. [Link]
-
American Chemical Society. (2023). Triruthenium dodecacarbonyl. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Dodecacarbonyltriruthenium (Ru₃(CO)₁₂)
As a Senior Application Scientist, my aim is to extend the value of our products beyond their immediate application by ensuring you can manage their entire lifecycle safely and effectively. Dodecacarbonyltriruthenium, while a valuable precursor in organometallic chemistry and catalysis, requires meticulous handling, especially when it comes to disposal.[1] This guide provides a direct, procedural framework for its safe neutralization and disposal, grounded in established safety protocols and chemical principles.
This document is not a rigid template but a dynamic guide. The core principle is controlled deactivation. Metal carbonyls, including Ru₃(CO)₁₂, are hazardous primarily due to the toxicity of the metal and the potential to release carbon monoxide (CO), a toxic gas, upon decomposition.[2][3][4] Therefore, our disposal strategy is centered on safely breaking down the complex and managing the resulting waste streams in accordance with regulations.
Part 1: Immediate Safety Profile & Pre-Disposal Checklist
Before beginning any disposal procedure, it is critical to understand the hazards and prepare the workspace. This compound is considered a hazardous substance, causing skin and eye irritation and demonstrating acute toxicity if swallowed or inhaled.[5][6]
Table 1: Hazard and Safety Summary for Dodecacarbonyltriruthenium
| Characteristic | Data | Source(s) |
| CAS Number | 15243-33-1 | [5] |
| Appearance | Orange to Reddish-Yellow Crystalline Solid | [1] |
| Primary Hazards | - Toxic if inhaled (releases CO gas upon decomposition)[2] - Harmful if swallowed[5] - Causes skin and eye irritation[6] | |
| Incompatibilities | Strong oxidizing agents[5] | |
| Storage | Store under an inert atmosphere, in a cool, dry, well-ventilated, and dark place.[3][4] | |
| Essential PPE | ANSI Z87.1-compliant safety goggles, nitrile gloves, flame-resistant lab coat, and face shield.[7] |
Pre-Disposal Checklist
Verify the following before starting:
-
Location: All procedures must be conducted in a certified chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE): Ensure you are wearing the essential PPE listed in Table 1.
-
Spill Kit: Have a Class D fire extinguisher, dry sand, or graphite powder immediately accessible. DO NOT use water or foam extinguishers, as they can react to produce flammable hydrogen gas.[2]
-
Inert Atmosphere: A Schlenk line or glove box with a supply of nitrogen or argon is required for the quenching procedure.[8][9]
-
Waste Containers: Have designated, clearly labeled hazardous waste containers ready for liquid and solid waste.[10]
Part 2: Disposal Workflow and Protocols
The appropriate disposal path depends on the nature and quantity of the waste. The following workflow provides a decision-making framework.
Disposal Decision Workflow
Caption: Decision workflow for dodecacarbonyltriruthenium disposal.
Experimental Protocol 1: Chemical Neutralization (Quenching) of Small Residues
This protocol is designed for safely neutralizing small quantities (<5g) of residual dodecacarbonyltriruthenium typically left in reaction flasks. The principle is a controlled, stepwise reaction with progressively more reactive protic sources to manage the reaction rate and thermal output.[8][11] This must be performed under an inert atmosphere to contain the CO gas that will evolve.[12]
Materials:
-
Three-neck round-bottom flask containing the Ru₃(CO)₁₂ residue
-
Schlenk line with nitrogen or argon supply
-
Stir bar and magnetic stir plate
-
Addition funnel
-
Ice-water bath
-
Anhydrous isopropanol
-
Methanol
-
Deionized water
-
Designated hazardous waste container
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Place the flask containing the Ru₃(CO)₁₂ residue and a stir bar under an inert atmosphere using a Schlenk line. Ensure a continuous, gentle positive pressure of nitrogen or argon. The outlet should be vented through an oil bubbler into the back of the fume hood.
-
Solvent Suspension: Add an inert, high-boiling solvent like toluene or heptane to the flask to create a slurry.[8] This aids in heat dissipation and ensures all solid particles can react. Begin stirring.
-
Initial Cooling: Cool the flask to 0 °C using an ice-water bath.[8]
-
Stepwise Quenching - Isopropanol: Fill the addition funnel with anhydrous isopropanol. Add the isopropanol dropwise to the stirring slurry. Causality: Isopropanol is a mild protic source that reacts slowly, allowing for controlled neutralization without a dangerous exotherm.[11][13] Observe for any signs of reaction (e.g., gas evolution, slight temperature increase). Continue slow addition until the reaction subsides.
-
Stepwise Quenching - Methanol: Once the reaction with isopropanol is complete, slowly add methanol to the flask. Causality: Methanol is more reactive than isopropanol and will neutralize any remaining, more resistant material.[14]
-
Final Quenching - Water: After the reaction with methanol ceases, add deionized water dropwise with extreme caution. Causality: Water is the most reactive quenching agent in this series and ensures complete destruction of any residual organometallic complex.[8][14]
-
Equilibration: Once the addition of water is complete and no further reaction is observed, remove the ice bath and allow the mixture to slowly warm to room temperature. Let it stir for at least one hour to ensure the reaction is complete.
-
Waste Transfer: The resulting aqueous/organic mixture, containing ruthenium salts and oxides, should be transferred to a properly labeled hazardous waste container for liquid organometallic waste. Do not cap the container tightly at first in case of any delayed gas evolution.
Protocol 2: Management of Bulk and Contaminated Waste
Attempting to quench large quantities of dodecacarbonyltriruthenium in a laboratory setting is strongly discouraged due to the potential for a runaway reaction and the evolution of significant volumes of toxic CO gas.
-
Unused/Expired Bulk Solid: Keep the material in its original, sealed container. Place this container within a larger, compatible, and sealed secondary container. Label the outer container clearly as "Hazardous Waste: Dodecacarbonyltriruthenium" and arrange for pickup by a certified hazardous waste disposal company.
-
Contaminated Labware (e.g., glassware, spatulas, needles):
-
Rinse the contaminated items three times with a small amount of an organic solvent (e.g., toluene or acetone) inside a fume hood.
-
Combine the rinsates. This liquid waste must be treated as hazardous and neutralized using the Chemical Neutralization (Quenching) Protocol described above.
-
After rinsing, the labware can be decontaminated further with soap and water. Dispose of any contaminated disposables, like gloves and wipes, in a sealed bag labeled as solid hazardous waste.[4]
-
Adherence to these protocols is essential for the safety of yourself, your colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and Environmental Health & Safety (EHS) department.[4][15]
References
-
Triruthenium dodecacarbonyl Material Safety Data Sheet. Santa Cruz Biotechnology, Inc. Link
-
Safety and Handling of Organometallic Compounds. Solubility of Things. Link
-
Triruthenium dodecacarbonyl Safety Data Sheet. Fisher Scientific. Link
-
Triruthenium dodecacarbonyl Safety Data Sheet (UK). Fisher Scientific. Link
-
Quenching/disposal of metal carbonyls. Reddit r/Chempros Discussion. Link
-
Metal Carbonyls Safety Information. University of California, Santa Barbara. Link
-
Triruthenium Dodecacarbonyl Safety Data Sheet. TCI Chemicals. Link
-
Triruthenium Dodecacarbonyl Product Page. American Elements. Link
-
Bioremediation of Organometallic Compounds by Bacterial Degradation. PMC. Link
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Ruthenium Safety Data Sheet. ESPI Metals. Link
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Ruthenium Tetroxide (RuO₄) Safety and Handling. Benchchem. Link
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Metal Carbonyls Standard Operating Procedure. New Jersey Institute of Technology. Link
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Thermal decomposition of trirutheniumdodecacarbonyl. ResearchGate. Link
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Ruthenium (pieces) Safety Data Sheet. CDN. Link
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Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. Link
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Common Standard Operating Procedure for Quenching of Pyrophoric Substances. University of Notre Dame. Link
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Personal protective equipment for handling Ruthenium, dodecacarbonyltri-, triangulo
A Researcher's Guide to the Safe Handling of Triruthenium Dodecacarbonyl
Navigating the complexities of organometallic chemistry requires a profound respect for the materials we handle. Triruthenium dodecacarbonyl, a cornerstone reagent in catalysis and materials science, is no exception. Its utility is matched by its hazardous nature, demanding a meticulous approach to safety and handling. This guide is crafted from field-proven insights to provide you not just with procedures, but with the rationale behind them, ensuring every step you take in the lab is a confident and safe one.
The Inherent Risks of Triruthenium Dodecacarbonyl: Beyond the Obvious
Triruthenium dodecacarbonyl is classified as a hazardous substance.[1][2] Its primary routes of exposure are inhalation, skin contact, and eye contact.[2][3] The toxicity of metal carbonyls like triruthenium dodecacarbonyl is a composite threat, stemming from the inherent toxicity of the metal, the release of carbon monoxide (CO), and the reactivity of the complex itself.[4][5] Inhalation is a significant concern and can be harmful.[2][6][7] Skin and eye contact can cause irritation.[2][8]
It is also an air-sensitive compound, meaning it can react with components of the atmosphere, such as oxygen and moisture.[5][9] This necessitates handling under an inert atmosphere to maintain its integrity and prevent the formation of potentially more hazardous byproducts.
Hazard Summary Table
| Hazard Type | Description | Primary Mitigation Strategy |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[2][6][7] | Use in a certified chemical fume hood. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][8] | Wear appropriate chemical-resistant gloves. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][8] | Wear chemical safety goggles or a face shield. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] | Ensure adequate ventilation and use respiratory protection when necessary. |
| Air Sensitivity | Reacts with air and moisture.[5] | Handle under an inert atmosphere (e.g., nitrogen or argon). |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item; it is a critical component of a self-validating safety system. Each piece of equipment is chosen to counteract a specific hazard presented by triruthenium dodecacarbonyl.
Core PPE Requirements
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2] For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles. This is in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for the specific solvent being used. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[4]
-
-
Respiratory Protection: All manipulations of solid triruthenium dodecacarbonyl that could generate dust must be performed in a certified chemical fume hood to avoid inhalation.[5] If engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter (P100) is necessary.[2]
Operational Workflow: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system. Each step is a checkpoint to ensure the integrity of the experiment and the safety of the researcher.
Preparation and Inert Atmosphere Handling
Triruthenium dodecacarbonyl's air-sensitive nature dictates that it be handled under an inert atmosphere.[5] A glovebox or a Schlenk line are the preferred environments for manipulation.[10]
Caption: Inert atmosphere handling workflow for Triruthenium Dodecacarbonyl.
Step-by-Step Protocol:
-
Don PPE: Before entering the lab, ensure you are wearing your full PPE as detailed above.
-
Glassware Preparation: All glassware must be meticulously cleaned and dried in an oven (typically overnight at >100°C) to remove any adsorbed water.[11]
-
Inert Atmosphere Setup: Assemble the hot glassware on a Schlenk line and flush with a dry, inert gas like nitrogen or argon.[12] This is typically done by cycling between vacuum and the inert gas at least three times.[10]
-
Handling the Solid: The solid compound should be weighed and transferred inside a glovebox. If a glovebox is not available, the transfer can be done under a positive pressure of inert gas in a fume hood.
-
Dissolution: Use a previously degassed solvent to dissolve the triruthenium dodecacarbonyl. Solvents can be degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.[10]
-
Transferring Solutions: Use a clean, dry, and gas-tight syringe to transfer solutions of the compound.[11][13]
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the entire reaction. A bubbler filled with mineral oil is a simple way to monitor the gas flow.[11]
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][14]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Spill: For a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For a major spill, evacuate the area and contact your institution's environmental health and safety department.[1]
Disposal Plan: Responsible Stewardship
All waste containing triruthenium dodecacarbonyl, including empty containers and contaminated materials, must be treated as hazardous waste.[1]
Disposal Workflow
Caption: Hazardous waste disposal workflow for Triruthenium Dodecacarbonyl.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix triruthenium dodecacarbonyl waste with other chemical waste unless specifically instructed to do so by your safety officer.
-
Containment: Collect all solid and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards.
-
Storage: Store the waste container in a designated and secure satellite accumulation area until it is collected by your institution's hazardous waste management team.
-
Decontamination: Decontaminate all glassware that has been in contact with triruthenium dodecacarbonyl. This is typically done by rinsing with a suitable solvent, and the rinsate must also be collected as hazardous waste.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research.
References
-
Princeton University Environmental Health & Safety. (n.d.). Metal Carbonyls. Retrieved from [Link]
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New Jersey Institute of Technology. (n.d.). METAL CARBONYLS - STANDARD OPERATING PROCEDURE. Retrieved from [Link]
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International Labour Organization. (2011, February 11). Metal Carbonyls (especially Nickel Carbonyl). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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Fisher Scientific. (2024, July 8). Triruthenium dodecacarbonyl SAFETY DATA SHEET. Retrieved from [Link]
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Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Metal Carbonyls in the Petroleum Industry. Retrieved from [Link]
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Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
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Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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Public Health England. (n.d.). Metal carbonyls B 1 Information and recommendations for paramedics and doctors at the site. Chemical Emergency Medical Guidelines. Retrieved from [Link]
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American Elements. (n.d.). Triruthenium Dodecacarbonyl. Retrieved from [Link]
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PubChem. (n.d.). Triruthenium dodecacarbonyl. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
